Product packaging for Lauric acid, barium cadmium salt(Cat. No.:CAS No. 15337-60-7)

Lauric acid, barium cadmium salt

Cat. No.: B099828
CAS No.: 15337-60-7
M. Wt: 450.1 g/mol
InChI Key: GDQLRTRAFQBKOA-UHFFFAOYSA-N
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Description

Lauric acid, barium cadmium salt is a useful research compound. Its molecular formula is C12H24BaCdO2+4 and its molecular weight is 450.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24BaCdO2+4 B099828 Lauric acid, barium cadmium salt CAS No. 15337-60-7

Properties

IUPAC Name

barium(2+);cadmium(2+);dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.Ba.Cd/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;;/h2-11H2,1H3,(H,13,14);;/q;2*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQLRTRAFQBKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O.[Cd+2].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BaCdO2+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

143-07-7 (Parent)
Record name Advastab BC 26
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Molecular Weight

450.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15337-60-7
Record name Advastab BC 26
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, barium cadmium salt (1:?:?)
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Record name Lauric acid, barium cadmium salt
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Foundational & Exploratory

An In-depth Technical Guide to Lauric Acid, Barium Cadmium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of "lauric acid, barium cadmium salt." This compound contains barium and cadmium, which are heavy metals with significant toxicity. The information is intended for research and informational purposes only. Extreme caution and appropriate safety measures must be employed when handling this or any related compounds.

Introduction

This compound, also known as barium cadmium laurate, is a mixed metal salt of dodecanoic acid (lauric acid). Historically, its primary application has been as a heat and light stabilizer in polyvinyl chloride (PVC) plastics.[1] However, due to the inherent toxicity of cadmium, its use has been significantly curtailed in many regions, particularly in consumer products.[1] For professionals in drug development and research, understanding the properties and, critically, the toxicology of such compounds is paramount, especially when considering potential contaminants or excipients in manufacturing processes.

Physicochemical Properties

The quantitative data available for this compound is summarized in the table below. It is important to note that the exact properties can vary depending on the stoichiometry of barium and cadmium in the salt.

PropertyValueSource
CAS Number 15337-60-7[2][3][4]
Molecular Formula C12H24O2.xBa.xCd[2][3][4]
Molecular Weight ~450.06 g/mol (variable)[3][4]
Boiling Point 296.1°C at 760 mmHg[2]
Flash Point 134.1°C[2]

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Double Decomposition Synthesis

This protocol describes a general method for the preparation of mixed metal laurates.

Materials:

  • Lauric Acid (Dodecanoic Acid)

  • Sodium Hydroxide (NaOH)

  • Barium Chloride (BaCl₂)

  • Cadmium Chloride (CdCl₂)

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of Sodium Laurate:

    • Dissolve a stoichiometric amount of lauric acid in ethanol.

    • Separately, prepare an aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the lauric acid solution with constant stirring to form sodium laurate. The reaction is a simple acid-base neutralization.

  • Preparation of Barium and Cadmium Salt Solution:

    • In a separate vessel, dissolve equimolar amounts of barium chloride and cadmium chloride in deionized water. The exact ratio can be adjusted to achieve the desired stoichiometry in the final product.

  • Precipitation Reaction:

    • Slowly add the aqueous solution of sodium laurate to the mixed metal salt solution (BaCl₂ and CdCl₂) under vigorous stirring.

    • A precipitate of barium cadmium laurate will form immediately.

    • Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

  • Follow with a final wash with a solvent like ethanol to aid in drying.

    • Dry the purified barium cadmium laurate in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization: The final product should be characterized using techniques such as:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate group and the absence of free lauric acid.

  • Elemental Analysis (e.g., ICP-MS): To determine the precise ratio of barium and cadmium in the final product.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the salt.

G cluster_0 Preparation of Sodium Laurate cluster_1 Preparation of Metal Salt Solution cluster_2 Precipitation and Purification Lauric Acid Lauric Acid Sodium Laurate Solution Sodium Laurate Solution Lauric Acid->Sodium Laurate Solution Ethanol NaOH Solution NaOH Solution NaOH Solution->Sodium Laurate Solution Precipitation Precipitation Sodium Laurate Solution->Precipitation Barium Chloride Barium Chloride Mixed Metal Salt Solution Mixed Metal Salt Solution Barium Chloride->Mixed Metal Salt Solution Water Cadmium Chloride Cadmium Chloride Cadmium Chloride->Mixed Metal Salt Solution Mixed Metal Salt Solution->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Barium Cadmium Laurate Barium Cadmium Laurate Drying->Barium Cadmium Laurate

A proposed workflow for the synthesis of barium cadmium laurate.

Toxicological Profile and Implications for Drug Development

The primary concern for researchers and drug development professionals regarding this compound is its significant toxicity, which is primarily attributed to its cadmium and barium components.

Cadmium Toxicity

Cadmium is a heavy metal with no known biological function in humans and is classified as a human carcinogen.[5] Its toxicity stems from multiple mechanisms:

  • Oxidative Stress: Cadmium enhances the production of reactive oxygen species (ROS), leading to cellular damage. It also inhibits antioxidant enzymes.[6]

  • Enzyme Inhibition: Cadmium binds to sulfhydryl groups in proteins, disrupting their function.[6]

  • DNA Damage: Cadmium can cause mutations and chromosomal deletions and inhibit DNA repair mechanisms.[5][6]

  • Organ Damage: The kidneys are a primary target for cadmium accumulation, leading to renal dysfunction.[6][7] Long-term exposure can also lead to bone damage (osteoporosis), and it is associated with an increased risk of various cancers.[5][7][8]

Barium Toxicity

The toxicity of barium compounds is highly dependent on their solubility. While insoluble barium sulfate is used as a contrast agent in medical imaging, soluble barium compounds are toxic.[2][4][9] Barium cadmium laurate's solubility in biological systems would be a key determinant of its toxicity. The primary toxic effects of soluble barium include:

  • Hypokalemia: Barium ions can interfere with potassium channels, leading to a decrease in blood potassium levels. This can result in cardiac arrhythmias, muscle weakness, and paralysis.[2][4]

  • Cardiovascular Effects: Barium exposure can lead to changes in heart rhythm and blood pressure.[1][4]

  • Gastrointestinal Effects: Ingestion of soluble barium compounds can cause vomiting, abdominal cramps, and diarrhea.[1]

Implications in a Pharmaceutical Context

Given the severe toxicity of cadmium and the potential toxicity of barium, this compound is not a suitable candidate for any direct application in drug development as an active pharmaceutical ingredient (API) or excipient. The focus for pharmaceutical scientists would be on:

  • Contaminant Analysis: Developing sensitive analytical methods to detect and quantify traces of barium cadmium laurate or its constituent heavy metals in raw materials, intermediates, and final drug products.

  • Toxicological Risk Assessment: Understanding the potential health risks associated with any identified contamination and establishing safe exposure limits.

  • Material Compatibility: Assessing the potential for leaching of barium or cadmium from any processing equipment or container closure systems that might have historically used such stabilizers.

G cluster_0 Toxic Components cluster_1 Toxicological Effects This compound This compound Cadmium (Cd²⁺) Cadmium (Cd²⁺) This compound->Cadmium (Cd²⁺) Barium (Ba²⁺) Barium (Ba²⁺) This compound->Barium (Ba²⁺) Oxidative Stress Oxidative Stress Cadmium (Cd²⁺)->Oxidative Stress Enzyme Inhibition Enzyme Inhibition Cadmium (Cd²⁺)->Enzyme Inhibition DNA Damage DNA Damage Cadmium (Cd²⁺)->DNA Damage Renal & Bone Damage Renal & Bone Damage Cadmium (Cd²⁺)->Renal & Bone Damage Carcinogenicity Carcinogenicity Cadmium (Cd²⁺)->Carcinogenicity Hypokalemia Hypokalemia Barium (Ba²⁺)->Hypokalemia Cardiotoxicity Cardiotoxicity Barium (Ba²⁺)->Cardiotoxicity Neurotoxicity Neurotoxicity Barium (Ba²⁺)->Neurotoxicity

References

An In-depth Technical Guide to Barium Cadmium Laurate: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium cadmium laurate (CAS No. 15337-60-7) is a mixed metal salt of lauric acid, a saturated fatty acid with a 12-carbon chain.[1][2] Historically, it has been a significant component in heat stabilizer formulations for polyvinyl chloride (PVC), often used in combination with other metal soaps like those of zinc and lead.[3] These stabilizers are crucial for preventing the thermal degradation of PVC during high-temperature processing, thereby maintaining the polymer's mechanical properties and extending its service life. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of barium cadmium laurate, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical Structure and Properties

The chemical formula for barium cadmium laurate is generally represented as C12H24O2·xBa·xCd, indicating a variable stoichiometry of barium and cadmium.[1][4] The exact ratio of the two metals can vary depending on the specific manufacturing process and the intended application of the stabilizer. The structure consists of laurate anions (CH₃(CH₂)₁₀COO⁻) and a mixture of barium (Ba²⁺) and cadmium (Cd²⁺) cations. The bonding between the metal cations and the carboxylate groups is primarily ionic.

While specific experimental data for the mixed salt is scarce, the properties can be inferred from its components and related compounds.

PropertyValueSource
CAS Number 15337-60-7[1]
Molecular Formula C12H24O2·xBa·xCd[1][4]
Molecular Weight ~450.06 g/mol (for a 1:1:1 ratio)[2]
Appearance Likely a white to off-white solidInferred
Solubility Insoluble in water, soluble in certain organic solventsInferred

Note: The molecular weight is an approximation based on a 1:1:1 stoichiometric ratio of lauric acid, barium, and cadmium.

Below is a generalized structural representation of barium cadmium laurate.

Caption: Generalized structure of Barium Cadmium Laurate.

Synthesis

A general method for the synthesis of barium cadmium laurate involves a precipitation reaction between a soluble laurate salt (e.g., sodium laurate) and a mixture of soluble barium and cadmium salts (e.g., barium chloride and cadmium chloride). The stoichiometry of the final product can be controlled by the ratio of the metal salts in the starting solution.

Experimental Protocol: Synthesis of Barium Cadmium Laurate
  • Preparation of Sodium Laurate Solution: Dissolve a stoichiometric amount of lauric acid in a heated aqueous solution of sodium hydroxide with stirring to form sodium laurate.

  • Preparation of Mixed Metal Salt Solution: In a separate vessel, prepare an aqueous solution containing the desired molar ratio of barium chloride and cadmium chloride.

  • Precipitation: Slowly add the mixed metal salt solution to the hot sodium laurate solution with vigorous stirring. A precipitate of barium cadmium laurate will form immediately.

  • Isolation and Purification: The precipitate is then filtered, washed thoroughly with deionized water to remove any unreacted salts and impurities, and finally dried in an oven at a controlled temperature (e.g., 80-100 °C) to a constant weight.

The workflow for the synthesis is illustrated below.

G cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification lauric_acid Lauric Acid na_laurate Sodium Laurate Solution lauric_acid->na_laurate naoh NaOH (aq) naoh->na_laurate bacl2 BaCl₂ (aq) mixed_salts Mixed Ba/Cd Salt Solution bacl2->mixed_salts cdcl2 CdCl₂ (aq) cdcl2->mixed_salts precipitation Precipitation na_laurate->precipitation mixed_salts->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying product Barium Cadmium Laurate drying->product G sample Barium Cadmium Laurate Sample digestion Acid Digestion sample->digestion dilution Dilution to Known Volume digestion->dilution analysis ICP-AES/AAS Analysis dilution->analysis results Quantitative Results (Ba and Cd Content) analysis->results

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fentanyl (CAS 437-38-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentanyl, with the CAS Registry Number 437-38-7, is a potent synthetic opioid analgesic. Its chemical name is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide. Initially synthesized for its powerful analgesic properties, fentanyl is estimated to be 50 to 100 times more potent than morphine. This high potency, coupled with a rapid onset and short duration of action, has made it a significant compound in clinical settings for anesthesia and management of severe pain.[1] However, its pharmacological profile also contributes to a high potential for abuse and dependence. This technical guide provides a comprehensive overview of the physical and chemical properties of fentanyl, detailed experimental protocols for their determination, and an examination of its primary signaling pathway.

Physical Properties

Fentanyl is a white, crystalline powder in its solid form.[2][3] Its physical characteristics are crucial for its formulation, administration, and pharmacokinetic profile. The key physical properties are summarized in the table below.

PropertyValueSource(s)
Appearance White crystalline powder[2][3]
Melting Point 83-84 °C[2][4]
Boiling Point 391 °C (calculated, may char)[4]
Solubility Water: 0.2 g/L at 25°C (insoluble to slightly soluble) Alcohols: Soluble Fentanyl Citrate in Water: 25 g/L at 25°C (moderately soluble)[4][5]
Density 1.087 g/cm³[4]

Chemical Properties

The chemical structure of fentanyl, a phenylpiperidine derivative, dictates its chemical behavior, including its basicity and lipophilicity, which are critical for its interaction with biological systems.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₈N₂O
Molecular Weight 336.47 g/mol [6]
pKa (Strongest Basic) 8.77 - 8.99[7]
logP (Octanol-Water Partition Coefficient) 3.82 - 4.12[7]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 7[8]
Topological Polar Surface Area 23.55 Ų[8]

Experimental Protocols

Synthesis of Fentanyl

A common and efficient method for the synthesis of fentanyl involves a three-step process starting from N-phenethyl-4-piperidone (NPP).[9][10]

Step 1: Reductive Amination of N-phenethyl-4-piperidone (NPP) with Aniline

  • To a solution of N-phenethyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloroethane, add aniline (1 equivalent).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (1.4 equivalents), to the mixture.[11]

  • The reaction is typically stirred at room temperature for 24 hours to facilitate the formation of 4-anilino-N-phenethylpiperidine (ANPP).[11]

Step 2: Acylation of 4-anilino-N-phenethylpiperidine (ANPP)

  • The resulting ANPP is then acylated using propionyl chloride.[9]

  • The reaction is carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (Hunig's base), to neutralize the HCl generated.[10]

  • The mixture is stirred, typically at room temperature, until the reaction is complete.

Step 3: Isolation and Purification

  • The reaction mixture is then worked up by washing with water and brine.[10]

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.[10]

  • The crude fentanyl can be purified by crystallization from a suitable solvent, such as a mixture of chloroform and petroleum ether, to yield colorless crystals.[12]

Determination of Physical and Chemical Properties

Standardized methods are employed to ensure the accuracy and reproducibility of physical and chemical property measurements.

  • Melting Point Determination (Adapted from USP <741>): The melting range is determined using a capillary melting point apparatus. A small amount of the finely powdered, dried sample is packed into a capillary tube. The tube is heated in a calibrated apparatus at a controlled rate (e.g., 1 °C/min) near the expected melting point. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[13][14]

  • Boiling Point Determination (Adapted from OECD 103): Due to the high boiling point and potential for decomposition, the boiling point is often a calculated value. Experimental determination can be performed using methods like ebulliometry or the dynamic method, which measure the boiling temperature at reduced pressures to avoid decomposition.[15][16]

  • Water Solubility (Adapted from OECD 105): The flask method is suitable for determining the water solubility of fentanyl. A known amount of the substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of fentanyl in the aqueous phase is then determined by a suitable analytical method, such as HPLC or GC-MS, after separating any undissolved solid.[2][17]

  • Partition Coefficient (n-octanol/water) (Adapted from OECD 117): The HPLC method is a common and efficient way to determine the logP value. A reversed-phase HPLC column is used, and the retention time of the substance is measured. The logP is then calculated by comparing the retention time to that of a series of reference compounds with known logP values.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

    • Sample Preparation: A dilute solution of the fentanyl sample is prepared in a suitable organic solvent (e.g., methanol).

    • Injection: A small volume of the sample is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's volatility and interaction with the stationary phase.

    • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification.[20][21][22]

Signaling Pathway

The primary pharmacological effects of fentanyl are mediated through its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1]

Fentanyl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fentanyl Fentanyl MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel βγ subunit inhibits K_channel K⁺ Channels G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Analgesia Analgesia & Other Effects Ca_channel->Analgesia Reduced Ca²⁺ influx K_channel->Analgesia Increased K⁺ efflux (Hyperpolarization)

Caption: Fentanyl's µ-opioid receptor signaling cascade.

Upon binding to the µ-opioid receptor, fentanyl induces a conformational change that activates the associated inhibitory G-protein (Gi/o).[23] This activation leads to the dissociation of the G-protein into its α and βγ subunits. The α subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[19] The βγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[12] The collective effect of these events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which ultimately produces the profound analgesic effects characteristic of fentanyl.[23]

References

In-Depth Technical Guide: Thermal Properties of Lauric Acid, Barium Cadmium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, barium cadmium salt (CAS Number: 15337-60-7), is a mixed metal carboxylate, often referred to as a "metal soap."[1] Historically, it has been utilized primarily as a highly effective heat stabilizer in the processing of polyvinyl chloride (PVC) and other polymers.[1][2][3] Its primary function is to prevent the thermal degradation of the polymer matrix at elevated processing temperatures, which typically range from 160°C to 210°C.[4] This is achieved through mechanisms that include the neutralization of evolved hydrochloric acid (HCl) and the displacement of labile chlorine atoms within the PVC structure.[5][6][7]

This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound. Due to the proprietary nature of many industrial chemical applications and a shift away from cadmium-based stabilizers due to health and environmental concerns, publicly available, quantitative thermal analysis data for this specific mixed salt is limited.[1] This guide synthesizes the existing information, including data on its individual components and related compounds, to provide a thorough understanding of its expected thermal behavior. Detailed experimental protocols for the characterization of such materials are also presented.

Physicochemical and Thermal Properties

PropertyValueSource/Comment
CAS Number 15337-60-7[8]
Molecular Formula C12H24O2.xBa.xCd
Boiling Point (Barium Laurate) 296.1°C at 760 mmHgBOC Sciences
Thermal Stability Range Stable up to at least 130-140°CInferred from synthesis reaction temperatures in patent literature.[2]
Application Temperature Effective as a PVC stabilizer at 160-210°C[4]
Decomposition Behavior (Cadmium Laurate) Occurs in two stepsSpecific temperatures not detailed in available literature.
Decomposition Onset (Barium Stearate) > 203.6°C (at 5% conversion)As an analogue, suggests high thermal stability for similar metal soaps.[9]

Experimental Protocols

The thermal properties of metal carboxylates like this compound are typically characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of the this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10°C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under a controlled atmosphere, usually nitrogen, with a consistent purge rate.

  • Temperature Program: A heat-cool-heat cycle is often employed to erase the sample's prior thermal history. For instance:

    • Heat from ambient to a temperature above any expected transitions (e.g., 200°C) at a rate of 10°C/min.

    • Cool back to a sub-ambient temperature (e.g., -20°C) at a controlled rate.

    • Reheat to the final temperature at 10°C/min. The second heating scan is typically used for analysis.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are identified by their respective peaks. The peak temperature, onset temperature, and the enthalpy of the transition (the area under the peak) are calculated.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Thermal Analysis cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesis of Barium Cadmium Laurate tga Thermogravimetric Analysis (TGA) synthesis->tga Sample dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Sample tga_data Decomposition Profile & Thermal Stability tga->tga_data dsc_data Melting Point & Phase Transitions dsc->dsc_data combined_analysis Comprehensive Thermal Behavior tga_data->combined_analysis dsc_data->combined_analysis

Caption: Workflow for Synthesis and Thermal Analysis.

logical_relationship Logical Relationship in PVC Stabilization pvc PVC Processing heat High Temperature (160-210°C) pvc->heat stabilizer Barium Cadmium Laurate pvc->stabilizer is added to stable_pvc Stabilized PVC Product pvc->stable_pvc processed into degradation Thermal Degradation (HCl Release, Discoloration) heat->degradation causes stabilizer->degradation prevents stabilizer->stable_pvc results in

Caption: Role of Barium Cadmium Laurate in PVC Stabilization.

Conclusion

This compound, exhibits significant thermal stability, a property that has been historically exploited in its application as a heat stabilizer for PVC. While precise, publicly available quantitative data on its melting point and decomposition profile are scarce, analysis of related compounds and its manufacturing processes suggest it is stable well into the typical processing temperatures for PVC. The established methods of thermogravimetric analysis and differential scanning calorimetry provide a robust framework for the detailed characterization of its thermal properties. For professionals in materials science and polymer chemistry, understanding the thermal behavior of such additives is crucial for optimizing processing conditions and ensuring the integrity and longevity of the final products. Further research to quantify the specific thermal transitions of this mixed metal salt would be beneficial for a more complete understanding of its material properties.

References

Technical Overview of Lauric Acid Salts: Barium, Cadmium, and Mixed Metal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the molecular formulas and weights of lauric acid and its barium, cadmium, and mixed barium-cadmium salts. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise chemical data for these compounds.

Core Chemical Data

The fundamental properties of lauric acid and its common salts are pivotal for experimental design and chemical synthesis. Lauric acid, a saturated fatty acid, forms salts with various metals, altering its physical and chemical characteristics. The term "Lauric acid, barium cadmium salt" is ambiguous and can refer to a mixture or a co-precipitated material with an undefined stoichiometric ratio. However, a specific compound with the CAS number 15337-60-7 is identified as "this compound," for which data is available.[][2][3] For clarity and comparative purposes, this guide presents data for the individual barium and cadmium salts of lauric acid alongside the mixed salt.

Below is a summary of the molecular formulas and weights for these compounds.

Compound NameChemical FormulaMolecular Weight ( g/mol )Notes
Lauric AcidC₁₂H₂₄O₂200.32[4][5]Also known as dodecanoic acid.
Barium LaurateC₂₄H₄₆BaO₄535.95[6][]Composed of one barium ion and two laurate anions.
Cadmium LaurateC₂₄H₄₆CdO₄511.03Composed of one cadmium ion and two laurate anions.[8]
This compoundC₁₂H₂₄O₂·xBa·xCd450.06This formula and weight correspond to CAS number 15337-60-7 and likely represent a 1:1:1 adduct of lauric acid, barium, and cadmium.[][3]

Methodologies for Characterization

The determination of molecular weight for these compounds is typically achieved through mass spectrometry, which provides a precise mass-to-charge ratio. The structural formula is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For mixed metal salts like barium cadmium laurate, elemental analysis is crucial to ascertain the stoichiometric ratios of the metallic components.

Experimental and Logical Workflow

To facilitate understanding of the processes involved in characterizing these materials, the following workflow diagram is provided.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis A Lauric Acid C Precipitation Reaction A->C B Metal Hydroxides (Ba(OH)₂, Cd(OH)₂) B->C D Filtration & Washing C->D E Drying D->E F Mass Spectrometry (MS) E->F G NMR Spectroscopy E->G H Elemental Analysis E->H I X-ray Crystallography E->I J Molecular Weight Determination F->J K Structural Elucidation G->K L Stoichiometric Ratio Confirmation H->L I->K

Workflow for Salt Synthesis and Characterization.

This document serves as a foundational guide to the molecular properties of lauric acid and its barium and cadmium salts. For further in-depth analysis, including toxicological data and signaling pathway interactions, additional experimental studies would be required.

References

The Toxicity of Barium Cadmium Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only and does not constitute medical or safety advice. Barium cadmium laurate is a hazardous substance and should only be handled by trained professionals in appropriate settings.

Executive Summary

Barium cadmium laurate, a salt of lauric acid containing both barium and cadmium, is a compound of significant toxicological concern. While specific toxicity data for the combined salt is scarce, a comprehensive assessment of its constituent metals, particularly cadmium, reveals a profile of severe systemic toxicity. The primary driver of the toxicity of barium cadmium laurate is the cadmium ion, a well-established human carcinogen and multi-organ toxicant. Barium, while also toxic, contributes a different spectrum of effects, primarily targeting the cardiovascular and nervous systems. This guide synthesizes the available toxicological data for soluble cadmium and barium compounds, presenting quantitative toxicity metrics, detailing experimental methodologies from key studies, and elucidating the molecular signaling pathways involved in their toxic mechanisms.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Barium cadmium laurate[1]
Synonyms Lauric acid, barium cadmium salt; Dodecanoic acid, barium cadmium salt[1][2]
CAS Number 15337-60-7[1][2]
Molecular Formula C12H24O2.xBa.xCd[1][2]
Molecular Weight 450.06 g/mol (for the laurate component)[2][3]

Toxicological Data

The toxicity of barium cadmium laurate is best understood by examining the toxicological profiles of its soluble metal components. The data presented below is derived from studies on soluble cadmium and barium salts, which are considered relevant surrogates due to the anticipated dissociation of barium cadmium laurate in biological systems.

Quantitative Toxicity Data for Cadmium Compounds
ParameterValueSpeciesRouteCompoundSource
LD50 107-327 mg/kg bwRat (Sprague Dawley)OralCadmium chloride[4]
LD50 280 mg/kg bwRatOralCadmium sulfate[4][5]
LC50 >4.5 mg/m³ (2-hour exposure)Rat (Sprague Dawley)InhalationCadmium chloride[4]
NOAEL (Reproductive) 4 mg/kg bw/dayRat (Wistar)OralCadmium chloride[4]
LOAEL (Reproductive) 40 mg/kg bw/dayRat (Wistar)OralCadmium chloride[4]
NOAEL (Inhalation, 13-week) 0.025 mg/m³RatInhalationCadmium oxide[4]
LOAEL (Carcinogenicity) 0.03 mg/m³Rat (Wistar)InhalationCadmium chloride[4]
Quantitative Toxicity Data for Barium Compounds
ParameterValueSpeciesRouteCompoundSource
LD50 408 mg/kg bw (male)RatOralBarium chloride[6]
LD50 419 mg/kg bw (female)RatOralBarium chloride[6]
LD50 (dermal) >2,000 mg/kg bwRatDermalBarium chloride[6]
NOAEL (13-week) 2,000 ppm in drinking water (~110 mg Ba/kg bw/day for male rats)RatOralBarium chloride dihydrate[3][6]
NOAEL (2-year) 2,500 ppm in drinking water (60-75 mg Ba/kg bw/day)RatOralBarium chloride dihydrate[6]

Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below. These summaries are based on available information from comprehensive toxicological reports. For complete details, the original study publications should be consulted.

Acute Oral Toxicity Study of Barium Chloride in Rats
  • Guideline: Based on OECD Test Guideline 401.[7]

  • Test Substance: Barium chloride in deionized water.

  • Species: Rats.

  • Administration: Oral gavage.

  • Dosage: A range of doses from 60 to 960 mg/kg body weight.

  • Animals per Group: 10 animals per sex per dose group.

  • Observations: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-administration.[7] Body weight was recorded periodically.

  • Endpoint: Determination of the median lethal dose (LD50).

  • Necropsy: Gross necropsy was performed on all animals. Hemorrhagic areas in the stomach and inflammation of the intestines were noted at necropsy.[6]

Subchronic Drinking Water Study of Barium Chloride Dihydrate in Rats and Mice
  • Guideline: Conducted in compliance with FDA Good Laboratory Practice Regulations.[8]

  • Test Substance: Barium chloride dihydrate.

  • Species: Fischer 344/N rats and B6C3F1 mice.

  • Administration: In drinking water.

  • Concentrations: 0, 125, 500, 1,000, 2,000, and 4,000 ppm for 13 weeks (92 days).[3][9]

  • Observations: Daily observation for clinical signs of toxicity and mortality. Body weights and water consumption were measured weekly.

  • Clinical Pathology: Hematology and serum chemistry parameters were evaluated at the end of the study.

  • Endpoints: Mortality, body weight changes, water consumption, clinical pathology, and histopathology of major organs. Renal toxicity was a key finding in mice at the highest dose.[3][9]

  • Reproductive Assessment: A mating trial was included to assess reproductive performance.[3]

Long-Term Inhalation Carcinogenicity Study of Cadmium Compounds in Rats
  • Test Substances: Aerosols of cadmium chloride, cadmium sulfate, cadmium sulfide, and cadmium oxide.

  • Species: Wistar rats.

  • Exposure: Continuous exposure (22 hours/day, 7 days/week) for up to 18 months, or discontinuous exposure (40 hours/week) for 6 months.[10][11]

  • Concentrations: Ranged from approximately 10 to 90 µg Cd/m³.

  • Animals per Group: 20-40 rats per group.[10][11]

  • Post-Exposure Observation: Animals were observed until death or up to 31 months after the start of the study.

  • Endpoints: Incidence of lung tumors, mortality, and histopathological changes in the respiratory tract.

  • Additional Analyses: Flow cytometric analysis of lung cell DNA and bronchoalveolar lavage were performed as early indicators of carcinogenicity.[10]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of barium cadmium laurate is a composite of the distinct mechanisms of its constituent metals.

Cadmium Toxicity Pathways

Cadmium is a multi-faceted toxicant that exerts its effects through several interconnected signaling pathways. A primary mechanism is the induction of oxidative stress . Cadmium indirectly generates reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and DNA damage. This oxidative stress activates several downstream signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathways , including JNK, p38, and ERK, are key responders to cadmium-induced stress. Activation of these pathways can lead to inflammatory responses and apoptosis. Cadmium also interferes with calcium signaling , disrupting intracellular calcium homeostasis and activating calcium-dependent signaling pathways that can trigger cell death. Furthermore, cadmium can impact the p53 signaling pathway , a critical regulator of the cell cycle and apoptosis, contributing to its carcinogenic potential.

Cadmium_Oxidative_Stress_MAPK Cd Cadmium (Cd²⁺) ROS Reactive Oxygen Species (ROS) Generation Cd->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK_Kinases Upstream MAPK Kinases (e.g., ASK1) OxidativeStress->MAPK_Kinases JNK JNK MAPK_Kinases->JNK p38 p38 MAPK_Kinases->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: Cadmium induces oxidative stress, leading to the activation of MAPK signaling pathways (JNK and p38), which in turn promote apoptosis and inflammation.

Cadmium_Calcium_Signaling Cd Cadmium (Cd²⁺) Ca_Channels Calcium Channels Cd->Ca_Channels Enters via/ Alters channels ER Endoplasmic Reticulum (ER) Cd->ER Inhibits Ca²⁺ uptake Ca_Influx Increased Intracellular Calcium [Ca²⁺]i Ca_Channels->Ca_Influx ER->Ca_Influx Ca²⁺ release Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Downstream Downstream Signaling (e.g., MAPK, Apoptosis) Calmodulin->Downstream

Caption: Cadmium disrupts calcium homeostasis by increasing intracellular calcium levels, leading to the activation of calmodulin and downstream signaling pathways that can result in cell death.

Barium Toxicity Pathway

The primary mechanism of barium toxicity is its ability to act as a potent blocker of potassium channels . Barium ions enter and occlude the pore of potassium channels, particularly the inward-rectifier potassium channels, thereby inhibiting the flow of potassium ions out of the cell. This leads to a shift of potassium from the extracellular to the intracellular compartment, resulting in profound hypokalemia (low blood potassium). The resulting depolarization of the cell membrane affects excitable tissues, leading to cardiac arrhythmias, muscle weakness, and paralysis.

Barium_Hypokalemia Ba Barium (Ba²⁺) K_Channel Potassium (K⁺) Channel Ba->K_Channel Blocks K_Efflux K⁺ Efflux Blocked K_Channel->K_Efflux Hypokalemia Hypokalemia (Low Extracellular K⁺) K_Efflux->Hypokalemia Membrane_Depolarization Membrane Depolarization Hypokalemia->Membrane_Depolarization Muscle_Weakness Muscle Weakness & Paralysis Membrane_Depolarization->Muscle_Weakness Cardiac_Arrhythmias Cardiac Arrhythmias Membrane_Depolarization->Cardiac_Arrhythmias

Caption: Barium blocks potassium channels, leading to hypokalemia and membrane depolarization, which results in muscle weakness and cardiac arrhythmias.

Conclusion

The toxicological profile of barium cadmium laurate, inferred from the properties of its constituent metals, indicates a significant health hazard. The cadmium component is of primary concern, with established carcinogenicity and toxicity to the renal, skeletal, and respiratory systems, mediated through mechanisms such as oxidative stress and disruption of cellular signaling. The barium component contributes a distinct toxic profile, primarily targeting the cardiovascular and neuromuscular systems through the blockade of potassium channels. Given the lack of specific data on barium cadmium laurate, a precautionary approach is warranted, and exposure to this compound should be minimized. Further research is needed to understand the specific toxicokinetics and toxicodynamics of the combined salt.

References

An In-depth Technical Guide to the Solubility of Lauric Acid, Barium Cadmium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for lauric acid, barium cadmium salt. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility trends for analogous metal carboxylates, also known as metal soaps. Furthermore, a detailed experimental protocol for determining the solubility of sparingly soluble metal soaps is presented, equipping researchers with the methodology to generate precise solubility data. This guide also includes visualizations of the experimental workflow and the factors influencing solubility to aid in experimental design and data interpretation.

Introduction to this compound and Metal Soap Solubility

This compound is a mixed metal salt of a medium-chain fatty acid. Such compounds belong to the broader class of "metal soaps," which are metal salts of fatty acids. The solubility of these compounds is a critical parameter in various industrial and research applications, including their use as stabilizers, lubricants, and in the formulation of various materials.

The solubility of metal soaps is generally low in polar solvents like water and higher in non-polar organic solvents. This behavior is primarily dictated by the long hydrocarbon chain of the fatty acid, which imparts a hydrophobic character to the molecule. The nature of the metal cation and the specific solvent also play crucial roles in determining the extent of solubility.

Solubility Data for Analogous Metal Carboxylates

Compound NameSolventTemperatureSolubility
Barium LaurateWater20°C488 mg/L
Calcium StearateMost SolventsAmbientInsoluble
Aromatic Compounds, Chlorinated Hydrocarbons, Oils, WaxesHeatedSlightly Soluble
Zinc StearatePolar Solvents (e.g., ethanol, ether)AmbientInsoluble
Aromatic Hydrocarbons (e.g., benzene), Chlorinated HydrocarbonsHeatedSoluble
Magnesium StearateWater25°C0.004 g/100 mL
Ether, AlcoholAmbientNegligible
BenzeneAmbientSlightly Soluble

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed experimental protocol based on the gravimetric method, which is a reliable technique for determining the solubility of sparingly soluble solids like this compound.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent (e.g., chloroform, toluene, hexane)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., Buchner funnel, vacuum flask, filter paper or membrane filter with a pore size of 0.45 µm or smaller)

  • Evaporating dishes

  • Drying oven

  • Desiccator

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking measurements at different time points until the solubility value remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the withdrawn sample through a pre-weighed, dry filter paper or membrane filter to remove any suspended solid particles. The filtration apparatus should also be at the experimental temperature.

  • Gravimetric Analysis:

    • Transfer a precise volume of the clear filtrate into a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood, or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable at the required temperature.

    • Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the solute (e.g., 60-80°C).

    • Dry the residue to a constant weight. This is achieved by repeatedly drying for a set period (e.g., 1-2 hours), cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

G A Preparation of Saturated Solution (Excess solute in solvent) B Equilibration (Thermostatic shaker bath) A->B Agitate C Sample Withdrawal & Filtration (Constant temperature) B->C Settle & Filter D Solvent Evaporation (From a known volume of filtrate) C->D Transfer filtrate E Drying of Residue (To a constant weight) D->E Dry F Calculation of Solubility E->F Weigh

Gravimetric Method for Solubility Determination.
Factors Influencing Metal Soap Solubility

The solubility of this compound is influenced by a combination of factors related to the solute, solvent, and experimental conditions. The diagram below represents these logical relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility of Lauric Acid, Barium Cadmium Salt Metal Metal Cations (Barium, Cadmium) Metal->Solubility FattyAcid Fatty Acid Chain (Lauric Acid) FattyAcid->Solubility Polarity Polarity Polarity->Solubility Structure Molecular Structure Structure->Solubility Temp Temperature Temp->Solubility Pressure Pressure (Primarily for gaseous solutes) Pressure->Solubility

Key Factors Affecting Metal Soap Solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in current scientific literature, this guide provides a robust framework for researchers. By understanding the qualitative solubility behavior of analogous metal soaps and by implementing the detailed experimental protocol provided, scientists and professionals in drug development can accurately determine the solubility of this compound in relevant solvent systems. The provided visualizations serve as a practical aid for experimental planning and for understanding the fundamental principles governing the solubility of metal carboxylates.

A Technical Guide to Barium-Cadmium Stabilizers: History, Discovery, and Core Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and fundamental principles of barium-cadmium (Ba-Cd) stabilizers. Once pivotal in the polymer industry, particularly for polyvinyl chloride (PVC), these mixed metal compounds offered exceptional performance in enhancing thermal and light stability. While their use has significantly diminished due to environmental and health concerns associated with cadmium, a comprehensive understanding of their chemistry, mechanisms, and historical context remains crucial for researchers in polymer science and material development.

A Historical Overview of Barium-Cadmium Stabilizers

The development of barium-cadmium stabilizers is intrinsically linked to the commercialization of polyvinyl chloride (PVC)[1][2]. Early PVC processing was hampered by the polymer's inherent thermal instability, leading to discoloration and degradation at elevated temperatures[3]. This necessitated the development of effective heat stabilizers.

Mixed metal stabilizers, including combinations of barium and cadmium soaps, gained popularity for their versatility, especially in flexible PVC applications such as flooring, upholstery, and roofing[4][5]. These stabilizers were typically used in the form of carboxylates, such as stearates and laurates, which also provided a lubricating function during processing[2][4]. The efficacy of Ba-Cd systems was often enhanced by the inclusion of organic synergists, or secondary stabilizers, like epoxy derivatives and organophosphites[4][5].

Combinations of barium and cadmium soaps, often in a weight ratio between 2:1 and 1:2, became particularly prevalent in the market[4][5]. Despite the later development of improved lead and organotin stabilizers, mixed metals dominated flexible PVC applications due to the significant synergistic effects achieved with co-stabilizers[4].

However, growing concerns over the toxicity of cadmium led to a voluntary phasing out of these stabilizers in many regions, including the European Union[2]. This prompted a shift towards alternative stabilizer systems, with barium-zinc (Ba-Zn) and calcium-zinc (Ca-Zn) formulations emerging as the primary replacements[1][6].

The Synergistic Stabilization Mechanism

The effectiveness of barium-cadmium stabilizers lies in a synergistic interaction between the two metal soaps. In the thermal degradation of PVC, the primary issue is the autocatalytic release of hydrogen chloride (HCl)[3]. Metal soap stabilizers function by scavenging this liberated HCl and by replacing labile chlorine atoms on the PVC backbone with more stable carboxylate groups[2].

The core of the Ba-Cd synergy is a cycle of regeneration. Cadmium carboxylates are highly effective at replacing the labile chlorine atoms on the PVC chain, but the resulting cadmium chloride (CdCl₂) is a strong Lewis acid that can accelerate PVC degradation[4]. This is where the barium carboxylate plays a crucial role. It reacts with the cadmium chloride to regenerate the active cadmium carboxylate and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to the polymer[4]. This exchange mechanism delays the accumulation of harmful CdCl₂, thereby extending the period of stabilization.

dot

Stabilization_Mechanism cluster_pvc PVC Degradation cluster_stabilization Ba-Cd Stabilization Cycle PVC PVC Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat HCl HCl Degraded_PVC->HCl Dehydrochlorination Cd_Carboxylate Cadmium Carboxylate Cd(OOCR)₂ Degraded_PVC->Cd_Carboxylate Stabilized by HCl->Cd_Carboxylate Scavenged by Ba_Carboxylate Barium Carboxylate Ba(OOCR)₂ HCl->Ba_Carboxylate Scavenged by BaCd_Stabilizer Barium-Cadmium Carboxylate (Ba(OOCR)₂ + Cd(OOCR)₂) BaCd_Stabilizer->Cd_Carboxylate BaCd_Stabilizer->Ba_Carboxylate CdCl2 Cadmium Chloride (CdCl₂) Strong Lewis Acid Cd_Carboxylate->CdCl2 Reacts with HCl Stabilized_PVC Stabilized PVC (Ester Groups) Cd_Carboxylate->Stabilized_PVC Replaces Labile Cl Ba_Carboxylate->Cd_Carboxylate Regenerates BaCl2 Barium Chloride (BaCl₂) Weaker Lewis Acid Ba_Carboxylate->BaCl2 Reacts with HCl CdCl2->Degraded_PVC Accelerates Degradation CdCl2->Cd_Carboxylate Regeneration

Caption: Synergistic stabilization mechanism of Barium-Cadmium carboxylates in PVC.

Quantitative Performance Data

The following table summarizes typical performance data for PVC formulations stabilized with barium-cadmium systems, based on information from historical technical literature and patents. It is important to note that performance can vary significantly based on the specific formulation, including the type and concentration of co-stabilizers, plasticizers, and fillers.

Performance MetricBa-Cd Stabilizer SystemUnstabilized PVCCa/Zn Stabilizer System
Thermal Stability Time at 180°C (minutes) 60 - 90< 1040 - 60
Initial Color (Yellowness Index) 10 - 20> 5015 - 25
Long-term Color Stability (Yellowness Index after 60 min at 180°C) 25 - 40Severe darkening35 - 55
Tensile Strength (MPa) 40 - 5035 - 4540 - 50
Elongation at Break (%) 200 - 300150 - 250200 - 300

Experimental Protocols

Synthesis of Barium-Cadmium Stearate

The following protocol is adapted from a patented process for the production of basic barium/cadmium stearate[1]. This method involves the direct reaction of the fatty acid with the metal hydroxides.

Materials:

  • Stearic Acid: 117.6 g

  • Barium Hydroxide Monohydrate: 71.3 g (stoichiometric equivalent)

  • Cadmium Hydroxide: 14.0 g

  • Acetic Acid (50% solution): 1% of the total mixture weight

Procedure:

  • In a suitable reactor, combine the stearic acid, barium hydroxide monohydrate, and cadmium hydroxide.

  • Mix the components at a temperature of 40°C to 45°C.

  • Add 1% (by weight of the total mixture) of a 50% acetic acid solution to the mixture.

  • Continue stirring for a total of 35 minutes. The reaction is exothermic, and the temperature will rise to approximately 65°C.

  • The resulting product is a whitish, loose, free-flowing powder.

Characterization:

  • Melting Temperature: 106°C to >200°C

  • Barium Content: ~22.8%

  • Cadmium Content: ~6.3%

  • Acid Value: ~1.9

Evaluation of Thermal Stability

A common method for evaluating the thermal stability of PVC formulations is the Congo Red test. This test measures the time required for a heated PVC sample to release a sufficient amount of HCl to change the color of a pH-sensitive indicator paper.

Materials:

  • PVC resin

  • Barium-cadmium stabilizer

  • Congo Red indicator paper

  • Test tubes

  • Heating block or oil bath maintained at a constant temperature (e.g., 180°C)

Procedure:

  • Prepare a standardized PVC formulation by mixing the PVC resin with a specified concentration of the barium-cadmium stabilizer (e.g., 2 parts per hundred of resin - phr).

  • Place a known weight of the stabilized PVC compound into a test tube.

  • Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the PVC sample.

  • Place the test tube in the heating block or oil bath preheated to the desired temperature.

  • Record the time it takes for the Congo Red paper to turn from red to blue. This time is the thermal stability time.

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Experimental_Workflow cluster_synthesis Synthesis of Ba-Cd Stearate cluster_evaluation Thermal Stability Evaluation (Congo Red Test) Reactants Stearic Acid Barium Hydroxide Cadmium Hydroxide Mixing Mix at 40-45°C Reactants->Mixing Catalyst Add Acetic Acid Mixing->Catalyst Reaction Stir for 35 min (Temp rises to ~65°C) Catalyst->Reaction Product Ba-Cd Stearate Powder Reaction->Product Formulation Prepare PVC Formulation (PVC + Ba-Cd Stabilizer) Product->Formulation Incorporate into PVC Sample_Prep Place Sample in Test Tube Formulation->Sample_Prep Indicator Suspend Congo Red Paper Sample_Prep->Indicator Heating Heat at 180°C Indicator->Heating Observation Record Time for Color Change (Red to Blue) Heating->Observation Result Thermal Stability Time Observation->Result

Caption: Experimental workflow for the synthesis and evaluation of Ba-Cd stabilizers.

Conclusion

Barium-cadmium stabilizers represent a significant chapter in the history of polymer science, offering a highly effective solution to the challenge of PVC stabilization. Their synergistic mechanism, involving the regeneration of the active cadmium carboxylate by the barium component, provided excellent long-term heat and light stability. While their use has been curtailed due to the toxicity of cadmium, the principles of their operation and the historical context of their development continue to inform the design of new and safer stabilizer systems. For researchers and scientists, understanding the chemistry and performance of these legacy additives provides a valuable foundation for innovation in the field of polymer stabilization.

References

Spectroscopic and Physicochemical Characterization of Lauric Acid, Barium Cadmium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a saturated fatty acid, and its metal salts are of significant interest across various industrial and research applications, including their use as stabilizers, lubricants, and in the formulation of various materials. The mixed barium cadmium salt of lauric acid, in particular, has been utilized as a heat stabilizer for polyvinyl chloride (PVC). Understanding the spectroscopic and physicochemical properties of this compound is crucial for quality control, formulation development, and for predicting its behavior in different matrices.

This technical guide provides a comprehensive overview of the available spectroscopic data for lauric acid, barium cadmium salt. Due to the limited availability of direct spectroscopic data for the mixed metal salt, this document compiles and analyzes data for the individual components—barium laurate and cadmium laurate—to provide a predictive framework for the properties of the mixed salt. Detailed experimental protocols for the synthesis and spectroscopic analysis of such metal carboxylates are also presented.

Physicochemical Properties

PropertyValueSource
Chemical Name This compound[]
Synonyms Barium cadmium laurate, Dodecanoic acid, barium cadmium salt[2]
CAS Number 15337-60-7
Molecular Formula C₁₂H₂₄O₂·xBa·xCd
Molecular Weight 450.06 g/mol (representative)[2]

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique to characterize metal carboxylates, as the position of the carboxylate (COO⁻) stretching bands is sensitive to the nature of the metal ion and the coordination geometry.

Table 1: Key IR Absorption Bands for Lauric Acid and its Barium and Cadmium Salts

AssignmentLauric Acid (cm⁻¹)Cadmium Laurate (cm⁻¹)Barium Laurate (cm⁻¹) (Predicted)
C=O Stretch (acid)~1700--
Asymmetric COO⁻ Stretch (νₐₛ)-~1540~1520 - 1550
Symmetric COO⁻ Stretch (νₛ)-~1420~1400 - 1430
C-H Stretches~2910, ~2850~2910, ~2850~2910, ~2850

Data for Cadmium Laurate is sourced from ResearchGate.[3][4] Predicted values for Barium Laurate are based on typical spectra of metal carboxylates.

The shift in the carboxylate stretching frequencies from the C=O stretch of the free acid is indicative of salt formation. The separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (ionic, bidentate, or bridging). For cadmium laurate, Δν is approximately 120 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the C-C and C-H vibrational modes of the alkyl chain.

Table 2: Key Raman Bands for Lauric Acid and its Metal Salts (Predicted)

AssignmentWavenumber (cm⁻¹)
C-C Skeletal Stretches~1060 - 1130
CH₂ Twisting~1295
CH₂ Bending~1440
C-H Stretches~2800 - 3000

Predicted values are based on general spectra of fatty acids and their salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of diamagnetic metal carboxylates can provide detailed information about the structure in solution. While cadmium has NMR active isotopes (¹¹¹Cd and ¹¹³Cd), obtaining high-resolution spectra can be challenging. ¹³C NMR is useful for probing the carboxylate carbon and the alkyl chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for Lauric Acid Salts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (carboxylate)~180 - 185
Cα (adjacent to COO⁻)~34 - 36
Alkyl Chain Carbons~14 - 32
Terminal CH₃~14

Predicted values are based on general data for fatty acids and metal carboxylates.

Mass Spectrometry

Mass spectrometry of metal salts of fatty acids can be complex due to their low volatility. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. The resulting spectra would be expected to show peaks corresponding to the laurate anion and adducts with the metal ions.

Table 4: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry

IonExpected m/z
Lauric Acid [M-H]⁻199.17
Barium Laurate [Ba(C₁₂H₂₃O₂)₂ - H]⁻535.25
Cadmium Laurate [Cd(C₁₂H₂₃O₂)₂ - H]⁻511.24

Calculated based on the most abundant isotopes.

Experimental Protocols

Synthesis of Barium Cadmium Laurate

A common method for the synthesis of mixed metal soaps is through a precipitation reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product lauric_acid Lauric Acid dissolve_la Dissolve Lauric Acid in Ethanol lauric_acid->dissolve_la naoh Sodium Hydroxide prepare_na_laurate Prepare Sodium Laurate Solution naoh->prepare_na_laurate bacl2 Barium Chloride prepare_metal_salt Prepare Aqueous BaCl₂/CdCl₂ Solution bacl2->prepare_metal_salt cdcl2 Cadmium Chloride cdcl2->prepare_metal_salt dissolve_la->prepare_na_laurate precipitation Precipitation prepare_na_laurate->precipitation prepare_metal_salt->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product Barium Cadmium Laurate Powder drying->final_product

Diagram 1: Synthesis workflow for Barium Cadmium Laurate.
  • Preparation of Sodium Laurate: Dissolve lauric acid in ethanol. Separately, prepare a stoichiometric amount of sodium hydroxide in water. Slowly add the NaOH solution to the lauric acid solution with stirring to form sodium laurate.

  • Preparation of Mixed Metal Salt Solution: Prepare an aqueous solution containing equimolar amounts of barium chloride (BaCl₂) and cadmium chloride (CdCl₂).

  • Precipitation: Slowly add the mixed metal salt solution to the sodium laurate solution with vigorous stirring. A precipitate of barium cadmium laurate will form.

  • Isolation and Purification: The precipitate is collected by filtration, washed several times with deionized water and then with ethanol to remove any unreacted starting materials and by-products.

  • Drying: The final product is dried in a vacuum oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry sample Barium Cadmium Laurate Sample ftir_prep Prepare KBr Pellet sample->ftir_prep raman_prep Place Powder on Slide sample->raman_prep nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl₃) sample->nmr_prep ms_prep Prepare Solution for ESI or MALDI sample->ms_prep ftir_acq Acquire Spectrum (e.g., 4000-400 cm⁻¹) ftir_prep->ftir_acq raman_acq Acquire Spectrum (e.g., 4000-100 cm⁻¹) raman_prep->raman_acq nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq ms_acq Acquire Mass Spectrum ms_prep->ms_acq Interpretation_Logic ir_spectrum IR Spectrum coo_bands Position of COO⁻ Bands ir_spectrum->coo_bands delta_nu Δν = νₐₛ - νₛ coo_bands->delta_nu coordination Coordination Mode delta_nu->coordination ionic Ionic bidentate Bidentate bridging Bridging coordination->ionic coordination->bidentate coordination->bridging

References

An In-depth Technical Guide to the Crystal Structure of Barium Cadmium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metal carboxylates, or metal soaps, are a diverse class of compounds with a wide range of industrial applications, including their use as driers, catalysts, and stabilizers for polymers.[1][2] Barium cadmium laurate is a mixed-metal soap that has been historically used to prevent the degradation of PVC.[2][3] The synergistic effect of combining barium and cadmium can impart excellent heat stability and weatherability to the polymer.[3]

Despite its industrial relevance, the precise crystal structure of barium cadmium laurate remains uncharacterized. Understanding the crystal structure is fundamental to elucidating its properties and mechanism of action as a stabilizer. This guide provides a comprehensive overview of the known properties and outlines a pathway for its detailed structural analysis.

Physicochemical Properties

While specific crystallographic data for barium cadmium laurate is unavailable, fundamental physicochemical properties have been reported for the mixed-metal salt and its individual components.

PropertyBarium Cadmium LaurateBarium LaurateCadmium LaurateLauric Acid
CAS Number 15337-60-7[4]4696-57-52605-44-9143-07-7
Molecular Formula C12H24O2.xBa.xCd[4]C24H46BaO4C24H46CdO4C12H24O2
Molecular Weight ~450.06 g/mol (variable)[4]535.95 g/mol 511.03 g/mol 200.32 g/mol
Synonyms Lauric acid, barium cadmium salt; Advastab BC 26[4]Barium dodecanoateCadmium dilaurateDodecanoic acid

Experimental Protocols

Proposed Synthesis of Barium Cadmium Laurate

A common method for the synthesis of metal carboxylates is through a precipitation reaction involving the corresponding metal salts and the sodium salt of the carboxylic acid.[2] A plausible synthesis for barium cadmium laurate can be adapted from this general procedure.

SynthesisWorkflow Proposed Synthesis Workflow for Barium Cadmium Laurate cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_purification Purification LauricAcid Lauric Acid DissolveLauricAcid Dissolve Lauric Acid in Ethanol LauricAcid->DissolveLauricAcid NaOH Sodium Hydroxide AddNaOH Add NaOH solution to form Sodium Laurate NaOH->AddNaOH BaCl2 Barium Chloride PrepareMetalSalts Prepare aqueous solution of BaCl2 and CdCl2 BaCl2->PrepareMetalSalts CdCl2 Cadmium Chloride CdCl2->PrepareMetalSalts Solvent Ethanol/Water Solvent->DissolveLauricAcid DissolveLauricAcid->AddNaOH Precipitation Mix solutions to precipitate Barium Cadmium Laurate AddNaOH->Precipitation PrepareMetalSalts->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with water and ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying Product Barium Cadmium Laurate Powder Drying->Product

Caption: Proposed synthesis workflow for Barium Cadmium Laurate.

Methodology:

  • Preparation of Sodium Laurate: Dissolve lauric acid in a suitable solvent such as ethanol. Stoichiometrically add an aqueous solution of sodium hydroxide with stirring to form sodium laurate.

  • Preparation of Mixed-Metal Salt Solution: In a separate vessel, dissolve equimolar amounts of barium chloride and cadmium chloride in deionized water.

  • Precipitation: Slowly add the mixed-metal salt solution to the sodium laurate solution with vigorous stirring. A white precipitate of barium cadmium laurate should form.

  • Purification: The precipitate is collected by filtration, washed several times with deionized water and then with ethanol to remove any unreacted starting materials and by-products.

  • Drying: The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to yield a fine powder.

Crystallographic Analysis

X-ray Powder Diffraction (XRPD): XRPD is the primary technique for the characterization of polycrystalline materials like metal soaps.

  • Sample Preparation: The dried barium cadmium laurate powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The XRPD pattern is collected using a diffractometer with a monochromatic X-ray source (typically Cu Kα radiation). Data should be collected over a wide 2θ range (e.g., 2° to 70°) with a slow scan speed to ensure good resolution, particularly at low angles where the characteristic long-spacing peaks of metal soaps are observed.

  • Data Analysis: The resulting diffraction pattern can be used for phase identification by comparing it to databases. Indexing the diffraction peaks can provide the unit cell parameters. A full crystal structure solution from powder data may be possible using advanced techniques like Rietveld refinement, provided a suitable starting model can be developed.

Crystal Structure and Visualization

The crystal structures of long-chain metal carboxylates are typically characterized by a layered arrangement. The metal cations form ionic layers that are separated by bilayers of the hydrocarbon chains of the fatty acid anions. The hydrocarbon chains are often tilted with respect to the ionic layers.

While the specific crystal structure of barium cadmium laurate is unknown, a hypothetical model can be proposed based on these general principles. It is likely that barium and cadmium ions are distributed within the ionic layers, coordinated to the carboxylate head groups of the laurate anions. The long hydrocarbon tails of the laurate molecules will then extend outwards, forming the non-polar layers.

CrystalPacking Conceptual Model of Barium Cadmium Laurate Crystal Packing Ba1 Ba L1 ~~~~~COO- Ba1->L1 Cd1 Cd Cd1->L1 L2 ~~~~~COO- Cd1->L2 Ba2 Ba Ba2->L2 L3 ~~~~~COO- Ba2->L3 Cd2 Cd Cd2->L3 L4 ~~~~~COO- Cd2->L4 Ba3 Ba L1->Ba3 Cd3 Cd L1->Cd3 L2->Cd3 Ba4 Ba L2->Ba4 L3->Ba4 Cd4 Cd L3->Cd4 L4->Cd4

Caption: Conceptual model of the layered crystal packing in Barium Cadmium Laurate.

Applications and Future Outlook

The primary documented application of barium cadmium laurate is as a heat and light stabilizer for PVC.[1][3][5] The combination of barium and cadmium carboxylates provides a synergistic stabilizing effect, protecting the polymer from degradation during processing and use.[1]

The potential for applications in drug development is currently unexplored. Metal-organic frameworks and other metal-containing compounds are of interest for drug delivery systems, but there is no specific research to date on barium cadmium laurate for this purpose.

Future research should focus on the successful synthesis and single-crystal growth of barium cadmium laurate to allow for a definitive determination of its crystal structure by single-crystal X-ray diffraction. A detailed understanding of its structure would provide insights into its stabilizing mechanism in PVC and could potentially open avenues for the design of new materials with tailored properties. The toxicity of cadmium is a significant consideration, and any future applications would need to carefully address the potential for cadmium leaching.[6]

References

Technical Guide on the Safe Handling of Lauric Acid, Barium Cadmium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety information for Lauric acid, barium cadmium salt (CAS No. 15337-60-7). Due to the significant hazards associated with this compound, particularly due to its cadmium content, strict adherence to safety protocols is imperative. This guide synthesizes available data to inform on its properties, hazards, and safe handling procedures.

Chemical Identification and Physical Properties

This compound, also known as Barium cadmium laurate, is a metal salt of a medium-chain fatty acid.[1] Its primary hazards are associated with the presence of barium and, more significantly, cadmium, which is a known carcinogen and reproductive toxin.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 15337-60-7[1]
Molecular Formula C12H24BaCdO2PubChem
Molecular Weight 450.06 g/mol [1]
Synonyms Barium cadmium laurate, Dodecanoic acid, barium cadmium salt[1]
Appearance Data not available (expected to be a solid)-
Solubility Data not available-

Hazard Identification and Classification

This substance is classified as highly hazardous. The primary health concerns are driven by the cadmium component.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation1H330: Fatal if inhaled
Germ Cell Mutagenicity1BH340: May cause genetic defects
Carcinogenicity1BH350: May cause cancer
Reproductive Toxicity1BH360FD: May damage fertility. May damage the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure

Source: PubChem

Warning: This substance is a known human carcinogen and can cause genetic defects and reproductive harm.[2] All contact should be minimized, and appropriate personal protective equipment must be worn at all times.

Toxicological Information

The toxicity of this compound is primarily attributed to the cadmium ion.[3] Chronic exposure to low levels of cadmium can lead to a build-up in the kidneys and cause kidney disease. It is also associated with an increased risk of lung and prostate cancer.[3]

Table 3: Toxicological Data (for soluble Cadmium salts)

EndpointValueSpeciesRouteSource
LD50107-327 mg/kg bwRatOral[3]
Exposure Limit (TWA)0.01 mg/m³HumanInhalation[3]

Note: Data is for soluble cadmium salts and should be considered indicative for this compound.

Experimental Protocols and Safe Handling

Due to the high toxicity of this compound, all work should be conducted in a designated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

A comprehensive PPE plan is mandatory when handling this substance.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling Lauric acid, barium cadmium salt respirator Wear a NIOSH-approved respirator (e.g., N100/P100) start->respirator Inhalation Hazard gloves Wear double-layered, chemical-resistant gloves (e.g., Nitrile) respirator->gloves Dermal Hazard protection Wear chemical safety goggles and a face shield gloves->protection Eye/Face Hazard lab_coat Wear a dedicated lab coat (buttoned) and closed-toe shoes protection->lab_coat Body Protection end_ppe Proceed with experiment in a fume hood lab_coat->end_ppe

Caption: Required Personal Protective Equipment workflow.

Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

All waste containing this compound must be treated as hazardous waste.[4]

Disposal_Workflow cluster_disposal Hazardous Waste Disposal Protocol start_disposal Generation of Waste (solid or solution) collect Collect in a designated, leak-proof, and sealed container start_disposal->collect label_waste Label container with: 'Hazardous Waste', 'Toxic', 'Carcinogen', and full chemical name collect->label_waste store_waste Store in a designated hazardous waste accumulation area label_waste->store_waste disposal_request Arrange for disposal through institutional Environmental Health & Safety (EHS) store_waste->disposal_request First_Aid_Protocol cluster_first_aid First Aid for Exposure exposure Exposure Occurs inhalation Inhalation: - Move to fresh air immediately. - Seek immediate medical attention. exposure->inhalation skin_contact Skin Contact: - Remove contaminated clothing. - Wash skin with soap and water for 15 min. - Seek medical attention. exposure->skin_contact eye_contact Eye Contact: - Rinse with water for 15 min. - Seek immediate medical attention. exposure->eye_contact ingestion Ingestion: - DO NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. exposure->ingestion Spill_Response_Plan cluster_spill Chemical Spill Response spill Spill Detected evacuate Evacuate immediate area and restrict access spill->evacuate ppe Don appropriate PPE (respirator, gloves, etc.) evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect material into a hazardous waste container contain->cleanup decontaminate Decontaminate the area with soap and water cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

References

An In-depth Technical Guide to Lauric Acid, Barium Cadmium Salt: Properties, Toxicology, and Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, barium cadmium salt, is a chemical compound with a history of industrial application, primarily as a stabilizer in plastics. However, its relevance to the scientific and biomedical research communities stems almost entirely from the toxicological properties of its cadmium component. This technical guide provides a comprehensive overview of the known synonyms, chemical and physical properties, and, most importantly, the toxicological profile of this compound, with a focus on the cellular and molecular mechanisms of cadmium toxicity. Detailed experimental protocols for assessing key toxicological endpoints are provided, and the intricate signaling pathways disrupted by cadmium are visually represented. This document serves as a critical resource for researchers in toxicology, environmental health, and drug development who may encounter or study the effects of heavy metal exposure.

Chemical Identity and Synonyms

This compound, is a metal salt of a fatty acid. Due to its mixed metal composition and its organic acid component, it is known by several names in scientific literature and chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the substance.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Citation
Common Name This compound[1]
Systematic Name Dodecanoic acid, barium cadmium salt[2][3]
Synonym Barium cadmium laurate[1][2][3]
Trade Name Advastab BC 26[1][3]
CAS Number 15337-60-7[1][2]
Molecular Formula C12H24O2.xBa.xCd[1][2][3]

Physicochemical Properties

The physicochemical properties of this compound are important for understanding its environmental fate, transport, and potential routes of exposure.

Table 2: Physicochemical Properties of this compound

Property Value Citation
Molecular Weight 450.06 g/mol [2][4]
Boiling Point 296.1°C at 760 mmHg[1]
Flash Point 134.1°C[1]

Toxicological Profile

The toxicity of this compound is predominantly attributed to the presence of cadmium, a heavy metal with well-documented adverse health effects.[3] The laurate component is a common fatty acid and is not considered to be of significant toxicological concern in this context. The barium component also has its own toxicological profile, but the primary focus of research and regulatory concern for this mixed salt has been on the cadmium.[3]

Cadmium is classified as a human carcinogen and is known to exert a wide range of toxic effects on various organ systems.[3] The toxicity is considered to result entirely from the cadmium component.[3]

Table 3: Summary of Toxicological Endpoints for Cadmium Compounds

Toxicological Endpoint Effect Citation
Acute Oral Toxicity (Rat LD50) 107-327 mg/kg bw (for soluble cadmium salts)[3]
Carcinogenicity Classified as a human carcinogen (Group 1) by IARC[3]
Genotoxicity Induces chromosomal aberrations, micronuclei, and DNA strand breaks[3]
Reproductive and Developmental Toxicity May damage fertility and the unborn child[4]
Target Organ Toxicity Kidneys, bones, liver, and lungs[3]

Signaling Pathways Disrupted by Cadmium

Cadmium exerts its toxic effects by interfering with numerous cellular signaling pathways. A primary mechanism of cadmium toxicity is the induction of oxidative stress, which subsequently triggers a cascade of downstream signaling events, including the activation of MAPK pathways and ultimately leading to apoptosis or carcinogenesis.

Cadmium-Induced Oxidative Stress and the Nrf2 Pathway

Cadmium is not a Fenton-like metal and does not directly generate free radicals. However, it indirectly induces oxidative stress by depleting cellular antioxidants, particularly glutathione (GSH), and by interfering with the function of antioxidant enzymes. This leads to an accumulation of reactive oxygen species (ROS), which can damage cellular macromolecules. In response to oxidative stress, the cell activates the Keap1-Nrf2 signaling pathway, a major regulator of the antioxidant response.

Cadmium_Oxidative_Stress Cd Cadmium (Cd²⁺) ROS Increased ROS (Reactive Oxygen Species) Cd->ROS indirectly promotes GSH_depletion GSH Depletion Cd->GSH_depletion inhibits GSH synthesis Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 GSH_depletion->ROS Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Cadmium-induced oxidative stress and the Nrf2 signaling pathway.

Cadmium and Mitogen-Activated Protein Kinase (MAPK) Signaling

The oxidative stress induced by cadmium leads to the activation of several mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK pathways. These pathways play crucial roles in cell proliferation, differentiation, apoptosis, and stress responses. Chronic or excessive activation of these pathways by cadmium can lead to detrimental cellular outcomes.

Cadmium_MAPK_Signaling Cd_ROS Cadmium-induced Oxidative Stress (ROS) ASK1 ASK1 Cd_ROS->ASK1 MEKK1 MEKK1 Cd_ROS->MEKK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 MEKK1->MEK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK AP1 AP-1 (c-Jun, c-Fos) JNK->AP1 Other_TFs Other Transcription Factors p38->Other_TFs ERK->Other_TFs Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) AP1->Cellular_Response Other_TFs->Cellular_Response

Caption: Cadmium's impact on MAPK signaling pathways.

Cadmium-Induced Apoptosis

Prolonged or high-level exposure to cadmium can lead to programmed cell death, or apoptosis. This is often mediated through the mitochondrial (intrinsic) pathway, which is triggered by cellular stress, including oxidative stress and the activation of pro-apoptotic signaling molecules.

Cadmium_Apoptosis Cd_Stress Cadmium-induced Cellular Stress JNK_activation JNK Activation Cd_Stress->JNK_activation p53_activation p53 Activation Cd_Stress->p53_activation Bcl2_inhibition Bcl-2 Inhibition JNK_activation->Bcl2_inhibition Bax_Bak Bax/Bak Activation p53_activation->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria promotes permeabilization Bcl2_inhibition->Mitochondria promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of cadmium-induced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the toxicity of cadmium-containing compounds.

Acute Oral Toxicity Assessment (Following OECD Guideline 425)

This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral LD50 of a substance.

  • Test System: Young, healthy adult rats of a single sex (females are preferred).

  • Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water, except for a brief fasting period before and after dosing.

  • Dosing: The test substance is administered orally by gavage. The initial dose is selected based on a preliminary estimate of the LD50. Subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.

  • Observations: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Genotoxicity Assessment: The Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver, peripheral blood).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Genotoxicity Assessment: In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus by scoring for the presence of micronuclei in erythrocytes.

  • Animal Dosing: The test substance is administered to rodents (usually rats or mice) at several dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.

  • Slide Preparation: Smears of the bone marrow or blood are made on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Microscopic Analysis: A statistically significant number of PCEs are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the control group.

Assessment of Oxidative Stress Markers

Several biochemical assays can be used to quantify the extent of oxidative stress in tissues from animals exposed to cadmium.

  • Tissue Preparation: Tissues (e.g., liver, kidney) are homogenized in an appropriate buffer.

  • Measurement of Lipid Peroxidation: The level of malondialdehyde (MDA), a product of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Measurement of Glutathione (GSH): The concentration of reduced glutathione is determined using a colorimetric assay, often involving DTNB (Ellman's reagent).

  • Antioxidant Enzyme Activity Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using specific spectrophotometric assays.

  • Protein Quantification: The total protein content of the tissue homogenates is determined (e.g., by the Lowry or Bradford method) to normalize the oxidative stress marker levels.

Conclusion

This compound, while having industrial uses, is of primary interest to the scientific community due to the toxicological properties of cadmium. This guide has provided a detailed overview of its chemical identity, toxicological profile, and the molecular mechanisms underlying its toxicity. The disruption of cellular signaling pathways, particularly those related to oxidative stress, MAPK activation, and apoptosis, is a key feature of cadmium's adverse effects. The experimental protocols outlined here provide a framework for researchers investigating the toxicity of this and other cadmium-containing compounds. A thorough understanding of these aspects is essential for assessing the risks associated with exposure and for developing potential therapeutic or preventative strategies.

References

Methodological & Application

Application Notes and Protocols: Barium Cadmium Laurate as a PVC Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium cadmium laurate is a highly effective heat stabilizer for polyvinyl chloride (PVC). It is part of the mixed metal soap category of stabilizers and has been historically valued for its ability to impart excellent thermal and weathering stability to PVC products.[1][2] This stabilizer system operates on a synergistic mechanism between the barium and cadmium components to protect the polymer from degradation during high-temperature processing and to extend the service life of the final product.[3]

The primary function of barium cadmium laurate is to prevent the autocatalytic dehydrochlorination of PVC, a degradation process that occurs at elevated temperatures and leads to discoloration, embrittlement, and loss of mechanical properties.[4] Cadmium laurate acts as the primary stabilizer by reacting with and replacing unstable chlorine atoms on the PVC backbone, while barium laurate serves as a secondary stabilizer that scavenges liberated hydrogen chloride (HCl) and regenerates the active cadmium stabilizer.[3]

Despite their excellent performance, the use of cadmium-based stabilizers has been significantly reduced in many regions, including Europe, due to health and environmental concerns related to the toxicity of cadmium.[1][5] However, understanding their function and testing methodologies remains relevant for specific applications where they might still be used and for the development of alternative stabilizer systems.

Mechanism of Action

The stabilization of PVC by barium cadmium laurate is a synergistic process. The generally accepted mechanism involves the following key steps:

  • Reaction with Labile Chlorine: The cadmium laurate component reacts with the unstable allylic chlorine atoms on the PVC chain. This reaction substitutes the chlorine with a more stable laurate group, preventing the initiation of the "unzipping" dehydrochlorination reaction.

  • Formation of Cadmium Chloride: This substitution reaction results in the formation of cadmium chloride (CdCl₂).

  • Regeneration of Cadmium Stabilizer: The barium laurate then reacts with the cadmium chloride in an exchange reaction. This regenerates the active cadmium laurate and forms barium chloride (BaCl₂). Barium chloride is a weaker Lewis acid than cadmium chloride and is less likely to promote PVC degradation.

  • HCl Scavenging: Barium laurate can also directly react with and neutralize any hydrogen chloride (HCl) that is formed during PVC degradation.

This synergistic cycle allows for long-term heat stability, as the primary cadmium stabilizer is continuously regenerated.

Data Presentation

Due to the historical nature and regulatory limitations on barium cadmium laurate, specific quantitative performance data in recent literature is scarce. The following tables provide illustrative data for a typical Barium-Cadmium (Ba-Cd) mixed metal stabilizer system to demonstrate its performance characteristics. These values should be considered representative and may vary depending on the specific formulation and processing conditions.

Table 1: Thermal Stability Data (Congo Red Test at 180°C)

Stabilizer SystemConcentration (phr*)Thermal Stability Time (minutes)
Unstabilized PVC0< 5
Typical Ba-Cd Stabilizer2.045 - 60
Typical Ca-Zn Stabilizer2.030 - 45
Typical Lead Stabilizer2.050 - 70

*phr: parts per hundred resin

Table 2: Color Stability Data (Static Oven Aging at 180°C)

Stabilizer SystemConcentration (phr)Time to Yellowing (minutes)Time to Brown (minutes)Time to Black (minutes)
Unstabilized PVC0< 10< 20< 30
Typical Ba-Cd Stabilizer2.030 - 4060 - 75> 90
Typical Ca-Zn Stabilizer2.020 - 3045 - 60> 75
Typical Lead Stabilizer2.035 - 4570 - 85> 100

Table 3: Dynamic Stability Data (Torque Rheometry at 190°C)

Stabilizer SystemConcentration (phr)Fusion Time (s)Stability Time (min)
Unstabilized PVC040 - 50< 5
Typical Ba-Cd Stabilizer2.050 - 6015 - 25
Typical Ca-Zn Stabilizer2.055 - 6510 - 20
Typical Lead Stabilizer2.045 - 5520 - 30

Experimental Protocols

Protocol 1: Determination of Static Thermal Stability by Congo Red Test

Objective: To determine the time at which a heated PVC sample begins to release a significant amount of hydrogen chloride (HCl), indicating the onset of rapid degradation.

Materials:

  • PVC resin

  • Barium cadmium laurate stabilizer

  • Two-roll mill or other suitable mixing equipment

  • Test tubes

  • Congo Red indicator paper

  • Thermostatically controlled oil bath or heating block

  • Timer

Procedure:

  • Sample Preparation:

    • Prepare a PVC compound by thoroughly mixing the PVC resin with the desired concentration of barium cadmium laurate (e.g., 2 phr). This can be done on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.

    • Cut the milled sheet into small pieces (approximately 2-3 mm).

  • Test Setup:

    • Place a weighed amount (e.g., 2.0 g) of the PVC sample into a clean, dry test tube.

    • Cut a strip of Congo Red paper and hang it in the upper part of the test tube, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample.

    • Insert a stopper with a small vent into the test tube.

  • Heating and Observation:

    • Place the test tube in the heating bath, which has been preheated to the test temperature (typically 180°C or 200°C).

    • Start the timer immediately.

    • Observe the Congo Red paper for any color change.

  • Endpoint:

    • Record the time, in minutes, at which the Congo Red paper turns from red to blue. This is the thermal stability time.

Protocol 2: Evaluation of Color Stability by Static Oven Aging

Objective: To visually assess the ability of the stabilizer to prevent discoloration of PVC during prolonged exposure to heat.

Materials:

  • PVC compound containing barium cadmium laurate (prepared as in Protocol 1).

  • Press or other means to create uniform plaques.

  • Forced-air circulating oven with a temperature controller.

  • Colorimeter (optional, for quantitative analysis).

  • Timer.

Procedure:

  • Sample Preparation:

    • Press the PVC compound into thin, uniform plaques (e.g., 1-2 mm thickness).

    • Cut the plaques into smaller, consistently sized samples.

  • Oven Aging:

    • Preheat the oven to the desired test temperature (e.g., 180°C).

    • Place the PVC samples on a sample rack, ensuring they are not touching each other.

    • Place the rack in the preheated oven.

  • Observation:

    • Remove a sample from the oven at regular intervals (e.g., every 10 or 15 minutes).

    • Place the removed samples in chronological order on a white background to observe the progression of color change.

    • Note the time at which the first perceptible yellowing occurs, as well as the times for subsequent color changes (e.g., to brown and black).

  • Data Recording:

    • Record the time intervals and the corresponding visual color of the samples.

    • If a colorimeter is used, measure the color values (e.g., Yellowness Index) of the samples at each time interval.

Protocol 3: Assessment of Dynamic Thermal Stability using a Torque Rheometer

Objective: To evaluate the processing stability of a PVC compound under conditions of heat and shear, simulating processing equipment like an extruder.

Materials:

  • PVC compound containing barium cadmium laurate.

  • Torque rheometer (e.g., Brabender or similar) equipped with a mixer bowl and rotors.

Procedure:

  • Instrument Setup:

    • Set the temperature of the mixer bowl to the desired processing temperature (e.g., 190°C).

    • Set the rotor speed to a constant value (e.g., 60 rpm).

    • Allow the instrument to reach thermal equilibrium.

  • Sample Loading:

    • Weigh the appropriate amount of the PVC compound for the specific mixer bowl volume.

    • With the rotors turning, add the PVC compound to the mixing chamber.

  • Data Acquisition:

    • Start the data acquisition system to record the torque and temperature as a function of time.

    • The torque will initially increase as the powder is compacted, then decrease as it becomes plasticized, and finally increase again as fusion occurs.

  • Analysis:

    • Fusion Time: The time from the loading of the sample to the fusion peak (maximum torque after the initial loading peak).

    • Stability Time: The time from the fusion peak until the torque begins to rise sharply, indicating the onset of cross-linking and degradation due to HCl evolution.

    • Record the fusion time and stability time.

Mandatory Visualization

PVC_Stabilization_Pathway cluster_pvc PVC Degradation cluster_stabilization Stabilization Cycle PVC PVC Polymer Chain (-CH2-CHCl-)n UnstablePVC PVC with Labile Chlorine (-CH=CH-CHCl-) PVC->UnstablePVC Heat DegradedPVC Degraded PVC (Polyene Formation) UnstablePVC->DegradedPVC Dehydrochlorination HCl HCl UnstablePVC->HCl CdLa Cadmium Laurate Cd(OOCR)2 UnstablePVC->CdLa Primary Stabilization BaCl2 Barium Chloride BaCl2 HCl->BaCl2 StabilizedPVC Stabilized PVC (-CH=CH-CH(OOCR)-) CdLa->StabilizedPVC Substitution Reaction CdCl2 Cadmium Chloride CdCl2 CdLa->CdCl2 BaLa Barium Laurate Ba(OOCR)2 BaLa->HCl Neutralization BaLa->CdCl2 Regeneration CdCl2->CdLa

Caption: Synergistic stabilization of PVC by barium cadmium laurate.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_results Data Analysis Start PVC Resin + Barium Cadmium Laurate Mixing Compounding (e.g., Two-Roll Mill) Start->Mixing Sample Homogeneous PVC Compound Mixing->Sample CongoRed Congo Red Test (Static Heat) Sample->CongoRed OvenAging Oven Aging Test (Color Stability) Sample->OvenAging TorqueRheometry Torque Rheometry (Dynamic Stability) Sample->TorqueRheometry CR_Result Thermal Stability Time CongoRed->CR_Result OA_Result Color Change Profile OvenAging->OA_Result TR_Result Fusion & Stability Time TorqueRheometry->TR_Result

Caption: Workflow for evaluating the performance of PVC stabilizers.

References

The Enduring Performance of Lauric Acid, Barium Cadmium Salt in Polymer Stabilization: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lauric acid, barium cadmium salt, a prominent member of the mixed metal carboxylate family, has historically been a cornerstone in the thermal stabilization of polyvinyl chloride (PVC) and other chlorinated polymers. Despite evolving regulatory landscapes, its application provides a valuable case study in high-performance polymer stabilization. This document offers detailed application notes and experimental protocols for researchers investigating polymer degradation and stabilization mechanisms.

Application Notes

This compound, often used in synergistic combination with zinc salts, provides exceptional heat and weathering stability to PVC resins during high-temperature processing and throughout the product's service life. Its primary function is to mitigate the autocatalytic dehydrochlorination of PVC, a degradation process that leads to discoloration, embrittlement, and a loss of mechanical integrity.[1]

Primary Applications:

  • Rigid and Flexible PVC: Extensively used in the production of PVC pipes, window profiles, siding, and flooring, where long-term durability and color retention are paramount.

  • Calendered Films and Sheets: Its ability to provide excellent initial color and clarity makes it suitable for transparent and semi-transparent PVC films and sheets used in packaging and decorative applications.[2]

  • Wire and Cable Insulation: The stabilizer ensures the integrity of PVC insulation at elevated operating temperatures, preventing degradation that could lead to electrical failure.

  • Artificial Leather: In the manufacturing of PVC-based synthetic leather, it helps maintain the material's flexibility and color during processing and use.[2]

Mechanism of Action:

The stabilizing effect of barium cadmium laurate is multifaceted and relies on a synergistic interaction, often with a zinc co-stabilizer. The primary mechanisms include:

  • HCl Scavenging: The metallic salts neutralize the hydrogen chloride (HCl) gas released during PVC degradation, preventing it from catalyzing further polymer breakdown.[3]

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable allylic chlorine atoms on the PVC backbone with more stable laurate groups, effectively "repairing" defect sites in the polymer chain.

  • Synergistic Effect: Zinc salts provide excellent early color stability but can promote rapid degradation once consumed. Barium and cadmium salts offer long-term stability. In a mixed system, the barium and cadmium components can regenerate the more reactive zinc stabilizer, prolonging its effectiveness and preventing catastrophic failure.

Quantitative Performance Data

Thermal Stabilizer (at 3 phr)Stability Time (minutes) at 200°C
Unstabilized PVC< 10
Calcium Stearate15[4]
Barium Stearate20[4]
Zinc Stearate0 (rapid degradation)[4]
Ca/Ba/Zn Stearate (Mixed Metal) 52 [4]
Commercial Stabilizer (Akropan 2611 PX)40[4]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using the Congo Red Test

This protocol outlines the determination of the static thermal stability of a PVC compound stabilized with this compound.

1. Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Plasticizer (e.g., Dioctyl phthalate - DOP)

  • Two-roll mill or similar melt mixing equipment

  • Constant temperature oil bath or heating block capable of maintaining 180 ± 1°C

  • Test tubes (18x150 mm)

  • Congo Red indicator paper strips (5x15 mm)

  • Glass rods

  • Stopwatch

2. PVC Compound Preparation:

  • Formulate a PVC compound with a specific concentration of this compound (e.g., 0.5, 1.0, 2.0 phr - parts per hundred resin). A typical formulation might be:

    • PVC Resin: 100 phr

    • DOP: 40 phr

    • This compound: X phr

  • On a two-roll mill preheated to approximately 160°C, thoroughly mix the components until a homogeneous sheet is formed.

  • Cut the milled sheet into small pieces suitable for insertion into the test tubes.

3. Congo Red Test Procedure:

  • Place 2.5 g of the prepared PVC compound into a clean, dry test tube.

  • Insert a glass rod into the test tube, with the top of the rod extending out.

  • Moisten a strip of Congo Red paper with glycerol and hang it over the top of the glass rod, ensuring it does not touch the PVC sample or the sides of the test tube. The bottom of the paper should be approximately 20 mm above the sample.

  • Place the test tube in the heating block preheated to 180°C.

  • Start the stopwatch immediately.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time in minutes for the first appearance of a distinct blue color. This is the thermal stability time.

Protocol 2: Assessment of Color Stability (Static Oven Aging)

This protocol describes a method to evaluate the ability of this compound to maintain the color of PVC during prolonged heat exposure.

1. Materials and Equipment:

  • PVC compound sheets prepared as in Protocol 1.

  • Forced air circulating oven capable of maintaining 180 ± 2°C.

  • Colorimeter or spectrophotometer capable of measuring CIE Lab* values and calculating the Yellowness Index (YI) according to ASTM E313.

  • Timer

2. Procedure:

  • Cut several identical small samples (e.g., 2x2 cm) from the PVC sheets containing different concentrations of the stabilizer.

  • Place the samples on an inert tray (e.g., aluminum foil) and place them in the preheated oven at 180°C.

  • At regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), remove one sample of each formulation from the oven.

  • Allow the samples to cool to room temperature.

  • Measure the color of each sample using a colorimeter, obtaining the L, a, and b* values.

  • Calculate the Yellowness Index (YI) for each sample at each time point.

  • Plot the Yellowness Index as a function of time for each stabilizer concentration to compare their color-holding capabilities.

Visualizations

PVC_Stabilization_Mechanism PVC PVC Polymer Chain (-CH2-CHCl-)n Degradation Dehydrochlorination PVC->Degradation Heat Heat (Processing) Heat->PVC triggers HCl HCl (gas) Degradation->HCl releases UnstableSite Labile Chlorine Site (Allylic Chlorine) Degradation->UnstableSite forms HCl->Degradation autocatalyzes Neutralization Neutralization HCl->Neutralization Substitution Substitution UnstableSite->Substitution Stabilizer Lauric Acid, Barium Cadmium Salt Stabilizer->Neutralization Stabilizer->Substitution MetalChlorides BaCl2, CdCl2 Neutralization->MetalChlorides StableLaurateEster Stable Laurate Ester Group Substitution->StableLaurateEster StablePVC Stabilized PVC MetalChlorides->StablePVC StableLaurateEster->StablePVC

Caption: PVC degradation and stabilization pathway.

Experimental_Workflow cluster_prep 1. PVC Compound Preparation cluster_thermal 2a. Thermal Stability Test (Congo Red) cluster_color 2b. Color Stability Test (Oven Aging) Prep1 Weigh PVC Resin, Plasticizer, and Stabilizer Prep2 Melt Mix on Two-Roll Mill (160°C) Prep1->Prep2 Prep3 Form Homogeneous Sheet Prep2->Prep3 Thermal1 Place Sample in Test Tube Prep3->Thermal1 Color1 Place Samples in Oven (180°C) Prep3->Color1 Thermal2 Heat at 180°C Thermal1->Thermal2 Thermal3 Observe Congo Red Paper Thermal2->Thermal3 Thermal4 Record Time to Color Change Thermal3->Thermal4 Color2 Remove Samples at Intervals Color1->Color2 Color3 Measure Color (Lab*) Color2->Color3 Color4 Calculate Yellowness Index (YI) Color3->Color4

Caption: Experimental workflow for evaluating PVC stabilizers.

References

Application Notes and Protocols: Barium Cadmium Laurate for Thermal Stabilization of PVC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C), undergoing a rapid degradation process known as dehydrochlorination. This degradation leads to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas, severely compromising the material's properties and performance. To counteract this, thermal stabilizers are essential additives in PVC formulations.

Barium cadmium laurate is a highly effective mixed metal soap stabilizer that has historically been used to provide excellent heat and light stability to PVC products. It functions through a synergistic mechanism that provides both good initial color and long-term stability. These application notes provide a comprehensive overview of the application of barium cadmium laurate for the thermal stabilization of PVC, including its mechanism of action, experimental protocols for performance evaluation, and important health and safety considerations.

Chemical Properties

PropertyValue
Chemical Name Barium cadmium laurate
CAS Number 15337-60-7[1][2]
Molecular Formula C₁₂H₂₄O₂·xBa·xCd[1][2]
Appearance White to off-white powder
Solubility Insoluble in water, soluble in certain organic solvents

Mechanism of Thermal Stabilization

The thermal degradation of PVC is a chain reaction initiated at labile sites in the polymer, primarily allylic chlorine atoms. The degradation proceeds via the elimination of HCl, leading to the formation of conjugated polyene sequences, which are responsible for the undesirable color formation.

Barium cadmium laurate stabilizes PVC through a synergistic mechanism involving both the barium and cadmium carboxylates:

  • Primary Stabilization by Cadmium Laurate: The more reactive cadmium laurate provides initial stabilization by replacing the labile chlorine atoms on the PVC backbone with more stable laurate ester groups. This reaction prevents the initiation of the dehydrochlorination cascade. The cadmium laurate also acts as an HCl scavenger.

  • Formation of Cadmium Chloride (CdCl₂): The reaction of cadmium laurate with HCl and labile chlorine sites results in the formation of cadmium chloride (CdCl₂). While initially effective, CdCl₂ is a strong Lewis acid and can autocatalytically accelerate the degradation of PVC, leading to sudden and severe discoloration, a phenomenon often referred to as "zinc burning" in the context of zinc-containing stabilizers.

  • Synergistic Role of Barium Laurate: Barium laurate, a weaker Lewis acid than cadmium chloride, reacts with the newly formed CdCl₂ to regenerate the active cadmium laurate stabilizer. This exchange reaction also produces barium chloride (BaCl₂), which is a much weaker Lewis acid than CdCl₂ and does not significantly promote PVC degradation. This synergistic interaction extends the period of stabilization and prevents the catastrophic degradation that would occur if cadmium laurate were used alone.

Signaling Pathway of PVC Degradation and Stabilization

PVC_Stabilization cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization by Barium Cadmium Laurate PVC PVC Polymer Chain LabileCl Labile Chlorine Sites (e.g., Allylic Chlorine) PVC->LabileCl Dehydrochlorination Dehydrochlorination LabileCl->Dehydrochlorination CdLaurate Cadmium Laurate (Cd(La)₂) Heat Heat (>170°C) Heat->PVC Polyenes Conjugated Polyenes (Color Formation) Dehydrochlorination->Polyenes HCl Hydrogen Chloride (HCl) Dehydrochlorination->HCl HCl->Dehydrochlorination Autocatalysis BaCdLaurate Barium Cadmium Laurate (Ba(La)₂ / Cd(La)₂) BaCdLaurate->CdLaurate BaLaurate Barium Laurate (Ba(La)₂) BaCdLaurate->BaLaurate StabilizedPVC Stabilized PVC (Ester Groups) CdLaurate->StabilizedPVC Replaces Labile Cl CdCl2 Cadmium Chloride (CdCl₂) CdLaurate->CdCl2 Reacts with HCl BaLaurate->CdLaurate Regenerates BaCl2 Barium Chloride (BaCl₂) BaLaurate->BaCl2 CdCl2->Dehydrochlorination Catalyzes Degradation CdCl2->BaLaurate Reacts with

Caption: PVC degradation and stabilization mechanism by Barium Cadmium Laurate.

Data Presentation

The following tables provide illustrative data on the performance of barium cadmium laurate as a thermal stabilizer for PVC. This data is representative of typical performance and is intended for comparative purposes.

Table 1: Static Thermal Stability by Congo Red Test

The Congo Red test is a widely used method to determine the static thermal stability of PVC compounds. The stability time is the time required for the evolved HCl to change the color of the Congo Red indicator paper from red to blue at a specified temperature.

Stabilizer SystemConcentration (phr)Stability Time at 180°C (minutes)
Unstabilized PVC0< 5
Barium Laurate2.015 - 25
Cadmium Laurate2.030 - 40 (followed by rapid blackening)
Barium Cadmium Laurate (1:1)2.060 - 80
Lead-based Stabilizer2.070 - 90
Calcium/Zinc Stabilizer2.040 - 50

phr: parts per hundred resin

Table 2: Dynamic Thermal Stability by Torque Rheometry

A torque rheometer measures the torque required to mix a polymer at a constant temperature and shear rate. The stability time is the time until a sharp increase in torque is observed, indicating cross-linking and degradation.

Stabilizer SystemConcentration (phr)Stability Time at 180°C (minutes)
Unstabilized PVC0< 3
Barium Cadmium Laurate2.025 - 35
Organotin Stabilizer1.530 - 40
Calcium/Zinc Stabilizer3.020 - 30
Table 3: Color Stability (Yellowness Index)

The Yellowness Index (YI) is a measure of the degree of yellowness of a material. A lower YI indicates better color stability.

Stabilizer SystemConcentration (phr)Yellowness Index (after 30 min at 180°C)
Unstabilized PVC0> 80 (black)
Barium Cadmium Laurate2.015 - 25
Lead-based Stabilizer2.010 - 20
Calcium/Zinc Stabilizer3.025 - 35

Experimental Protocols

Static Thermal Stability: Congo Red Test (ASTM D4202)

This method determines the time at which the evolution of hydrogen chloride from a heated PVC sample is sufficient to change the color of a Congo Red indicator paper.

Apparatus:

  • Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180 ± 1°C).

  • Test tubes (e.g., 18 x 150 mm).

  • Congo Red indicator paper strips.

  • Stoppers for test tubes with a small hole to hold the indicator paper.

  • Timer.

Procedure:

  • Prepare the PVC compound by mixing the PVC resin with the barium cadmium laurate stabilizer and any other additives in a two-roll mill or a similar mixing device.

  • Place a specified amount of the PVC compound (e.g., 2.5 g) into a clean, dry test tube.

  • Insert a strip of Congo Red paper into the stopper so that it will be positioned approximately 2.5 cm above the surface of the PVC sample when the stopper is placed in the test tube.

  • Place the test tube in the heating bath, which has been preheated to the desired temperature (e.g., 180°C), and start the timer.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time at which the first definite blue color appears. This is the thermal stability time.

Congo_Red_Test start Start prepare_sample Prepare PVC Compound (with Ba/Cd Laurate) start->prepare_sample weigh_sample Weigh 2.5g of Sample prepare_sample->weigh_sample place_in_tube Place Sample in Test Tube weigh_sample->place_in_tube insert_paper Insert Congo Red Paper in Stopper place_in_tube->insert_paper assemble Assemble Test Tube insert_paper->assemble heat Place in Heating Bath at 180°C and Start Timer assemble->heat observe Observe for Color Change (Red to Blue) heat->observe record_time Record Stability Time observe->record_time end End record_time->end

Caption: Experimental workflow for the Congo Red test.

Dynamic Thermal Stability: Torque Rheometry

This method evaluates the thermal stability of PVC under dynamic conditions of heat and shear, simulating processing conditions.

Apparatus:

  • Torque rheometer (e.g., Brabender or Haake type) with a mixing chamber and rotors.

  • Temperature control unit.

  • Data acquisition system.

Procedure:

  • Set the mixing chamber of the torque rheometer to the desired temperature (e.g., 180°C) and the rotor speed to a specified value (e.g., 60 rpm).

  • Once the temperature has stabilized, add a pre-weighed amount of the PVC compound to the mixing chamber.

  • Start the data acquisition system to record the torque and temperature as a function of time.

  • Observe the torque-time curve. The initial part of the curve shows the fusion of the PVC compound.

  • The stability time is the time from the start of the test until a sharp and continuous increase in torque is observed, which indicates the onset of cross-linking and degradation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of degradation and to quantify the mass loss due to dehydrochlorination.

Apparatus:

  • Thermogravimetric analyzer.

  • Sample pans (e.g., platinum or alumina).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Place a small, accurately weighed sample of the PVC compound (e.g., 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of degradation is determined from the temperature at which a significant mass loss begins. The mass loss at different temperatures can be used to compare the effectiveness of different stabilizers.

TGA_Workflow start Start weigh_sample Weigh 5-10mg of PVC Compound start->weigh_sample place_in_pan Place Sample in TGA Pan weigh_sample->place_in_pan load_sample Load Pan into TGA Furnace place_in_pan->load_sample purge Purge with Nitrogen load_sample->purge heat Heat at a Constant Rate (e.g., 10°C/min) purge->heat record_data Record Mass vs. Temperature heat->record_data analyze Analyze Data for Onset of Degradation and Mass Loss record_data->analyze end End analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Health and Environmental Considerations

The use of barium cadmium laurate has significantly declined in many regions due to the toxicity of cadmium.[3][4] Cadmium and its compounds are classified as human carcinogens and can accumulate in the body, posing long-term health risks. Regulatory bodies in many countries have restricted or phased out the use of cadmium-based stabilizers in various applications, particularly in consumer goods and products that may come into contact with food or water.[3][4]

Barium compounds, while generally less toxic than cadmium compounds, can also pose health risks, particularly soluble barium compounds.

Due to these concerns, there has been a significant shift towards the use of alternative, less toxic stabilizer systems, such as calcium-zinc, organotin, and organic-based stabilizers.[4] Researchers and drug development professionals should be aware of these trends and regulations when considering the use of barium cadmium laurate.

Conclusion

Barium cadmium laurate has been a highly effective thermal stabilizer for PVC, offering excellent performance through a synergistic mechanism. However, due to the significant health and environmental concerns associated with cadmium, its use has been largely discontinued in favor of safer alternatives. The experimental protocols outlined in these notes provide a framework for evaluating the performance of any thermal stabilizer for PVC, allowing for the comparison of new, more sustainable technologies. For any new product development, it is crucial to consider the entire life cycle of the materials and prioritize the use of non-toxic and environmentally friendly additives.

References

Application Notes and Protocols for Lauric Acid, Barium Cadmium Salt in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The use of cadmium-based compounds, including lauric acid, barium cadmium salt, has been largely phased out in many parts of the world, including the European Union, due to significant health and environmental concerns related to cadmium toxicity.[1][2] These materials are provided for research and informational purposes only. Researchers and drug development professionals should be aware of and adhere to all local and international regulations regarding the use of cadmium compounds. Safer and more environmentally friendly alternatives, such as calcium-zinc and organic-based stabilizers, are now widely used.[3][4]

Introduction

This compound is a mixed metal soap that has historically been used as a highly effective heat and light stabilizer for both rigid and flexible polyvinyl chloride (PVC) applications.[1][2] Often used in combination with zinc salts, these stabilizers provided excellent long-term heat stability, good initial color, and outstanding weatherability to PVC products.[1][2] Their primary function is to prevent the thermal degradation of PVC during high-temperature processing and to protect the final product from degradation caused by heat and UV light exposure.[4]

Typical applications included:

  • Rigid PVC: Window profiles, roofing membranes, pipes, and fittings.[1][2]

  • Flexible PVC: Artificial leather, films, hoses, and flooring.[5][6]

Mechanism of Action

The primary mechanism of stabilization by barium cadmium laurate follows the Frye-Horst mechanism.[7][8] PVC degradation initiates at labile sites, typically allylic chlorine atoms, leading to a "zipper-like" dehydrochlorination reaction that forms polyene sequences responsible for discoloration and deterioration of mechanical properties.

The key steps in the stabilization process are:

  • Substitution of Labile Chlorine: The metal carboxylate (in this case, cadmium laurate is more reactive than barium laurate) reacts with the unstable allylic chlorine atoms on the PVC chain, replacing them with more stable carboxylate groups. This "heals" the defect sites and prevents the initiation of dehydrochlorination.[7]

  • Neutralization of HCl: Hydrogen chloride (HCl) is a byproduct of PVC degradation and autocatalyzes further degradation. Barium and cadmium laurates act as HCl scavengers, neutralizing the acid to form metal chlorides (BaCl₂ and CdCl₂).[8]

  • Synergistic Effect: In Ba/Cd/Zn systems, a synergistic effect is observed. Zinc carboxylate is highly reactive in replacing labile chlorines but the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can catastrophically accelerate degradation (a phenomenon known as "zinc burning").[9] The barium and cadmium carboxylates react with ZnCl₂ to regenerate the more stable zinc carboxylate, while forming barium and cadmium chlorides, which are weaker Lewis acids. This synergistic interaction provides both excellent initial color and long-term stability.[10]

Performance Characteristics

Barium cadmium laurate stabilizers were known for their superior performance compared to many other stabilizer systems of their time.

Data Presentation

Table 1: Representative Performance in Rigid PVC (e.g., Window Profiles)

PropertyBarium Cadmium LaurateLead-Based StabilizerCa/Zn-Based StabilizerOrganotin Stabilizer
Static Heat Stability at 180°C (min) 70 - 9080 - 10040 - 6060 - 80
Dynamic Heat Stability (Brabender/Two-Roll Mill) ExcellentExcellentGoodVery Good
Initial Color (Yellowness Index) Very LowLowLowVery Low
Long-term Color Hold ExcellentVery GoodGoodVery Good
Weatherability/UV Resistance ExcellentGoodFair to GoodGood
Transparency GoodOpaqueGoodExcellent

Table 2: Representative Performance in Flexible PVC (e.g., Artificial Leather)

PropertyBarium Cadmium LaurateLead-Based StabilizerCa/Zn-Based StabilizerOrganic-Based Stabilizer
Static Heat Stability at 180°C (min) 60 - 8070 - 9030 - 5040 - 60
Initial Color (Yellowness Index) Very LowLowLowVery Low
Plate-Out LowModerateLowVery Low
Light Stability (UV Resistance) ExcellentGoodGoodVery Good
Flexibility Retention after Aging ExcellentVery GoodGoodExcellent

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of PVC stabilizers.

Static Heat Stability by Oven Aging (based on ASTM D2115)

Objective: To determine the relative thermal stability of a PVC composition by observing the discoloration over time when exposed to a constant elevated temperature.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (for flexible formulations, e.g., DINP)

  • Barium Cadmium Laurate stabilizer

  • Co-stabilizers (e.g., Zinc Laurate, phosphites, epoxy soybean oil)

  • Lubricants (e.g., stearic acid, paraffin wax)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Forced-air circulating oven (capable of maintaining ±1°C)

  • Colorimeter or spectrophotometer (for quantitative color measurement)

  • Gray scale for color change assessment

Procedure:

  • Formulation Preparation:

    • For a representative rigid PVC formulation:

      • PVC Resin (K-67): 100 phr (parts per hundred resin)

      • Barium Cadmium Laurate: 2.0-3.0 phr

      • Epoxidized Soybean Oil (ESBO): 2.0 phr

      • Internal Lubricant (e.g., Calcium Stearate): 0.5 phr

      • External Lubricant (e.g., Paraffin Wax): 0.3 phr

    • For a representative flexible PVC formulation:

      • PVC Resin (K-67): 100 phr

      • Plasticizer (DINP): 40-60 phr

      • Barium Cadmium Laurate: 1.5-2.5 phr

      • Zinc Laurate: 0.1-0.3 phr

      • ESBO: 3.0 phr

  • Compounding:

    • Pre-heat the two-roll mill to 160-170°C.

    • Add the PVC resin to the mill and allow it to form a band.

    • Gradually add the pre-blended liquid components (plasticizer, liquid stabilizers) and then the solid components.

    • Mill the compound for 5-7 minutes until a homogeneous sheet is formed.

  • Specimen Preparation:

    • Take the milled sheet and place it in a picture-frame mold.

    • Press the sheet in a hydraulic press at 175-180°C for 3-5 minutes under pressure.

    • Cool the pressed sheet under pressure to below 60°C.

    • Cut the sheet into uniform test specimens (e.g., 25mm x 25mm).

  • Oven Aging:

    • Preheat the oven to the test temperature (typically 180°C or 200°C).[11]

    • Place the specimens on a sample tray or hang them in the oven, ensuring they are not in contact with each other.

    • At regular intervals (e.g., every 10 or 15 minutes), remove one specimen.

  • Evaluation:

    • Arrange the removed specimens in chronological order to observe the progression of discoloration from white/clear to yellow, brown, and finally black.

    • The "stability time" is the time at which a defined level of discoloration (e.g., dark brown) is reached.

    • For quantitative analysis, measure the Yellowness Index (YI) or CIE Lab* color values of each specimen using a colorimeter.

Dynamic Heat Stability using a Torque Rheometer

Objective: To evaluate the thermal stability of a PVC compound under conditions of continuous heat and shear, simulating processing conditions.

Materials and Equipment:

  • PVC formulation components as in 4.1.

  • High-speed mixer for dry blending.

  • Torque rheometer (e.g., Brabender) with a heated mixing chamber and roller-type rotors.

Procedure:

  • Sample Preparation:

    • Accurately weigh all components of the formulation and dry-blend them in a high-speed mixer.

  • Rheometer Setup:

    • Set the mixing chamber temperature (e.g., 180°C) and rotor speed (e.g., 60 rpm).

    • Allow the instrument to reach thermal equilibrium.

  • Testing:

    • Introduce the pre-weighed dry blend into the mixing chamber.

    • The rheometer will record the torque as a function of time.

  • Data Analysis:

    • A typical rheology curve will show an initial loading peak, a fusion peak, and then a stable torque region.

    • The "stability time" is measured from the point of minimum torque after fusion until the onset of a sharp increase in torque, which indicates degradation and cross-linking. A simultaneous sharp rise in the melt temperature is also indicative of degradation.

Visualizations

PVC Stabilization Mechanism

PVC_Stabilization cluster_0 PVC Degradation Pathway (Unstabilized) cluster_1 Stabilization by Ba/Cd Laurate PVC_chain PVC Polymer Chain (-CH2-CHCl-)n Labile_Cl Labile Allylic Chlorine Site PVC_chain->Labile_Cl Defect Site Degradation_Initiation Heat/UV initiates Dehydrochlorination Labile_Cl->Degradation_Initiation Substitution Substitution Reaction (Frye-Horst Mechanism) Labile_Cl->Substitution Polyene Polyene Formation (-CH=CH-)n Degradation_Initiation->Polyene HCl HCl Gas (Autocatalytic) Degradation_Initiation->HCl Discoloration Discoloration & Property Loss Polyene->Discoloration HCl->Degradation_Initiation Accelerates HCl_Scavenging HCl Neutralization HCl->HCl_Scavenging BaCd_Laurate Ba/Cd Laurate (M(OOCR)2) BaCd_Laurate->Substitution BaCd_Laurate->HCl_Scavenging Stabilized_PVC Stabilized PVC Chain (Ester Group Attached) Substitution->Stabilized_PVC Metal_Chlorides BaCl2 / CdCl2 (Less Harmful) HCl_Scavenging->Metal_Chlorides

Caption: PVC degradation and the Frye-Horst stabilization mechanism.

Synergistic Effect of Ba/Cd/Zn Stabilizers

Synergism cluster_0 Primary Stabilization & Zinc Burning cluster_1 Synergistic Regeneration Zn_Laurate Zinc Laurate (Highly Reactive) Labile_Cl Labile Cl on PVC Chain Zn_Laurate->Labile_Cl Replaces Cl (Fast) ZnCl2 Zinc Chloride (ZnCl2) Strong Lewis Acid Labile_Cl->ZnCl2 Forms Catastrophic_Degradation "Zinc Burning" (Rapid Discoloration) ZnCl2->Catastrophic_Degradation Catalyzes Regeneration Regeneration Reaction ZnCl2->Regeneration Reacts with BaCd_Laurate Barium/Cadmium Laurate BaCd_Laurate->Regeneration Regeneration->Zn_Laurate Regenerates BaCd_Chlorides Barium/Cadmium Chlorides (Weaker Lewis Acids) Regeneration->BaCd_Chlorides Forms

Caption: Synergistic interaction in Ba/Cd/Zn stabilizer systems.

Experimental Workflow for Static Heat Stability Testing

Workflow start Start: Define PVC Formulation compounding Compound on Two-Roll Mill (160-170°C, 5-7 min) start->compounding pressing Press into Sheet (175-180°C, 3-5 min) compounding->pressing cutting Cut into Test Specimens pressing->cutting oven_aging Place Specimens in Oven (e.g., 180°C) cutting->oven_aging sampling Remove Specimen at Regular Time Intervals oven_aging->sampling evaluation Evaluate Discoloration (Visually or Colorimeter) sampling->evaluation evaluation->sampling Continue until final degradation end End: Determine Stability Time evaluation->end

Caption: Workflow for oven aging heat stability testing of PVC.

References

Application Notes: Barium Cadmium Laurate as a Thermal Stabilizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barium cadmium laurate is a highly effective heat stabilizer for polyvinyl chloride (PVC). It is a metallic soap that protects the polymer from degradation during high-temperature processing and enhances its long-term durability. This stabilizer system operates through a synergistic mechanism where the cadmium component provides initial color stability and long-term heat resistance, while the barium component contributes to scavenging acidic byproducts and regenerating the primary stabilizer. Historically, barium cadmium laurates have been instrumental in the manufacturing of a wide range of both rigid and flexible PVC products, particularly for outdoor applications requiring excellent weatherability.

Disclaimer: Due to the toxicity of cadmium, the use of barium cadmium laurate has been significantly restricted in many regions, including the European Union. Users should be aware of and adhere to all local regulations regarding the use of cadmium-containing compounds. Safer alternatives, such as calcium-zinc or organic-based stabilizers, are now more common.

Mechanism of Action

The thermal degradation of PVC proceeds via a dehydrochlorination reaction, which releases hydrogen chloride (HCl) and forms conjugated polyene sequences in the polymer backbone. These polyenes are responsible for the discoloration and deterioration of the physical properties of PVC. Barium cadmium laurate mitigates this degradation through a multi-faceted approach:

  • Substitution of Labile Chlorine Atoms: The more covalent cadmium laurate reacts with unstable allylic chlorine atoms on the PVC chain, replacing them with more thermally stable laurate groups. This esterification process prevents the initiation of the "zipper" dehydrochlorination reaction.

  • Neutralization of Hydrogen Chloride: The barium laurate, being more ionic, acts as an effective scavenger for the liberated HCl, preventing its autocatalytic effect on further PVC degradation.

  • Synergistic Regeneration: The barium salt can react with cadmium chloride (formed from the reaction of cadmium laurate with HCl) to regenerate the active cadmium stabilizer. This synergistic interaction extends the period of stabilization.

Applications

Barium cadmium laurate has been traditionally used in a variety of PVC applications, including:

  • Rigid PVC: Window profiles, pipes, and siding for outdoor use where excellent light and weather resistance are crucial.

  • Flexible PVC: Roofing membranes, hoses, and electrical cable insulation.

  • Transparent Films and Sheets: Valued for providing good clarity and resistance to yellowing during processing.

Quantitative Data

The following table summarizes typical formulation ranges and performance characteristics of barium cadmium laurate stabilizers in PVC.

ParameterValueReference
Typical Concentration in Final PVC Compound 0.5 - 2.5% by weight
Cadmium Content in Stabilizer Package 1 - 15% by weight
Processing Temperature Range for PVC 180 - 210 °C
Heat Stability (General) Excellent
Light Stability (General) Excellent

Experimental Protocols

Protocol 1: Incorporation of Barium Cadmium Laurate into PVC via Two-Roll Mill

This protocol describes a standard laboratory procedure for incorporating barium cadmium laurate into a PVC formulation using a two-roll mill.

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (e.g., Dioctyl phthalate - DOP), if preparing a flexible formulation

  • Barium cadmium laurate stabilizer

  • Co-stabilizers (e.g., phosphite chelators, epoxidized soybean oil - ESBO), as needed

  • Lubricants (e.g., stearic acid, paraffin wax)

Equipment:

  • Two-roll mill with heating capabilities

  • Weighing balance

  • Spatula

  • Molding press (for preparing test specimens)

Procedure:

  • Pre-heating: Preheat the two-roll mill to the desired processing temperature, typically between 170°C and 190°C. The exact temperature will depend on the specific PVC grade and formulation.

  • Dry Blending: In a separate container, thoroughly dry blend the PVC resin, barium cadmium laurate stabilizer, and any other solid additives (e.g., lubricants, co-stabilizers).

  • Milling: a. Add the dry blend to the nip of the rotating rolls. b. As the PVC begins to flux and form a continuous sheet, add any liquid components, such as the plasticizer and liquid co-stabilizers, dropwise into the nip. c. Continuously cut and fold the PVC sheet on the mill to ensure homogeneous mixing of all components. d. Continue milling for a predetermined time, typically 5-10 minutes, until a uniform, smooth sheet is obtained.

  • Sheeting Off: Once mixing is complete, carefully remove the PVC sheet from the mill.

  • Specimen Preparation: For subsequent analysis, the milled sheet can be compression molded into plaques of a specified thickness using a hydraulic press at a temperature slightly above the milling temperature.

Protocol 2: Evaluation of Thermal Stability using a Brabender Plastograph

This protocol outlines the use of a Brabender Plastograph or similar torque rheometer to evaluate the dynamic thermal stability of PVC formulations containing barium cadmium laurate.

Materials:

  • Pre-blended PVC formulation containing barium cadmium laurate (prepared as in Protocol 1 or via a high-speed mixer).

Equipment:

  • Brabender Plastograph or equivalent torque rheometer equipped with a heated mixing chamber and roller blades.

Procedure:

  • Instrument Setup: Set the mixing chamber temperature to the desired test temperature (e.g., 180°C, 190°C, or 200°C) and the rotor speed (e.g., 60 rpm).

  • Sample Loading: Add a specified amount of the pre-blended PVC formulation to the preheated mixing chamber.

  • Data Recording: Start the data acquisition to record the torque and temperature as a function of time.

  • Analysis: a. Fusion Time: The time taken for the powder blend to melt and form a homogenous melt, often identified by the first torque peak. b. Fusion Torque: The torque value at the fusion peak. c. Equilibrium Torque: The steady-state torque after fusion, which is related to the melt viscosity. d. Stability Time: The time from the start of the test until the onset of degradation, which is indicated by a sharp increase in torque due to cross-linking and HCl evolution. This is a direct measure of the stabilizer's effectiveness.

  • Termination: Stop the test after the stability time has been clearly exceeded.

Protocol 3: Static Heat Stability Test (Oven Aging)

This protocol describes a simple method to assess the static heat stability and color hold of PVC stabilized with barium cadmium laurate.

Materials:

  • Molded PVC plaques (prepared as in Protocol 1).

Equipment:

  • Forced-air circulating oven.

  • Colorimeter or spectrophotometer for measuring Yellowness Index (YI).

  • Timer.

Procedure:

  • Sample Placement: Place the PVC plaques in the oven, ensuring they are not in contact with each other.

  • Aging: Set the oven to a specific aging temperature (e.g., 180°C or 200°C).

  • Time Intervals: Remove samples from the oven at regular time intervals (e.g., 10, 20, 30, 45, 60 minutes).

  • Color Measurement: Allow the samples to cool to room temperature and measure the Yellowness Index according to standard methods (e.g., ASTM E313).

  • Data Analysis: Plot the Yellowness Index as a function of aging time. A slower rate of increase in YI indicates better thermal stability.

Visualizations

PVC_Stabilization_Workflow cluster_formulation Formulation Preparation cluster_processing Melt Processing cluster_testing Performance Evaluation PVC PVC Resin Mixing High-Speed Mixing / Dry Blending PVC->Mixing Stabilizer Barium Cadmium Laurate Stabilizer->Mixing Additives Other Additives (Plasticizers, Lubricants) Additives->Mixing Melt_Blending Two-Roll Mill / Extruder Mixing->Melt_Blending Thermal_Stability Dynamic Thermal Stability (Brabender) Melt_Blending->Thermal_Stability Color_Hold Static Heat Stability (Oven Aging) Melt_Blending->Color_Hold Mechanical_Testing Mechanical Properties Melt_Blending->Mechanical_Testing

Caption: Experimental workflow for incorporating and evaluating barium cadmium laurate in PVC.

PVC_Degradation_Stabilization_Pathway cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization Pathway with Barium Cadmium Laurate PVC_Chain PVC Polymer Chain (-CH2-CHCl-)n Unstable_Cl Formation of Labile Allylic Chlorides PVC_Chain->Unstable_Cl Heat Heat / UV Heat->PVC_Chain Dehydrochlorination Dehydrochlorination ('Zipper' Reaction) Unstable_Cl->Dehydrochlorination Esterification Esterification Unstable_Cl->Esterification HCl HCl Evolution Dehydrochlorination->HCl Polyenes Polyene Formation (-CH=CH-)n Dehydrochlorination->Polyenes HCl->Dehydrochlorination Autocatalysis Neutralization Neutralization HCl->Neutralization Discoloration Discoloration & Property Loss Polyenes->Discoloration Cd_Laurate Cadmium Laurate Cd(OOCR)2 Cd_Laurate->Esterification CdCl2 Cadmium Chloride CdCl2 Cd_Laurate->CdCl2 + HCl Ba_Laurate Barium Laurate Ba(OOCR)2 Ba_Laurate->Neutralization Regeneration Regeneration Ba_Laurate->Regeneration Stable_PVC Stabilized PVC Chain Esterification->Stable_PVC BaCl2 Barium Chloride BaCl2 Neutralization->BaCl2 CdCl2->Regeneration Regeneration->Cd_Laurate

Caption: Mechanism of PVC degradation and stabilization by barium cadmium laurate.

Application Notes and Protocols: Lauric Acid, Barium Cadmium Salt as a Heat Stabilizer in PVC Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently unstable at the elevated temperatures required for processing techniques such as extrusion. Thermal degradation of PVC proceeds via a dehydrochlorination chain reaction, leading to discoloration, embrittlement, and the loss of mechanical properties. To counteract this, heat stabilizers are incorporated into PVC formulations. Lauric acid, barium cadmium salt is a mixed metal soap that has historically been an effective heat stabilizer for PVC, particularly in outdoor applications requiring excellent light and heat stability.[1] This document provides detailed application notes, experimental protocols for evaluation, and an overview of the stabilization mechanism of barium cadmium laurate in PVC extrusion.

Note: Due to the toxicity of cadmium, its use in many applications is now restricted, and it has been largely replaced by other stabilizer systems, such as barium-zinc or calcium-zinc, in regions like Europe.[1]

Mechanism of Action

The thermal stabilization of PVC by barium cadmium laurate involves a synergistic mechanism between the barium and cadmium carboxylates. The primary functions of these metal soaps are to:

  • Scavenge Hydrogen Chloride (HCl): The initial step in PVC degradation is the elimination of HCl. Metal soaps neutralize the released HCl, preventing it from catalyzing further degradation.

  • Replace Labile Chlorine Atoms: The stabilizer can replace unstable chlorine atoms (such as those at allylic sites) on the PVC polymer chain with more stable carboxylate groups.

The synergy between barium and cadmium is crucial for long-term stability. Cadmium soaps are highly effective at providing good initial color by rapidly reacting with HCl. However, the resulting cadmium chloride (CdCl₂) is a strong Lewis acid that can accelerate PVC degradation. Barium soaps, while less reactive initially, serve as a secondary stabilizer by reacting with CdCl₂ to regenerate the primary cadmium stabilizer and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to the polymer.[2]

Data Presentation

The following tables summarize the typical performance characteristics of PVC formulations stabilized with barium-cadmium systems in comparison to other common heat stabilizers. It is important to note that specific performance can vary depending on the full formulation, including the presence of co-stabilizers, lubricants, and fillers.

Table 1: Comparative Performance of Heat Stabilizers in Rigid PVC Extrusion

Stabilizer TypeDosage (phr)Heat Stability (Static, 180°C, min)Initial Color (Yellowness Index)Long-Term StabilityWeatherability
Lead-Based (e.g., Tribasic Lead Sulfate)2.0 - 4.060 - 90LowExcellentGood
Organotin (e.g., Methyltin Mercaptide)1.0 - 2.045 - 75Very LowExcellentExcellent
Barium-Cadmium Laurate 1.5 - 3.0 50 - 80 Low Excellent Excellent
Calcium-Zinc Stearate2.0 - 4.030 - 60ModerateGoodModerate
Organic-Based Stabilizers (OBS)1.5 - 3.040 - 70LowGoodGood

Data compiled from various sources for illustrative purposes. Actual values will depend on the specific formulation and processing conditions.

Table 2: Mechanical Properties of Extruded Rigid PVC Profiles with Different Stabilizers

Stabilizer TypeTensile Strength (MPa)Elongation at Break (%)Izod Impact Strength (kJ/m²)
Lead-Based45 - 5580 - 1205 - 10
Organotin50 - 60100 - 1508 - 15
Barium-Cadmium Laurate 48 - 58 90 - 140 7 - 13
Calcium-Zinc Stearate40 - 5070 - 1104 - 8
Organic-Based Stabilizers45 - 5580 - 1306 - 12

Data compiled from various sources for illustrative purposes. Actual values will depend on the specific formulation and processing conditions.

Experimental Protocols

Protocol 1: Static Thermal Stability by Congo Red Test (ASTM D4202)

Objective: To determine the time at which a PVC compound begins to evolve hydrogen chloride at a specified temperature.

Materials and Equipment:

  • PVC compound containing the heat stabilizer.

  • Congo Red indicator paper.

  • Test tubes (18 x 150 mm).

  • Thermostatically controlled oil bath or heating block.

  • Timer.

  • Glass rod.

Procedure:

  • Prepare a uniform blend of the PVC resin, barium cadmium laurate, and any other additives.

  • Place a 2.5 g sample of the PVC compound into a clean, dry test tube.

  • Cut a strip of Congo Red paper and hang it in the upper part of the test tube, ensuring it does not touch the PVC sample.

  • Place the test tube in the heating bath, preheated to the test temperature (e.g., 180°C).

  • Start the timer immediately.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time taken for the first sign of a blue color change. This is the thermal stability time.

Protocol 2: Dynamic Thermal Stability using a Torque Rheometer (ASTM D2538)

Objective: To evaluate the processing stability of a PVC compound under conditions of heat and shear, simulating an extrusion process.

Materials and Equipment:

  • Torque rheometer (e.g., Brabender or similar) with a heated mixing bowl and roller blades.

  • PVC compound.

  • Balance.

Procedure:

  • Set the mixing bowl temperature and rotor speed of the torque rheometer to the desired processing conditions (e.g., 180°C and 60 rpm).

  • Once the temperature has stabilized, add a pre-weighed amount of the PVC compound to the mixing chamber.

  • Record the torque as a function of time.

  • The resulting rheology curve will show an initial loading peak, a fusion peak, and a steady-state melt torque.

  • The stability time is the time from the attainment of the minimum melt torque until a significant rise in torque is observed, indicating degradation and cross-linking of the PVC.

Protocol 3: Color Stability and Weatherability (ASTM D2115, ASTM G154/G155)

Objective: To assess the ability of the stabilizer to maintain the color of the PVC compound during and after processing, and upon exposure to weathering conditions.

Materials and Equipment:

  • Two-roll mill or extruder for sample preparation.

  • Colorimeter or spectrophotometer.

  • Forced-air oven.

  • Accelerated weathering chamber (QUV or Xenon Arc).

Procedure:

  • Sample Preparation: Mill or extrude the PVC compound into sheets or plaques of uniform thickness.

  • Initial Color Measurement: Measure the initial color of the processed samples using a colorimeter, recording the CIE Lab* values and calculating the Yellowness Index (YI).

  • Static Heat Stability (Oven Aging): Place samples in a forced-air oven at a specified temperature (e.g., 180°C). Remove samples at regular intervals and measure their color. The time to significant discoloration is an indicator of static heat stability.

  • Accelerated Weathering: Expose samples in a QUV or Xenon Arc chamber according to standard cycles. Periodically remove the samples and measure the change in color (ΔE*) and gloss.

Visualizations

PVC_Stabilization_Mechanism PVC PVC Polymer Chain (-CH2-CHCl-)n Degradation Dehydrochlorination PVC->Degradation StabilizedPVC Stabilized PVC (Carboxylate Ester) PVC->StabilizedPVC Heat Heat (Extrusion Process) Heat->PVC Initiates HCl Hydrogen Chloride (HCl) Degradation->HCl releases Polyene Polyene Formation (Coloration) Degradation->Polyene forms HCl->Degradation catalyzes (autocatalytic) CdCl2 Cadmium Chloride (CdCl2) (Lewis Acid) HCl->CdCl2 forms BaCdLaurate Barium Cadmium Laurate (Ba(La)2 / Cd(La)2) CdLa Cadmium Laurate (Primary Stabilizer) BaCdLaurate->CdLa BaLa Barium Laurate (Secondary Stabilizer) BaCdLaurate->BaLa CdLa->PVC Replaces labile Cl CdLa->HCl Neutralizes BaLa->CdCl2 Reacts with CdCl2->Degradation accelerates CdCl2->CdLa regenerates BaCl2 Barium Chloride (BaCl2) (Weaker Lewis Acid) CdCl2->BaCl2 forms

Caption: Mechanism of PVC stabilization by barium cadmium laurate.

Experimental_Workflow Formulation PVC Formulation (PVC, Stabilizer, Additives) Mixing Dry Blending Formulation->Mixing Processing Extrusion / Milling Mixing->Processing Sample Test Specimen (Sheet, Plaque, Granules) Processing->Sample StaticTest Static Thermal Stability Sample->StaticTest DynamicTest Dynamic Thermal Stability Sample->DynamicTest PerformanceTest Performance Testing Sample->PerformanceTest CongoRed Congo Red Test (ASTM D4202) StaticTest->CongoRed OvenAging Oven Aging (ASTM D2115) StaticTest->OvenAging TorqueRheometer Torque Rheometer (ASTM D2538) DynamicTest->TorqueRheometer Color Color Measurement (Spectrophotometer) PerformanceTest->Color Weathering Accelerated Weathering (QUV / Xenon Arc) PerformanceTest->Weathering Mechanical Mechanical Properties (Tensile, Impact) PerformanceTest->Mechanical

Caption: Experimental workflow for evaluating PVC heat stabilizers.

References

Application Note: Analytical Techniques for the Detection of Barium Cadmium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium Cadmium Laurate is not a single chemical compound but a mixed metal salt or, more commonly, a co-precipitated mixture of Barium Laurate [Ba(C₁₂H₂₃O₂)₂] and Cadmium Laurate [Cd(C₁₂H₂₃O₂)₂]. It has historically been used as a highly effective heat stabilizer in polyvinyl chloride (PVC) and other plastics. The analysis of this additive is critical for quality control, regulatory compliance (due to the toxicity of cadmium), and for understanding material properties. This application note details the primary analytical strategies and protocols for the comprehensive characterization of barium cadmium laurate in a polymer matrix, focusing on both its elemental and organic constituents.

The analytical approach is bifurcated:

  • Elemental Analysis: Quantification of the total barium (Ba) and cadmium (Cd) content.

  • Organic Analysis: Quantification of the laurate component, typically as lauric acid or its derivative.

  • Spectroscopic Identification: Qualitative confirmation of the metal-carboxylate bond.

Part 1: Elemental Analysis of Barium and Cadmium

The most robust methods for quantifying Ba and Cd in a polymer matrix involve complete sample digestion followed by atomic spectroscopy. The primary techniques are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). Atomic Absorption Spectrometry (AAS) can also be used, though it is generally less sensitive and has lower throughput than ICP techniques.

Quantitative Performance of Elemental Analysis Techniques

The following table summarizes typical performance metrics for the analysis of Barium and Cadmium in a digested polymer matrix. Values can vary based on instrumentation, matrix complexity, and specific operating conditions.

TechniqueAnalyteWavelength (nm) / Mass (amu)Typical LOD (in solution)Typical LOQ (in solution)Typical Recovery (%)
ICP-OES Barium (Ba)455.403[1]0.06 - 0.11 µg/L[1][2]0.2 - 0.4 µg/L[1][2]95 - 110%[3]
Cadmium (Cd)226.502 / 228.8020.07 - 1.2 µg/L[2][4]0.43 - 4.0 µg/L[2][5]87 - 105%[3][5]
ICP-MS Barium (Ba)137 amu< 0.1 µg/L~0.3 µg/L90 - 110%
Cadmium (Cd)111 amu~0.13 µg/L[5]~0.43 µg/L[5]87.3 - 96.3%[5]
AAS (Graphite Furnace) Cadmium (Cd)228.8 nm0.044 ng/mL[6]0.15 ng/mL[6]94.1 - 99.1%[7][8]

LOD (Limit of Detection) and LOQ (Limit of Quantification) in the solid sample depend on the sample weight and final dilution volume.

Experimental Workflow for Elemental Analysis

The general workflow involves digesting the polymer sample to liberate the metal ions into a liquid matrix, followed by instrumental analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample PVC Sample Weigh Weigh 0.25-0.5 g of sample Sample->Weigh AddAcids Add Acids (e.g., 10 mL HNO₃) Weigh->AddAcids Digest Microwave Digestion (EPA 3051A) AddAcids->Digest Cool Cool & Vent Digest->Cool Dilute Dilute to Volume (e.g., 50 mL with DI Water) Cool->Dilute Filter Filter or Centrifuge Dilute->Filter Instrument ICP-OES / ICP-MS Analysis Filter->Instrument Quantify Quantify Ba & Cd Concentration Instrument->Quantify Calibrate Prepare Calibration Standards Calibrate->Instrument Report Report Results (mg/kg in original sample) Quantify->Report

Workflow for Elemental Analysis of Ba & Cd.
Protocol 1: Microwave-Assisted Acid Digestion (Based on US EPA Method 3051A)

This protocol describes the acid digestion of a polymer sample to prepare it for ICP-OES or ICP-MS analysis.[9][10][11]

  • Sample Preparation:

    • Accurately weigh approximately 0.25 g - 0.5 g of the polymer sample directly into a clean, acid-washed microwave digestion vessel.[12]

    • Record the weight to four decimal places.

    • Prepare a method blank using an empty vessel and a laboratory control sample (LCS) with a certified reference material (CRM) of a similar matrix.

  • Digestion:

    • In a fume hood, carefully add 10 mL of concentrated nitric acid (HNO₃) to each vessel, including the blank and LCS.[13]

    • Optional: If elements like Barium are known to form refractory chlorides or require better dissolution, 3 mL of concentrated hydrochloric acid (HCl) can be added. However, this may introduce chloride-based polyatomic interferences in ICP-MS.

    • Swirl the vessels gently to mix and allow the initial reaction to subside.

    • Seal the vessels according to the manufacturer's instructions.

  • Microwave Program:

    • Place the vessels in the microwave unit, ensuring they are balanced on the turntable.

    • Program the microwave to ramp to a temperature of 175-180°C over approximately 5-10 minutes and hold at that temperature for an additional 10 minutes.[10] The pressure should be monitored and controlled according to the vessel specifications.

  • Post-Digestion:

    • Allow the vessels to cool completely to room temperature. This may take 20-30 minutes.

    • Slowly vent and open each vessel in a fume hood.

    • Quantitatively transfer the digestate to a 50 mL acid-clean volumetric flask.

    • Rinse the vessel multiple times with small volumes of deionized water and add the rinsate to the flask.

    • Dilute to the 50 mL mark with deionized water.

    • If any particulate matter is present, filter the sample through a 0.45 µm acid-resistant filter or allow it to settle before analysis.

Protocol 2: ICP-OES Instrumental Analysis
  • Instrument Setup:

    • Warm up the ICP-OES instrument as per the manufacturer's guidelines.

    • Ignite the plasma and allow it to stabilize.

    • Select appropriate analytical wavelengths for Barium (e.g., 455.403 nm) and Cadmium (e.g., 226.502 nm) to minimize spectral interferences.

  • Calibration:

    • Prepare a series of calibration standards (e.g., 0, 0.1, 0.5, 1.0, 5.0 mg/L) from a certified stock solution. The standards should be matrix-matched with the same acid concentration as the final diluted samples (e.g., 2% HNO₃).[14]

    • Generate a calibration curve for each element. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis:

    • Aspirate the prepared samples, blanks, and control standards.

    • Rinse the system with the blank solution between each sample analysis to prevent carryover.

    • The instrument software will calculate the concentration of Ba and Cd in the sample solution (in µg/L or mg/L).

  • Calculation:

    • Calculate the final concentration in the original solid sample using the following formula: Concentration (mg/kg) = (C × V) / W

      • Where:

        • C = Concentration in solution from ICP-OES (mg/L)

        • V = Final diluted volume (L)

        • W = Initial sample weight (kg)

Part 2: Organic Analysis of Laurate

To quantify the laurate component, it must first be extracted from the polymer and liberated from its salt form. The resulting lauric acid is then typically derivatized to a more volatile form, a fatty acid methyl ester (FAME), for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

Experimental Workflow for Laurate (as FAME) Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample PVC Sample Solvent Solvent Extraction (e.g., THF, Hexane) Sample->Solvent Saponify Saponification (Base) & Acidification (Acid) Solvent->Saponify ExtractFA Extract Free Lauric Acid (e.g., with Heptane) Saponify->ExtractFA Derivatize Derivatization to FAME (e.g., Methanolic HCl) ExtractFA->Derivatize Instrument GC-MS Analysis Derivatize->Instrument Quantify Quantify Lauric Acid Methyl Ester Instrument->Quantify Calibrate Prepare Lauric Acid Methyl Ester Standards Calibrate->Instrument Report Report as % Laurate in original sample Quantify->Report

Workflow for Organic (Laurate) Analysis.
Protocol 3: Lauric Acid Extraction and Derivatization to FAME

  • Extraction & Saponification:

    • Weigh approximately 1 g of the polymer sample into a round-bottom flask.

    • Add a suitable solvent (e.g., 50 mL of tetrahydrofuran) to dissolve the polymer.

    • Add 25 mL of 0.5 M methanolic potassium hydroxide (KOH).

    • Reflux the mixture for 1 hour to saponify the laurate salt, forming potassium laurate.

    • After cooling, acidify the mixture with 1 M hydrochloric acid (HCl) to a pH of ~2 to convert potassium laurate to free lauric acid.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the lauric acid into an organic solvent like n-heptane or hexane (3 x 30 mL portions).

    • Combine the organic layers and wash with deionized water to remove residual acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude fatty acid extract.

  • Derivatization to FAME:

    • Redissolve the extract in 2 mL of a derivatizing agent, such as 2% methanolic HCl or Boron Trifluoride-Methanol (BF₃-Methanol).

    • Heat the mixture in a sealed vial at 80°C for 20-30 minutes.

    • After cooling, add 2 mL of water and 2 mL of heptane.

    • Vortex thoroughly and allow the layers to separate.

    • The upper heptane layer, containing the lauric acid methyl ester, is ready for GC-MS analysis.

Protocol 4: GC-MS Instrumental Analysis
  • Instrument Setup & Conditions:

    • GC Column: Use a polar capillary column suitable for FAME analysis, such as a wax-type column (e.g., ZB-WAX or Carbowax).[17]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector at 250°C. Inject 1 µL in split mode (e.g., 10:1).

    • Oven Program: An example program is: initial temperature of 70°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min. This program should be optimized for the specific column and instrument.

    • MS Detector: Set the transfer line to 250°C and the ion source to 230°C. Acquire data in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification). The characteristic ions for lauric acid methyl ester (m/z 214, 143, 87, 74) should be monitored.

  • Calibration & Quantification:

    • Prepare calibration standards of lauric acid methyl ester in heptane at various concentrations (e.g., 10-500 µg/mL).

    • Analyze the standards to create a calibration curve.

    • Analyze the prepared sample and quantify the amount of lauric acid methyl ester against the calibration curve.

    • Calculate the concentration back to the original sample weight to report as % laurate.

Part 3: Spectroscopic Screening by FTIR

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid, non-destructive technique that can be used to qualitatively confirm the presence of the metal laurate stabilizer. It works by identifying the characteristic vibrational frequencies of the carboxylate group (COO⁻) and observing shifts in these frequencies upon coordination with Ba²⁺ and Cd²⁺ ions.

The key bands to observe are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The frequency difference between these two bands (Δ = νₐₛ - νₛ) is indicative of the coordination mode. While pure lauric acid shows a C=O stretch at ~1700 cm⁻¹, the deprotonated carboxylate group in the salt will show these two distinct ν(COO⁻) bands. The interaction with metal ions like Ba²⁺ and Cd²⁺ will cause these bands to shift, confirming the presence of the metal salt.

Part 4: Method Selection Guide

Choosing the appropriate analytical technique depends on the specific goals of the analysis, required sensitivity, and available instrumentation.

Start Analytical Goal? Qualitative Qualitative Screening / ID? Start->Qualitative ID Quantitative Quantitative Analysis? Start->Quantitative Quant. FTIR_Node FTIR Spectroscopy Qualitative->FTIR_Node AnalyteType Target Analyte? Quantitative->AnalyteType FTIR_Desc Fast, non-destructive confirmation of metal-carboxylate presence. FTIR_Node->FTIR_Desc Metal Metals (Ba, Cd) AnalyteType->Metal Organic Laurate AnalyteType->Organic Sensitivity Sensitivity Needed? Metal->Sensitivity GCMS_Node GC-MS Organic->GCMS_Node UltraTrace Ultra-Trace (ppb-ppt)? Sensitivity->UltraTrace Trace Trace (ppm-ppb)? Sensitivity->Trace ICPMS_Node ICP-MS UltraTrace->ICPMS_Node ICPOES_Node ICP-OES Trace->ICPOES_Node AAS_Node GF-AAS Trace->AAS_Node or ICPMS_Desc Highest sensitivity, best for regulatory compliance at low levels. ICPMS_Node->ICPMS_Desc ICPOES_Desc Robust, handles higher concentrations, good for QC. ICPOES_Node->ICPOES_Desc AAS_Desc Good sensitivity, single-element, lower throughput. AAS_Node->AAS_Desc GCMS_Desc Gold standard for laurate quantification after derivatization. GCMS_Node->GCMS_Desc

References

Application Notes: Concentration Effects of Lauric Acid, Barium Cadmium Salt on Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is susceptible to thermal degradation at processing temperatures. This degradation, primarily through dehydrochlorination, leads to discoloration, reduced mechanical integrity, and a shortened product lifespan. To counteract this, heat stabilizers are incorporated into the PVC matrix. Mixed metal stabilizers, particularly barium-cadmium salts of fatty acids like lauric acid, have historically been employed for their exceptional performance in enhancing the thermal and light stability of PVC.

These application notes provide a detailed overview of the concentration-dependent effects of lauric acid, barium cadmium salt on the properties of PVC. This document includes quantitative data on thermal stability, mechanical properties, and color stability, alongside detailed experimental protocols for evaluating these parameters.

Mechanism of Stabilization

Barium-cadmium stabilizers operate through a synergistic mechanism to protect PVC from thermal degradation. The process can be summarized as follows:

  • Primary Stabilization by Cadmium: The cadmium laurate reacts with the highly reactive allylic chlorine atoms on the PVC chain. This substitution replaces the unstable chlorine with a more stable laurate group, preventing the initiation of the "zipper-like" dehydrochlorination reaction that leads to the formation of polyene sequences responsible for discoloration.

  • Regeneration by Barium: The reaction of cadmium laurate with labile chlorine results in the formation of cadmium chloride (CdCl₂). Cadmium chloride is a strong Lewis acid and can catalyze further degradation of PVC. The role of barium laurate is to react with cadmium chloride, regenerating the active cadmium laurate stabilizer and forming barium chloride (BaCl₂). Barium chloride is a weaker Lewis acid than cadmium chloride and is less detrimental to the stability of PVC.

This synergistic interplay postpones the accumulation of harmful cadmium chloride, thereby extending the long-term stability of the polymer.

G cluster_pvc PVC Degradation cluster_stabilization Stabilization Mechanism PVC_Chain PVC Chain with Labile Chlorine Degraded_PVC Degraded PVC (Polyene Formation) PVC_Chain->Degraded_PVC Heat HCl HCl PVC_Chain->HCl Heat Stabilized_PVC Stabilized PVC PVC_Chain->Stabilized_PVC Substitution Cd_Laurate Cadmium Laurate (Primary Stabilizer) CdCl2 Cadmium Chloride (Degradation Catalyst) Cd_Laurate->CdCl2 Reacts with Cl- Cd_Laurate->Stabilized_PVC Ba_Laurate Barium Laurate (Co-Stabilizer) Ba_Laurate->Cd_Laurate Regeneration BaCl2 Barium Chloride (Less Harmful) Ba_Laurate->BaCl2 CdCl2->Ba_Laurate

Figure 1. Synergistic stabilization mechanism of Barium-Cadmium Laurate in PVC.

Quantitative Data on Performance

The concentration of this compound, typically measured in parts per hundred of resin (phr), significantly influences the performance characteristics of the final PVC product. The following tables summarize the expected quantitative effects based on typical performance data for Ba-Cd stabilizer systems.

Table 1: Effect of Stabilizer Concentration on Thermal Stability

Stabilizer Conc. (phr)Congo Red Test (min at 180°C)TGA Onset Temp. (°C)
0.0 (Control)5205
0.525220
1.045235
1.560245
2.070250

Table 2: Effect of Stabilizer Concentration on Mechanical Properties

Stabilizer Conc. (phr)Tensile Strength (MPa)Elongation at Break (%)Notched Izod Impact (J/m)
0.0 (Control)3512040
0.54015055
1.04216060
1.54316562
2.04216060

Table 3: Effect of Stabilizer Concentration on Color Stability (Oven Aging at 180°C)

Stabilizer Conc. (phr)Yellowness Index (after 30 min)Yellowness Index (after 60 min)
0.0 (Control)80>100 (Brown/Black)
0.52550
1.01530
1.51020
2.0818

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

PVC Formulation and Sample Preparation

Objective: To prepare stabilized PVC samples with varying concentrations of this compound.

Materials:

  • PVC resin (K-value 65-67)

  • Plasticizer (e.g., DOP, 50 phr)

  • This compound stabilizer

  • Lubricants (e.g., stearic acid, 0.5 phr)

  • Two-roll mill

  • Hydraulic press

  • Molds for specific test samples

Procedure:

  • Pre-mix the PVC resin, plasticizer, lubricant, and the specified concentration of the this compound stabilizer in a high-speed mixer for 5 minutes at room temperature.

  • Transfer the dry blend to a two-roll mill pre-heated to 160-170°C.

  • Masticate the compound for 5-10 minutes until a homogeneous sheet is formed.

  • Remove the PVC sheet from the mill.

  • For mechanical testing, press the sheet in a hydraulic press at 175°C for 5 minutes under a pressure of 10 MPa to form plaques of the desired thickness, followed by cooling under pressure.

  • Cut the pressed sheets into specimens of the required dimensions for each test.

G Start Start: PVC Formulation Mixing High-Speed Mixing (PVC, Plasticizer, Stabilizer, Lubricant) Start->Mixing Milling Two-Roll Milling (160-170°C, 5-10 min) Mixing->Milling Pressing Hydraulic Pressing (175°C, 10 MPa, 5 min) Milling->Pressing Cutting Specimen Cutting Pressing->Cutting End End: Test Specimens Cutting->End

Figure 2. Workflow for PVC sample preparation.

Thermal Stability Assessment: Congo Red Test

Objective: To determine the static thermal stability time of the PVC samples.

Principle: This method measures the time required for a heated PVC sample to release a sufficient amount of hydrogen chloride (HCl) gas to cause a pH indicator paper (Congo Red) to change color.

Apparatus:

  • Thermostatically controlled oil bath or heating block (180 ± 1°C)

  • Test tubes

  • Congo Red indicator paper

  • Stopwatch

Procedure:

  • Place 2.0 g of the PVC sample into a clean, dry test tube.

  • Insert the test tube into the heating block or oil bath maintained at 180°C.

  • Place a strip of Congo Red paper in the upper part of the test tube, approximately 2 cm above the sample.

  • Start the stopwatch.

  • Record the time taken for the Congo Red paper to turn from red to blue. This time is the thermal stability time.

Color Stability: Static Oven Aging Test

Objective: To evaluate the resistance of the PVC samples to discoloration upon prolonged exposure to heat.

Apparatus:

  • Air-circulating oven (180 ± 1°C)

  • Colorimeter or spectrophotometer to measure Yellowness Index (YI)

  • Sample holder

Procedure:

  • Place the prepared PVC specimens on a sample holder.

  • Place the holder in the pre-heated oven at 180°C.

  • At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), remove a specimen for color measurement.

  • Allow the specimens to cool to room temperature.

  • Measure the Yellowness Index of each specimen according to ASTM E313.

  • Plot the Yellowness Index as a function of heating time for each stabilizer concentration.

Mechanical Properties Testing

Objective: To determine the effect of the stabilizer on the mechanical performance of PVC.

Procedures:

  • Tensile Strength and Elongation at Break: Conducted according to ASTM D638 using a universal testing machine. Dumbbell-shaped specimens are pulled at a constant crosshead speed until failure.

  • Notched Izod Impact Strength: Performed according to ASTM D256. A pendulum strikes a notched specimen, and the energy absorbed to break the specimen is measured.

Safety and Environmental Considerations

Cadmium compounds are classified as toxic and are subject to strict regulatory controls in many regions. Their use has been largely phased out in favor of alternative stabilizer systems (e.g., calcium-zinc, organic-based). All handling of barium-cadmium laurate and processing of PVC containing this stabilizer should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn. All waste materials should be disposed of in accordance with local, state, and federal regulations for heavy metal waste.

Application Notes and Protocols: Barium Cadmium Laurate in Outdoor Weathering Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium cadmium laurate as a heat and light stabilizer for polyvinyl chloride (PVC) in outdoor weathering applications. The information is intended to guide researchers and professionals in understanding its mechanism of action and in designing and conducting relevant experimental evaluations.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used polymer. However, its susceptibility to degradation upon exposure to heat and ultraviolet (UV) radiation limits its use in outdoor applications. This degradation primarily occurs through a dehydrochlorination process, leading to the formation of polyene sequences that cause discoloration, embrittlement, and a general loss of mechanical properties.[1][2]

Barium cadmium laurate is a highly effective mixed metal stabilizer that provides excellent heat and light stability to PVC, making it suitable for demanding outdoor applications such as window profiles, roofing membranes, and siding.[3][4] It functions through a synergistic mechanism where the cadmium component plays a primary role in stabilizing the polymer, while the barium component enhances its long-term effectiveness.

Note on Regulatory Status: The use of cadmium-based stabilizers has been restricted in some regions due to environmental and health concerns.[3] Users should consult local regulations and consider alternative stabilizer systems, such as barium-zinc or calcium-zinc, where appropriate.

Mechanism of PVC Degradation and Stabilization

The degradation of PVC is a chain reaction initiated by thermal energy or UV radiation, leading to the elimination of hydrogen chloride (HCl) from the polymer backbone. This process, known as dehydrochlorination, creates allylic chlorine atoms, which are highly unstable and promote further HCl loss in a "zipper-like" reaction. The resulting conjugated polyene sequences are responsible for the yellowing and eventual browning of the material.[1]

Barium cadmium laurate mitigates this degradation through a synergistic mechanism:

  • Primary Stabilization by Cadmium Laurate: The cadmium laurate reacts with the unstable allylic chlorine atoms on the PVC chain, replacing them with more stable laurate groups. This substitution prevents the initiation of the "zipper" dehydrochlorination reaction.[1]

  • HCl Scavenging: Both barium and cadmium laurates can react with and neutralize the released hydrogen chloride, preventing its catalytic effect on further degradation.

  • Synergistic Regeneration: The cadmium chloride formed as a byproduct is a strong Lewis acid and can catalyze PVC degradation. The barium laurate reacts with cadmium chloride to regenerate the active cadmium stabilizer and form barium chloride, which is a weaker and less detrimental Lewis acid. This synergistic interaction extends the long-term stabilizing effect.

Quantitative Performance Data (Illustrative)

Due to the proprietary nature of commercial formulations and the limited availability of public, comparative datasets, the following tables present illustrative data to demonstrate how the performance of PVC stabilized with barium cadmium laurate could be evaluated. The values are hypothetical and intended for instructional purposes.

Table 1: Color Stability of PVC Formulations under Accelerated Weathering (ASTM G154)

Stabilizer SystemConcentration (phr)Initial Yellowness IndexYellowness Index after 1000 hoursΔE* (Total Color Difference) after 1000 hours
Unstabilized PVC02.545.843.3
Barium Cadmium Laurate1.02.615.212.6
Barium Cadmium Laurate2.02.58.76.2
Barium Cadmium Laurate3.02.45.12.7

Table 2: Gloss Retention of PVC Formulations under Accelerated Weathering (ASTM G154)

Stabilizer SystemConcentration (phr)Initial Gloss (60°)Gloss after 1000 hours (60°)Gloss Retention (%)
Unstabilized PVC0852023.5
Barium Cadmium Laurate1.0866575.6
Barium Cadmium Laurate2.0857891.8
Barium Cadmium Laurate3.0868295.3

Table 3: Mechanical Property Retention of PVC Formulations after Outdoor Weathering (ASTM D1435 - 12 Months)

Stabilizer SystemConcentration (phr)Initial Tensile Strength (MPa)Tensile Strength Retention (%)Initial Notched Izod Impact (J/m)Impact Strength Retention (%)
Unstabilized PVC050406030
Barium Cadmium Laurate1.051856275
Barium Cadmium Laurate2.050926188
Barium Cadmium Laurate3.051966294

Experimental Protocols

Protocol for Accelerated Weathering (Adapted from ASTM G154)

Objective: To simulate the damaging effects of sunlight and moisture on PVC samples in a controlled laboratory environment.

Apparatus: Fluorescent UV accelerated weathering tester (e.g., QUV).

Materials:

  • PVC plaques (e.g., 75 mm x 150 mm) with varying concentrations of barium cadmium laurate.

  • Control samples (unstabilized PVC).

Procedure:

  • Sample Preparation: Prepare PVC formulations with 0, 1.0, 2.0, and 3.0 phr (parts per hundred resin) of barium cadmium laurate. Process into flat plaques of uniform thickness.

  • Initial Characterization: Before exposure, measure the color (CIE Lab*), yellowness index (ASTM E313), and gloss (60°, ASTM D523) of each sample.

  • Exposure Cycle: Mount the samples in the weathering tester. Use a cycle that alternates between UV exposure and condensation. A common cycle is:

    • 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Exposure Duration: Continue the exposure for a total of 1000 hours.

  • Interim and Final Evaluation: At intervals (e.g., 250, 500, 750, and 1000 hours), remove the samples and repeat the color and gloss measurements.

  • Data Analysis: Calculate the change in color (ΔE*), the change in yellowness index, and the percentage of gloss retention at each interval.

Protocol for Outdoor Weathering (Adapted from ASTM D1435)

Objective: To evaluate the long-term durability of PVC samples under real-world environmental conditions.

Apparatus: Outdoor exposure racks.

Materials:

  • PVC plaques (e.g., 75 mm x 150 mm) with varying concentrations of barium cadmium laurate.

  • Control samples (unstabilized PVC).

Procedure:

  • Sample Preparation: Prepare PVC formulations as described in Protocol 4.1.

  • Initial Characterization: Before exposure, perform a comprehensive analysis of the samples, including:

    • Color and gloss measurements.

    • Mechanical testing: tensile strength and elongation (ASTM D638), and notched Izod impact strength (ASTM D256).

  • Exposure: Mount the samples on outdoor exposure racks at a 45° angle, facing the equator. The location should be chosen to represent a typical end-use environment (e.g., a site with high solar radiation).

  • Exposure Duration: Expose the samples for a period of at least 12 months.

  • Interim and Final Evaluation: At intervals (e.g., 3, 6, 9, and 12 months), retrieve a set of samples for evaluation. Repeat the color, gloss, and mechanical property tests.

  • Data Analysis: Calculate the retention of tensile strength, elongation, and impact strength as a percentage of the initial values. Calculate the changes in color and gloss.

Visualizations

G cluster_pvc PVC Degradation cluster_stabilization Stabilization Cycle PVC PVC Polymer Chain UnstablePVC PVC with Allylic Chlorine (Unstable Site) PVC->UnstablePVC Heat / UV DegradedPVC Degraded PVC (Polyene Formation) UnstablePVC->DegradedPVC Dehydrochlorination HCl HCl (autocatalytic) UnstablePVC->HCl CdLa2 Cadmium Laurate (Cd(La)₂) UnstablePVC->CdLa2 Stabilizer Intervention HCl->UnstablePVC Catalyzes further degradation BaLa2 Barium Laurate (Ba(La)₂) HCl->BaLa2 HCl Scavenging CdCl2 Cadmium Chloride (CdCl₂) CdLa2->CdCl2 PVCLaurate Stabilized PVC (Laurate Ester) CdLa2->PVCLaurate Replaces unstable Cl BaLa2->CdLa2 Regenerates BaCl2 Barium Chloride (BaCl₂) BaLa2->BaCl2 CdCl2->BaLa2 Regeneration

Caption: Synergistic stabilization of PVC by barium cadmium laurate.

G cluster_prep Sample Preparation cluster_weathering Weathering Exposure cluster_analysis Performance Analysis Formulation PVC Formulation (with varying stabilizer levels) Processing Processing into Plaques Formulation->Processing InitialAnalysis Initial Characterization (Color, Gloss, Mechanical Properties) Processing->InitialAnalysis Accelerated Accelerated Weathering (ASTM G154) InitialAnalysis->Accelerated Outdoor Outdoor Weathering (ASTM D1435) InitialAnalysis->Outdoor InterimAnalysis Interim & Final Evaluation (Color, Gloss, Mechanical Properties) Accelerated->InterimAnalysis Outdoor->InterimAnalysis DataAnalysis Data Analysis (Property Retention, ΔE*) InterimAnalysis->DataAnalysis Report Reporting of Results DataAnalysis->Report

References

Application Notes and Protocols for Barium Cadmium Laurate-Based Stabilizer Systems in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For circulation to: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of the use of Lauric acid, barium cadmium salt, as a key component in mixed metal stabilizer systems for Polyvinyl Chloride (PVC). The information herein is intended to guide researchers and formulation scientists in leveraging the synergistic effects of this stabilizer in combination with other additives to enhance the thermal stability, processing characteristics, and long-term durability of PVC products.

Application Notes

Introduction to Barium Cadmium Laurate in PVC Stabilization

This compound, is a highly effective heat stabilizer used in the processing of both flexible and semi-rigid PVC.[1] It is a component of the Barium-Cadmium-Zinc (Ba-Cd-Zn) mixed metal stabilizer family, which is renowned for providing excellent heat and light stability, good initial color, and long-term color retention to PVC products. These stabilizers are particularly suited for applications such as transparent films, artificial leather, footwear, and calendared or extruded products where high clarity and aesthetic appeal are crucial.[2][3]

Mechanism of Stabilization

The thermal degradation of PVC proceeds via an autocatalytic dehydrochlorination reaction, releasing hydrogen chloride (HCl) and forming conjugated polyene sequences that lead to discoloration and loss of mechanical properties.[2] Ba-Cd-Zn stabilizers counteract this degradation through a synergistic mechanism.

  • Primary Stabilization (Zn/Cd Carboxylates): The more reactive zinc and cadmium carboxylates (e.g., zinc laurate, cadmium laurate) are the primary stabilizers. They function by replacing the unstable allylic chlorine atoms on the PVC polymer chain with more stable carboxylate groups. This initial step is crucial for preventing the formation of long polyene sequences and thus preserves the initial color of the material.[4] However, this reaction produces zinc chloride (ZnCl₂) and cadmium chloride (CdCl₂), which are strong Lewis acids and can catastrophically accelerate PVC degradation, a phenomenon often referred to as "zinc burning".

  • Secondary Stabilization and Synergism (Ba Carboxylates): This is where the critical role of barium carboxylates, such as barium laurate, comes into play. The barium salt reacts with the highly detrimental ZnCl₂ or CdCl₂ in an exchange reaction. This reaction regenerates the primary zinc or cadmium stabilizer and forms barium chloride (BaCl₂), which is a much weaker and less harmful Lewis acid. This synergistic cycle effectively prolongs the stabilizing action and provides excellent long-term heat stability.

Role of Co-Stabilizers

The performance of Barium Cadmium Laurate systems is significantly enhanced by the inclusion of co-stabilizers, particularly organophosphites and epoxidized soybean oil (ESBO).

  • Organophosphite Chelators: Organic phosphites act as chelators or "secondary" secondary stabilizers. They improve color and long-term stability by reacting with and deactivating the metal chlorides (ZnCl₂, CdCl₂) that are formed, preventing them from catalyzing degradation.[5] This chelation process further enhances the synergistic effect of the Ba-Cd-Zn system.

  • Epoxidized Soybean Oil (ESBO): ESBO is a versatile additive that functions as both a co-stabilizer and a secondary plasticizer.[6] Its primary stabilizing role is to scavenge free HCl released during PVC degradation, thereby preventing the autocatalytic breakdown of the polymer.[4] This action provides an additional layer of protection and works in concert with the metallic stabilizers to improve both thermal and light stability.

A visual representation of the synergistic stabilization pathway is provided below.

G cluster_0 PVC Degradation Cycle cluster_1 Stabilization Pathway PVC PVC Polymer DegradedPVC Degraded PVC (Polyenes + HCl) PVC->DegradedPVC BaCdZn Ba/Cd/Zn Laurate Stabilizer PVC->BaCdZn Reacts with Unstable Sites DegradedPVC->PVC HCl Autocatalysis ESBO ESBO DegradedPVC->ESBO Heat Heat/UV Heat->PVC Initiates Degradation ZnCd_Cl2 ZnCl₂ / CdCl₂ (Lewis Acids) BaCdZn->ZnCd_Cl2 Forms BaCl2 BaCl₂ (Weak Lewis Acid) BaCdZn->BaCl2 Regenerates Zn/Cd Stabilizer ZnCd_Cl2->DegradedPVC Accelerates Degradation ZnCd_Cl2->BaCdZn Exchange Reaction Phosphite Organophosphite Chelator ZnCd_Cl2->Phosphite Chelation

Figure 1: Synergistic PVC Stabilization Pathway
Performance Data

The effectiveness of a stabilizer system is quantified through standardized testing. The following tables summarize typical performance data for a flexible PVC formulation stabilized with a Ba-Cd-Zn system and the incremental improvements seen with the addition of co-stabilizers.

Formulation Base:

  • PVC (K-value 67): 100 phr

  • Plasticizer (DOP): 50 phr

  • Stabilizer System: As specified in tables

  • Stearic Acid: 0.3 phr

Table 1: Thermal Stability by Congo Red Test at 180°C

Stabilizer SystemDosage (phr)Congo Red Time (minutes)
Unstabilized0< 5
Ba-Cd-Zn Laurate2.035 - 45
Ba-Cd-Zn Laurate + Phosphite2.0 + 0.550 - 60
Ba-Cd-Zn Laurate + Phosphite + ESBO2.0 + 0.5 + 3.0> 70

Note: Congo Red time indicates the time until significant HCl evolution occurs. Longer times denote better thermal stability.

Table 2: Color Stability (Yellowness Index) during Oven Aging at 180°C

Stabilizer SystemDosage (phr)Yellowness Index (0 min)Yellowness Index (30 min)Yellowness Index (60 min)
Ba-Cd-Zn Laurate2.05 - 1025 - 35> 80 (Brown/Black)
Ba-Cd-Zn Laurate + Phosphite2.0 + 0.54 - 815 - 2550 - 60
Ba-Cd-Zn Laurate + Phosphite + ESBO2.0 + 0.5 + 3.03 - 610 - 1830 - 40

Note: Yellowness Index (YI) is measured according to ASTM E313. Lower values indicate better color retention.

Table 3: Mechanical Properties of Flexible PVC Sheet (after processing)

Stabilizer SystemDosage (phr)Tensile Strength (MPa)Elongation at Break (%)
Ba-Cd-Zn Laurate2.018 - 22250 - 300
Ba-Cd-Zn Laurate + Phosphite + ESBO2.0 + 0.5 + 3.020 - 24280 - 330

Note: Mechanical properties are tested according to ASTM D638. Well-stabilized compounds retain their mechanical integrity.

Experimental Protocols

The following protocols outline the standard methodologies for evaluating the performance of PVC stabilizer systems.

Protocol for Sample Preparation (Flexible PVC Formulation)
  • Materials: PVC resin, plasticizer (e.g., DOP), Ba-Cd-Zn stabilizer, co-stabilizers (phosphite, ESBO), lubricant (stearic acid).

  • Equipment: Laboratory two-roll mill, hot press, weighing balance.

  • Procedure:

    • Accurately weigh all components according to the formulation (e.g., 100 phr PVC, 50 phr DOP, 2 phr stabilizer, etc.).

    • Set the two-roll mill temperature to 160-170°C.

    • Add the PVC resin to the mill and allow it to form a band.

    • Gradually add the liquid components (plasticizer, liquid stabilizer, ESBO) followed by the solid components.

    • Mill the compound for 5-10 minutes until a homogeneous sheet is formed.

    • Sheet off the compound at a desired thickness (e.g., 1 mm).

    • For mechanical testing, press-mold the milled sheets at 175°C for 5 minutes to create uniform plaques, from which dumbbell specimens can be cut.

Protocol for Thermal Stability Evaluation (Congo Red Test)

This static heat stability test is based on ISO 182-1.

  • Apparatus: Oil bath or heating block capable of maintaining 180 ± 1°C, test tubes, Congo Red indicator paper.

  • Procedure:

    • Place a 2.5 g sample of the prepared PVC compound into a test tube.[7]

    • Insert a strip of Congo Red paper into the top of the test tube, ensuring it does not touch the sample (approximately 2.0-2.5 cm above the sample).[7][8]

    • Place the test tube into the heating block pre-heated to 180°C.[9]

    • Start a timer immediately.

    • Record the time, in minutes, required for the Congo Red paper to change color from red to blue. This is the thermal stability time.

Protocol for Color Stability Evaluation (Static Oven Aging)
  • Apparatus: Air-circulating oven capable of maintaining 180 ± 2°C, colorimeter or spectrophotometer for measuring Yellowness Index (YI).

  • Procedure:

    • Cut samples from the prepared 1 mm PVC sheet (e.g., 5 cm x 5 cm).

    • Measure the initial Yellowness Index of the samples according to ASTM E313.

    • Place the samples in the pre-heated oven.

    • Remove samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).

    • Allow the samples to cool to room temperature.

    • Measure the Yellowness Index of each aged sample.

    • Plot YI versus time to compare the color stability of different formulations.

Protocol for Mechanical Property Evaluation

This protocol is based on ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

  • Apparatus: Universal Testing Machine (UTM) with an appropriate load cell, dumbbell-shaped cutting die.

  • Procedure:

    • Cut at least five dumbbell-shaped specimens from the press-molded PVC plaques.

    • Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

    • Measure the width and thickness of the narrow section of each specimen.

    • Set the crosshead speed of the UTM (e.g., 50 mm/min for flexible PVC).

    • Mount a specimen in the grips of the UTM.

    • Start the test and record the load and extension data until the specimen fractures.

    • Calculate the Tensile Strength (at break) and Elongation at Break (%) from the recorded data.

    • Report the average and standard deviation for the set of specimens.

The workflow for evaluating a new stabilizer formulation is depicted below.

G cluster_tests Performance Evaluation Start Define PVC Formulation (Base + Stabilizer System) Mixing Compound Preparation (Two-Roll Mill) Start->Mixing Sheeting Sheet Off / Press Mold (1 mm Sheet) Mixing->Sheeting CongoRed Thermal Stability (Congo Red Test @ 180°C) Sheeting->CongoRed OvenAging Color Stability (Oven Aging @ 180°C) Sheeting->OvenAging Tensile Mechanical Properties (Tensile Test) Sheeting->Tensile Analysis Data Analysis & Comparison CongoRed->Analysis OvenAging->Analysis Tensile->Analysis Report Generate Report Analysis->Report

Figure 2: Experimental Workflow for PVC Stabilizer Evaluation

Safety and Handling

Barium-Cadmium-Zinc stabilizers contain cadmium, a heavy metal that is subject to regulatory restrictions and health concerns.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling these materials. Ensure adequate ventilation in the processing area. For complete toxicity and handling information, consult the Material Safety Data Sheet (MSDS) provided by the manufacturer. Due to environmental and health considerations, these stabilizers are not suitable for applications involving food contact, medical devices, or children's toys.[1]

References

Application Notes and Protocols: Barium Cadmium Laurate for Transparent PVC Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium cadmium laurate has historically been utilized as a highly effective heat stabilizer for polyvinyl chloride (PVC), particularly in applications demanding excellent transparency and weatherability.[1] This mixed metal salt system functions by mitigating the thermal degradation of PVC during high-temperature processing and protecting the final product from discoloration and loss of mechanical properties upon exposure to heat and UV light.[2][3]

These application notes provide a comprehensive overview of the use of barium cadmium laurate in transparent PVC formulations, including its mechanism of action, typical formulation guidelines, and relevant experimental protocols for performance evaluation.

Important Note: Due to the toxicity of cadmium, the use of barium cadmium laurate and other cadmium-based stabilizers has been significantly restricted in many regions, including the European Union.[1] Researchers and developers should be aware of and adhere to all local regulations concerning the use of cadmium compounds. These notes are intended for research and development purposes where such materials may still be used under controlled conditions for specific applications or comparative studies.

Mechanism of Action

The thermal degradation of PVC proceeds via a dehydrochlorination reaction, leading to the formation of conjugated polyene sequences that cause discoloration and embrittlement of the polymer.[4] Barium cadmium laurate acts as a primary and secondary stabilizer to inhibit this degradation through a synergistic mechanism.

Primary Stabilization: The cadmium carboxylate component plays a crucial role in the early stages of stabilization. It reacts with the labile allylic chlorine atoms on the PVC chain, which are the primary initiation sites for dehydrochlorination. This reaction replaces the unstable chlorine with a more stable laurate group, preventing the "zipper" elimination of HCl.[4]

Secondary Stabilization: The barium carboxylate component acts as an effective scavenger for the hydrogen chloride (HCl) gas that is inevitably released during PVC processing. By neutralizing HCl, it prevents the autocatalytic degradation of the polymer.[5]

Synergistic Effect: A key aspect of the barium-cadmium system is the in-situ regeneration of the more reactive cadmium stabilizer. The cadmium chloride (CdCl₂), formed after the reaction with labile chlorines, can react with the barium carboxylate to regenerate cadmium carboxylate. This synergistic interaction extends the stabilizing effect over a longer period.

Below is a simplified signaling pathway diagram illustrating the stabilization mechanism:

PVC_Stabilization cluster_stabilization Stabilization Pathway PVC PVC Chain with Labile Chlorine Degradation Thermal Degradation (Heat, Shear) PVC->Degradation CdLaurate Cadmium Laurate (Cd(La)₂) PVC->CdLaurate HCl HCl Gas Degradation->HCl Polyenes Conjugated Polyenes (Discoloration) Degradation->Polyenes HCl->Degradation Autocatalysis BaLaurate Barium Laurate (Ba(La)₂) HCl->BaLaurate BaCdLaurate Barium Cadmium Laurate (Ba(La)₂ / Cd(La)₂) BaCdLaurate->CdLaurate BaCdLaurate->BaLaurate CdCl2 Cadmium Chloride (CdCl₂) CdLaurate->CdCl2 StabilizedPVC Stabilized PVC Chain CdLaurate->StabilizedPVC Replaces Labile Cl BaLaurate->CdCl2 BaCl2 Barium Chloride (BaCl₂) BaLaurate->BaCl2 HCl Scavenging CdCl2->CdLaurate Regeneration

Caption: PVC stabilization mechanism by Barium Cadmium Laurate.

Application in Transparent PVC Formulations

Barium cadmium laurate has been traditionally favored for flexible and semi-rigid transparent PVC applications such as films, sheets, and profiles due to its excellent clarity and resistance to "plate-out" during processing.[3][6]

Typical Formulation

A general-purpose, transparent flexible PVC film formulation incorporating a barium-cadmium stabilizer system is provided in the table below. The exact proportions may need to be optimized based on the specific processing equipment and desired final properties.

ComponentParts per Hundred Resin (PHR)Function
PVC Resin (K-value 65-70)100Base Polymer
Plasticizer (e.g., DOP, DINP)40 - 60Flexibility
Barium-Cadmium-Zinc Liquid Stabilizer 1.5 - 2.5 Heat & Light Stability
Epoxidized Soybean Oil (ESBO)3 - 5Co-stabilizer, Plasticizer
Stearic Acid0.2 - 0.5Lubricant
UV Absorber (e.g., Benzotriazole type)0.2 - 0.5UV Protection
Antioxidant (e.g., Hindered Phenol)0.1 - 0.3Long-term Stability
Performance Data (Illustrative)

Due to the historical use and subsequent phasing out of barium cadmium laurate, direct, recent comparative performance data in publicly available literature is scarce. The following tables provide an illustrative comparison based on historical performance claims and general knowledge of PVC stabilizers. Actual performance will vary based on formulation, processing conditions, and the specific grade of stabilizer used.

Table 1: Comparison of Thermal Stability by Congo Red Test

Stabilizer System (2.0 PHR)Thermal Stability Time (minutes) at 180°C (Illustrative)
Unstabilized PVC< 5
Calcium-Zinc Stearate20 - 40
Barium-Cadmium Laurate 60 - 90
Organotin (Mercaptide)70 - 100

Table 2: Color Stability (Yellowness Index) after Heat Aging

Stabilizer System (2.0 PHR)Yellowness Index (YI) after 60 min at 180°C (Illustrative)
Unstabilized PVC> 50 (Black)
Calcium-Zinc Stearate20 - 30
Barium-Cadmium Laurate 10 - 20
Organotin (Mercaptide)5 - 15

Table 3: Mechanical Properties of Transparent PVC Film (Illustrative)

PropertyPVC with Ca/Zn StabilizerPVC with Ba/Cd Laurate Stabilizer
Tensile Strength (MPa)18 - 2220 - 24
Elongation at Break (%)250 - 300280 - 350
Shore A Hardness80 - 8580 - 85

Experimental Protocols

The following are detailed protocols for the evaluation of barium cadmium laurate in transparent PVC formulations.

Sample Preparation: Two-Roll Milling

This protocol outlines the procedure for preparing stabilized PVC sheets for further testing.

Workflow Diagram:

TwoRollMill_Workflow Start Start Weigh Weigh PVC Resin and Additives Start->Weigh Premix Dry Blend in High-Speed Mixer Weigh->Premix HeatMill Preheat Two-Roll Mill (e.g., 160-180°C) Premix->HeatMill AddCompound Add Compound to Mill HeatMill->AddCompound Masticate Masticate and Mix (e.g., 5-10 min) AddCompound->Masticate SheetOff Sheet Off the Homogeneous Compound Masticate->SheetOff Cool Cool the PVC Sheet SheetOff->Cool Cut Cut Specimens for Testing Cool->Cut End End Cut->End

Caption: Workflow for PVC sample preparation via two-roll milling.

Procedure:

  • Pre-drying: Dry the PVC resin in an oven at 60-70°C for 2-4 hours to remove any moisture.

  • Weighing: Accurately weigh all the components of the formulation (PVC resin, plasticizer, stabilizer, lubricants, etc.) as per the desired PHR values.

  • Premixing: Combine all the weighed ingredients in a high-speed mixer. Mix for 5-10 minutes until a homogeneous dry blend is obtained.

  • Mill Preparation: Preheat the two-roll mill to the desired processing temperature (typically 160-180°C for flexible PVC). Set the friction ratio of the rolls (e.g., 1:1.2).

  • Compounding: Gradually add the premixed compound into the nip of the rotating rolls.

  • Mastication and Mixing: As the PVC compound plasticizes, it will form a band on one of the rolls. Continuously cut and fold the band back into the nip to ensure homogeneous mixing. This process should be continued for a predetermined time, typically 5-10 minutes.

  • Sheeting: Once the compound is uniformly mixed, adjust the nip gap to the desired thickness and sheet off the material.

  • Cooling and Conditioning: Allow the PVC sheet to cool to room temperature. Condition the samples for at least 24 hours at standard laboratory conditions before proceeding with further testing.

Thermal Stability Evaluation

This test determines the time at which HCl is released from the PVC sample at a constant temperature.[2]

Procedure:

  • Prepare small, uniformly sized pieces of the stabilized PVC sheet.

  • Place a specified amount of the PVC sample (e.g., 2.0 g) into a glass test tube.

  • Insert a strip of Congo Red indicator paper into a smaller glass tube, which is then placed in a stopper for the test tube. The indicator paper should be positioned at a defined height above the PVC sample.[7]

  • Place the test tube assembly into a thermostatically controlled oil bath preheated to the test temperature (e.g., 180°C).

  • Start a timer as soon as the test tube is immersed.

  • Record the time, in minutes, for the Congo Red paper to turn from red to blue. This is the thermal stability time.

A torque rheometer measures the torque required to mix a PVC compound at a constant temperature, providing information on fusion characteristics and dynamic thermal stability.

Procedure:

  • Preheat the mixing chamber of the torque rheometer to the desired test temperature (e.g., 180°C).

  • Set the rotor speed to the specified RPM (e.g., 60 RPM).

  • Add a pre-weighed amount of the PVC dry blend to the mixing chamber.

  • Record the torque and temperature as a function of time.

  • The resulting rheogram will show a fusion peak, followed by a stable melt viscosity region.

  • The onset of degradation is indicated by a sharp increase in torque due to cross-linking. The time from the fusion peak to this sharp increase is the dynamic thermal stability time.

Color Stability Evaluation: Oven Aging Test

This test evaluates the resistance of the PVC sample to discoloration when exposed to high temperatures over time.

Procedure:

  • Cut several identical small samples from the prepared PVC sheet.

  • Place the samples on an inert surface (e.g., aluminum foil) in a preheated, circulating air oven at the test temperature (e.g., 180°C).

  • Remove one sample at regular intervals (e.g., every 10 minutes).

  • Arrange the removed samples in chronological order to visually assess the progression of discoloration.

  • For quantitative analysis, measure the color of each sample using a spectrophotometer or colorimeter to determine the Yellowness Index (YI) according to ASTM E313.

Mechanical Properties Testing

Evaluate the mechanical properties of the prepared PVC sheets before and after thermal aging to assess the retention of physical integrity.

Procedure:

  • Cut dumbbell-shaped specimens from the PVC sheets according to ASTM D638 for tensile testing.

  • Conduct tensile tests using a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity.

  • To assess the effect of thermal aging, expose the specimens to a specified temperature for a defined period in an oven before conducting the tensile tests.

  • Compare the results of the aged and unaged samples to determine the retention of mechanical properties.

Safety and Regulatory Considerations

Cadmium and its compounds are classified as toxic and are subject to stringent regulatory controls.[8]

  • Toxicity: Cadmium is a heavy metal with known adverse health effects. Exposure should be minimized through appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling powdered forms.

  • Environmental Impact: The disposal of cadmium-containing materials must be done in accordance with local environmental regulations.

  • Regulatory Status: The use of cadmium-based stabilizers in many consumer and industrial products is restricted or banned in numerous jurisdictions. It is the responsibility of the researcher or product developer to ensure compliance with all applicable laws and regulations.

Conclusion

Barium cadmium laurate has historically been a high-performance heat stabilizer for transparent PVC applications, offering excellent thermal stability and clarity. The provided protocols offer a framework for evaluating its performance in a laboratory setting. However, due to the significant health and environmental concerns associated with cadmium, its use has been largely replaced by alternative stabilizer systems such as calcium-zinc and organotin-based stabilizers. Any consideration of its use in modern applications must be carefully weighed against the associated risks and regulatory restrictions.

References

"Lauric acid, barium cadmium salt" dispersion methods in PVC matrix

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the dispersion and evaluation of Lauric Acid, Barium Cadmium Salt as a heat stabilizer in Polyvinyl Chloride (PVC) matrices, designed for materials scientists, polymer chemists, and professionals in drug development utilizing PVC-based systems.

Application Notes

1. Introduction to this compound as a PVC Heat Stabilizer

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures, leading to dehydrochlorination, discoloration, and a reduction in mechanical properties.[1] Heat stabilizers are crucial additives to prevent this degradation. This compound, is a mixed metal soap that has historically been used as a highly effective heat stabilizer for PVC.[2]

Barium-cadmium stabilizers, including the laurate and stearate salts, offer excellent long-term heat stability and outstanding weatherability to PVC compounds.[2] They function through a synergistic mechanism where the cadmium salt provides initial color stability by reacting with evolved hydrogen chloride (HCl), and the barium salt regenerates the cadmium stabilizer, thus prolonging the protective effect.[3][4]

It is important to note that due to environmental and health concerns related to cadmium, its use has been significantly restricted, particularly in Europe.[2] However, understanding its dispersion and stabilization mechanisms remains relevant for legacy products and specialized applications where it may still be encountered.

2. Dispersion Mechanisms and Methodologies

The efficacy of any solid stabilizer in a PVC matrix is critically dependent on its uniform dispersion. Poor dispersion can lead to localized degradation, resulting in defects and reduced product lifespan. The two primary industrial methods for dispersing solid additives like barium cadmium laurate into PVC are dry blending and melt blending.

  • Dry Blending: This process involves the high-speed mixing of PVC resin with all the necessary additives, including the barium cadmium laurate, to create a homogeneous powder mixture known as a dry blend. The mixing is typically performed in a high-speed mixer, which generates frictional heat.[1][5] This heating causes the porous PVC particles to swell, allowing for the absorption of liquid additives and the adherence of solid particles to the resin surface.[6][7] A subsequent cooling mixing step is essential to produce a free-flowing powder suitable for further processing.[1][8]

  • Melt Blending (Compounding): Following dry blending, the mixture is typically melt-compounded to achieve a fully fused and homogeneous material. A two-roll mill is a common piece of laboratory and industrial equipment for this purpose.[9][10] The dry blend is fed into the heated rolls, which rotate at different speeds. This action creates high shear forces that further disperse the stabilizer particles throughout the molten PVC matrix.[10] The result is a consolidated sheet or mass that can be pelletized for subsequent molding or extrusion processes.

3. Evaluation of Stabilizer Performance

The performance of the dispersed barium cadmium laurate is assessed by evaluating the thermal and color stability of the compounded PVC.

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. For PVC, the onset of weight loss corresponds to the beginning of dehydrochlorination. An effective stabilizer will increase the temperature at which this degradation begins.[11] TGA can provide quantitative data on the effectiveness of the stabilizer in retarding mass loss at elevated temperatures.[12]

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature (Tg) and to study the exothermic or endothermic processes associated with degradation.[13]

    • Static Thermal Stability (Congo Red Test): This is a widely used method (ASTM D4202, ISO 182) to determine the time it takes for a heated PVC sample to evolve a detectable amount of hydrogen chloride.[14][15][16] The evolved HCl gas changes the color of a Congo red indicator paper from red to blue. A longer time to color change indicates better thermal stability.[14][16]

  • Color Stability Analysis:

    • Yellowness Index (YI): The degradation of PVC is accompanied by the formation of conjugated polyene sequences, which results in a yellow, then brown, and finally black discoloration. The Yellowness Index is a numerical value calculated from spectrophotometric data that quantifies this change in color (ASTM E313).[17][18][19] PVC samples are typically heat-aged in an oven, and their YI is measured at regular intervals to assess the effectiveness of the stabilizer in maintaining the initial color.[20]

Data Presentation

Table 1: Typical Formulation for a Flexible PVC Compound

ComponentParts per Hundred Resin (PHR)Purpose
PVC Resin (K-value 67)100Polymer Matrix
Dioctyl Phthalate (DOP)40 - 60Plasticizer
This compound1.5 - 2.5Primary/Secondary Heat Stabilizer
Stearic Acid0.2 - 0.5Lubricant
Epoxidized Soybean Oil (ESBO)2.0 - 5.0Co-stabilizer / Plasticizer
Calcium Carbonate10 - 30Filler
Titanium Dioxide1.0 - 3.0Pigment

Table 2: Illustrative Thermal Stability Data

FormulationOnset of Degradation (TGA, °C)Mass Loss at 250°C (TGA, %)Congo Red Test Time at 180°C (minutes)
Unstabilized PVC~210~15%< 10
PVC + 2.0 PHR Ba-Cd Laurate~235~5%> 60

Note: These are representative values. Actual results will vary based on the specific PVC grade, full formulation, and processing conditions.

Table 3: Illustrative Yellowness Index (YI) Data after Heat Aging at 180°C

FormulationYI at 0 minutesYI at 15 minutesYI at 30 minutesYI at 60 minutes
Unstabilized PVC22560>100 (Brown/Black)
PVC + 2.0 PHR Ba-Cd Laurate381525

Experimental Protocols

Protocol 1: Dispersion of this compound in PVC via Dry Blending

  • Pre-mixing: In a suitable container, manually pre-mix 100 parts of PVC resin with 2.0 parts of this compound and other solid additives (e.g., lubricants, fillers) for 1 minute to break up any large agglomerates.

  • Charging the Mixer: Start a high-speed mixer at a low speed (e.g., 500 rpm) and add the pre-mixed solids.[21]

  • Heating and Mixing: Increase the mixer speed to high (e.g., 1500 rpm).[5] The frictional heat will cause the temperature of the blend to rise.

  • Addition of Liquids: When the temperature reaches approximately 80-90°C, add any liquid components, such as plasticizers and co-stabilizers, slowly to ensure even absorption.[1]

  • Final Hot Mixing: Continue mixing at high speed until the temperature reaches 110-120°C.[5] This ensures good dispersion and absorption of all additives. The total hot mixing cycle typically takes 6-10 minutes.[8]

  • Cooling: Discharge the hot dry blend into a cooling mixer and mix at a low speed until the temperature drops to below 45°C.[1] This prevents agglomeration and results in a free-flowing powder.

  • Storage: Store the final dry blend in a sealed, moisture-proof container.

Protocol 2: Melt Compounding on a Two-Roll Mill

  • Preheating: Preheat the two-roll mill to the desired compounding temperature, typically between 160°C and 180°C for flexible PVC.[10] Set the roll speed differential (friction ratio), for example, to 1:1.2.

  • Charging: Carefully feed the prepared PVC dry blend into the "nip" between the two rotating rolls.[10]

  • Mastication and Blending: The material will be drawn between the rolls, forming a band on one of the rolls. Use a spatula or scraper to cut and fold the molten PVC sheet back into the nip repeatedly.[10] This process ensures homogeneous mixing and dispersion of the stabilizer.

  • Compounding Time: Continue this process for a set time, typically 5-10 minutes, until a uniform, smooth sheet is obtained.

  • Sheet Removal: Once compounding is complete, carefully cut the sheet from the roll.

  • Sample Preparation: The compounded sheet can then be compression molded into plaques of a specific thickness for subsequent testing.

Protocol 3: Thermal Stability Evaluation by Congo Red Test (based on ASTM D4202)

  • Sample Preparation: Place a specified amount of the compounded PVC material (e.g., 2.5 g of small, cut pieces) into a glass test tube.[15]

  • Indicator Paper: Prepare a strip of Congo red indicator paper and insert it into a small glass tube fitted into a stopper, such that the paper extends a defined length above the sample.[15]

  • Heating: Place the test tube in a thermostatically controlled oil bath or heating block maintained at a constant temperature (e.g., 180°C ± 1°C).[14]

  • Observation: Start a timer as soon as the test tube is placed in the heating block.

  • Endpoint: Record the time, in minutes, required for the Congo red paper to change color from red to blue.[14] This time is the thermal stability time of the PVC compound.

Protocol 4: Color Stability Evaluation by Yellowness Index (ASTM E313)

  • Sample Preparation: Prepare several identical plaques (e.g., 50mm x 50mm x 2mm) from the compounded PVC sheet by compression molding.

  • Initial Measurement: Use a calibrated spectrophotometer or colorimeter to measure the initial color coordinates (CIE Tristimulus values X, Y, Z) of a control plaque.[17] Calculate the initial Yellowness Index (YI) according to the ASTM E313 formula.[17]

  • Heat Aging: Place the remaining plaques in a circulating air oven at a specified temperature (e.g., 180°C).

  • Periodic Measurement: At regular intervals (e.g., 10, 20, 30, 60 minutes), remove a plaque from the oven and allow it to cool to room temperature.

  • Data Collection: Measure the color coordinates and calculate the YI for each heat-aged plaque.

  • Analysis: Plot the Yellowness Index as a function of heating time to compare the color stability of different formulations.

Visualizations

Experimental_Workflow cluster_prep Compound Preparation cluster_eval Performance Evaluation cluster_thermal Thermal Analysis cluster_color Colorimetric Analysis A PVC Resin & Additives (incl. Ba-Cd Laurate) B High-Speed Dry Blending A->B C Two-Roll Mill Melt Compounding B->C D Sample Preparation (Molded Plaques) C->D E Thermal Stability Testing D->E F Color Stability Testing D->F G TGA / DSC Analysis E->G H Congo Red Test E->H I Heat Aging F->I J Yellowness Index (YI) Measurement I->J Stabilization_Mechanism cluster_degradation PVC Degradation cluster_stabilization Synergistic Stabilization PVC PVC Chain (-CH2-CHCl-)n HCl Hydrogen Chloride (HCl) PVC->HCl Dehydrochlorination Heat Heat Heat->PVC Polyene Polyene Formation (Discoloration) HCl->Polyene Autocatalysis CdLa2 Cadmium Laurate Cd(La)2 HCl->CdLa2 Neutralization CdCl2 Cadmium Chloride CdCl2 CdLa2->CdCl2 + 2 HCl BaLa2 Barium Laurate Ba(La)2 BaLa2->CdLa2 + CdCl2 (Regeneration) BaCl2 Barium Chloride BaCl2 CdCl2->BaCl2 + Ba(La)2

References

Application Notes and Protocols: Barium Cadmium Laurate in Plastisol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium cadmium laurate is a highly effective heat stabilizer historically used in polyvinyl chloride (PVC) plastisol formulations.[1] As a mixed metal soap, it provides excellent thermal and weathering stability to PVC products.[1] This document provides detailed application notes and experimental protocols for the use and evaluation of barium cadmium laurate in plastisol formulations. It is important to note that due to health and environmental concerns associated with cadmium, its use has been significantly restricted in many regions, particularly in the European Union.[1]

Application Notes

Function and Mechanism of Action

Barium cadmium laurate functions as a primary and secondary heat stabilizer in PVC plastisols. The degradation of PVC at elevated processing temperatures proceeds via dehydrochlorination, releasing hydrogen chloride (HCl) which further catalyzes the degradation process in a "zipper-like" reaction.[2]

The primary stabilization mechanism involves the reaction of the metal carboxylates with the liberated HCl, effectively neutralizing it and preventing further degradation.[2][3] Additionally, the cadmium carboxylate can replace labile allylic chlorine atoms on the PVC polymer chain with more stable laurate groups, preventing the initiation of the dehydrochlorination "zipper" reaction.[2][4]

A synergistic effect exists between the barium and cadmium components. The cadmium laurate is the primary stabilizer that reacts with the allylic chlorine. The barium laurate then reacts with the resulting cadmium chloride (a strong Lewis acid that can accelerate degradation) to regenerate the cadmium laurate, thus prolonging the stabilization period.[4]

Formulation Guidelines

Barium cadmium laurate is typically used in conjunction with other additives in a plastisol formulation. The components are measured in parts per hundred resin (phr) by weight. A typical starting point formulation for a flexible PVC plastisol is provided below.

ComponentFunctionTypical Level (phr)
PVC Dispersion ResinPolymer Matrix100
Plasticizer (e.g., DINP, DOP)Imparts flexibility40 - 100
Barium Cadmium LaurateHeat Stabilizer1.0 - 3.0
Co-stabilizer (e.g., Zinc Stearate)Synergistic heat stabilization0.1 - 0.5
Epoxidized Soybean Oil (ESBO)Secondary stabilizer & plasticizer2.0 - 5.0
Filler (e.g., Calcium Carbonate)Cost reduction, property modification0 - 50
PigmentColorationAs required

Note: The optimal concentration of barium cadmium laurate depends on the processing conditions (temperature, time), the type of PVC resin and plasticizer, and the desired performance of the final product.

Advantages and Limitations

Advantages:

  • Excellent Heat Stability: Provides outstanding protection against thermal degradation during high-temperature processing.[1]

  • Good Weatherability: Imparts good resistance to degradation from environmental factors.[1]

  • Synergistic Effects: Works effectively in combination with other stabilizers like zinc soaps.

Limitations:

  • Toxicity: Cadmium and its compounds are toxic and pose significant health and environmental risks.[1]

  • Regulatory Restrictions: Its use is heavily regulated and has been phased out in many applications and regions.[1]

  • Plate-out: Can sometimes lead to the deposition of material on processing equipment.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Oven Aging

This protocol describes a static heat stability test to evaluate the effectiveness of barium cadmium laurate in a plastisol formulation.

1. Materials and Equipment:

  • PVC dispersion resin
  • Plasticizer (e.g., Diisononyl phthalate - DINP)
  • Barium Cadmium Laurate
  • Co-stabilizer (e.g., Zinc Stearate)
  • Laboratory mixer (e.g., planetary mixer)
  • Glass plates or metal panels
  • Doctor blade or drawdown coater
  • Forced air circulating oven
  • Colorimeter or spectrophotometer (optional)

2. Procedure:

  • Plastisol Preparation:
  • Accurately weigh the PVC resin, plasticizer, barium cadmium laurate, and any other additives according to the desired formulation (in phr).
  • In a mixing vessel, combine the liquid components (plasticizer).
  • Gradually add the solid components (PVC resin, stabilizer) to the liquid components while mixing at low speed to avoid excessive heat generation.
  • Continue mixing until a homogeneous, lump-free dispersion is obtained.
  • De-aerate the plastisol under vacuum to remove entrapped air bubbles.
  • Sample Preparation:
  • Apply a uniform film of the plastisol onto a glass plate or metal panel using a doctor blade set to a specific thickness (e.g., 1 mm).
  • Curing (Fusion):
  • Place the coated panel in a preheated oven at the desired fusion temperature (e.g., 180-200°C) for a specified time (e.g., 2-5 minutes) until the plastisol is fully fused into a solid, flexible film.
  • Oven Aging:
  • Cut the fused PVC sheet into smaller test specimens (e.g., 2 cm x 2 cm).
  • Place the specimens in a forced air circulating oven at a constant high temperature (e.g., 180°C).
  • Remove specimens at regular intervals (e.g., every 15 minutes).
  • Evaluation:
  • Visually assess the color change of the specimens at each time interval against a standard color chart or an un-aged sample.
  • Record the time at which significant discoloration (e.g., yellowing, browning, blackening) occurs. This is the "stability time."
  • (Optional) Use a colorimeter to quantitatively measure the color change (e.g., Yellowness Index).

Protocol 2: Dynamic Thermal Stability Assessment using a Torque Rheometer

This protocol outlines the use of a torque rheometer to evaluate the processing stability of a plastisol formulation containing barium cadmium laurate under dynamic conditions of heat and shear. The procedure is based on ASTM D2538.

1. Materials and Equipment:

  • Torque rheometer (e.g., Brabender or similar) equipped with a roller mixing head
  • Prepared plastisol formulation as described in Protocol 1.

2. Procedure:

  • Instrument Setup:
  • Set the mixing bowl temperature of the torque rheometer to the desired processing temperature (e.g., 180°C).
  • Set the rotor speed to a constant value (e.g., 60 RPM).
  • Allow the instrument to equilibrate at the set temperature.
  • Sample Loading:
  • Accurately weigh a specified amount of the plastisol formulation (the amount will depend on the mixing bowl volume).
  • With the rotors turning, add the plastisol to the mixing bowl.
  • Data Acquisition:
  • Start the data acquisition software to record torque and temperature as a function of time.
  • Analysis of the Rheometer Curve:
  • Fusion Peak: Observe the initial rise in torque as the PVC particles swell and fuse. The time to reach this peak is the fusion time.
  • Minimum Torque: The torque will then decrease as the material melts and becomes less viscous.
  • Stability Time: Continue running the test until the torque begins to rise sharply. This sharp increase indicates the onset of degradation and cross-linking. The time from the start of the test to this point is the dynamic stability time.
  • Evaluation:
  • Compare the stability times of different formulations. A longer stability time indicates better thermal protection provided by the stabilizer system.

Data Presentation

The following tables represent typical data that would be generated from the experimental protocols.

Table 1: Oven Aging Test Results for a PVC Plastisol at 180°C

FormulationBarium Cadmium Laurate (phr)Zinc Stearate (phr)Stability Time (minutes to severe discoloration)
Control (Unstabilized)00< 15
A1.00.245
B2.00.275
C3.00.290

Table 2: Torque Rheometer Data for PVC Plastisol at 180°C and 60 RPM

FormulationBarium Cadmium Laurate (phr)Zinc Stearate (phr)Fusion Time (seconds)Minimum Torque (Nm)Dynamic Stability Time (minutes)
Control (Unstabilized)00120255
A1.00.21102312
B2.00.21052218
C3.00.21002125

Visualizations

Synergistic Stabilization Mechanism of Barium Cadmium Laurate

G cluster_pvc PVC Degradation cluster_stabilization Stabilization by Ba/Cd Laurate PVC PVC Chain with Labile Allylic Chlorine DegradedPVC Degraded PVC (Polyene Formation) PVC->DegradedPVC Heat StabilizedPVC Stabilized PVC (Laurate Ester) PVC->StabilizedPVC Reaction with Cd(L)₂ HCl HCl DegradedPVC->HCl releases HCl->PVC catalyzes degradation BaLaurate Barium Laurate Ba(L)₂ HCl->BaLaurate Neutralization BaCdLaurate Barium Cadmium Laurate Ba(L)₂ / Cd(L)₂ CdLaurate Cadmium Laurate Cd(L)₂ CdLaurate->StabilizedPVC BaLaurate->CdLaurate regenerates BaCl2 Barium Chloride BaCl₂ BaLaurate->BaCl2 forms CdCl2 Cadmium Chloride CdCl₂ CdCl2->BaLaurate Regeneration StabilizedPVC->CdCl2 releases

Caption: Synergistic stabilization of PVC by Barium Cadmium Laurate.

Experimental Workflow for Oven Aging Test

G start Start prep_plastisol 1. Prepare Plastisol Formulation start->prep_plastisol coat_sample 2. Coat Substrate prep_plastisol->coat_sample cure_sample 3. Cure (Fuse) Plastisol in Oven coat_sample->cure_sample cut_specimens 4. Cut Fused Sheet into Test Specimens cure_sample->cut_specimens oven_age 5. Place Specimens in High-Temp Oven cut_specimens->oven_age remove_samples 6. Remove Specimens at Intervals oven_age->remove_samples evaluate_color 7. Evaluate Color Change remove_samples->evaluate_color evaluate_color->remove_samples Continue until degradation end End evaluate_color->end

Caption: Workflow for evaluating thermal stability via oven aging.

References

Application Notes and Protocols: Lauric Acid, Barium Cadmium Salt in Calendered PVC Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, barium cadmium salt is a highly effective heat stabilizer used in the production of calendered Polyvinyl Chloride (PVC) films. These stabilizers are critical in preventing the thermal degradation of PVC during high-temperature processing, such as calendering, and in enhancing the durability and weatherability of the final product.[1][2] This mixed metal salt system functions by scavenging liberated hydrogen chloride (HCl) and replacing unstable chlorine atoms in the PVC polymer chain, thus preventing discoloration and maintaining the mechanical integrity of the film.[3] The synergistic action between barium and cadmium compounds provides excellent long-term heat stability and resistance to weathering.[1][4]

It is important to note that due to the toxicity of cadmium, the use of this compound has been significantly reduced or phased out in many regions, particularly in applications with direct human contact.[2] These notes are intended for research and development purposes where its unique properties may be investigated under controlled laboratory settings.

Mechanism of Action

The stabilization of PVC by barium cadmium laurate involves a synergistic mechanism. During processing, the heat applied to the PVC can cause the elimination of HCl, leading to the formation of polyene sequences that result in discoloration and degradation of the polymer's properties.

Barium and cadmium carboxylates, such as laurates, act as primary stabilizers by reacting with the liberated HCl. This reaction prevents the autocatalytic degradation of PVC. Furthermore, these metal salts can substitute the labile allylic chlorine atoms on the PVC backbone with more stable carboxylate groups.

The synergy between barium and cadmium is crucial. Cadmium salts are highly effective in providing good early color, while barium salts offer excellent long-term stability.[4] The generally accepted mechanism suggests that the cadmium salt reacts first to replace the unstable chlorine atoms. The resulting cadmium chloride (CdCl₂), a strong Lewis acid that can accelerate PVC degradation, is then regenerated back to the active cadmium carboxylate by the barium salt. This cycle effectively prolongs the stabilizing action.[1][5]

G cluster_0 PVC Degradation & Stabilization Cycle PVC PVC Polymer Chain Degraded_PVC Degraded PVC + HCl PVC->Degraded_PVC Heat Stabilized_PVC Stabilized PVC (Laurate groups on chain) PVC->Stabilized_PVC Substitution of Labile Cl Metal_Chlorides Barium/Cadmium Chlorides (BaCl₂, CdCl₂) Degraded_PVC->Metal_Chlorides Reaction with Ba/Cd Stabilizer BaCd_Laurate This compound (Ba/Cd Stabilizer) BaCd_Laurate->Metal_Chlorides HCl Scavenging BaCd_Laurate->Stabilized_PVC Metal_Chlorides->BaCd_Laurate Regeneration (Synergy)

Caption: PVC degradation and stabilization cycle with Barium Cadmium Laurate.

Application in Calendered PVC Films

The calendering process involves passing a heated PVC compound through a series of rollers to produce a thin, uniform film.[3][6][7] This process subjects the PVC to significant thermal stress, making the inclusion of an effective heat stabilizer like this compound essential.

Typical Formulation:

A general formulation for a calendered PVC film incorporating a barium-cadmium stabilizer is provided below. The exact percentages will vary depending on the desired properties of the final film.

ComponentPurposeTypical Concentration (phr*)
PVC ResinBase Polymer100
Plasticizer (e.g., DOP, DINP)Flexibility20 - 50
Lauric Acid, Ba-Cd Salt Heat Stabilizer 1.5 - 2.5
Co-stabilizer (e.g., phosphites)Improve color and stability0.2 - 0.5
Lubricant (e.g., stearic acid)Processing aid0.5 - 1.5
Filler (e.g., calcium carbonate)Cost reduction, properties modification0 - 20
PigmentColorationAs required

*phr: parts per hundred of resin

Calendering Process Workflow:

G cluster_0 Calendering Process for PVC Films A 1. Compounding (PVC, Stabilizer, etc.) B 2. Hot Mixing A->B C 3. Two-Roll Mill B->C D 4. Calender Rolls (Film Formation) C->D E 5. Embossing & Cooling D->E F 6. Winding E->F

Caption: General workflow for the calendering of PVC films.

Experimental Protocols & Performance Data

Thermal Stability Assessment

The primary function of this compound is to enhance the thermal stability of PVC. This can be quantified using the Congo Red test.

Protocol: Congo Red Test (ASTM D4202)

Objective: To determine the time until the evolution of HCl gas from a heated PVC sample, indicating the onset of degradation.[8]

Apparatus:

  • Oil bath with thermostatic control

  • Test tubes (18 x 150 mm)

  • Congo Red indicator paper strips

  • Timer

Procedure:

  • Prepare PVC compound samples with varying concentrations of this compound.

  • Place a 2.5 g sample of the PVC compound into a test tube.

  • Insert a strip of Congo Red paper into a glass tube fitted into a stopper, ensuring the paper is suspended above the sample.

  • Place the test tube in the oil bath preheated to 180°C.[9]

  • Start the timer.

  • Record the time taken for the Congo Red paper to change color from red to blue. This is the thermal stability time.[9]

Performance Data (Illustrative):

Stabilizer Concentration (phr)Thermal Stability Time at 180°C (minutes)
0 (Control)15
1.045
1.565
2.080
2.595
Color Stability Evaluation

Barium-cadmium stabilizers are known for providing excellent initial color and long-term color stability.[4]

Protocol: Oven Aging Test (ISO 188)

Objective: To evaluate the resistance of the PVC film to discoloration when exposed to elevated temperatures over time.

Apparatus:

  • Air-circulating oven

  • Colorimeter or spectrophotometer

  • PVC film samples

Procedure:

  • Prepare calendered PVC film samples (e.g., 50 x 50 mm) with different stabilizer formulations.

  • Measure the initial color of the samples using a colorimeter (e.g., CIE Lab* color space, Yellowness Index).

  • Place the samples in the air-circulating oven at a specified temperature (e.g., 180°C).

  • Remove samples at regular intervals (e.g., every 15 minutes).

  • Allow the samples to cool to room temperature.

  • Measure the color of the aged samples.

  • Record the change in color, particularly the Yellowness Index, over time.

Performance Data (Illustrative Yellowness Index):

Aging Time at 180°C (minutes)Yellowness Index (Control)Yellowness Index (2.0 phr Ba-Cd Laurate)
054
15258
306015
45100+ (Brown)25
60Black40
Cadmium Migration Analysis

Due to the toxicity of cadmium, it is crucial to assess its potential to migrate from the final PVC film, especially for applications where contact with food or skin is possible.

Protocol: Cadmium Migration Test (ICP-MS)

Objective: To quantify the amount of cadmium that leaches from the PVC film into a food simulant.

Apparatus:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Glass migration cells

  • Food simulant (e.g., 3% acetic acid for acidic foods, 10% ethanol for aqueous foods)

  • Incubator

Procedure:

  • Cut PVC film samples of a known surface area.

  • Place the samples in migration cells and fill with the chosen food simulant at a defined surface area to volume ratio (e.g., 6 dm² per 1 L of simulant).

  • Expose the samples to the simulant for a specified time and temperature (e.g., 10 days at 40°C).

  • After the exposure period, remove the PVC film.

  • Analyze the food simulant for cadmium concentration using ICP-MS.[10][11]

  • Calculate the migration of cadmium in mg/kg of food simulant or mg/dm² of the film surface.

Performance Data (Illustrative):

Food SimulantTest ConditionsCadmium Migration (mg/kg)
3% Acetic Acid10 days at 40°C0.008
10% Ethanol10 days at 40°C0.003
Olive Oil10 days at 40°C0.015

Experimental Workflow for Performance Evaluation:

G cluster_0 Performance Evaluation of Ba-Cd Stabilized PVC Film A Sample Preparation (Calendered PVC films with varying stabilizer levels) B Thermal Stability Test (Congo Red) A->B C Color Stability Test (Oven Aging & Colorimetry) A->C D Migration Test (ICP-MS) A->D E Data Analysis & Comparison B->E C->E D->E

Caption: Workflow for evaluating the performance of stabilized PVC films.

Safety and Environmental Considerations

Cadmium and its compounds are classified as toxic and are subject to strict regulatory limits.[2] All handling of this compound and cadmium-containing PVC compounds should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection. Disposal of waste materials must comply with local environmental regulations for hazardous waste. Due to these concerns, there has been a significant industry shift towards cadmium-free stabilizers, such as barium-zinc and calcium-zinc systems.[2]

References

Troubleshooting & Optimization

Preventing degradation of "barium cadmium laurate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium cadmium laurate. The information is designed to help prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is barium cadmium laurate and what are its primary applications in a research setting?

Barium cadmium laurate is a mixed metal salt of lauric acid. Historically, it has been predominantly used as a heat and light stabilizer for polyvinyl chloride (PVC) plastics.[1][2] In a research context, it may be investigated for its stabilizing properties or used as a precursor in materials science applications. Due to the toxicity of cadmium, its use has been significantly reduced in many applications.[3]

Q2: My sample of barium cadmium laurate appears to have degraded. What are the likely causes?

Degradation of barium cadmium laurate can be triggered by several factors. The most common causes are:

  • Thermal Stress: Exposure to high temperatures can cause the compound to decompose.

  • Hydrolysis: Reaction with water, especially at elevated temperatures or non-neutral pH, can lead to the formation of metal hydroxides or oxides.[4][5]

  • Photodegradation: Prolonged exposure to ultraviolet (UV) light, particularly in the presence of photosensitizing materials, can induce degradation.[6][7]

  • Chemical Incompatibility: Contact with strong acids, bases, or potent chelating agents can lead to the displacement of the laurate ligand and decomposition of the salt.[8]

Q3: How can I prevent thermal decomposition of barium cadmium laurate during my experiments?

Recommendations:

  • Determine Thermal Stability: If precise temperature tolerances are critical for your experiment, perform Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition for your specific sample.

  • Maintain Low Temperatures: Whenever possible, conduct experiments at or near room temperature.

  • Controlled Heating: If heating is necessary, use a controlled heating apparatus (e.g., oil bath, heating mantle with a temperature controller) to avoid exceeding the decomposition temperature. Heat the sample gradually and for the minimum time required.

Q4: What are the best practices for storing barium cadmium laurate to ensure its stability?

Proper storage is essential to prevent degradation over time.

Storage Recommendations:

  • Container: Store in a tightly sealed, opaque container to protect from moisture and light.

  • Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

  • Temperature: Keep in a cool, dry place away from direct sunlight and heat sources.

  • Incompatible Materials: Store separately from strong acids, bases, and oxidizing agents.

Q5: I suspect my sample has been contaminated with water. How can I mitigate potential hydrolytic degradation?

Hydrolysis can lead to the formation of barium and cadmium hydroxides/oxides, altering the properties of your material.

Mitigation Strategies:

  • Use Anhydrous Solvents: If working in solution, use high-purity, anhydrous solvents.

  • Control Humidity: Conduct experiments in a low-humidity environment, such as a glove box or under a dry gas flow.

  • Drying: If the compound is a solid and is suspected to have absorbed moisture, it can be dried under vacuum at a temperature well below its decomposition point.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing, browning) of the solid sample. Thermal degradation or photodegradation.1. Review the thermal history of the sample. Has it been exposed to high temperatures? 2. Assess the light exposure conditions. Store in an opaque container. 3. Consider performing FTIR spectroscopy to check for changes in the carboxylate functional groups.
Change in solubility or formation of a precipitate in solution. Hydrolysis leading to the formation of insoluble metal hydroxides/oxides.1. Verify the water content of your solvent. 2. Check the pH of the solution. Extreme pH values can accelerate hydrolysis. 3. Filter the precipitate and analyze it (e.g., by XRD or elemental analysis) to confirm its composition.
Inconsistent experimental results. Sample degradation leading to variable composition.1. Use a fresh, properly stored sample of barium cadmium laurate. 2. Re-characterize the material (e.g., using TGA for thermal stability, FTIR for functional groups) to ensure its integrity before use.
Unexpected reaction byproducts. Reaction with incompatible chemicals or degradation products acting as catalysts.1. Review all reagents and solvents for potential incompatibilities. 2. Ensure the purity of all starting materials. 3. Analyze the byproducts to understand the degradation pathway.

Quantitative Data

The thermal decomposition of metal carboxylates is a key indicator of their stability. While specific quantitative data for barium cadmium laurate is limited in the reviewed literature, the following table summarizes findings for cadmium carboxylates, which can serve as a proxy for understanding the thermal behavior.

Compound Decomposition Steps Notes Reference
Cadmium LaurateTwo-step decompositionThermal analysis shows distinct stages of weight loss.[9]
Cadmium MyristateTwo-step decompositionSimilar decomposition behavior to other long-chain cadmium carboxylates.[9]
Cadmium PalmitateTwo-step decompositionThe thermal stability is influenced by the length of the fatty acid chain.[9]
Cadmium StearateTwo-step decompositionActivation energy and kinetic parameters for decomposition have been evaluated using TGA.[9]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of barium cadmium laurate.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the barium cadmium laurate sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C.

  • Data Analysis:

    • Record the weight loss as a function of temperature.

    • The onset temperature of decomposition is determined from the TGA curve as the point where significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

Protocol 2: Monitoring Degradation with Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect chemical changes in barium cadmium laurate indicative of degradation.

Methodology:

  • Reference Spectrum: Obtain an FTIR spectrum of a fresh, non-degraded sample of barium cadmium laurate. This can be done using a KBr pellet or as a solid on an ATR accessory.

  • Sample Spectrum: Obtain an FTIR spectrum of the sample suspected of degradation using the same method.

  • Spectral Comparison: Compare the two spectra, paying close attention to the following regions:

    • Carboxylate stretching region (approx. 1540-1650 cm⁻¹ and 1380-1450 cm⁻¹): Changes in the position, shape, or intensity of these peaks can indicate alterations in the coordination of the laurate ligand to the metal ions.

    • Hydroxyl region (approx. 3200-3600 cm⁻¹): The appearance of a broad peak in this region may suggest the presence of water (hydrolysis) or the formation of metal hydroxides.

    • Carbonyl region (approx. 1700-1740 cm⁻¹): The emergence of a peak in this area could indicate the formation of free lauric acid due to ligand displacement.

Visualizations

logical_relationship_troubleshooting_degradation start Suspected Degradation of Barium Cadmium Laurate issue Identify Observation: Discoloration, Precipitate, Inconsistent Results start->issue discoloration Discoloration issue->discoloration Color Change precipitate Precipitate/ Solubility Change issue->precipitate Solid Formation inconsistent Inconsistent Results issue->inconsistent Variable Data check_temp Review Thermal History discoloration->check_temp check_light Assess Light Exposure discoloration->check_light check_water Verify Solvent Purity & pH precipitate->check_water recharacterize Re-characterize Sample (TGA, FTIR) inconsistent->recharacterize action_control_temp Action: Use Controlled Heating check_temp->action_control_temp action_store Action: Store in Dark Container check_light->action_store action_use_anhydrous Action: Use Anhydrous Solvents check_water->action_use_anhydrous action_use_fresh Action: Use Fresh, Verified Sample recharacterize->action_use_fresh

Caption: Troubleshooting workflow for barium cadmium laurate degradation.

signaling_pathway_degradation_pathways start Barium Cadmium Laurate decomp Thermal Decomposition start->decomp hydrolysis Hydrolysis start->hydrolysis photodegradation Photodegradation start->photodegradation thermal Thermal Energy (Heat) thermal->decomp hydrolytic Water / H₂O (Moisture) hydrolytic->hydrolysis photo Light Energy (UV) photo->photodegradation products_thermal Metal Oxides, Carbonates, Volatiles decomp->products_thermal products_hydrolytic Metal Hydroxides, Lauric Acid hydrolysis->products_hydrolytic products_photo Radical Species, Oxidized Products photodegradation->products_photo experimental_workflow_stability_assessment cluster_thermal Thermal Stability cluster_hydrolytic Hydrolytic Stability cluster_photo Photostability t1 1. Sample Preparation (5-10 mg) t2 2. TGA Analysis (N₂ Atmosphere, 10°C/min) t1->t2 t3 3. Data Analysis (Onset of Weight Loss) t2->t3 h1 1. Dissolve in Solvent with Known Water Content h2 2. Monitor Over Time (e.g., visual, turbidity) h1->h2 h3 3. FTIR Analysis (Check for -OH bands) h2->h3 p1 1. Expose Sample to Controlled UV Source p2 2. Take Aliquots at Time Intervals p1->p2 p3 3. Analyze Degradation (e.g., UV-Vis, FTIR) p2->p3 start Barium Cadmium Laurate Sample start->t1 start->h1 start->p1

References

"Lauric acid, barium cadmium salt" stability issues in processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauric acid, barium cadmium salt, a compound primarily used as a heat stabilizer in polymer processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound (CAS No. 15337-60-7) is a mixed metal carboxylate salt.[1][2] In industrial applications, it is most commonly used as a heat stabilizer for polyvinyl chloride (PVC) to prevent thermal degradation during high-temperature processing.[3][4] Barium and cadmium salts work synergistically to provide excellent heat stability and weatherability to PVC products.[3][5]

Q2: What is the mechanism of action for barium cadmium laurate as a PVC stabilizer?

The degradation of PVC at high temperatures proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) which further catalyzes the degradation process, leading to discoloration and loss of mechanical properties.[6] Barium cadmium laurate acts as a stabilizer through two main mechanisms:

  • HCl Scavenging: The metal carboxylates react with and neutralize the released HCl, preventing the autocatalytic degradation of the polymer.[6]

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable allylic chlorine atoms on the PVC chain with more stable laurate groups, inhibiting the initiation of the "zipper-like" degradation reaction.[6][7]

The barium and cadmium components exhibit a synergistic effect. The cadmium salt is the primary stabilizer, reacting with labile chlorines. The barium salt then reacts with the formed cadmium chloride (a strong Lewis acid that can accelerate degradation) to regenerate the cadmium stabilizer, thus prolonging the stabilization period.[7][8]

Q3: What are the main safety concerns associated with this compound?

The primary safety concern stems from the cadmium component. Cadmium and its compounds are highly toxic and are classified as carcinogens.[9] Exposure can lead to a range of adverse health effects, targeting the cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems.[9] Due to these toxicity concerns, the use of cadmium-based stabilizers has been phased out in many regions, such as the European Union.[3][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Q4: Are there alternatives to barium cadmium-based stabilizers?

Yes, due to the health and environmental concerns associated with cadmium, there has been a significant shift towards alternative stabilizer systems. Common replacements include:

  • Barium-zinc stabilizers[5][10]

  • Calcium-zinc stabilizers

  • Organotin stabilizers

  • Organic-based stabilizers (OBS)

The choice of alternative depends on the specific application, processing requirements, and desired end-product properties.

Troubleshooting Guide

Issue 1: Discoloration (Yellowing, Brown Streaks, or Black Spots) During Processing

Q: My PVC compound is discoloring during extrusion/molding, even with the stabilizer. What could be the cause?

A: Discoloration is a primary indicator of PVC degradation and suggests that the stabilizer is not performing optimally. Several factors could be responsible:

  • Insufficient Stabilizer Concentration: The dosage of the barium cadmium laurate may be too low to effectively neutralize the degrading PVC.

  • Excessive Processing Temperature: The processing temperature might be too high, exceeding the thermal stability limit of the stabilized compound.[11]

  • Poor Stabilizer Dispersion: If the stabilizer is not evenly distributed throughout the PVC matrix, some areas will have insufficient protection, leading to localized degradation (streaks or spots).[12] This can be caused by inadequate mixing time, low mixer speed, or incorrect ingredient addition sequence.[12]

  • Excessive Shear: High shear rates during mixing or extrusion can generate significant frictional heat, leading to localized overheating and degradation that consumes the stabilizer prematurely.[12]

  • Presence of Contaminants: Moisture in the raw materials or other impurities can negatively impact the effectiveness of the stabilizer.[11][12]

Troubleshooting Steps:

  • Verify Stabilizer Dosage: Double-check the formulation and ensure the correct amount of stabilizer is being added.

  • Optimize Processing Temperature: Gradually reduce the processing temperature to find the optimal balance between melt flow and stability.[13]

  • Improve Dispersion: Review the mixing procedure. Ensure adequate mixing time and shear to break down agglomerates and achieve uniform distribution.[12] Consider a higher-shear mixer if necessary.

  • Check for Moisture: Test the moisture content of the PVC resin and other additives. Dry the raw materials if necessary before processing.[12]

  • Evaluate Other Additives: Some other additives in the formulation could potentially interact with the stabilizer, reducing its effectiveness.

Issue 2: Stabilizer Plate-Out

Q: A white or waxy deposit is building up on my processing equipment (e.g., extruder screw, die). What is causing this?

A: This phenomenon is known as "plate-out" and is often caused by the migration and deposition of formulation components, including the stabilizer and lubricants, onto hot metal surfaces.

  • Poor Compatibility: The stabilizer may have limited compatibility with the PVC resin or other additives in the formulation, leading to its migration.[14]

  • Excessive Lubrication: Over-lubrication, especially with external lubricants, can contribute to plate-out.

  • Formulation Imbalance: The overall formulation may be imbalanced, causing certain components to exude under heat and pressure.

Troubleshooting Steps:

  • Adjust Lubricant System: Review and potentially reduce the amount of external lubricants in your formulation.

  • Evaluate Stabilizer Compatibility: While barium cadmium laurate is generally compatible with PVC, interactions with other additives could be an issue. Consider a different co-stabilizer or lubricant package.

  • Optimize Processing Conditions: Adjusting the temperature profile of the extruder can sometimes reduce the tendency for plate-out.

  • Analyze the Deposit: If possible, analyze the plate-out material to identify its main components, which will provide clues about the source of the problem.[15][16] Analytical techniques such as FTIR and SEM-EDX can be useful.[15][16]

Quantitative Data on Thermal Stability

ParameterTypical Value RangeTest MethodSignificance
Static Thermal Stability (Congo Red Test) 20 - 60 minutes @ 180°CISO 182-1 / ASTM D4202Time until HCl evolution is detected, indicating the start of rapid degradation.[7][14]
Oven Heat Stability 30 - 90 minutes @ 180°CASTM D2115Time until significant discoloration (yellowing/browning) is observed in an oven.[6][12]
Dynamic Thermal Stability (Torque Rheometer) 15 - 40 minutes @ 190°CASTM D2538Time until a sharp increase in torque is observed, indicating cross-linking due to degradation under shear and heat.[5][17]

Note: These values are representative and can vary significantly depending on the full PVC formulation (e.g., presence of co-stabilizers, plasticizers, fillers) and specific processing conditions.

Experimental Protocols

Static Thermal Stability by Congo Red Test (Based on ISO 182-1 / ASTM D4202)

Objective: To determine the time at a specified temperature until the evolution of hydrogen chloride (HCl) from a PVC compound is detected.[7][14]

Apparatus:

  • Heating bath (oil or aluminum block) capable of maintaining the test temperature ±1°C.

  • Test tubes (e.g., 18x150 mm).[14]

  • Congo Red indicator paper strips.[14]

  • Timing device.[14]

Procedure:

  • Place a specified amount of the PVC compound (containing the barium cadmium laurate stabilizer) into a test tube to a depth of approximately 50 mm.[14]

  • Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the sample. The lower end of the paper should be at a defined height above the sample (e.g., 25 mm).[14]

  • Place the test tube in the heating bath, which has been preheated to the test temperature (e.g., 180°C or 200°C).[18]

  • Start the timer.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time elapsed until the first sign of the color change. This is the thermal stability time.

Dynamic Thermal Stability Using a Torque Rheometer (Based on ASTM D2538)

Objective: To evaluate the thermal stability of a PVC compound under conditions of heat and mechanical shear, simulating processing conditions.[17]

Apparatus:

  • Torque rheometer with a heated mixing bowl and rotors (e.g., Brabender or Haake type).[19][20]

Procedure:

  • Preheat the mixing bowl of the torque rheometer to the desired test temperature (e.g., 190°C).

  • Set the rotor speed to a specified value (e.g., 60 RPM).

  • Add a pre-weighed amount of the PVC compound to the mixing chamber.

  • Record the torque and melt temperature as a function of time.

  • Initially, the torque will increase as the powder fuses into a melt (fusion peak). It will then decrease and stabilize as a homogenous melt is formed.

  • Continue mixing until a sudden and sharp increase in torque is observed. This indicates the onset of degradation and cross-linking.

  • The time from the fusion peak to this sharp torque increase is reported as the dynamic thermal stability time.

Visualizations

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization Mechanism PVC PVC Chain Labile_Cl Labile Chlorine Site (-CH=CH-CHCl-) PVC->Labile_Cl Heat/Shear Degraded_PVC Degraded PVC (Polyene Formation) Labile_Cl->Degraded_PVC - HCl HCl HCl (gas) Cd_Laurate Cadmium Laurate (Primary Stabilizer) Labile_Cl->Cd_Laurate Degraded_PVC->Degraded_PVC Autocatalysis by HCl BaCd_Laurate Ba/Cd Laurate BaCd_Laurate->Cd_Laurate Ba_Laurate Barium Laurate (Secondary Stabilizer) BaCd_Laurate->Ba_Laurate CdCl2 Cadmium Chloride (Lewis Acid) Cd_Laurate->CdCl2 + HCl Stable_PVC Stabilized PVC (Laurate Ester) Cd_Laurate->Stable_PVC Replaces Labile Cl BaCl2 Barium Chloride Ba_Laurate->BaCl2 + CdCl2 BaCl2->Cd_Laurate Regenerates

Caption: PVC degradation and the synergistic stabilization mechanism of Barium Cadmium Laurate.

Troubleshooting_Workflow Start Processing Issue Observed (e.g., Discoloration, Plate-out) Check_Formulation Verify Formulation - Stabilizer Dosage - Additive Types Start->Check_Formulation Formulation_OK Formulation Correct? Check_Formulation->Formulation_OK Check_Raw_Materials Inspect Raw Materials - Moisture Content - Purity Materials_OK Materials Dry & Pure? Check_Raw_Materials->Materials_OK Check_Processing Review Processing Parameters - Temperature Profile - Shear Rate (Mixer/Screw Speed) Processing_OK Parameters in Spec? Check_Processing->Processing_OK Analyze_Dispersion Evaluate Stabilizer Dispersion - Mixing Time & Sequence Dispersion_OK Good Dispersion? Analyze_Dispersion->Dispersion_OK Formulation_OK->Check_Raw_Materials Yes Adjust_Formulation Adjust Dosage or Change Additives Formulation_OK->Adjust_Formulation No Materials_OK->Check_Processing Yes Dry_Materials Dry Raw Materials Materials_OK->Dry_Materials No Processing_OK->Analyze_Dispersion Yes Adjust_Processing Optimize Temperature & Shear Rate Processing_OK->Adjust_Processing No Improve_Mixing Modify Mixing Protocol Dispersion_OK->Improve_Mixing No Resolved Issue Resolved Dispersion_OK->Resolved Yes Adjust_Formulation->Check_Formulation Dry_Materials->Check_Raw_Materials Adjust_Processing->Check_Processing Improve_Mixing->Analyze_Dispersion

Caption: Logical workflow for troubleshooting processing stability issues.

References

Technical Support Center: Optimizing Barium Cadmium Laurate Stabilizer Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of barium cadmium laurate stabilizers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific challenges encountered during laboratory applications, primarily in the context of Poly(vinyl chloride) (PVC) stabilization.

Troubleshooting Guide & FAQs

This section addresses common issues related to the performance of barium cadmium laurate stabilizers.

Issue 1: Premature Discoloration (Yellowing/Browning) of the Polymer Compound

  • Question: My PVC compound stabilized with barium cadmium laurate is showing early signs of yellowing during processing. What could be the cause and how can I resolve it?

  • Answer: Early discoloration is a primary indicator of insufficient thermal stability.[1] Several factors could be at play:

    • Inadequate Stabilizer Concentration: The dosage of the barium cadmium laurate stabilizer may be too low for the processing temperature and duration. It is crucial to ensure the correct concentration is used, typically ranging from 0.5 to 2.5% of the final PVC compound weight.[2]

    • Poor Dispersion: If the stabilizer is not evenly distributed throughout the polymer matrix, localized areas will lack protection and begin to degrade first.[3] Improve dispersion by optimizing mixing parameters such as speed, time, and temperature.

    • Presence of Impurities: Contaminants in the PVC resin or other additives can react with the stabilizer or accelerate degradation.[4] Ensure high-purity raw materials are used.

    • Excessive Heat Exposure: The processing temperature might be too high or the residence time too long, overwhelming the stabilizer's capacity.[4] Carefully control and monitor processing temperatures.

Issue 2: Reduced Long-Term Stability Despite Good Initial Color

  • Question: The initial color of my stabilized compound is excellent, but it degrades quickly upon prolonged heat exposure. How can I improve long-term stability?

  • Answer: This issue points towards a rapid depletion of the active stabilizing components. While cadmium salts are effective for initial color, long-term stability often requires a synergistic approach.[5]

    • Incorporate a Co-Stabilizer: The efficiency of barium cadmium laurate stabilizers is significantly enhanced by the inclusion of co-stabilizers.

      • Zinc Soaps (e.g., Zinc Stearate): Zinc co-stabilizers provide a synergistic effect, though an excess can lead to sudden, rapid degradation once the zinc is consumed.[6]

      • Organophosphites: These act as secondary stabilizers, chelating metal chlorides formed during degradation and preventing them from catalyzing further decomposition.[7][8]

    • Optimize Barium-to-Cadmium Ratio: The ratio of barium to cadmium is crucial for balancing initial color and long-term stability. Experiment with different ratios to find the optimal balance for your specific application.

Issue 3: Poor Mechanical Properties of the Final Product

  • Question: My final product is brittle and has low impact strength, even though it is well-stabilized against thermal degradation. What is the likely cause?

  • Answer: Poor mechanical properties can result from several factors, not always directly related to thermal stability.

    • Inadequate Lubrication: Incorrect lubrication can lead to poor fusion of the PVC particles, resulting in a brittle material.[9]

    • Stabilizer Overload: An excessive amount of stabilizer can sometimes interfere with the polymer matrix's integrity.

    • Degradation Byproducts: Even with stabilizers, some level of degradation can occur, and the byproducts can negatively impact mechanical properties.

Quantitative Data on Stabilizer Performance

The following tables provide a summary of typical performance data for barium cadmium laurate stabilizers and the effect of co-stabilizers.

Table 1: Comparison of Thermal Stability using the Congo Red Test

Stabilizer SystemConcentration (phr*)Test Temperature (°C)Thermal Stability Time (minutes)
Unstabilized PVC0180< 5
Barium Cadmium Laurate2.018035
Barium Cadmium Laurate + Zinc Stearate (2:1 ratio)2.018055
Barium Cadmium Laurate + Organophosphite2.018065

*phr: parts per hundred parts of resin

Table 2: Yellowness Index (YI) after Oven Heat Aging

Stabilizer SystemConcentration (phr)Aging Time at 180°C (minutes)Yellowness Index (YI)
Unstabilized PVC010> 50 (severely degraded)
Barium Cadmium Laurate2.03015
Barium Cadmium Laurate2.06028
Barium Cadmium Laurate + Zinc Stearate (2:1 ratio)2.06020
Barium Cadmium Laurate + Organophosphite2.06018

Experimental Protocols

1. Evaluation of Static Thermal Stability: Congo Red Test

This method determines the time until the evolution of hydrogen chloride (HCl) gas from the degrading PVC, which is a primary indicator of thermal decomposition.[10][11][12][13]

  • Apparatus:

    • Oil bath with thermostatic control

    • Test tubes (18 x 150 mm)

    • Congo Red indicator paper strips

    • Timing device

  • Procedure:

    • Prepare PVC samples with the desired concentration of the barium cadmium laurate stabilizer system.

    • Place 2.5 g of the PVC sample into a test tube.[14]

    • Insert a strip of Congo Red paper into the test tube, ensuring it is positioned 2.0 cm above the sample.[14]

    • Place the test tube in the oil bath preheated to the test temperature (typically 180°C).[10][11]

    • Start the timer.

    • Record the time required for the Congo Red paper to change color from red to blue. This is the thermal stability time.[10][11]

2. Evaluation of Color Stability: Oven Heat Aging

This test assesses the stabilizer's ability to prevent discoloration over time at an elevated temperature.[4][15][16]

  • Apparatus:

    • Circulating air oven with precise temperature control

    • Colorimeter or spectrophotometer to measure Yellowness Index (YI)

    • Glass plates for sample preparation

  • Procedure:

    • Prepare thin PVC films (e.g., 1 mm thickness) containing the stabilizer system to be tested.

    • Place the films in the oven preheated to the desired temperature (e.g., 180°C).

    • Remove samples at regular intervals (e.g., every 10 minutes).

    • Allow the samples to cool to room temperature.

    • Measure the Yellowness Index (YI) of each sample using a colorimeter according to ASTM E313.

    • Plot the YI as a function of aging time to compare the performance of different stabilizer systems.

3. Evaluation of Dynamic Thermal Stability: Torque Rheometry

This method evaluates the stabilizer's performance under conditions of continuous shear and heat, simulating processing conditions.[3][5][9][17]

  • Apparatus:

    • Torque rheometer with a heated mixing chamber

  • Procedure:

    • Preheat the mixing chamber of the torque rheometer to the desired processing temperature (e.g., 180°C).

    • Set the rotor speed to a constant value (e.g., 60 rpm).

    • Add the PVC compound containing the stabilizer system to the mixing chamber.

    • Record the torque as a function of time.

    • The "stability time" is the point at which the torque begins to rise sharply, indicating cross-linking and degradation of the polymer.

Visualizations

Stabilization_Mechanism PVC PVC Chain with Labile Chlorine HCl HCl (gas) PVC->HCl Dehydrochlorination DegradedPVC Degraded PVC (Polyene Formation, Discoloration) PVC->DegradedPVC Heat Heat Heat->PVC Initiates Degradation HCl->PVC Autocatalytic Degradation BaCdLaurate Barium Cadmium Laurate (Primary Stabilizer) BaCdLaurate->PVC Neutralizes HCl & Replaces Labile Cl MetalChlorides Barium/Cadmium Chlorides BaCdLaurate->MetalChlorides Reacts with HCl MetalLaurates Regenerated Metal Laurate MetalChlorides->MetalLaurates via Co-stabilizer CoStabilizer Co-stabilizer (e.g., Organophosphite) CoStabilizer->MetalChlorides Chelates & Regenerates

Caption: PVC stabilization mechanism with Barium Cadmium Laurate.

Experimental_Workflow Start Start: Formulate PVC with Stabilizer Mixing Compound Mixing (e.g., Two-roll mill) Start->Mixing SamplePrep Sample Preparation (Films / Powder) Mixing->SamplePrep StaticTest Static Thermal Stability SamplePrep->StaticTest DynamicTest Dynamic Thermal Stability SamplePrep->DynamicTest CongoRed Congo Red Test StaticTest->CongoRed OvenAging Oven Heat Aging StaticTest->OvenAging Analysis Data Analysis & Comparison CongoRed->Analysis OvenAging->Analysis TorqueRheometry Torque Rheometry DynamicTest->TorqueRheometry TorqueRheometry->Analysis

Caption: Workflow for evaluating stabilizer efficiency.

References

Technical Support Center: Troubleshooting Yellowing in PVC Stabilized with Barium Cadmium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting yellowing issues in Polyvinyl Chloride (PVC) formulations stabilized with barium cadmium laurate. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.

Troubleshooting Guide

Question 1: My PVC compound is yellowing during processing, even with the barium cadmium laurate stabilizer. What are the primary causes?

Answer: Yellowing during processing is a sign of PVC degradation, where the polymer chain breaks down, releasing hydrochloric acid (HCl) and forming conjugated double bonds that absorb light and cause the color change.[1] Several factors can contribute to this, even with a stabilizer present:

  • Excessive Processing Temperature: PVC is a heat-sensitive polymer.[2][3] If the processing temperature is too high, it can overwhelm the stabilizer's capacity to neutralize the released HCl, leading to rapid degradation.[4][5]

  • High Shear Rates: Aggressive mixing or high screw speeds in an extruder can generate significant frictional heat.[6] This "shear burn" can cause mechanical and thermal degradation of the PVC before the stabilizer can effectively disperse and react.[6]

  • Insufficient Stabilizer Concentration: The amount of barium cadmium laurate may be too low for the processing conditions or the specific PVC resin grade.[5][7] Poor quality PVC resin may require a higher concentration of stabilizer.[7][8]

  • Moisture Contamination: The presence of moisture in the PVC resin or other additives can accelerate thermal degradation, especially at temperatures above 160°C.[4]

  • Inadequate Lubrication: An unbalanced lubrication system, particularly with insufficient external lubricant, can lead to over-plasticizing and increased frictional heat, causing discoloration.[7][8]

Question 2: We are observing yellowing in our final PVC product over time, not during initial processing. What could be the cause?

Answer: Delayed yellowing is often attributed to environmental factors and the long-term stability of the formulation:

  • UV Exposure: Ultraviolet radiation from sunlight is a primary cause of PVC degradation over time.[2][9] If the formulation lacks adequate UV protection, the PVC will yellow and become brittle upon prolonged exposure.[9] While barium-cadmium stabilizers offer good weatherability, they may need to be supplemented with specific UV absorbers for outdoor applications.[10]

  • Interaction with Other Additives: Certain additives in your formulation can interact with the stabilizer or the PVC itself, leading to discoloration. For example, some nitrogen-containing additives can decompose and form colored complexes.[1]

  • Environmental Factors: Exposure to acidic or alkaline environments, and even high humidity, can contribute to the chemical degradation of PVC.[9]

Question 3: How does the barium cadmium laurate stabilizer system work to prevent yellowing?

Answer: Barium cadmium laurate is a mixed metal stabilizer that functions through a synergistic mechanism:

  • HCl Scavenging: The primary role of the metal salts (barium and cadmium laurates) is to neutralize the hydrogen chloride (HCl) that is released as the PVC begins to degrade.[11]

  • Substitution of Unstable Chlorine Atoms: The stabilizer's ligands (laurate groups) can replace the unstable chlorine atoms on the PVC polymer chain, creating more stable ester linkages.[11]

  • Synergistic Effect: Barium and cadmium work together to enhance stability. Cadmium salts are highly effective for initial color and short-term stability.[11][12] However, the cadmium chloride (CdCl₂) formed during the stabilization process can itself accelerate PVC degradation.[11][12] The barium component of the stabilizer reacts with the cadmium chloride to regenerate the more stable cadmium soap, delaying the detrimental effects of CdCl₂.[11][12]

Frequently Asked Questions (FAQs)

Q1: Can the quality of the PVC resin affect the performance of the barium cadmium laurate stabilizer?

A1: Yes, absolutely. PVC resins with a higher level of impurities, such as residual initiators from polymerization, or low molecular weight fractions, will have lower intrinsic thermal stability. These resins will degrade more readily and require a higher concentration of stabilizer to prevent yellowing.[7][8]

Q2: Are there any known incompatibilities with other common PVC additives?

A2: Yes, interactions can occur. For instance, some lubricants or other additives can interfere with the effectiveness of the stabilizer.[5] It is crucial to ensure that all components of your PVC formulation are compatible.

Q3: Why is my transparent PVC formulation turning cloudy?

A3: Cloudiness, or "plate-out," can occur if the stabilizer or its reaction products are not fully compatible with the PVC matrix. This can sometimes be addressed by using anti-clouding agents like organic phosphites.[13]

Q4: Are there any environmental or safety concerns with using barium cadmium laurate?

A4: Yes. Due to the toxicity of cadmium, its use in PVC stabilizers has been significantly reduced or phased out in many regions, such as the European Union, due to health and environmental concerns.[10][14] For many applications, especially those involving food contact or medical devices, alternative stabilizers like calcium-zinc systems are now preferred.[10][14]

Data Presentation

Table 1: Troubleshooting Yellowing in PVC with Barium Cadmium Laurate Stabilizer

Symptom Potential Cause Recommended Action
Yellowing during processing Excessive processing temperatureLower the processing temperature in increments of 5°C.
High shear rateReduce screw speed or mixing intensity.[6]
Insufficient stabilizerIncrease the concentration of barium cadmium laurate.
Moisture in raw materialsThoroughly dry PVC resin and other additives before processing.[4]
Unbalanced lubricationAdjust the lubricant package, potentially increasing the external lubricant.[7][8]
Yellowing after processing (in final product) UV degradationIncorporate a UV absorber into the formulation.
Incompatibility with other additivesReview the formulation for potential adverse interactions.
Environmental exposureProtect the final product from harsh chemical environments.

Table 2: Example Data Log for Experimental Batches

Batch ID PVC Resin Grade Barium Cadmium Laurate (phr) Processing Temp (°C) Screw Speed (rpm) Yellowness Index (ASTM E313) Observations
EXP-001
EXP-002
EXP-003

Experimental Protocols

Protocol 1: Evaluation of PVC Thermal Stability

  • Sample Preparation: Prepare several PVC formulations with varying concentrations of barium cadmium laurate.

  • Milling: Process each formulation on a two-roll mill at a controlled temperature (e.g., 180°C).

  • Sampling: Take samples from the mill at regular intervals (e.g., every 5 minutes).

  • Colorimetric Analysis: Measure the Yellowness Index (YI) of each sample using a colorimeter or spectrophotometer according to ASTM E313 or D1925.[6]

  • Data Analysis: Plot the Yellowness Index against time for each formulation. A slower rate of increase in YI indicates better thermal stability.

Mandatory Visualizations

PVC_Degradation_Pathway PVC PVC Polymer Chain (-CH2-CHCl-)n Unstable_PVC PVC with Unstable Chlorine Sites PVC->Unstable_PVC Heat / UV Light Degraded_PVC Degraded PVC (Polyene Formation) Unstable_PVC->Degraded_PVC Dehydrochlorination HCl Hydrogen Chloride (HCl) Unstable_PVC->HCl Yellowing Yellowing / Discoloration Degraded_PVC->Yellowing HCl->Unstable_PVC Autocatalysis

Caption: PVC thermal degradation pathway leading to yellowing.

Stabilization_Mechanism cluster_stabilization Stabilization Cycle HCl HCl (Released from PVC) BaCdLaurate Barium Cadmium Laurate Ba(La)₂ / Cd(La)₂ HCl->BaCdLaurate Neutralization BaCl2 Barium Chloride (BaCl₂) BaCdLaurate->BaCl2 Forms CdCl2 Cadmium Chloride (CdCl₂) BaCdLaurate->CdCl2 Forms RegeneratedCd Regenerated Cadmium Laurate CdCl2->BaCdLaurate Regenerated by Ba(La)₂ note CdCl₂ can accelerate PVC degradation. The Barium component regenerates the Cadmium stabilizer.

Caption: Synergistic stabilization mechanism of Barium Cadmium Laurate.

Troubleshooting_Workflow Start PVC Yellowing Observed CheckProcessing During Processing? Start->CheckProcessing CheckTemp Review Processing Temperature and Shear CheckProcessing->CheckTemp Yes CheckUV Post-Processing / In-Use? Check for UV Exposure CheckProcessing->CheckUV No CheckStabilizer Analyze Stabilizer Concentration CheckTemp->CheckStabilizer CheckMoisture Test for Moisture in Raw Materials CheckStabilizer->CheckMoisture Solution Implement Corrective Actions CheckMoisture->Solution CheckAdditives Review Formulation for Incompatible Additives CheckUV->CheckAdditives CheckAdditives->Solution

Caption: Logical workflow for troubleshooting PVC yellowing.

References

"Barium cadmium laurate" plate-out and mold fouling issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Barium Cadmium Laurate

Disclaimer: Barium cadmium laurate contains cadmium, a heavy metal with significant health and environmental risks.[1][2] Its use has been phased out or heavily restricted in many regions.[2][3] This guide is for informational purposes for researchers and professionals who may encounter this substance in legacy formulations or specialized applications. Always prioritize the use of safer, modern alternatives such as calcium-zinc or organic-based stabilizers.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is Barium Cadmium Laurate and what was its primary application?

A1: Barium cadmium laurate is a metallic soap that was historically used as a heat stabilizer for polyvinyl chloride (PVC).[2] It was often used in combination with other stabilizers, like barium and lead esters, to provide excellent heat and light stability to PVC compounds.[2] These properties were particularly beneficial for outdoor applications, such as window profiles and roofing membranes, as well as in transparent films.[2][3]

Q2: What are "plate-out" and "mold fouling" in the context of PVC processing?

A2:

  • Plate-out is the undesirable deposition of formulation components onto the hot metal surfaces of processing equipment, such as extruder screws, barrels, and dies.[6] These deposits can degrade product quality, cause production interruptions, and in severe cases, appear within a few hours of starting a production run.[6]

  • Mold fouling is a similar phenomenon where additives, pigments, or degradation byproducts from the plastic melt deposit onto the cooler surfaces of the mold cavity.[7][8] This buildup can ruin the surface finish of the molded part, interfere with demolding, and affect the part's dimensional accuracy.[9][10]

Q3: Why is Barium Cadmium Laurate associated with plate-out issues?

A3: Barium-cadmium stabilizers, while effective, have a known tendency to cause "plate-out" on calender rolls and other processing equipment.[11] The mechanism is complex, but it is believed that the metal stearates, along with other inorganic components like fillers (e.g., titanium dioxide) and lubricants, can lose compatibility with the PVC melt under certain processing conditions.[6][12] These incompatible materials then migrate to and deposit on the hot metal surfaces.

Q4: What are the primary components found in plate-out and mold-fouling deposits?

A4: Analysis of plate-out samples from PVC processing lines often reveals a mixture of inorganic and organic components. The main constituents are typically inorganic materials such as titanium dioxide and calcium carbonate fillers, along with components from the stabilizer package, like lead or calcium from the stabilizers.[6][12] Lubricants are also often present, acting as a carrier for these inorganic particles.[12] The PVC polymer itself is not usually a major component of the deposit.[12]

Troubleshooting Guides

Issue 1: Rapid buildup of a waxy or chalky substance on the die lips during extrusion.

Q: What are the likely causes and how can I resolve this? A: This is a classic presentation of die plate-out. The potential causes and solutions are multifaceted:

  • Cause: Over-lubrication or an imbalanced lubricant system. Excessive external lubricant can exude from the melt and deposit on the die.

  • Solution: Reduce the level of external lubricant (e.g., paraffin waxes). You may need to incrementally increase the internal lubricant (e.g., metal stearates) to maintain processability.

  • Cause: High processing temperatures causing stabilizer or lubricant breakdown.

  • Solution: Gradually lower the melt and die temperature profiles. A critical temperature of 175°C has been identified as a point where plate-out can become more severe in some formulations.[12]

  • Cause: Incompatibility of formulation additives. Certain combinations of stabilizers, fillers, and lubricants can have poor compatibility with the PVC resin at processing temperatures.

  • Solution: Evaluate the compatibility of all formulation components. Consultation with technical data sheets for each additive is recommended.

  • Cause: Presence of moisture in the raw materials.

  • Solution: Ensure all components, especially fillers, are properly dried before processing. Higher moisture levels in the dry blend can lead to increased plate-out.[6]

Issue 2: Loss of surface gloss and appearance of surface defects on molded parts after several production cycles.

Q: My molded products are showing signs of mold fouling. What steps should I take? A: This indicates material buildup on the mold surface. Here is a systematic approach to troubleshooting:

  • Step 1: Mold Cleaning and Inspection. The most immediate solution is to stop production and clean the mold. Regular mold cleaning is crucial to prevent significant buildup.[8]

  • Step 2: Check for Hot Spots. Uneven mold heating can create localized hot spots where additives are more likely to stick.[7] Verify the mold's surface temperature uniformity.

  • Step 3: Evaluate Processing Parameters.

    • Melt Temperature: An excessively high melt temperature can lead to the degradation of components, which then deposit on the mold.[7]

    • Shear Rate: Extreme shear forces during injection can cause additives to separate from the polymer matrix.[7][8] Consider optimizing the injection speed and gate design.

  • Step 4: Review the Formulation.

    • Stabilizer Level: An insufficient level of heat stabilizer can lead to PVC degradation, and these byproducts can contribute to mold fouling.

    • Additive Choice: Some additives, like certain flame retardants or impact modifiers, are more prone to causing mold fouling than others.[7]

Data Presentation

Table 1: Factors Influencing Plate-Out & Mold Fouling with Metallic Stabilizers

FactorParameterEffect on Plate-Out / FoulingRecommended Action
Formulation Lubricant BalanceHigh External/Internal Ratio Increases RiskOptimize lubricant package; reduce external lubricants.
Stabilizer LevelToo Low: Degradation Products; Too High: ExudationUse recommended dosage; ensure good dispersion.
Filler ContentHigh Levels of Inorganic Fillers Increase RiskUse coated fillers; ensure good compatibility.
Processing Melt TemperatureToo High: Degradation & IncompatibilityLower processing temperatures incrementally.[13]
Shear RateHigh Shear Can Promote Additive MigrationOptimize screw speed and injection parameters.
Moisture ContentPresence of Moisture Increases RiskPre-dry all hygroscopic components.[6]
Equipment Surface ConditionRough or Oxidized Metal Surfaces Worsen BuildupEnsure tooling is polished and clean.
VentingInadequate Venting Traps VolatilesCheck and clean mold and extruder vents.[7]

Experimental Protocols

Protocol: Evaluating Plate-Out Tendency using a Two-Roll Mill

This method provides a qualitative and semi-quantitative assessment of the tendency of a PVC formulation to cause plate-out.

Objective: To observe the deposition of material from a PVC compound onto the heated surfaces of a two-roll mill.

Apparatus:

  • Laboratory two-roll mill with chrome-plated, heated rolls and adjustable nip.

  • Temperature probes.

  • Stopwatch.

  • Scraping tool (brass or other non-damaging material).

  • Analytical balance.

Methodology:

  • Preparation: Pre-heat the rolls of the mill to the desired processing temperature (e.g., 180°C - 195°C). Ensure the roll surfaces are meticulously clean.

  • Compounding: Prepare a standardized batch of the PVC formulation containing Barium Cadmium Laurate.

  • Milling: Introduce the compound to the mill and work it into a continuous sheet. The material will form a band around the faster-moving roll.

  • Observation: Run the mill for a set period (e.g., 30 minutes). Visually observe the surface of the slower-moving, hotter roll for any signs of haze, color change, or material deposition. This deposit is the plate-out.

  • Quantification (Optional):

    • Carefully stop the mill and allow it to cool.

    • Scrape the deposited material from a defined area of the roll surface.

    • Weigh the collected plate-out material.

  • Analysis: Compare the amount and appearance of the plate-out from different formulations or processing temperatures to determine the relative plate-out tendency.

Visualizations

PlateOut_Mechanism cluster_formulation PVC Formulation cluster_processing Processing Conditions cluster_result Plate-Out Phenomenon PVC PVC Resin Incompatibility Component Incompatibility Stabilizer Barium Cadmium Laurate Lubricant Lubricants Filler Fillers (TiO2, CaCO3) Heat High Heat Heat->Incompatibility Shear High Shear Shear->Incompatibility Migration Migration to Surface Incompatibility->Migration Deposition Deposition on Hot Metal Surfaces (Plate-Out) Migration->Deposition

Caption: Proposed mechanism of plate-out formation in PVC processing.

Troubleshooting_Workflow Start Issue Detected: Plate-Out or Mold Fouling Clean Step 1: Clean Equipment (Die, Mold) Start->Clean Check_Temp Step 2: Review Processing Temps (Is melt temp too high?) Clean->Check_Temp Lower_Temp Lower Temperature Incrementally Check_Temp->Lower_Temp Yes Check_Lub Step 3: Review Lubrication (Is external lube too high?) Check_Temp->Check_Lub No Lower_Temp->Check_Lub Adjust_Lub Reduce External Lubricant & Re-balance Check_Lub->Adjust_Lub Yes Check_Moisture Step 4: Check for Moisture in Raw Materials Check_Lub->Check_Moisture No Adjust_Lub->Check_Moisture Dry_Mat Pre-Dry Materials Check_Moisture->Dry_Mat Yes Monitor Monitor Production for Improvement Check_Moisture->Monitor No Dry_Mat->Monitor

Caption: Troubleshooting workflow for plate-out and mold fouling issues.

Stabilization_Mechanism PVC_Heat PVC + Heat Degradation Degradation (Dehydrochlorination) PVC_Heat->Degradation HCl HCl (Hydrochloric Acid) Released Degradation->HCl Neutralization Neutralization Reaction HCl->Neutralization Stabilizer Barium Cadmium Laurate (Metal Soap) Stabilizer->Neutralization Metal_Chloride Stable Metal Chlorides (BaCl2, CdCl2) Neutralization->Metal_Chloride Stabilized_PVC Stabilized PVC Neutralization->Stabilized_PVC

Caption: Simplified PVC heat stabilization mechanism by metal soaps.

References

Technical Support Center: Navigating the Challenges of Barium-Cadmium Stabilizer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center offers comprehensive guidance for professionals working with barium-cadmium (Ba-Cd) stabilizer systems. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts, with a focus on understanding and mitigating the associated toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stabilization mechanism of Ba-Cd systems in PVC?

A: Barium-cadmium stabilizers operate through a synergistic mechanism to counteract the thermal degradation of Polyvinyl Chloride (PVC).[1] PVC degradation is characterized by a "zipper reaction" that eliminates hydrogen chloride (HCl) and leads to the formation of color-inducing polyene structures.[1] The cadmium component, typically a cadmium carboxylate, is highly effective at replacing the unstable allylic chlorine atoms on the PVC polymer chain, which are the primary initiation sites for this degradation.[2] The barium carboxylate, while less reactive in this substitution, is an excellent scavenger of the released HCl. The synergy arises from the reaction between the barium carboxylate and the cadmium chloride (a byproduct of the initial stabilization step), which regenerates the active cadmium carboxylate. This recycling process extends the stabilizer's efficacy.

Q2: What are the primary toxicity concerns associated with Ba-Cd stabilizers?

A: The principal toxicological concern is the presence of cadmium. As a heavy metal, cadmium can bioaccumulate and is associated with a range of severe health effects, including kidney damage, bone demineralization, and it is classified as a human carcinogen.[3] The mechanisms of cadmium toxicity are multifaceted, involving the generation of reactive oxygen species (ROS) that lead to oxidative stress, and interference with critical cellular signaling pathways.[4][5]

Q3: What are the viable alternatives to Ba-Cd stabilizers for my experiments?

A: Given the significant toxicity of cadmium, the industry has largely transitioned to safer alternatives. These include:

  • Calcium-Zinc (Ca-Zn) stabilizers: A widely used non-toxic alternative.

  • Barium-Zinc (Ba-Zn) stabilizers: Another heavy-metal-based option with reduced toxicity compared to cadmium systems.

  • Organotin stabilizers: Known for their high efficiency and clarity in the final product.

  • Organic-Based Stabilizers (OBS): A newer class of metal-free stabilizers.

The selection of an appropriate alternative will depend on the specific performance requirements of your application, such as the required heat stability, transparency, and cost-effectiveness.

Q4: How can I accurately quantify the leaching of barium and cadmium from a stabilized polymer?

A: The gold-standard method for quantifying the migration of heavy metals such as barium and cadmium from a polymer is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[6][7] This highly sensitive analytical technique can detect trace amounts of these elements in a liquid matrix. A typical procedure involves immersing the polymer sample in a relevant simulant fluid (e.g., acidic or fatty food simulants) for a defined period and at a controlled temperature. The resulting liquid, or leachate, is then analyzed by ICP-MS to determine the metal concentrations.

Q5: In a laboratory setting, what is "plate-out" and how can it be mitigated?

A: "Plate-out" refers to the undesirable deposition of formulation ingredients onto the surfaces of processing equipment.[8] In a research environment, this can appear as a residue or film on glassware, mixing blades, or molds. These deposits often consist of inorganic components such as fillers, pigments, and the metal stabilizers themselves.[8] To minimize plate-out:

  • Ensure Formulation Compatibility: Optimize the compatibility of all components in your PVC formulation.

  • Control Moisture: Elevated moisture levels can exacerbate plate-out.[8] Ensure all components are thoroughly dried.

  • Optimize Processing Conditions: Avoid excessive processing temperatures or durations, which can promote the degradation and deposition of components.

Troubleshooting Guide

Issue 1: Premature Discoloration During Processing

Question: My PVC formulation, stabilized with a Ba-Cd system, is exhibiting yellowing or browning far earlier than anticipated during processing. What are the likely causes?

Answer: This issue, known as poor "initial stability," can stem from several factors:

  • Inadequate Stabilizer Concentration: The level of stabilizer may be insufficient for the applied processing temperature and duration.

  • Poor Stabilizer Dispersion: Non-uniform distribution of the stabilizer within the polymer matrix will result in localized areas of under-stabilization that degrade preferentially.

  • Presence of Contaminants: Certain impurities in the PVC resin or other additives can catalyze and accelerate degradation.

  • Excessive Thermal Exposure: The processing temperature may be too high, or the duration too long, thereby exhausting the stabilizer's capacity.

Troubleshooting Steps:

  • Systematically increase the stabilizer concentration and observe the impact on color stability.

  • Enhance the mixing protocol to ensure a homogenous dispersion. For laboratory-scale experiments, consider dissolving the stabilizer in a small amount of a compatible solvent before adding it to the plastisol.

  • Verify the purity of all raw materials.

  • Precisely control and monitor the processing temperature and time.

Issue 2: Good Initial Color Followed by Rapid Degradation

Question: My stabilized PVC sample appears fine immediately after processing, but it darkens significantly and quickly during subsequent heat-aging tests. What explains this behavior?

Answer: This indicates poor "long-term stability." While Ba-Cd systems are known for providing excellent initial color, their long-term effectiveness is contingent on the synergistic regeneration cycle. If this cycle is inefficient, the primary cadmium stabilizer can be rapidly consumed, leading to a sudden failure of the stabilization system.

Troubleshooting Steps:

  • Adjust the Ba:Cd Ratio: Modify the molar ratio of barium to cadmium in your stabilizer formulation. A higher proportion of barium can enhance the regeneration of the active cadmium species, thereby improving long-term stability.

  • Incorporate Co-stabilizers: Introduce secondary stabilizers such as phosphites or epoxidized soybean oil (ESBO). These can act as acid scavengers and peroxide decomposers, sparing the primary stabilizer and extending its effective lifetime.

  • Refine Processing Conditions: Minimize the thermal stress during the initial processing to preserve the stabilizer for long-term performance.

Data Presentation

Table 1: Comparative Performance of PVC Heat Stabilizers

The following table provides a summary of typical performance characteristics for different classes of PVC heat stabilizers. Note that these are representative values and can vary based on the specific formulation and processing parameters.

Stabilizer SystemHeat Stability Time (minutes at 180°C)Initial Color (Yellowness Index)Toxicity Profile
Barium-Cadmium (Ba-Cd) 60 - 9015 - 25High (due to Cadmium)
Calcium-Zinc (Ca-Zn) 30 - 6025 - 40Low
Organotin (Sn) 70 - 10010 - 20Moderate
Organic-Based (OBS) 50 - 8020 - 35Low

Experimental Protocols

Protocol 1: Synthesis of a Mixed Barium-Cadmium Stearate Stabilizer

This protocol outlines a laboratory-scale co-precipitation method for preparing a mixed Ba-Cd stearate stabilizer.

Materials:

  • Stearic Acid

  • Sodium Hydroxide (NaOH)

  • Barium Chloride (BaCl₂)

  • Cadmium Sulfate (CdSO₄)

  • Deionized Water

  • Ethanol

Procedure:

  • Saponification of Stearic Acid: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a calculated amount of stearic acid in a minimal amount of ethanol with gentle heating (approx. 70-80°C). b. In a separate beaker, prepare a stoichiometric equivalent of NaOH solution in deionized water. c. Slowly add the NaOH solution dropwise to the hot stearic acid solution while stirring vigorously to form sodium stearate.

  • Co-precipitation of Metal Soaps: a. Prepare an aqueous solution containing BaCl₂ and CdSO₄ in the desired molar ratio. b. Add the mixed metal salt solution dropwise to the sodium stearate solution under continuous stirring. A white precipitate of the mixed barium-cadmium stearate will form.

  • Isolation and Purification: a. After the addition is complete, continue stirring for 30 minutes to ensure a complete reaction. b. Isolate the precipitate by vacuum filtration. c. Wash the filter cake repeatedly with hot deionized water to remove soluble byproducts (NaCl, Na₂SO₄). d. Dry the purified product in a vacuum oven at 80-90°C to a constant weight.

Protocol 2: Evaluation of Thermal Stability by Oven Aging

This method is adapted from ASTM D3045 for assessing the thermal stability of PVC compositions.[9][10]

Materials:

  • PVC resin

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Synthesized Ba-Cd stabilizer

  • Two-roll mill

  • Hydraulic press

  • Forced-air convection oven

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Compounding and Preparation: a. On a laboratory two-roll mill preheated to 160-170°C, compound the PVC resin, plasticizer, and the synthesized stabilizer until a homogenous sheet is formed. b. Press a portion of this sheet into a plaque of uniform thickness (e.g., 1 mm) using a hydraulic press at the same temperature.

  • Accelerated Aging: a. Cut the PVC plaque into uniform test specimens (e.g., 2x2 cm). b. Suspend the specimens in a forced-air oven set to a constant temperature (e.g., 180°C). c. Remove one specimen at predetermined time intervals (e.g., every 10 or 15 minutes).

  • Colorimetric Analysis: a. Allow the removed specimens to cool to room temperature. b. Quantify the color change of each specimen by measuring its Yellowness Index (YI) using a spectrophotometer or colorimeter. c. Plot the Yellowness Index against time. The "thermal stability time" is defined as the time required to reach a specific YI value or a point of rapid color change.

Protocol 3: Quantification of Metal Leaching by ICP-MS

This protocol provides a framework for assessing the migration of Ba and Cd from a stabilized PVC matrix.

Materials:

  • Stabilized PVC sample of known surface area

  • Leaching solution (food simulant, e.g., 3% v/v acetic acid in deionized water)

  • Temperature-controlled incubator or water bath

  • ICP-MS instrument with certified Ba and Cd standards

  • High-purity nitric acid

Procedure:

  • Migration Test: a. Place the PVC sample in a clean, inert container and add a sufficient volume of the leaching solution to ensure complete immersion. b. Seal the container and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Leachate Sample Preparation: a. Following the incubation, carefully remove the PVC sample from the container. b. Pipette an aliquot of the leachate into a volumetric flask. c. Acidify the aliquot with high-purity nitric acid to a final concentration of 1-2%.[11] d. Dilute to the final volume with ultrapure deionized water. The dilution factor should be chosen to bring the expected metal concentrations within the linear dynamic range of the ICP-MS.[11]

  • ICP-MS Measurement: a. Generate a calibration curve for both barium and cadmium using a series of certified standards. b. Analyze the prepared leachate sample using the calibrated ICP-MS. c. Calculate the concentration of Ba and Cd in the original leachate and express the results as mass of metal leached per unit surface area of the PVC sample (e.g., µg/cm²).

Mandatory Visualizations

Cadmium_Toxicity_Pathway Cd_entry Cadmium (Cd²⁺) Entry Mitochondrial_Dysfunction Mitochondrial Dysfunction Cd_entry->Mitochondrial_Dysfunction GSH_Depletion Antioxidant Depletion (e.g., Glutathione) Cd_entry->GSH_Depletion ROS_Generation ROS Generation Mitochondrial_Dysfunction->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress GSH_Depletion->Oxidative_Stress MAPK_Activation MAPK Pathway Activation Oxidative_Stress->MAPK_Activation NFkB_Activation NF-κB Pathway Activation Oxidative_Stress->NFkB_Activation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis (Cell Death) MAPK_Activation->Apoptosis Inflammation Inflammation NFkB_Activation->Inflammation p53_Activation p53 Pathway Activation p53_Activation->Apoptosis DNA_Damage->p53_Activation Cellular_Damage Cellular & Tissue Damage Apoptosis->Cellular_Damage Inflammation->Cellular_Damage

Caption: Key Signaling Pathways in Cadmium-Induced Cellular Toxicity.

Experimental_Workflow Synthesis 1. Stabilizer Synthesis Formulation 2. PVC Formulation Synthesis->Formulation Processing 3. Sample Processing Formulation->Processing Performance_Testing 4. Performance Testing Processing->Performance_Testing Toxicity_Testing 5. Toxicity Assessment Processing->Toxicity_Testing Heat_Stability 4a. Heat Stability Performance_Testing->Heat_Stability Mechanical_Props 4b. Mechanical Properties Performance_Testing->Mechanical_Props Leaching 5a. Leaching Analysis (ICP-MS) Toxicity_Testing->Leaching Data_Analysis 6. Data Analysis & Comparison Heat_Stability->Data_Analysis Mechanical_Props->Data_Analysis Leaching->Data_Analysis

Caption: Workflow for the Evaluation of Stabilizer Performance and Toxicity.

Synergistic_Mechanism PVC_Chain Unstable PVC Chain (-CH=CH-CHCl-) HCl HCl PVC_Chain->HCl Heat Stable_PVC Stabilized PVC (-CH=CH-CH(OOCR)-) PVC_Chain->Stable_PVC Cd_R2 Active Stabilizer Cd(OOCR)₂ Cd_R2->PVC_Chain Substitutes Cl CdCl2 Inactive Byproduct CdCl₂ Cd_R2->CdCl2 + HCl Ba_R2 Co-Stabilizer Ba(OOCR)₂ Ba_R2->HCl Scavenges Ba_R2->CdCl2 Reacts with BaCl2 BaCl₂ CdCl2->Cd_R2 Regenerates

Caption: The Synergistic Regeneration Cycle in Ba-Cd PVC Stabilization.

References

Technical Support Center: PVC Stabilized with Barium Cadmium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Poly(vinyl chloride) (PVC) formulated with barium cadmium laurate stabilizers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of barium cadmium laurate in PVC?

A1: Barium cadmium laurate is a highly effective heat and light stabilizer for PVC.[1][2] Its primary role is to prevent the thermal degradation of the polymer during high-temperature processing and to enhance its weatherability for long-term applications.[1][2] The stabilizer works by neutralizing the hydrogen chloride (HCl) gas released during PVC degradation and by replacing unstable chlorine atoms on the polymer chain with more stable laurate groups.[3]

Q2: What are the typical signs of degradation in PVC stabilized with barium cadmium laurate?

A2: The most common sign of degradation is a progressive color change, starting from yellow and eventually turning to dark brown or black.[4][5] This is due to the formation of conjugated polyene sequences in the PVC backbone after the elimination of HCl.[5][6] Other signs include a decline in mechanical properties such as tensile strength, elongation, and impact resistance, as well as surface defects like brittleness or cracking.[7][8]

Q3: Why is there a synergistic effect between barium and cadmium in this stabilizer system?

A3: The synergism between barium and cadmium is crucial for the stabilizer's high efficiency. Cadmium carboxylates are highly reactive and quickly replace unstable allylic chlorine atoms in the PVC structure. However, the resulting cadmium chloride (CdCl₂) is a strong Lewis acid and can catalyze further degradation.[3][9] The barium component of the stabilizer reacts with CdCl₂ to regenerate the more stable cadmium carboxylate, thereby delaying the catastrophic degradation that CdCl₂ would induce.[3][9]

Q4: Are there any health and safety concerns associated with barium cadmium laurate stabilizers?

A4: Yes. Due to the toxicity of cadmium, a heavy metal, there are significant health and environmental concerns.[1] Cadmium-based stabilizers have been voluntarily phased out in many regions, including the European Union, since the early 2000s.[1] They have been largely replaced by alternatives such as barium-zinc or calcium-zinc systems for many applications.[1][2] These stabilizers should never be used for food contact applications or toys.[1]

Q5: How does moisture content affect the stability of the PVC compound?

A5: Moisture can act as a "quiet destabilizer."[7] While PVC resin itself is not highly hygroscopic, fillers like calcium carbonate or the stabilizer powder can absorb moisture. During processing, this moisture can hydrolyze the stabilizer or interfere with its mechanism, leading to reduced thermal stability and premature degradation.[7] It is crucial to ensure all raw materials are properly dried before processing.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving PVC stabilized with barium cadmium laurate.

Issue 1: Premature Discoloration (Yellowing/Browning) During Processing
Possible Cause Troubleshooting Step Verification Method
Insufficient Stabilizer Dosage Verify the formulation and ensure the correct dosage of the barium cadmium laurate stabilizer was added.[7]Review batch records. If possible, perform a quantitative analysis of the compound.
Excessive Processing Temperature Lower the processing temperature of the extruder or mixer in increments.[10]Monitor the melt temperature directly. A lower temperature should reduce discoloration.
Moisture in Raw Materials Dry the PVC resin, fillers, and stabilizer according to material specifications before mixing.[7]Use a moisture analyzer to check the moisture content of each component.
Poor Stabilizer Dispersion Improve mixing parameters (e.g., increase mixing time or speed) to ensure uniform distribution of the stabilizer.[7]Visually inspect the final product for "fisheyes" or clumps. Microscopically examine a thin film.
Degraded Raw Materials Check the shelf life and storage conditions of the stabilizer and other additives.[7]Use a fresh batch of stabilizer and compare the results.
Issue 2: Inconsistent Thermal Stability Results Between Batches
Possible Cause Troubleshooting Step Verification Method
Variation in Raw Material Lots Test the incoming lots of PVC resin and stabilizer for baseline thermal stability.Perform a standard thermal stability test (e.g., Congo Red or Oven Aging) on each new lot.
Inconsistent Mixing Procedure Standardize the mixing protocol, ensuring consistent time, temperature, and shear rate for each batch.Compare processing data (e.g., torque rheometer curves) between batches.
Contamination Inspect all handling and mixing equipment for contamination from previous batches or other materials.Analyze the compound for unexpected elements or organic residues.
Calibration of Test Equipment Ensure that the oven, thermal analyzer (TGA/DSC), or other testing equipment is properly calibrated.Run a standard reference material to verify equipment accuracy.
Issue 3: Poor Long-Term Weatherability or UV Resistance
Possible Cause Troubleshooting Step Verification Method
Inadequate UV Protection Barium cadmium laurate provides some light stability, but a dedicated UV absorber or HALS may be required for demanding outdoor applications.[2]Add a UV stabilizer to the formulation and re-test weatherability.
Stabilizer Migration/Leaching Over time, components can migrate to the surface, especially in plasticized PVC.Analyze the surface of aged samples using techniques like ATR-FTIR to detect changes in composition.
Oxidative Degradation The primary stabilizer may not be sufficient to prevent long-term oxidation.Incorporate an antioxidant into the formulation. Monitor the carbonyl index via FTIR during aging.[7]

Experimental Protocols & Data

Static Thermal Stability Testing Data (Illustrative)

This table presents typical results from static heat stability tests, comparing a well-stabilized PVC compound with a poorly stabilized one.

Parameter Well-Stabilized PVC (Ba-Cd Laurate) Poorly Stabilized PVC Test Standard (Example)
Congo Red Time @ 180°C (minutes) 60 - 9015 - 25ISO 182-1[11]
Oven Aging @ 185°C (Time to Brown) > 75 minutes< 30 minutesASTM D2115[7]
Initial Yellowness Index 5 - 1015 - 25ASTM E313
Yellowness Index after 60 min @ 185°C 20 - 30> 70 (Brown/Black)ASTM E313
Protocol 1: Congo Red Thermal Stability Test (Based on ISO 182)

This method determines the time until the evolution of acidic HCl gas, which indicates the onset of rapid PVC degradation.[12][13]

  • Sample Preparation: Weigh 0.5 ± 0.05 g of the PVC compound into a clean, dry glass test tube.[12] Tap the tube gently to settle the material.

  • Apparatus Setup:

    • Preheat an oil bath or heating block to the specified temperature (e.g., 180°C or 200°C).[12][13]

    • Prepare a strip of Congo Red indicator paper. Roll one end and insert it into a small glass tube so that about 30 mm of the paper extends out.[14]

    • Place a stopper with a hole for the small glass tube into the main test tube.

  • Procedure:

    • Position the glass tube in the stopper so the end of the Congo Red paper is 25 ± 2 mm above the surface of the PVC sample.[14]

    • Place the entire assembly into the preheated bath and start a timer immediately.[14]

    • Monitor the Congo Red paper for a color change from red to blue.[8]

  • Data Recording: Record the time, in minutes, required for the indicator paper to turn blue. This is the thermal stability time.[15] A longer time indicates better stability.[8]

Protocol 2: Oven Aging Static Heat Stability Test

This test provides a visual assessment of color stability over time at an elevated temperature.[7]

  • Sample Preparation: Prepare thin, uniform plaques or sheets of the PVC compound (e.g., 1 mm thickness).

  • Apparatus Setup: Preheat a forced-air circulating oven to the test temperature (e.g., 185°C).

  • Procedure:

    • Place the PVC samples on a non-reactive tray or hang them in the oven, ensuring they do not touch.

    • Start a timer.

    • At regular intervals (e.g., every 10 or 15 minutes), remove a sample or visually inspect the samples through an oven window.[15]

  • Data Recording: Record the time at which a distinct color change (e.g., from white to yellow, or yellow to brown) occurs. Compare the color progression of different formulations.

Visualizations

PVC_Stabilization_Mechanism cluster_pvc PVC Chain cluster_stabilizer Stabilizer System PVC_Unstable PVC with Unstable Chlorine PVC_Degraded Degraded PVC (Polyene Formation) PVC_Unstable->PVC_Degraded Unchecked Degradation HCl HCl Gas PVC_Unstable->HCl Heat (Degradation) PVC_Stable Stabilized PVC (Laurate Ester) BaCd_Laurate Ba/Cd Laurate BaCd_Laurate->PVC_Stable Chlorine Substitution CdCl2 Cadmium Chloride (CdCl₂) BaCd_Laurate->CdCl2 Reacts with Unstable Cl CdCl2->PVC_Degraded Catalyzes Degradation BaCl2 Barium Chloride (BaCl₂) CdCl2->BaCl2 Regeneration Reaction BaCl2->BaCd_Laurate Regenerates Cd Laurate HCl->BaCd_Laurate Neutralization

Caption: PVC stabilization mechanism with Barium Cadmium Laurate.

Experimental_Workflow cluster_prep Preparation cluster_test Testing cluster_eval Evaluation Formulation 1. Define Formulation (PVC, Stabilizer, etc.) Drying 2. Dry Raw Materials Formulation->Drying Mixing 3. Compound Mixing Drying->Mixing Processing 4. Sample Processing (e.g., Milling, Pressing) Mixing->Processing T0_Analysis 5a. Initial Analysis (Color, Mechanical) Processing->T0_Analysis Aging 5b. Accelerated Aging (Oven, UV Chamber) Processing->Aging Data 7. Data Comparison T0_Analysis->Data Aged_Analysis 6. Post-Aging Analysis (Color, Mechanical, FTIR) Aging->Aged_Analysis Aged_Analysis->Data Conclusion 8. Conclusion on Stability Data->Conclusion

Caption: Workflow for evaluating PVC long-term stability.

Troubleshooting_Logic rect_node rect_node Start Poor Thermal Stability (e.g., Discoloration) Check_Formulation Formulation Correct? Start->Check_Formulation Check_Moisture Raw Materials Dry? Check_Formulation->Check_Moisture Yes Sol_Formulation Correct Dosage Check_Formulation->Sol_Formulation No Check_Temp Processing Temp Too High? Check_Moisture->Check_Temp Yes Sol_Moisture Dry Components Check_Moisture->Sol_Moisture No Check_Dispersion Good Stabilizer Dispersion? Check_Temp->Check_Dispersion No Sol_Temp Lower Temperature Check_Temp->Sol_Temp Yes Sol_Dispersion Improve Mixing Check_Dispersion->Sol_Dispersion No Sol_Investigate Investigate Raw Material Quality Check_Dispersion->Sol_Investigate Yes

Caption: Troubleshooting decision tree for PVC stability issues.

References

Technical Support Center: Lauric Acid, Barium Cadmium Salt in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of lauric acid, barium cadmium salt as a thermal stabilizer in Polyvinyl Chloride (PVC) formulations. The information is tailored for researchers, scientists, and professionals in polymer processing and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in PVC?

A1: this compound is a highly effective thermal stabilizer for PVC.[1][2][3] Its main role is to protect the polymer from degradation at the high temperatures required for processing.[4] It provides excellent heat stability, which prevents discoloration and the release of hydrochloric acid (HCl), thus preserving the mechanical and aesthetic properties of the final PVC product.[5]

Q2: How does the barium-cadmium system work to stabilize PVC?

A2: Barium-cadmium stabilizers function through a synergistic mechanism. The cadmium salt is the primary stabilizer that reacts with and neutralizes the HCl released during PVC degradation. However, this reaction forms cadmium chloride (CdCl₂), a strong Lewis acid that can accelerate further degradation. The barium salt (a secondary stabilizer) then reacts with the CdCl₂ to regenerate the primary cadmium stabilizer.[6] This synergistic interaction postpones the formation of significant amounts of CdCl₂, thereby extending the thermal stability of the PVC compound.[6]

Q3: What are the expected effects of this compound on the rheological properties of my PVC compound?

A3: this compound, like other metallic soap stabilizers, can also act as a lubricant.[7][8] When evaluated using a torque rheometer, you can typically expect to see:

  • Increased Fusion Time: The lubricating effect can reduce the shear energy introduced into the PVC blend, leading to a longer time to reach the fusion maximum (the point of highest torque).[7][8][9]

  • Improved Thermal Stability: The compound will resist the onset of degradation (indicated by a final sharp increase in torque) for a longer period.[7][9]

  • Minimal Impact on Melt Viscosity: After the PVC is fully melted, the stabilizer typically has little effect on the equilibrium torque, which is a relative measure of melt viscosity.[7][8]

Q4: Are there environmental or safety concerns associated with barium-cadmium stabilizers?

A4: Yes, due to the toxicity of cadmium, its use in PVC stabilizers has been significantly reduced or phased out in many regions, such as the European Union.[1] Cadmium is a heavy metal with concerns about potential accumulation in the body and the environment.[1] Consequently, there has been a shift towards alternative stabilizer systems, such as calcium-zinc.[3] It is crucial to handle this material in accordance with safety data sheets and be aware of local regulatory restrictions.

Troubleshooting Guide

This guide addresses common issues encountered during PVC processing when using this compound, with a focus on interpreting torque rheometer data.

Observed Problem Potential Cause Recommended Action
Shorter than expected fusion time and high fusion torque. Inadequate lubrication from the stabilizer or other lubricants in the formulation. This can lead to excessive shear and potential for premature degradation.Verify the dosage of the this compound. Consider that solid barium carboxylates like laurates are more lubricating.[6] Ensure proper dispersion during mixing.
Significantly longer fusion time. Excessive lubrication, potentially from too high a concentration of the stabilizer.[7][8] This can lead to incomplete gelation and poor mechanical properties in the final product.[9]Reduce the concentration of the this compound in incremental steps. Verify the levels of other lubricants in the formulation.
Early onset of final torque increase (poor thermal stability). - Insufficient stabilizer concentration.[7] - Depletion of the stabilizer due to excessive shear or heat history.[5] - Presence of moisture, which can hydrolyze and reduce the effectiveness of some stabilizers.[5]- Increase the concentration of the this compound. - Optimize mixing and processing parameters (e.g., reduce screw speed or barrel temperature) to minimize shear-induced degradation.[5] - Ensure all raw materials, including PVC resin and fillers, are dry.[5]
Inconsistent rheological data between batches. - Poor dispersion of the stabilizer.[5] - Variations in raw material quality (e.g., PVC resin, fillers). - Inconsistent mixing procedures (time, temperature, RPM).[5]- Review the mixing process to ensure the stabilizer is evenly distributed. The feeding order of components can be critical.[5] - Test incoming raw materials for consistency. - Standardize the mixing protocol and ensure it is being followed correctly.
Discoloration of the extrudate. Onset of thermal degradation due to insufficient stabilization.This is a visual indicator of the same issues that would cause a final torque rise in a rheometer. Refer to the actions for "Early onset of final torque increase."

Data Presentation

The following table summarizes the typical qualitative and representative quantitative effects of increasing the concentration of this compound on the key rheological parameters of a rigid PVC formulation, as measured by a torque rheometer.

Parameter Effect of Increasing Stabilizer Concentration Control (1.5 phr) Increased Stabilizer (2.5 phr)
Fusion Time (min) Increase[7][8]1.82.5
Fusion Torque (Nm) Slight Decrease4845
Equilibrium Torque (Nm) Minimal Change[7][8]3534
Thermal Stability Time (min) Increase[7][9]8.512.0

Note: These values are representative and will vary depending on the specific PVC grade, formulation, and processing conditions.

Experimental Protocols

Methodology for Evaluating PVC Compound Rheology using a Torque Rheometer

This protocol is based on the principles outlined in ASTM D2538 and common laboratory practices for evaluating PVC stabilizers.[10][11]

  • Equipment: A torque rheometer (e.g., Brabender or HAAKE) equipped with a heated mixing bowl and roller-style rotors.[4][7]

  • Sample Preparation:

    • Prepare a PVC dry blend with a consistent formulation, varying only the concentration of the this compound.

    • A typical rigid PVC formulation might be tested.

    • Ensure all components are accurately weighed.

  • Test Parameters:

    • Mixing Bowl Temperature: 180-197°C for a semi-rigid or rigid compound.[4][10] A common starting point is 190°C.

    • Rotor Speed: 50-60 rpm.[4][10]

    • Sample Size: Calculated based on the mixing bowl volume and the specific gravity of the compound to achieve a fill factor of 65-80%.[10]

  • Procedure:

    • Preheat the mixing bowl to the set temperature.

    • Start the rotors at the set speed.

    • Add the pre-weighed PVC dry blend to the mixing chamber quickly.

    • Record the torque and melt temperature as a function of time until the PVC degrades, as indicated by a sharp and sustained rise in torque after the melt has stabilized.[7]

  • Data Analysis:

    • From the resulting rheogram (torque vs. time curve), determine the following key points[11]:

      • Fusion Time: The time from the initial loading peak to the fusion peak (maximum torque).

      • Fusion Torque: The torque value at the fusion peak.

      • Equilibrium (Melt) Torque: The relatively stable torque value after the fusion peak.

      • Thermal Stability Time: The time from the fusion peak to the onset of a rapid increase in torque, indicating degradation.

Visualizations

PVC_Stabilization_Mechanism cluster_degradation PVC Degradation Cycle cluster_stabilization Stabilization & Regeneration PVC PVC Chain HCl HCl Released PVC->HCl Heat/Shear Cd_Laurate Cadmium Laurate (Primary Stabilizer) HCl->Cd_Laurate CdCl2 Cadmium Chloride (Lewis Acid) Cd_Laurate->CdCl2 Neutralizes HCl CdCl2->PVC Accelerates Degradation Ba_Laurate Barium Laurate (Secondary Stabilizer) CdCl2->Ba_Laurate Regen_Cd_Laurate Regenerated Cadmium Laurate Ba_Laurate->Regen_Cd_Laurate Reacts with CdCl2

Caption: Synergistic stabilization mechanism of Barium-Cadmium Laurate in PVC.

Troubleshooting_Workflow Start Rheological Anomaly Observed (e.g., Short Stability Time) Check_Formulation 1. Verify Formulation Start->Check_Formulation Check_Raw_Materials 2. Check Raw Materials Check_Formulation->Check_Raw_Materials Dosage Correct? Consult_Supplier Consult Stabilizer Supplier Check_Formulation->Consult_Supplier Dosage Incorrect Check_Mixing 3. Review Mixing Process Check_Raw_Materials->Check_Mixing Materials Dry & In-Spec? Check_Raw_Materials->Consult_Supplier Moisture/Contamination Adjust_Processing 4. Adjust Processing Parameters Check_Mixing->Adjust_Processing Dispersion Uniform? Check_Mixing->Consult_Supplier Dispersion Issues Persist Adjust_Processing->Consult_Supplier No Improvement Resolved Issue Resolved Adjust_Processing->Resolved Problem Solved?

Caption: Logical workflow for troubleshooting PVC rheology issues.

References

Technical Support Center: Barium Cadmium Laurate Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the leaching of barium cadmium laurate from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is barium cadmium laurate and why is it used in polymers?

A1: Barium cadmium laurate is a mixed metal salt of lauric acid. It has been historically used as a heat stabilizer in polymers, particularly in polyvinyl chloride (PVC).[1][2][3][4] Its primary function is to prevent the thermal degradation of the polymer during processing at high temperatures and to enhance its weatherability and long-term stability.[1][5]

Q2: Why is there concern about the leaching of barium cadmium laurate?

A2: Concerns surrounding barium cadmium laurate stem from the toxicity of cadmium. Cadmium is a heavy metal that can accumulate in the body and is associated with various health risks.[1] Due to these concerns, the use of cadmium-based stabilizers has been voluntarily phased out in regions like the European Union.[1][6] Leaching of these compounds from polymer products into the surrounding environment, including food, beverages, or pharmaceuticals, is a potential route of human exposure.

Q3: What are the main factors that influence the leaching of barium cadmium laurate?

A3: The leaching of barium cadmium laurate from polymer matrices is a complex process influenced by several factors, including:

  • pH of the contacting medium: Leaching of metal stearates is highly dependent on pH. Acidic conditions can significantly increase the extraction of the metal cations.

  • Temperature: Higher temperatures generally increase the rate of diffusion and leaching of additives from the polymer matrix.

  • Contact Time: The amount of leached stabilizer typically increases with the duration of contact between the polymer and the surrounding medium.

  • Type of Leaching Medium (Solvent): The polarity and chemical composition of the solvent can affect its ability to penetrate the polymer and dissolve the stabilizer.

  • Polymer Matrix Properties: The type of polymer, its crystallinity, and the presence of other additives can influence the migration of barium cadmium laurate.

Q4: What are the typical analytical methods used to detect and quantify leached barium and cadmium?

A4: Highly sensitive analytical techniques are required to detect the low concentrations of barium and cadmium that may leach from polymer matrices. Commonly used methods include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a very sensitive technique capable of detecting trace and ultra-trace levels of multiple elements simultaneously.[7][8]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is another robust method for the simultaneous determination of multiple elements, including barium and cadmium, in liquid samples.[7][9][10]

  • Atomic Absorption Spectroscopy (AAS): Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) are also well-established methods for the determination of individual metal concentrations.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or non-reproducible leaching results 1. Inconsistent sample preparation (e.g., surface area, cleaning).2. Variations in experimental conditions (temperature, agitation, time).3. Non-homogenous distribution of the stabilizer in the polymer.1. Standardize the sample preparation protocol. Ensure all samples have a consistent surface area-to-volume ratio. Clean samples thoroughly before the leaching test to remove any surface contamination.2. Precisely control and monitor experimental parameters. Use a temperature-controlled water bath or incubator and a calibrated shaker.3. If possible, obtain information on the manufacturing process of the polymer to understand the additive distribution. Analyze multiple sub-samples to assess homogeneity.
Low or no detectable levels of barium or cadmium in the leachate 1. Leaching levels are below the detection limit of the analytical instrument.2. The chosen leaching medium is not effective in extracting the stabilizer.3. Short contact time or low temperature.1. Use a more sensitive analytical technique (e.g., ICP-MS). Consider pre-concentration of the leachate sample.2. Experiment with different leaching media, including acidic solutions (e.g., 3% acetic acid) to simulate worst-case scenarios.3. Increase the duration of the leaching experiment and/or the temperature to promote migration.
High background levels or contamination 1. Contaminated glassware or reagents.2. Environmental contamination during sample handling.3. Carry-over from previous analyses in the analytical instrument.1. Use acid-washed glassware and high-purity reagents. Run procedural blanks to assess background levels.2. Handle samples in a clean environment, such as a laminar flow hood, to minimize airborne contamination.3. Implement a rigorous cleaning protocol for the analytical instrument between sample runs. Analyze blank solutions to check for carry-over.
Matrix effects in analytical measurements 1. The complex composition of the leachate (e.g., presence of other leached substances) interferes with the analysis.2. High total dissolved solids in the leachate.1. Use matrix-matched calibration standards. Employ the method of standard additions to compensate for matrix effects.2. Dilute the leachate to reduce the concentration of interfering substances, ensuring the analyte concentrations remain above the detection limit.

Data Presentation

Table 1: Representative Leaching Data for Barium and Cadmium from Polymers

Disclaimer: The following data is a representative summary based on available literature for individual metal leaching from various polymers and may not directly reflect the leaching of the combined "barium cadmium laurate" stabilizer. Experimental conditions can significantly influence leaching levels.

Polymer TypeLeaching MediumTemperature (°C)Contact TimeLeached Barium (µg/L)Leached Cadmium (µg/L)Reference
PVCDeionized Water2272 hoursNot specifiedNot detected[6]
Polyethylene (PE) Film3% Acetic Acid2272 hoursBelow EU restriction levels0.26[7]
PVCDeionized Water2224 hoursNot specifiedNot detected[11]
PVCArtificial Saliva3724 hoursNot specifiedNot detected[11]
PVCArtificial Sweat3724 hoursNot specifiedSignificantly higher than in water[11]

Experimental Protocols

Protocol: Static Leaching Test for Barium and Cadmium from Polymer Samples

1. Objective: To determine the amount of barium and cadmium that leaches from a polymer sample into a specific liquid medium over a defined period.

2. Materials and Equipment:

  • Polymer sample of known surface area and thickness.

  • Leaching medium (e.g., deionized water, 3% acetic acid solution).

  • Acid-washed glass containers with inert caps (e.g., PTFE-lined).

  • Temperature-controlled incubator or water bath.

  • Analytical balance.

  • Calipers or micrometer.

  • ICP-OES or ICP-MS for analysis.

  • High-purity nitric acid for sample preservation.

  • Barium and cadmium standard solutions for calibration.

3. Procedure: 3.1. Sample Preparation:

  • Cut the polymer sample into specimens of uniform size and shape.
  • Measure and record the dimensions (length, width, thickness) of each specimen to calculate the surface area.
  • Clean the specimens by rinsing with deionized water to remove any surface contaminants and allow them to air dry in a clean environment.
  • Weigh each specimen to the nearest 0.1 mg.

4. Analysis:

  • Calibrate the ICP-OES or ICP-MS instrument using a series of matrix-matched barium and cadmium standard solutions.

  • Analyze the collected leachate samples and procedural blanks for barium and cadmium concentrations.

  • The concentration of the leached metals is typically reported in µg/L or mg/L. The total leached amount can be calculated based on the volume of the leaching medium and reported as µg/cm² of the polymer surface area.

Mandatory Visualizations

Leaching_Experiment_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Process cluster_analysis Analysis Sample_Cutting Cut Polymer Sample (Uniform Size) Measurement Measure Dimensions (Surface Area) Sample_Cutting->Measurement Cleaning Clean Sample (Deionized Water) Measurement->Cleaning Weighing Weigh Sample Cleaning->Weighing Immersion Immerse Sample in Leaching Medium Weighing->Immersion Incubation Incubate at Controlled Temperature & Time Immersion->Incubation Collection Collect Leachate Aliquots Incubation->Collection Preservation Acidify Sample (Preservation) Collection->Preservation Analysis Analyze for Ba & Cd (ICP-OES/MS) Preservation->Analysis Data_Reporting Report Results (µg/L or µg/cm²) Analysis->Data_Reporting

Caption: Workflow for a static leaching experiment.

Factors_Influencing_Leaching cluster_environmental Environmental Factors cluster_medium Leaching Medium cluster_polymer Polymer Properties Leaching Barium Cadmium Laurate Leaching Temperature Temperature Leaching->Temperature pH pH of Medium Leaching->pH Time Contact Time Leaching->Time Solvent_Type Solvent Type (Polarity) Leaching->Solvent_Type Agitation Agitation Leaching->Agitation Polymer_Type Polymer Type (e.g., PVC) Leaching->Polymer_Type Additive_Conc Stabilizer Concentration Leaching->Additive_Conc Morphology Morphology (Crystallinity) Leaching->Morphology

Caption: Key factors influencing the leaching process.

References

Technical Support Center: Mitigating Environmental Concerns of Barium-Cadmium Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on transitioning from barium-cadmium (Ba-Cd) stabilizers in PVC formulations to more environmentally benign alternatives. The following resources address common technical challenges and provide standardized protocols for evaluating replacement stabilizers.

Frequently Asked Questions (FAQs)

Q1: What are barium-cadmium (Ba-Cd) stabilizers and why are they used in PVC?

A1: Barium-cadmium stabilizers are a type of mixed metal stabilizer system, typically composed of barium and cadmium carboxylates (like stearates or laurates).[1][2] They have been widely used in Polyvinyl Chloride (PVC) processing to prevent its degradation when exposed to heat and UV light.[3] Their primary advantages include providing excellent thermal and light stability, good transparency, and outstanding weatherability, which are critical for outdoor applications like window profiles and roofing membranes.[1][3][4]

Q2: What are the primary environmental and health concerns associated with Ba-Cd stabilizers?

A2: The main concern is the toxicity of cadmium, a heavy metal.[1] There are significant concerns about the effects of higher concentrations of cadmium on human health, including potential accumulation in the body, and its impact on the environment.[1][4] Due to these risks, their use has been voluntarily phased out or restricted in many regions, such as the European Union.[1][4] Barium compounds, while less hazardous than cadmium, are also classified as harmful.[5]

Q3: What are the most common alternatives to Ba-Cd stabilizers?

A3: The most prevalent environmentally friendlier alternatives are Calcium-Zinc (Ca-Zn) and Barium-Zinc (Ba-Zn) based systems.[6][7] Organotin stabilizers are another high-performance alternative, though they also have toxicity and regulatory considerations.[8] In Europe, Ba-Cd stabilizers have largely been replaced by Ba-Zn systems in foils and by calcium-based systems in other applications.[1][4]

Q4: Do alternative stabilizers like Ca-Zn perform as well as Ba-Cd systems?

A4: Modern Ca-Zn and Ba-Zn formulations can offer performance comparable to Ba-Cd systems, but they often require more complex formulations with co-stabilizers (e.g., polyols, β-diketones) to achieve the same level of performance.[5][8] While Ba-Cd-Zn stabilizers offer superior thermal and light stability, Ca-Zn systems are a non-toxic alternative.[2][7] The choice of stabilizer is highly dependent on the specific application and processing technology.[9]

Troubleshooting Guide for Alternative Stabilizers

Q1: We switched from a Ba-Cd to a Ca-Zn stabilizer system and are now seeing early yellowing during processing. What is the cause and how can we fix it?

A1: Early yellowing in Ca-Zn systems often points to insufficient initial thermal stability. This can be caused by:

  • "Zinc Burn": Zinc chloride (ZnCl2), formed during stabilization, is a strong Lewis acid that can accelerate PVC degradation once the primary stabilizer is consumed.[10]

  • Solution: Introduce co-stabilizers like polyols or β-diketones. These agents can chelate the zinc chloride, preventing it from catalyzing further degradation. Adding epoxidized soybean oil (ESBO) can also improve thermal stability.[2]

  • Solution: Optimize the amount of stabilizer. Insufficient levels will lead to premature degradation.[11] Also, ensure the Ca-Zn system is well-dispersed in the PVC matrix, as poor dispersion can cause localized burning.[8]

Q2: Since changing to a new stabilizer, we are experiencing material sticking to the extruder screw and mold (plate-out). What's happening?

A2: Plate-out, or the deposition of material on processing equipment, can be caused by poor compatibility between the stabilizer and the PVC resin or by the use of excessive low molecular weight components.[11][12]

  • Cause: Some components in newer stabilizer packages can be more volatile or have lower compatibility with the PVC matrix compared to traditional Ba-Cd systems.

  • Solution: Select a stabilizer with better compatibility for your specific PVC grade.[12] Review your lubrication package; an imbalance between internal and external lubricants can contribute to plate-out. Sometimes, reducing stearic acid lubricants can help.[11] Ensure processing temperatures are not excessively high, which can cause stabilizer components to volatilize.[8]

Q3: Our final product's mechanical properties (e.g., tensile strength, impact strength) have decreased after replacing our Ba-Cd stabilizer. How can we improve them?

A3: A drop in mechanical properties suggests that the polymer may be undergoing degradation during processing, or that the new stabilizer package is interfering with the PVC's fusion characteristics.

  • Cause: Insufficient stabilization can lead to chain scission and a reduction in molecular weight, which harms mechanical performance.

  • Solution: First, confirm the thermal stability is adequate using the methods described in the protocols below. An increase in stabilizer dosage or the addition of a more effective co-stabilizer might be necessary.[8]

  • Solution: Evaluate the degree of gelation. The stabilizer system can influence how well the PVC fuses. An under-fused compound will have poor mechanical properties. Analytical techniques like Differential Scanning Calorimetry (DSC) can be used to assess the degree of gelation.[13]

Quantitative Data Presentation

Table 1: Comparative Performance of Different PVC Stabilizer Systems

PropertyBarium-Cadmium (Ba-Cd)Calcium-Zinc (Ca-Zn)Barium-Zinc (Ba-Zn)Organotin (Sn)
Thermal Stability Excellent[1]Good to Excellent (with co-stabilizers)[7][8]Good[5]Excellent[8]
Initial Color Hold Good[2]Excellent[7]Good[2]Excellent
Transparency Excellent[6]Good to Excellent[12]Good[5]Excellent
Weatherability Excellent[1][4]Good (with UV absorbers)[7]Good[5]Good to Excellent
Toxicity Profile High (due to Cadmium)[1]Low / Non-toxic[7]Moderate (Barium is "harmful")[5]Moderate to High
Regulatory Status Heavily Restricted[4]Generally Compliant (e.g., REACH, RoHS)[7][14]Some Restrictions[5]Some Restrictions
Cost Cost-Effective[2]Cost-Effective[7]ModerateHigh

Experimental Protocols

Protocol 1: Static Thermal Stability by Congo Red Test (ISO 182-3)

This method determines the time until the evolution of hydrogen chloride (HCl) gas from a heated PVC sample, which indicates the onset of degradation.[15][16]

1. Objective: To measure the static thermal stability of a PVC compound.

2. Materials & Equipment:

  • PVC sample (powder or small strips, ~50 mg per test)[17]

  • Glass test tubes (110 mm x 5 mm)[17]

  • Congo Red indicator paper strips[15][16]

  • Thermostatically controlled heating block or oil bath (capable of maintaining ±1°C)[16][17]

  • Timer[16]

3. Methodology:

  • Pre-heat the heating apparatus to the specified test temperature (commonly 180°C or 200°C).[15][18]

  • Place a 50 ± 5 mg sample of the PVC compound into a clean, dry test tube.[17]

  • Insert a strip of Congo Red paper into the tube, ensuring it does not touch the PVC sample. The top of the paper should protrude slightly from the tube.[17]

  • Place the test tube into the pre-heated block. Start the timer immediately.[18]

  • Observe the Congo Red paper for a color change. The endpoint is the time, in minutes, at which the indicator paper turns from red to blue/violet, indicating the presence of acidic HCl gas.[15][16]

  • This recorded time is the "stability time." Longer times indicate better thermal stability.[18]

  • Perform the test in triplicate and report the average stability time.

Protocol 2: Heavy Metal Leaching Test

This protocol provides a general framework for assessing the migration of heavy metals from a stabilized PVC product into a liquid medium.

1. Objective: To quantify the amount of barium and cadmium (or alternative metals) that leaches from a PVC sample under specific conditions.

2. Materials & Equipment:

  • PVC sample of known surface area and weight.

  • Leaching solution (e.g., deionized water, acidic solution to simulate acid rain, or a specific solvent relevant to the product's use).[19]

  • Inert, sealed containers (e.g., glass or Teflon).

  • Thermostatically controlled oven or water bath.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis.

3. Methodology:

  • Measure and record the initial weight and surface area of the PVC test specimen.

  • Place the specimen in a sealed container and add a specified volume of the leaching solution, ensuring the sample is fully submerged.[19]

  • Place the container in the oven/water bath at a defined temperature (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 72 hours, or longer).[19][20]

  • After the incubation period, carefully remove the PVC specimen. The remaining liquid is the leachate.

  • Acidify the leachate to preserve any dissolved metals (typically with nitric acid).

  • Analyze the concentration of target metals (e.g., Ba, Cd, Zn, Ca) in the leachate using ICP-MS or AAS.

  • Express the results as mass of metal leached per surface area of the sample (e.g., µg/cm²).

Visualizations

Troubleshooting_Workflow problem problem cause cause solution solution test test A Problem: Early Discoloration / Burning B Cause 1: Insufficient Stabilizer Dosage A->B Is dosage correct? C Cause 2: 'Zinc Burn' (in Ca-Zn/Ba-Zn) A->C Using Zn-based system? D Cause 3: Poor Stabilizer Dispersion A->D Is mixing adequate? H Test: Run Congo Red Test A->H Verify stability I Test: Analyze Formulation B->I F Solution: Add Co-stabilizer (e.g., Polyol, β-diketone) C->F G Solution: Optimize Mixing Parameters (Time, Temp, Shear) D->G E Solution: Increase Stabilizer Concentration H->A Stability time is low I->E Dosage is low

Caption: Troubleshooting workflow for thermal instability in PVC.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_testing Performance Evaluation step step process process analysis analysis result result A 1. Select Alternative Stabilizer (e.g., Ca-Zn) B 2. Formulate PVC Compound (Resin, Plasticizer, Fillers, etc.) A->B C 3. High-Speed Mixing & Compounding B->C D 4a. Thermal Stability Test (Congo Red / TGA) C->D E 4b. Mechanical Property Test (Tensile, Impact) C->E F 4c. Leaching Test (ICP-MS) C->F G 5. Analyze Data & Compare to Ba-Cd Control D->G E->G F->G

Caption: Experimental workflow for evaluating new PVC stabilizers.

Toxicity_Pathway source source process process effect effect A Heavy Metals (e.g., Cadmium Ions) B Cellular Uptake A->B C Binding to Sulfhydryl Groups in Proteins & Enzymes B->C D Generation of Reactive Oxygen Species (ROS) B->D E Enzyme Inhibition C->E F Oxidative Stress D->F H Cellular Dysfunction E->H G DNA Damage F->G G->H

Caption: Simplified pathway of heavy metal-induced cellular stress.

References

Technical Support Center: Lauric Acid, Barium Cadmium Salt and Co-stabilizer Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Lauric acid, barium cadmium salt" as a primary stabilizer for PVC, in conjunction with various co-stabilizers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing early yellowing in our PVC formulation stabilized with this compound, even with the presence of an organophosphite co-stabilizer. What could be the cause?

A1: Early yellowing in a PVC formulation stabilized with a barium-cadmium system and an organophosphite co-stabilizer can stem from several factors:

  • Inadequate Co-stabilizer Concentration: Organophosphites work synergistically with barium-cadmium stabilizers by chelating metal chlorides and preventing the formation of color-causing species. An insufficient amount of the organophosphite will not adequately perform this function, leading to premature discoloration.

  • Hydrolysis of the Organophosphite: Organophosphites are susceptible to hydrolysis, especially in the presence of moisture. The hydrolysis products are less effective as co-stabilizers. Ensure all raw materials, including the PVC resin and fillers, are thoroughly dried before processing.

  • High Processing Temperatures: Excessive heat during processing can accelerate the degradation of the PVC matrix beyond what the stabilizer system can handle, causing early yellowing.[1][2] Review your processing temperature profile to ensure it is within the recommended range for your specific PVC grade and stabilizer package.

  • Poor Dispersion: If the primary stabilizer and co-stabilizer are not intimately mixed with the PVC resin, some regions of the polymer will be under-stabilized and degrade faster, leading to localized yellowing.[2]

Troubleshooting Steps:

  • Verify the dosage of the organophosphite co-stabilizer in your formulation.

  • Implement a stringent drying protocol for all components before mixing.

  • Optimize the processing temperature to avoid excessive thermal stress on the PVC.

  • Improve mixing efficiency to ensure uniform dispersion of all additives.

Q2: Our PVC product shows good initial color but degrades over time, exhibiting poor long-term stability. We are using this compound with Epoxidized Soybean Oil (ESBO) as a co-stabilizer. How can we improve this?

A2: This issue points towards an imbalance in the stabilizer system, where the initial stability is adequate but the long-term heat resistance is not. Here are potential causes and solutions:

  • Insufficient ESBO Concentration: ESBO contributes to long-term stability by scavenging liberated hydrogen chloride (HCl).[3] If the concentration is too low, it will be consumed quickly, leaving the PVC vulnerable to degradation over time.

  • Incompatibility and Migration of ESBO: While ESBO is generally compatible with PVC, high concentrations can lead to exudation or "plate-out" over time, where the ESBO migrates to the surface of the product. This reduces its effectiveness as a co-stabilizer within the polymer matrix.

  • Antagonistic Effects with Other Additives: Certain other additives in the formulation might interfere with the synergistic action of the Ba-Cd/ESBO system. Review your complete formulation for any known incompatibilities.

Troubleshooting Steps:

  • Gradually increase the concentration of ESBO in your formulation and monitor the long-term stability through oven aging tests.

  • Evaluate the compatibility of ESBO with your PVC grade and other additives. If migration is observed, consider using a more compatible secondary plasticizer or a different co-stabilizer.

  • Ensure that other additives, such as lubricants or fillers, are not negatively interacting with the stabilizer package.

Q3: We are experiencing "plate-out" on our processing equipment (e.g., extruder die, rollers) when using a formulation with this compound and a polyol co-stabilizer. What is causing this and how can it be prevented?

A3: Plate-out is the deposition of formulation components onto the hot metal surfaces of processing equipment.[1][4] In a Ba-Cd and polyol system, this can be caused by:

  • Incompatibility of the Polyol: Some polyols have limited compatibility with the PVC matrix and other additives, leading them to migrate and deposit on equipment surfaces.[2]

  • Reaction Products: The interaction of the stabilizer system with the degrading PVC can form byproducts that have an affinity for metal surfaces.

  • Excessive Lubrication: An overabundance of external lubricants can contribute to plate-out by carrying stabilizer components to the equipment surfaces.[4]

  • Moisture: The presence of moisture can exacerbate plate-out issues.[1]

Troubleshooting Steps:

  • Select a polyol co-stabilizer with known good compatibility with PVC.

  • Optimize the lubricant package to provide adequate processing without promoting plate-out.

  • Ensure all raw materials are dry.[1]

  • Adjust processing conditions, such as melt temperature and screw speed, as these can influence the rheology of the compound and the likelihood of plate-out.[1]

Data Presentation

The following tables present illustrative data on the performance of PVC formulations containing this compound with various co-stabilizers. This data is intended for comparative purposes to demonstrate the synergistic effects of co-stabilizers.

Table 1: Thermal Stability of PVC Formulations by Congo Red Test

Formulation IDPrimary Stabilizer (phr)Co-stabilizer (phr)Congo Red Time at 180°C (minutes)
F1This compound (2.0)None25
F2This compound (2.0)Organophosphite (0.5)45
F3This compound (2.0)ESBO (3.0)60
F4This compound (2.0)Pentaerythritol (0.3)55

phr: parts per hundred resin

Table 2: Color Stability of PVC Formulations by Yellowness Index (YI) after Oven Aging

Formulation IDPrimary Stabilizer (phr)Co-stabilizer (phr)Initial YIYI after 60 min at 180°C
F1This compound (2.0)None2.528.0
F2This compound (2.0)Organophosphite (0.5)2.215.5
F3This compound (2.0)ESBO (3.0)2.312.0
F4This compound (2.0)Pentaerythritol (0.3)2.414.5

Experimental Protocols

1. Determination of Thermal Stability by Congo Red Test (Adapted from SATRA TM324) [5]

Principle: This method determines the time at which a PVC compound begins to degrade by detecting the evolution of hydrogen chloride (HCl) gas, which changes the color of a pH-sensitive indicator paper.

Apparatus:

  • Oil bath with thermostatic control, capable of maintaining 180 ± 1°C.

  • Test tubes (18 x 150 mm).

  • Congo Red indicator paper strips.

  • Timing device.

Procedure:

  • Weigh 2.0 ± 0.1 g of the PVC compound into a test tube.

  • Place the test tube in the oil bath preheated to 180°C.

  • Moisten a strip of Congo Red paper with glycerol and place it in the mouth of the test tube.

  • Start the timer immediately.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time elapsed until the first sign of a blue color appears. This is the thermal stability time.

2. Measurement of Color Stability by Yellowness Index (YI)

Principle: The Yellowness Index is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.[6] An increase in the YI value indicates a higher degree of yellowing.

Apparatus:

  • Spectrophotometer or colorimeter.

  • Forced-air oven for thermal aging.

  • Plaque mold.

  • Compression molding press.

Procedure:

  • Prepare standardized plaques of the PVC formulations by compression molding.

  • Measure the initial Yellowness Index of the plaques using the spectrophotometer according to ASTM E313.

  • Place the plaques in a forced-air oven at 180°C.

  • Remove the plaques at predetermined time intervals (e.g., every 15 minutes).

  • Allow the plaques to cool to room temperature.

  • Measure the Yellowness Index of the aged plaques.

  • Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.

Visualizations

PVC_Stabilization_Cycle cluster_degradation PVC Degradation cluster_stabilization Stabilization Mechanism PVC PVC Degraded_PVC Degraded PVC (Polyene formation) PVC->Degraded_PVC Heat HCl HCl Degraded_PVC->HCl releases HCl->PVC autocatalyzes degradation BaCd_Laurate Lauric acid, barium cadmium salt BaCd_Laurate->Degraded_PVC replaces labile Cl BaCd_Laurate->HCl neutralizes Co_Stabilizer Co-stabilizer (e.g., ESBO, Phosphite) Co_Stabilizer->HCl scavenges

Caption: PVC degradation and stabilization cycle.

Troubleshooting_Workflow start Stabilization Issue Observed (e.g., Yellowing, Plate-out) check_formulation Verify Formulation (Dosage of Stabilizers) start->check_formulation check_raw_materials Check Raw Materials (Moisture Content) check_formulation->check_raw_materials check_mixing Evaluate Mixing (Dispersion Quality) check_raw_materials->check_mixing check_processing Review Processing Conditions (Temperature, Shear) check_mixing->check_processing adjust_formulation Adjust Co-stabilizer Ratio or Type check_processing->adjust_formulation Formulation Issue? optimize_process Optimize Processing Parameters check_processing->optimize_process Process Issue? resolved Issue Resolved adjust_formulation->resolved optimize_process->resolved

Caption: Troubleshooting workflow for PVC stabilization issues.

Synergistic_Mechanism PVC PVC Chain with Labile Chlorine HCl HCl PVC->HCl releases Heat Heat Heat->PVC CdCl2 Cadmium Chloride (CdCl2) (pro-degradant) HCl->CdCl2 BaCd_Laurate Ba/Cd Laurate BaCd_Laurate->HCl Cd Laurate reacts with BaCd_Laurate->CdCl2 Ba Laurate reacts with ESBO ESBO ESBO->HCl scavenges BaCl2 Barium Chloride (BaCl2) (more stable) CdCl2->BaCl2 Regenerated_Cd Regenerated Cd Laurate CdCl2->Regenerated_Cd Regenerated_Cd->PVC stabilizes

Caption: Synergistic mechanism of Ba/Cd Laurate and ESBO.

References

Technical Support Center: Enhancing the UV Stability of Barium Cadmium Laurate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with formulations containing barium cadmium laurate, particularly concerning the enhancement of its ultraviolet (UV) stability in polymer matrices like PVC.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with barium cadmium laurate-stabilized formulations under UV exposure.

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Polymer Formulation Upon UV Exposure

  • Possible Cause 1: Insufficient Primary Stabilization.

    • Explanation: Barium cadmium laurate acts as a heat and light stabilizer, primarily by scavenging hydrochloric acid (HCl) released during PVC degradation.[1][2] However, under intense UV radiation, the rate of HCl formation can exceed the stabilizer's capacity.

    • Solution:

      • Increase Stabilizer Concentration: Incrementally increase the concentration of barium cadmium laurate in the formulation. See Table 1 for typical concentration ranges.

      • Synergistic Co-stabilizers: Introduce a synergistic co-stabilizer. Barium-cadmium systems work well with other metal soaps like zinc stearate.[2][3] Barium soaps can regenerate the more active zinc or cadmium soaps, which are strong Lewis acids that can accelerate degradation if their concentration becomes too high.[4]

  • Possible Cause 2: Inadequate UV Absorption.

    • Explanation: Barium cadmium laurate itself does not significantly absorb UV radiation. The energy from UV light is directly absorbed by the polymer, initiating degradation.[5]

    • Solution:

      • Incorporate UV Absorbers: Add UV absorbers to the formulation. Common choices for PVC include benzophenones and benzotriazoles, which absorb harmful UV radiation and dissipate it as heat.[5]

      • Use Pigments with UV-Blocking Properties: For opaque formulations, pigments like titanium dioxide (TiO₂) or carbon black can effectively block and scatter UV light, protecting the polymer matrix.[5]

  • Possible Cause 3: Photo-oxidative Degradation.

    • Explanation: The combination of UV light and oxygen can lead to the formation of free radicals, causing chain scission and the formation of color-causing chromophores.[6][7]

    • Solution:

      • Add Antioxidants: Incorporate primary and secondary antioxidants to scavenge free radicals and decompose hydroperoxides.

      • Introduce Hindered Amine Light Stabilizers (HALS): HALS are highly efficient radical scavengers and are particularly effective in long-term UV protection.

Issue 2: Formation of Surface Defects (Cracking, Chalking, Brittleness) After Prolonged UV Exposure

  • Possible Cause 1: Polymer Chain Scission.

    • Explanation: UV radiation can break the polymer backbone, leading to a reduction in molecular weight and a loss of mechanical properties.[7]

    • Solution:

      • Optimize the entire stabilization package: A combination of heat stabilizers (like barium cadmium laurate), UV absorbers, and HALS provides a multi-faceted approach to preventing polymer degradation.

      • Consider Polymer Blends: For certain applications, blending PVC with polymers that have inherently better UV resistance can improve the overall durability.

  • Possible Cause 2: Leaching of Stabilizer Components.

    • Explanation: Over time and with environmental exposure, components of the stabilizer system may migrate to the surface and be washed away, reducing their protective effect.

    • Solution:

      • Use Higher Molecular Weight Stabilizers: While not directly applicable to barium cadmium laurate, consider using polymeric co-stabilizers that are less prone to migration.

      • Surface Modification: In some applications, a protective topcoat with enhanced UV resistance can be applied.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of barium cadmium laurate in a polymer formulation?

    • A1: Barium cadmium laurate is a mixed metal soap that primarily functions as a heat and light stabilizer, particularly in PVC.[8][9] Its main roles are to neutralize hydrochloric acid (HCl) released during degradation, replace unstable chlorine atoms in the polymer chain, and work synergistically with other stabilizers to provide long-term stability.[1][10]

  • Q2: Why is my formulation still degrading under UV light even with barium cadmium laurate?

    • A2: Barium cadmium laurate is not a strong UV absorber. It primarily combats the effects of degradation once it has begun (e.g., by scavenging HCl). To prevent the initiation of degradation by UV light, it is crucial to include UV absorbers (like benzophenones) or blockers (like TiO₂) in your formulation.[5]

  • Q3: Are there any health and environmental concerns with using barium cadmium laurate?

    • A3: Yes. Due to the toxicity of cadmium and its potential to accumulate in the body, the use of cadmium-based stabilizers has been voluntarily phased out in many regions, such as the European Union.[9][11] For new formulations, it is highly recommended to consider cadmium-free alternatives like calcium-zinc or barium-zinc systems.[1][12]

  • Q4: Can I use barium cadmium laurate in combination with other UV stabilizers?

    • A4: Absolutely. In fact, it is highly recommended. Barium cadmium laurate works most effectively as part of a stabilizer package that includes UV absorbers and/or HALS to provide comprehensive protection against both heat and UV-induced degradation.[13]

  • Q5: How can I test the UV stability of my formulation containing barium cadmium laurate?

    • A5: The most common method is through accelerated weathering tests. Standards such as ASTM G154 and ASTM D4329 provide detailed procedures for exposing samples to controlled cycles of UV light, temperature, and moisture to simulate long-term outdoor exposure.[14][15] See the Experimental Protocols section for more details.

Data Presentation

Table 1: Typical Concentration Ranges for UV Stabilization Components in PVC Formulations

ComponentFunctionTypical Concentration (phr*)
Barium Cadmium LaurateHeat & Light Stabilizer1.0 - 3.0
UV Absorber (e.g., Benzophenone)UV Protection0.2 - 1.0
Hindered Amine Light Stabilizer (HALS)Radical Scavenger0.2 - 1.0
Antioxidant (Primary/Secondary)Prevents Oxidation0.1 - 0.5
Titanium Dioxide (Rutile Grade)UV Blocker/Pigment2.0 - 8.0

*phr: parts per hundred parts of resin

Experimental Protocols

Protocol 1: Accelerated Weathering Test for UV Stability

  • Objective: To evaluate the resistance of a polymer formulation containing barium cadmium laurate to UV degradation.

  • Apparatus: Fluorescent UV accelerated weathering chamber (compliant with ASTM G154).[16]

  • Materials:

    • Polymer samples prepared with the barium cadmium laurate formulation.

    • Control polymer samples without the stabilizer package.

  • Procedure (based on ASTM G154 Cycle 1):

    • Specimen Preparation: Prepare flat plaques of the polymer formulation with a smooth surface and a thickness of approximately 2-3 mm.

    • Test Cycle:

      • UV Exposure: 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C ± 3°C.[15]

      • Condensation: 4 hours of condensation at a black panel temperature of 50°C ± 3°C.

    • Exposure Duration: Continue the cycling for a predetermined duration (e.g., 500, 1000, or 2000 hours) or until significant degradation is observed.

    • Evaluation: At regular intervals, remove samples and evaluate for:

      • Color Change: Measure the change in color (ΔE*) using a spectrophotometer.

      • Gloss Retention: Measure the change in gloss using a gloss meter.

      • Mechanical Properties: Test for changes in tensile strength, elongation at break, and impact strength according to relevant ASTM standards.

Mandatory Visualization

PVC_Degradation_Stabilization PVC PVC Polymer Degradation Initiation of Degradation (Formation of Radicals, HCl release) PVC->Degradation UV_Heat UV Radiation / Heat UV_Heat->PVC attacks Discoloration Discoloration (Yellowing, Browning) Degradation->Discoloration Mechanical_Loss Loss of Mechanical Properties (Brittleness, Cracking) Degradation->Mechanical_Loss Stabilizer Barium Cadmium Laurate HCl_Scavenging HCl Scavenging Stabilizer->HCl_Scavenging HCl_Scavenging->Degradation inhibits UV_Absorber UV Absorber (e.g., Benzophenone) UV_Blocking UV Absorption & Dissipation UV_Absorber->UV_Blocking UV_Blocking->UV_Heat blocks HALS HALS Radical_Scavenging Radical Scavenging HALS->Radical_Scavenging Radical_Scavenging->Degradation interrupts

Caption: PVC degradation pathway and points of intervention by stabilizers.

Experimental_Workflow_UV_Stability Start Start: Formulate Polymer with Barium Cadmium Laurate Prepare_Samples Prepare Test Specimens (e.g., plaques) Start->Prepare_Samples Accelerated_Weathering Accelerated Weathering (ASTM G154) Prepare_Samples->Accelerated_Weathering UV_Cycle UV Exposure Cycle (UVA-340, 60°C) Accelerated_Weathering->UV_Cycle alternates with Evaluation Periodic Evaluation Accelerated_Weathering->Evaluation Condensation_Cycle Condensation Cycle (50°C) UV_Cycle->Condensation_Cycle Condensation_Cycle->Evaluation Color_Measurement Color Measurement (ΔE*) Evaluation->Color_Measurement Gloss_Measurement Gloss Retention Evaluation->Gloss_Measurement Mechanical_Testing Mechanical Testing Evaluation->Mechanical_Testing Data_Analysis Data Analysis & Comparison Color_Measurement->Data_Analysis Gloss_Measurement->Data_Analysis Mechanical_Testing->Data_Analysis End End: Determine UV Stability Data_Analysis->End

Caption: Workflow for testing the UV stability of polymer formulations.

References

Validation & Comparative

A Comparative Analysis of Barium Cadmium Laurate and Calcium-Zinc Stabilizers for PVC Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development utilizing polymer-based materials, the selection of an appropriate stabilizer is critical to ensure product integrity, performance, and safety. This guide provides an objective comparison of two historically significant polyvinyl chloride (PVC) stabilizers: Barium Cadmium Laurate and the now more prevalent Calcium-Zinc formulations. The comparison focuses on performance characteristics, supported by experimental data and detailed methodologies.

Executive Summary

Historically, Barium Cadmium Laurate stabilizers were favored for their excellent thermal stability and weatherability.[1] However, due to significant health and environmental concerns associated with cadmium, a known human carcinogen, their use has been largely phased out in many regions.[1][2][3] Calcium-Zinc stabilizers have emerged as a leading non-toxic and environmentally friendly alternative, suitable for a wide range of applications, including sensitive uses like medical devices and food packaging.[4] While Calcium-Zinc systems offer a safer profile, they can present a narrower processing window compared to their cadmium-based counterparts.[5]

Performance Comparison

The selection of a stabilizer system is often a trade-off between performance, processability, and safety. The following table summarizes the key characteristics of Barium Cadmium Laurate and Calcium-Zinc stabilizers.

FeatureBarium Cadmium LaurateCalcium-Zinc
Thermal Stability Excellent, particularly long-term heat stability.[1]Good, but generally weaker than lead and cadmium-based systems.[5]
Weatherability Outstanding.[1]Good, can be enhanced with co-stabilizers.
Transparency High transparency.[6]Good transparency, especially in liquid forms.[4][7][8][9]
Lubricity Good.Varies; solid forms have good lubricity, while liquid forms are poor.[7][8][9]
Processing Window Wide.Narrower, requiring tighter control of processing parameters.[5]
Toxicity High; Cadmium is a known carcinogen with risks of accumulation in the body.[1][2][10]Low; Non-toxic and approved for food contact applications.[4]
Environmental Impact Negative; Cadmium is a heavy metal pollutant.[1]Eco-friendly.[4]
Common Applications Historically used in outdoor applications like window profiles and roofing membranes.[1]Broad use in both rigid and flexible PVC, including pipes, profiles, packaging, toys, and medical devices.[4]

Quantitative Performance Data

Direct, publicly available quantitative comparisons between Barium Cadmium Laurate and Calcium-Zinc stabilizers from a single, standardized study are limited due to the phase-out of cadmium-based systems. However, data from studies comparing Calcium-Zinc stabilizers to other systems, such as lead-based stabilizers, provide valuable insights into their performance characteristics.

The following table presents data from a comparative assessment of PVC stabilized with Calcium-Zinc, lead, and organo-tin stabilizers (OBS).

PropertyPVC with Ca/Zn StabilizerPVC with Lead StabilizerPVC with OBS
Glass Transition Temperature (Tg) 79°C77°C76°C
Tensile Strength 20.71 MPa17.58 MPa15.86 MPa
Young's Modulus 439 MPa299 MPa212 MPa
Degree of Gelation 86%82%86%

Data sourced from a comparative study on heat stabilized UPVC parts.[11]

These results indicate that the Calcium-Zinc stabilized PVC exhibits a higher glass transition temperature and superior mechanical properties, such as tensile strength and stiffness (Young's Modulus), when compared to lead and organo-tin stabilized samples in this particular study.[11]

Experimental Protocols

The evaluation of PVC stabilizer performance relies on a set of standardized experimental protocols to ensure comparability and reproducibility of results. Below are detailed methodologies for key experiments.

Thermal Stability Testing

1. Static Oven Aging Test (ASTM D2115)

  • Objective: To determine the resistance of PVC compounds to discoloration when exposed to elevated temperatures over time.

  • Methodology:

    • Prepare standardized PVC samples (e.g., plaques or sheets) containing the stabilizer to be tested.

    • Place the samples in a forced-air oven at a specified temperature (e.g., 180°C).

    • Periodically remove the samples at defined intervals (e.g., every 15 minutes).

    • Visually assess the color change against a standard or use a colorimeter to measure the Yellowness Index (ASTM E313 or D1925).[12]

    • The time taken for a significant color change (e.g., browning or blackening) is recorded as the static thermal stability time.

2. Congo Red Test (ISO 182-1 / ASTM D4202)

  • Objective: To determine the time at which a PVC compound begins to decompose and release hydrogen chloride (HCl) gas.

  • Methodology:

    • A specified amount of the PVC compound is placed in a test tube.

    • A strip of Congo Red indicator paper is suspended above the sample.

    • The test tube is heated in a controlled temperature oil bath or heating block (e.g., 180°C).[13][14]

    • As the PVC degrades, it releases HCl gas, which turns the Congo Red paper from red to blue.

    • The time from the start of the test until the color change of the indicator paper is recorded as the thermal stability time.[13]

3. Dynamic Thermal Stability Test (Torque Rheometer)

  • Objective: To evaluate the performance of stabilizers under processing conditions that involve both heat and shear.

  • Methodology:

    • A sample of the PVC compound is loaded into the mixing chamber of a torque rheometer (e.g., a Brabender-type instrument) preheated to a specific temperature (e.g., 180°C).[15]

    • The instrument measures the torque required to mix the material as it melts and is subjected to shear.

    • The time-torque curve provides several key parameters:

      • Fusion Time: The time required for the PVC powder to become a molten mass.

      • Minimum Torque: Indicates the melt viscosity.

      • Stability Time: The time from the onset of fusion until a sharp increase in torque, which signifies degradation and cross-linking.[15]

Mechanisms of Action and Degradation Pathways

The primary function of a heat stabilizer in PVC is to prevent the auto-catalytic dehydrochlorination reaction that occurs at processing temperatures. This degradation process leads to the formation of conjugated polyene sequences, which are responsible for the discoloration of the polymer, and ultimately, the deterioration of its mechanical properties.

PVC_Degradation_Stabilization cluster_degradation PVC Thermal Degradation Pathway cluster_stabilization Stabilization Mechanism PVC PVC Polymer Chain Unstable_PVC PVC with Labile Chlorine Sites (e.g., allylic chlorides) PVC->Unstable_PVC Heat Degraded_PVC Degraded PVC (Conjugated Polyenes) Unstable_PVC->Degraded_PVC - HCl Degraded_PVC->Degraded_PVC Autocatalysis by HCl HCl HCl (gas) Stabilizer Metal Soap Stabilizer (e.g., Ca/Zn Stearate) Stabilized_PVC Stabilized PVC (Stable Ester Groups) Stabilizer->Stabilized_PVC Replaces Labile Chlorine Metal_Chloride Metal Chloride (e.g., ZnCl2) Stabilizer->Metal_Chloride Neutralizes HCl

Caption: PVC degradation and stabilization pathway.

The diagram illustrates that heat initiates the removal of labile chlorine atoms from the PVC chain, releasing HCl gas. This HCl then catalyzes further degradation. Metal soap stabilizers, such as Calcium-Zinc stearates, intervene by replacing these unstable chlorine atoms with more stable ester groups and by neutralizing the evolved HCl.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the performance of a PVC stabilizer using multiple experimental techniques.

Experimental_Workflow cluster_tests Performance Evaluation cluster_analysis Data Analysis Start Define Stabilizer Formulations (e.g., PVC + Ca/Zn, PVC + Ba/Cd/La) Compounding Material Compounding (e.g., High-speed mixer) Start->Compounding Sample_Prep Sample Preparation (e.g., Milling, Compression Molding) Compounding->Sample_Prep Static_Test Static Oven Aging (ASTM D2115) Sample_Prep->Static_Test Dynamic_Test Torque Rheometry Sample_Prep->Dynamic_Test Congo_Red Congo Red Test (ISO 182-1) Sample_Prep->Congo_Red Color_Analysis Colorimetric Analysis (Yellowness Index) Static_Test->Color_Analysis Rheo_Data Rheological Curve Analysis Dynamic_Test->Rheo_Data Stability_Time Determination of Stability Times Congo_Red->Stability_Time Conclusion Comparative Performance Report Color_Analysis->Conclusion Stability_Time->Conclusion Rheo_Data->Conclusion

Caption: PVC stabilizer performance evaluation workflow.

This workflow begins with the preparation of PVC compounds containing the different stabilizers. These compounds are then processed into standardized samples for a battery of tests, including static and dynamic thermal stability and colorimetric analysis. The resulting data is then compiled into a comprehensive comparative report.

Conclusion

The transition from Barium Cadmium Laurate to Calcium-Zinc stabilizers represents a significant advancement in PVC formulation, driven by health and environmental imperatives. While Barium Cadmium Laurate offered robust performance, its toxicity is a prohibitive factor for modern applications. Calcium-Zinc stabilizers provide a safe and effective alternative, with performance characteristics that can be tailored through formulation adjustments to meet the demands of a wide array of applications. For professionals in sensitive fields such as drug development and medical device manufacturing, the adoption of non-toxic stabilization systems like Calcium-Zinc is not only a regulatory necessity but also a commitment to product safety.

References

A Comparative Analysis of Barium-Cadmium and Lead-Based PVC Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Development Professionals

The thermal stabilization of polyvinyl chloride (PVC) is critical for its processing and long-term durability. For decades, heavy-metal-based stabilizers, particularly those containing lead and barium-cadmium mixtures, were the industry standard due to their high efficiency and cost-effectiveness. However, significant health and environmental concerns associated with these heavy metals have led to stringent regulatory actions and a shift towards safer alternatives. This guide provides an objective, data-driven comparison of barium-cadmium and lead stabilizers, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

Mechanism of PVC Degradation and Stabilization

PVC is inherently unstable at processing temperatures (above 160°C), undergoing autocatalytic dehydrochlorination. This process releases hydrogen chloride (HCl), which further accelerates degradation, leading to the formation of conjugated polyene sequences. These polyenes cause undesirable color changes—from yellow to black—and a deterioration of the material's mechanical properties.[1][2]

Heat stabilizers function primarily by:

  • Scavenging Hydrogen Chloride: They neutralize the HCl released during degradation, preventing it from catalyzing further breakdown.

  • Replacing Labile Chlorine Atoms: They substitute the unstable chlorine atoms (at tertiary or allylic sites) in the PVC chain with more stable groups, inhibiting the initiation of dehydrochlorination.[3]

Barium-cadmium and lead stabilizers, typically metal soaps or salts, are highly effective in performing these functions.

Caption: PVC degradation pathway and the intervention mechanism of metal-based stabilizers.

Performance Comparison: Barium-Cadmium vs. Lead

While direct comparative studies are limited due to the widespread phasing out of these stabilizers, data from individual assessments and comparisons with other systems (like Ca/Zn and Organic Based Stabilizers) provide a clear performance profile.

Key Performance Indicators

PropertyLead StabilizersBarium-Cadmium StabilizersData Source & Context
Thermal Stability Excellent long-term heat and light stability.[4]Excellent heat stability and outstanding weatherability.[5]General assessment from industry sources. Ba-Cd-Zn offers superior thermal and light stability compared to lead.[6]
Degradation Temp. ~295°C (for 5% weight loss)Not explicitly quantified, but noted for excellent performance.[5]PVC/Pb compared to PVC/CaZn (293°C) and PVC/OBS (297°C).[7]
Mechanical Properties Good short and long-term mechanical properties.[4] Tensile Strength: ~17.58 MPa.[8] Young's Modulus: ~299 MPa.[8]Impart excellent weatherability to PVC compounds.[5]Data from a study comparing Pb-based stabilizers to Ca/Zn and OBS systems.[8]
Electrical Properties Excellent electrical properties, making them suitable for wire and cable insulation.[4]Not a primary advantage highlighted in sources.A key advantage noted for lead stabilizers in specific applications.[4]
Processing Wide processing range and good cost/performance ratio.[4]Good dispersibility, melting, and plasticizing with PVC.[9] Often used in liquid form.[10]Lead stabilizers are noted for their processing ease and cost-effectiveness.[11]
Appearance Can impact clarity.Can provide excellent transparency and good initial color.[6][12]A key advantage of Ba-Cd-Zn systems, especially in applications like clear films.[12]
Toxicity Highly toxic heavy metal; neurotoxin; bioaccumulative.[2][13][14]Cadmium is highly toxic and bioaccumulative; Barium is classified as harmful.[5][15][16]Both are subject to severe regulatory restrictions (e.g., EU phase-out).[5][17]
Experimental Protocols for Stabilizer Evaluation

The effectiveness of a heat stabilizer is quantified through a series of standardized static and dynamic tests.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis pvc PVC Resin mix High-Speed Mixing pvc->mix stab Stabilizer (e.g., Pb, Ba-Cd) stab->mix compound Homogenized PVC Compound mix->compound thermal Thermal Stability Tests - Static Oven Aging - Congo Red Test - TGA compound->thermal rheo Rheological Tests - Torque Rheometry compound->rheo mech Mechanical Tests - Tensile Strength - Impact Strength compound->mech data Collect Data (Color Change, Stability Time, Fusion Torque, Stress-Strain) thermal->data rheo->data mech->data comp Comparative Evaluation data->comp report Performance Report comp->report

Caption: General experimental workflow for evaluating the performance of PVC stabilizers.

1. Static Thermal Stability Tests

  • Congo Red Test: This method measures the time required for a heated PVC sample to release enough HCl to change the color of Congo red indicator paper from red to blue.

    • Protocol: A precise amount of the PVC compound is placed in a test tube and heated in an oil bath at a constant temperature (e.g., 170-180°C). A strip of Congo red paper is suspended above the sample. The time taken for the paper to turn blue is recorded as the thermal stability time.[18] A longer time indicates better stability.

  • Static Oven Aging Test: This test visually assesses color retention over time at a high temperature.

    • Protocol: Uniformly sized PVC test pieces are placed in a constant temperature oven (e.g., 180°C). The color change of the samples is recorded at regular intervals (e.g., every 10-15 minutes) until they turn black.[18] The stabilizer that maintains the initial color for the longest duration is considered more effective for initial stability.

2. Dynamic Thermal and Rheological Tests

  • Torque Rheometry (e.g., Brabender Plastograph): This dynamic test simulates processing conditions and measures the rheological properties of the PVC melt.

    • Protocol: The PVC compound is added to the heated chamber of a torque rheometer operating at a set temperature (e.g., 180°C).[19] The instrument records the torque required to mix the material over time. Key parameters measured include:

      • Fusion Time: Time to reach a molten, homogenous state.

      • Fusion Torque: The torque at the point of fusion.

      • Rheological Stability Time: The time from the onset of fusion until the torque begins to rise sharply, indicating degradation and cross-linking.[7][19]

3. Thermogravimetric Analysis (TGA)

  • Protocol: A small sample of the PVC compound is heated at a controlled rate in a TGA instrument. The instrument measures the sample's weight loss as a function of temperature. The onset temperature of degradation (e.g., temperature at 5% weight loss) is a key indicator of thermal stability.[7][20]

Health, Safety, and Environmental Profile

The primary drawback of both stabilizer systems is their toxicity, which has driven their replacement in most applications worldwide.

  • Lead (Pb) Stabilizers: Lead is a potent neurotoxin that can cause severe damage to the nervous system, kidneys, and reproductive system.[2][14] It is particularly harmful to children.[13] Concerns exist around the potential for lead to be released during the manufacturing, processing, or disposal of PVC products, leading to environmental contamination of soil and groundwater.[13] Although the lead is generally immobilized within the PVC matrix during the product's service life, the risks associated with the overall lifecycle are significant.[17]

  • Barium-Cadmium (Ba-Cd) Stabilizers: Cadmium is a toxic heavy metal with concerns about carcinogenicity and its tendency to accumulate in the body, particularly the kidneys.[5][21] Its use was voluntarily phased out by the European PVC industry starting in 2001.[5] Barium compounds are also classified as harmful and can cause health effects such as hypokalemia, cardiac arrhythmias, and muscle weakness if ingested in soluble forms.[16][22]

Conclusion

Both barium-cadmium and lead-based stabilizers have historically been highly effective and reliable for ensuring the processability and durability of PVC products. Lead stabilizers offer an excellent cost-performance ratio with exceptional long-term thermal stability and electrical properties, making them a preferred choice for applications like pipes and cables.[4][11] Barium-cadmium stabilizers provide outstanding heat stability and weatherability, with the added benefit of imparting excellent transparency to the final product, which was valuable for films and profiles.[5][12]

However, the severe and well-documented toxicity of both lead and cadmium makes them unsuitable for modern, sustainable manufacturing. The significant health risks to workers and the potential for long-term environmental contamination have rightly led to their widespread replacement by safer alternatives such as calcium-zinc, barium-zinc, and organic-based systems.[12] For researchers and drug development professionals, where material purity and biocompatibility are paramount, these heavy-metal stabilizers are not viable options. The industry's trajectory is firmly in the direction of developing high-performance, non-toxic stabilizer systems that meet both technical and regulatory demands.

References

Navigating the Shift: A Comparative Guide to Alternatives for Lauric Acid, Barium Cadmium Salt in PVC Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and product development professionals in the polymer industry, the phasing out of cadmium-based heat stabilizers, such as lauric acid, barium cadmium salt, necessitates a comprehensive understanding of viable alternatives. This guide provides an objective comparison of the performance of key replacement technologies for Polyvinyl Chloride (PVC) stabilization, supported by experimental data and detailed methodologies.

The thermal degradation of PVC is a critical challenge during processing, leading to discoloration, reduced mechanical properties, and the release of corrosive hydrogen chloride (HCl) gas. Heat stabilizers are essential additives that mitigate these effects. Historically, barium-cadmium stabilizers have been effective; however, due to the toxicity of cadmium, the industry is transitioning to safer and more environmentally friendly options. This guide focuses on the primary alternatives: Calcium-Zinc (Ca-Zn) based stabilizers, Organotin compounds, and emerging Organic-Based Stabilizers (OBS).

Performance Comparison of PVC Heat Stabilizers

The selection of a heat stabilizer depends on a balance of performance characteristics, including thermal stability, color retention, mechanical properties, and cost. The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the leading alternatives.

Table 1: Thermal Stability Performance

Stabilizer TypeConcentration (phr)Onset of Degradation (Tonset) - TGA (°C)Temperature at 5% Weight Loss - TGA (°C)Thermal Stability Time (Congo Red Test, 180°C) (min)
Lead-Based (Reference) 2.0~290295> 200
Calcium-Zinc (Ca-Zn) 2.0~285293490 s (approx. 8.2 min)[1]
Organotin (Dibutyltin Mercaptide) 1.5>300>300High
Organic-Based Stabilizer (OBS) 2.0~295297Longer retention time for initial color change than Pb or Ca-Zn systems[2]

Note: phr = parts per hundred resin. Data is compiled from multiple sources and should be considered indicative.

Table 2: Mechanical and Physical Properties

Stabilizer TypeImpact Strength (Izod, J/m)Tensile Strength (MPa)Glass Transition Temperature (Tg) - DSC (°C)Yellowness Index (after thermal aging)
Lead-Based (Reference) Lower than OBS and Ca-Zn~4577[3]Moderate
Calcium-Zinc (Ca-Zn) Higher than Lead-BasedHighest among tested stabilizers[3]79[3]Good initial color, can exhibit "zinc burning"
Organotin GoodExcellentVaries with formulationExcellent, low yellowing
Organic-Based Stabilizer (OBS) Higher than Lead-Based and Ca-Zn[2]Good76[3]Excellent initial color retention

Experimental Protocols

To ensure the reproducibility and accurate comparison of stabilizer performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.

Thermal Stability Analysis: Congo Red Test

Objective: To determine the time until the evolution of HCl gas from a heated PVC sample, indicating the onset of rapid degradation.

Apparatus:

  • Oil bath with thermostatic control

  • Test tubes (18x150 mm)

  • Congo Red indicator paper strips

  • Timing device

Procedure:

  • A pre-weighed amount of the PVC compound (e.g., 2.5 g) is placed into a test tube.

  • The test tube is immersed in the oil bath, preheated to the test temperature (typically 180°C or 200°C).[4][5][6]

  • A strip of Congo Red paper is placed at the top of the test tube, ensuring it does not touch the PVC sample.

  • The time is recorded from the moment the test tube is immersed in the oil bath until the Congo Red paper turns from red to blue.[4] This time is reported as the thermal stability time.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere, providing data on thermal decomposition temperatures.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • A small, accurately weighed sample of the PVC compound (typically 5-10 mg) is placed in a sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of degradation temperature (Tonset) and the temperature at specific weight loss percentages (e.g., 5%) are determined from the resulting TGA curve.[2]

Color Stability Measurement (Yellowness Index)

Objective: To quantify the change in color of a PVC sample after exposure to heat, which is an indicator of the effectiveness of the heat stabilizer in preventing discoloration.

Apparatus:

  • Spectrophotometer or colorimeter

  • Forced-air oven

Procedure:

  • Initial color measurements of the prepared PVC samples are taken using a spectrophotometer, and the CIE Lab* values are recorded.

  • The samples are then placed in a forced-air oven at a specified temperature (e.g., 180°C) for a defined period.

  • At regular intervals, samples are removed from the oven, allowed to cool to room temperature, and their color is measured again.

  • The change in color (ΔE) and the Yellowness Index (YI) are calculated from the Lab values. The Yellowness Index can be calculated according to ASTM D1925.

Signaling Pathways and Experimental Workflows

The thermal degradation of PVC and the mechanisms of stabilization can be visualized to better understand the underlying chemical processes.

PVC_Degradation_Pathway PVC PVC Polymer Chain (-CH2-CHCl-)n Initiation Initiation: Dehydrochlorination PVC->Initiation Heat Heat (Processing Temperature) Heat->Initiation Defect Structural Defects (e.g., Allylic Chlorine) Defect->Initiation HCl Hydrogen Chloride (HCl) Initiation->HCl releases Polyene Polyene Formation (-CH=CH-)n Initiation->Polyene forms Autocatalysis Autocatalytic Acceleration HCl->Autocatalysis catalyzes Degradation Degraded PVC: Discoloration, Loss of Properties Polyene->Degradation leads to Autocatalysis->Initiation

Caption: PVC Thermal Degradation Pathway.

The primary mechanism of PVC degradation is dehydrochlorination, initiated by heat and structural defects in the polymer chain. This process releases HCl, which in turn autocatalyzes further degradation, leading to the formation of conjugated double bonds (polyenes) that cause discoloration and a decline in physical properties.[7]

Stabilization_Mechanism cluster_stabilizers Heat Stabilizer Alternatives cluster_actions Stabilization Actions cluster_outcome Result CaZn Calcium-Zinc (Ca-Zn) Stabilizer HCl_Scavenging HCl Scavenging CaZn->HCl_Scavenging Primary Action Chlorine_Substitution Labile Chlorine Substitution CaZn->Chlorine_Substitution Synergistic Action Organotin Organotin Stabilizer Organotin->HCl_Scavenging Organotin->Chlorine_Substitution Key Action Peroxide_Decomposition Peroxide Decomposition Organotin->Peroxide_Decomposition OBS Organic-Based Stabilizer (OBS) OBS->HCl_Scavenging Stabilized_PVC Stabilized PVC: - Improved Thermal Stability - Good Color Hold - Maintained Properties HCl_Scavenging->Stabilized_PVC Chlorine_Substitution->Stabilized_PVC Peroxide_Decomposition->Stabilized_PVC Experimental_Workflow cluster_testing Performance Evaluation Start Start: Select PVC Resin and Stabilizer Systems Compounding Compounding: Dry blend PVC resin, stabilizer, and other additives Start->Compounding Processing Processing: Melt mixing (e.g., two-roll mill) to create sheets or samples Compounding->Processing Sample_Prep Sample Preparation: Cut specimens for each test Processing->Sample_Prep Thermal_Tests Thermal Analysis: - TGA - DSC - Congo Red Test Sample_Prep->Thermal_Tests Mechanical_Tests Mechanical Testing: - Tensile Strength - Impact Strength Sample_Prep->Mechanical_Tests Optical_Tests Optical Properties: - Colorimetry (Yellowness Index) - Haze/Transparency Sample_Prep->Optical_Tests Analysis Data Analysis and Comparison Thermal_Tests->Analysis Mechanical_Tests->Analysis Optical_Tests->Analysis Conclusion Conclusion: Select Optimal Stabilizer for Application Analysis->Conclusion

References

A Comparative Performance Analysis of Barium Cadmium Laurate and Barium Zinc Stabilizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of barium cadmium laurate and barium zinc heat stabilizers, primarily used in polyvinyl chloride (PVC) applications. This analysis is based on available experimental data and established stabilization mechanisms to assist researchers and professionals in selecting the appropriate stabilizer for their specific needs.

Executive Summary

Barium cadmium-based stabilizers, including barium cadmium laurate, have historically been favored for their exceptional heat and light stability in PVC products.[1] However, due to significant environmental and health concerns related to the toxicity of cadmium, their use has been largely phased out in many regions, including Europe.[1] Barium zinc stabilizers have emerged as a common, non-toxic alternative, offering a different performance profile.[2] This guide delves into a detailed comparison of their performance characteristics, supported by experimental protocols and mechanistic insights.

Performance Comparison: Barium Cadmium Laurate vs. Barium Zinc

The performance of these stabilizers is primarily evaluated based on their ability to prevent the thermal degradation of PVC, which involves the release of hydrochloric acid (HCl) and the formation of color-inducing polyene structures.

Performance ParameterBarium Cadmium Laurate SystemBarium Zinc SystemKey Observations
Initial Color Hold ExcellentGood to ExcellentBarium cadmium systems are renowned for providing outstanding initial color and clarity to PVC products.[3] Barium zinc systems also offer good initial color, which can be enhanced with co-stabilizers.[4]
Long-Term Heat Stability ExcellentGoodBarium cadmium stabilizers provide superior long-term heat stability, effectively preventing discoloration and degradation over extended processing times or exposure to heat.[1][5] Barium zinc systems offer good long-term stability but can be prone to "zinc burning" if not properly formulated.[6]
Light Stability ExcellentGoodThe presence of cadmium contributes to excellent weatherability and resistance to UV degradation.[1] Barium zinc stabilizers can provide good light stability, often enhanced with the use of UV absorbers and other co-stabilizers.[7]
"Zinc Burning" Not applicableA known issueBarium zinc stabilizers can lead to a rapid, catastrophic degradation and blackening of the PVC known as "zinc burning." This occurs due to the formation of zinc chloride (ZnCl₂), a strong Lewis acid that accelerates HCl release.[6][8]
Toxicity & Environmental Impact HighLowCadmium is a heavy metal with high toxicity, leading to significant environmental and health concerns.[1] Barium zinc stabilizers are considered a much safer and more environmentally friendly alternative.[2]
Regulatory Status Highly RestrictedWidely AcceptedThe use of cadmium-based stabilizers is heavily restricted or banned in many countries and applications.[1] Barium zinc stabilizers are a widely accepted replacement.

Experimental Protocols

The following are standard experimental methods used to evaluate the performance of PVC heat stabilizers.

Static Thermal Stability Test (Oven Aging)

Objective: To assess the stabilizer's ability to prevent discoloration of PVC when exposed to a constant high temperature over time.

Methodology:

  • Sample Preparation: PVC resin is compounded with the stabilizer (e.g., barium cadmium laurate or barium zinc) and other necessary additives (plasticizers, lubricants) using a two-roll mill to form a homogenous sheet.

  • Test Specimens: Small, uniform pieces are cut from the PVC sheet.

  • Aging: The specimens are placed in a preheated oven at a specified temperature, typically 180°C.

  • Observation: The color of the specimens is observed and recorded at regular intervals (e.g., every 10-15 minutes).

  • Endpoint: The test is concluded when the samples undergo significant discoloration, typically turning dark brown or black. The time to failure is recorded as the static thermal stability time.

Congo Red Test

Objective: To determine the thermal stability time by detecting the release of hydrochloric acid (HCl) from the degrading PVC.

Methodology:

  • Sample Preparation: A small, weighed amount of the stabilized PVC compound is placed in a test tube.

  • Apparatus Setup: The test tube is immersed in a constant temperature oil bath (e.g., 180°C or 200°C). A strip of Congo Red indicator paper is suspended above the PVC sample.

  • Detection: As the PVC degrades, it releases HCl gas, which rises and reacts with the Congo Red paper.

  • Endpoint: The time taken for the Congo Red paper to change color from red to blue is recorded as the thermal stability time. A longer time indicates better thermal stability.

Dynamic Thermal Stability Test (Torque Rheometry)

Objective: To evaluate the stabilizer's performance under conditions that simulate actual processing, involving both heat and mechanical shear.

Methodology:

  • Sample Loading: The stabilized PVC compound is loaded into the heated mixing chamber of a torque rheometer (e.g., a Brabender Plastograph).

  • Processing: The material is subjected to a constant temperature and shear rate (rotor speed).

  • Data Acquisition: The torque required to mix the material is recorded over time. As the PVC degrades, cross-linking occurs, leading to an increase in viscosity and, consequently, the measured torque.

  • Endpoint: The stability time is determined as the time from the initial loading to the point of a sharp increase in torque, which indicates the onset of rapid degradation.

Stabilization Mechanisms

The stabilization of PVC by mixed metal carboxylates like barium cadmium laurate and barium zinc involves a synergistic interaction between the metal soaps.

Barium Cadmium Laurate Stabilization Pathway

In a Ba-Cd system, the cadmium carboxylate is the primary stabilizer, while the barium carboxylate acts as a secondary stabilizer.

G PVC_Degradation PVC Degradation (Heat) HCl HCl (gas) PVC_Degradation->HCl releases Allylic_Cl Allylic Chlorine (Unstable Site) PVC_Degradation->Allylic_Cl forms Cd_Laurate Cadmium Laurate HCl->Cd_Laurate reacts with Allylic_Cl->Cd_Laurate reacts with CdCl2 Cadmium Chloride (CdCl₂) Cd_Laurate->CdCl2 forms Stable_Ester Stable Ester Group Cd_Laurate->Stable_Ester replaces Cl with Laurate Ba_Laurate Barium Laurate Ba_Laurate->Cd_Laurate regenerates BaCl2 Barium Chloride (BaCl₂ - less harmful) Ba_Laurate->BaCl2 forms CdCl2->Ba_Laurate reacts with

Caption: Synergistic stabilization mechanism of Barium-Cadmium stabilizers in PVC.

The primary role of the cadmium laurate is to replace the unstable allylic chlorine atoms on the PVC backbone with more stable laurate groups. It also neutralizes the released HCl. The barium laurate then reacts with the formed cadmium chloride (CdCl₂) to regenerate the active cadmium stabilizer and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to the PVC.[8] This synergistic cycle provides excellent long-term stability.

Barium Zinc Stabilization Pathway and "Zinc Burning"

In a Ba-Zn system, zinc carboxylate is a highly effective primary stabilizer, but its reaction product, zinc chloride (ZnCl₂), is a potent degradation catalyst.

Caption: Barium-Zinc stabilization and the "Zinc Burning" phenomenon in PVC.

Similar to the cadmium stabilizer, the zinc stabilizer replaces labile chlorines and neutralizes HCl. However, the resulting ZnCl₂ is a strong Lewis acid that vigorously catalyzes further dehydrochlorination, leading to rapid and severe discoloration known as "zinc burning".[6][8] The role of the barium stabilizer is crucial; it reacts with the ZnCl₂ to regenerate the zinc stabilizer and form the much less harmful BaCl₂.[8] This is why a proper ratio of barium to zinc is critical for the performance of these systems.

Conclusion

The choice between barium cadmium laurate and barium zinc stabilizers represents a trade-off between performance and safety. While barium cadmium laurate offers superior thermal and light stability, its high toxicity and the associated environmental and regulatory issues make it an unsuitable choice for most modern applications.[1]

Barium zinc stabilizers, on the other hand, provide a viable, non-toxic alternative with good overall performance.[7] Although they are susceptible to "zinc burning," this can be effectively managed through careful formulation with co-stabilizers like barium carboxylates, phosphites, and antioxidants. For researchers and professionals, the focus should be on optimizing barium zinc stabilizer systems to meet the performance requirements of their specific applications while adhering to safety and environmental standards.

References

Comparative Efficacy of Lauric Acid, Barium Cadmium Salt as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Lauric acid, barium cadmium salt's performance as a heat stabilizer in various polymers, benchmarked against leading alternatives such as Calcium-Zinc (Ca/Zn) and Organotin stabilizers. This guide provides researchers, scientists, and drug development professionals with objective data, detailed experimental protocols, and visual representations of stabilization mechanisms to inform material selection and development.

This compound, a mixed metal soap, has historically been a prominent heat stabilizer, particularly for polyvinyl chloride (PVC). Its efficacy in preventing thermal degradation, characterized by discoloration and loss of mechanical properties, has been well-documented. However, due to environmental and health concerns associated with cadmium, the industry has largely transitioned to alternative stabilizer systems. This guide presents a comparative overview of the performance of this compound against contemporary alternatives, offering valuable insights for material formulation and development.

Performance in Polyvinyl Chloride (PVC)

PVC is the most common application for barium cadmium-based stabilizers. They are known to impart excellent heat and light stability to both rigid and flexible PVC formulations.[1][2]

Key Performance Attributes in PVC:

  • High Heat Stability: Barium cadmium laurate provides exceptional long-term heat stability, making it suitable for demanding processing conditions.[2]

  • Excellent Light Stability: It offers good resistance to UV degradation, crucial for outdoor applications.[1]

  • Good Transparency: In many formulations, it can maintain the clarity of the PVC product.[2]

Comparative Performance Data in Rigid PVC

The following table summarizes the performance of this compound in comparison to Calcium-Zinc (Ca/Zn) and Organotin stabilizers in a rigid PVC formulation.

Performance MetricThis compoundCalcium-Zinc (Ca/Zn) StabilizerOrganotin StabilizerTest Method
Static Heat Stability (180°C)
Initial Color (Yellowness Index)5.26.83.5ASTM D1925
Time to Severe Discoloration (min)756090Visual Assessment
Dynamic Heat Stability (Brabender Plastograph) ASTM D2538
Stability Time (min at 190°C, 60 rpm)453555
Accelerated Weathering (QUV, 500 hours) ASTM G154
Color Change (ΔE*)3.14.52.8ASTM D2244
Gloss Retention (%)858090ASTM D523
Mechanical Properties (after heat aging)
Tensile Strength Retention (%)928895ASTM D638
Impact Strength Retention (%)888592ASTM D256

Note: The data presented is a synthesis of typical values found in technical literature and may vary depending on the specific formulation and processing conditions.

Performance in Polyolefins (Polyethylene and Polypropylene)

While less common, mixed metal stabilizers can be used in polyolefins (polyethylene - PE, and polypropylene - PP) to improve their thermal-oxidative stability during processing and service life. However, specific performance data for this compound in these polymers is scarce in publicly available literature. The primary stabilization of polyolefins is typically achieved through the use of phenolic antioxidants and phosphites.

The general mechanism of action for metal soaps in polyolefins involves the neutralization of acidic residues from polymerization catalysts and the synergistic interaction with other antioxidants.

Alternatives to this compound

Concerns over the toxicity of cadmium have driven the development of several effective alternative stabilizer systems.

  • Calcium-Zinc (Ca/Zn) Stabilizers: These are the most widely adopted non-toxic alternatives for a broad range of PVC applications.[3] They offer a good balance of performance and cost-effectiveness, though they may not always match the long-term heat stability of barium-cadmium systems.[4][5]

  • Organotin Stabilizers: These stabilizers, particularly mercaptides and carboxylates, offer excellent heat stability, transparency, and good mechanical properties in PVC.[6][7] They are often considered high-performance alternatives, albeit at a higher cost.

  • Organic-Based Stabilizers (OBS): This emerging class of stabilizers offers heavy-metal-free solutions with good performance characteristics, particularly in terms of initial color and processability.[4][5]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of polymer stabilizers.

Static Heat Stability (Oven Aging)

Objective: To assess the resistance of the polymer to discoloration when exposed to elevated temperatures over time.

Apparatus:

  • Forced-air circulating oven

  • Colorimeter or spectrophotometer

  • Sample plaques of the polymer formulation

Procedure:

  • Prepare standardized plaques of the polymer compound containing the stabilizer to be tested.

  • Place the plaques in the oven at a specified temperature (e.g., 180°C for rigid PVC).

  • Remove samples at regular intervals (e.g., every 15 minutes).

  • Measure the color of the samples using a colorimeter, typically recording the Yellowness Index (YI) according to ASTM D1925 or the CIE Lab* color space (ASTM D2244).

  • The time to a defined level of discoloration (e.g., a specific YI value or a noticeable brown/black color) is recorded as the static heat stability time.

Dynamic Heat Stability (Brabender Plastograph)

Objective: To evaluate the stability of the polymer under conditions of heat and shear, simulating processing conditions.

Apparatus:

  • Brabender Plastograph or similar torque rheometer with a heated mixing chamber.

Procedure:

  • Set the mixing chamber to the desired temperature and the rotor speed to a specified value (e.g., 190°C and 60 rpm for rigid PVC).

  • Add a pre-weighed amount of the polymer compound to the mixing chamber.

  • Record the torque as a function of time. The torque will initially increase as the polymer melts and then remain relatively stable.

  • As the polymer begins to degrade, cross-linking or chain scission will cause a significant change in the torque. The time from the start of the test until this rapid change in torque is recorded as the dynamic stability time.

Accelerated Weathering

Objective: To simulate the effects of outdoor exposure (sunlight and moisture) on the polymer's properties.

Apparatus:

  • QUV Accelerated Weathering Tester (ASTM G154) or Xenon Arc Weathering Chamber (ASTM G155).

Procedure:

  • Mount sample plaques in the weathering chamber.

  • Program the chamber for a specific cycle of UV exposure, temperature, and moisture (condensation or water spray). A common cycle for PVC is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Expose the samples for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • After exposure, evaluate the samples for changes in color (ΔE*), gloss, and mechanical properties (tensile strength, impact strength) compared to unexposed control samples.

Thermal-Oxidative Stability of Polyolefins (Oxidative Induction Time - OIT)

Objective: To determine the resistance of a stabilized polyolefin to oxidation at an elevated temperature in the presence of oxygen.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure (Isothermal OIT as per ASTM D3895):

  • Place a small, weighed sample (5-10 mg) of the polymer in a DSC pan.

  • Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

  • Once the temperature is stable, switch the purge gas from nitrogen to oxygen.

  • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT). A longer OIT indicates better thermal-oxidative stability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the degradation and stabilization mechanisms and a typical experimental workflow for evaluating stabilizers.

G cluster_degradation PVC Thermal Degradation Pathway cluster_stabilization Stabilization Mechanism PVC PVC Unstable PVC Unstable PVC PVC->Unstable PVC Heat Degraded PVC Degraded PVC Unstable PVC->Degraded PVC Dehydrochlorination HCl HCl Unstable PVC->HCl HCl->Unstable PVC Autocatalysis Stabilizer Stabilizer Stabilizer->Unstable PVC Neutralizes Allylic Chlorines Stabilizer->HCl HCl Scavenger Stable Complex Stable Complex HClStabilizer HClStabilizer HClStabilizer->Stable Complex

Figure 1: PVC Degradation and Stabilization Mechanism

G cluster_tests Testing Protocols Start Start Formulation Prepare Polymer Formulations (with different stabilizers) Start->Formulation SamplePrep Prepare Test Samples (e.g., plaques, films) Formulation->SamplePrep Testing Perform Accelerated Aging & Performance Tests SamplePrep->Testing Analysis Analyze Data (Color, Mechanical, Thermal) Testing->Analysis HeatAging Heat Aging (Static/Dynamic) Testing->HeatAging Weathering Accelerated Weathering (QUV/Xenon) Testing->Weathering Mechanical Mechanical Testing (Tensile, Impact) Testing->Mechanical Comparison Compare Performance of Stabilizers Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Figure 2: Experimental Workflow for Stabilizer Evaluation

References

Barium Cadmium Laurate: A Comparative Guide to Synergistic Effects in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of additives in polymer formulations is critical. This guide provides a comprehensive comparison of barium cadmium laurate's synergistic effects with other additives, primarily in the context of polyvinyl chloride (PVC) stabilization. The information is supported by experimental data and detailed protocols to facilitate informed decisions in material science and development.

Barium cadmium laurate is a well-established heat stabilizer for PVC, almost invariably used in combination with other additives to achieve enhanced performance through synergistic action. These combinations are designed to protect the polymer from degradation during high-temperature processing and to extend its service life by improving its resistance to environmental factors such as heat and UV light.

Mechanism of Synergistic Stabilization

The thermal degradation of PVC proceeds via a "zipper-like" dehydrochlorination reaction, releasing hydrochloric acid (HCl) which further catalyzes the degradation process. Mixed metal stabilizers, such as those containing barium cadmium laurate, function through a coordinated mechanism involving primary and secondary stabilizers.

  • Primary Stabilizers: Cadmium and zinc soaps, including their laurate salts, act as primary stabilizers. They function by replacing the unstable allylic chlorine atoms in the PVC polymer chain, thereby preventing the initiation of the dehydrochlorination cascade.

  • Secondary Stabilizers: Barium and calcium soaps, such as barium laurate, serve as secondary stabilizers. Their primary role is to neutralize the HCl that is inevitably formed. Crucially, they also react with the metal chlorides (e.g., cadmium chloride, zinc chloride) that are byproducts of the primary stabilization step. These metal chlorides are strong Lewis acids and can accelerate PVC degradation. The secondary stabilizer "regenerates" the primary stabilizer by exchanging its carboxylate ligand with the chloride, preventing the build-up of the detrimental metal chlorides.[1]

This synergistic relationship is essential for providing both excellent initial color and long-term stability to the PVC material.[2]

Performance Comparison of Stabilizer Systems

The effectiveness of a stabilizer system is evaluated based on its ability to prolong the thermal stability of the polymer. Common evaluation methods include the Congo Red test, which measures the time until HCl is evolved, and thermogravimetric analysis (TGA), which tracks the weight loss of the material as a function of temperature.

Thermal Stability Data
Stabilizer SystemTest MethodPerformance MetricResultReference
PVC (unstabilized)TGAOnset of Degradation~200 °C[3]
PVC + Ba/Cd/Zn StearateCongo Red TestStability Time at 180°CSignificantly longer than unstabilized PVC[2]
PVC + Ca/Zn StearateCongo Red TestStability Time at 180°CGenerally shorter than Ba/Cd systems[4][5]
PVC + Dibasic Lead StearateCongo Red TestStability Time at 180°CComparable or superior to Ba/Cd systems in some cases[2]
PVC + Organic Based Stabilizers (OBS)TGAOnset of DegradationCan be higher than metal-based systems[5][6]

Note: The performance of a stabilizer system is highly dependent on the specific formulation, including the presence of co-stabilizers and other additives.

Synergistic Effects with Co-additives

The performance of barium cadmium laurate is significantly enhanced when used in conjunction with other additives.

  • Zinc Soaps (e.g., Zinc Stearate): The inclusion of zinc stearate provides excellent initial color stability. The synergistic mechanism described above, where the barium soap neutralizes the zinc chloride formed, is key to preventing "zinc burning," a rapid, catastrophic degradation.[1][7]

  • Phosphite Esters: These organic compounds act as secondary stabilizers and chelating agents. They can react with and neutralize HCl and also form complexes with metal chlorides, preventing them from catalyzing degradation. This leads to improved color, transparency, and long-term heat stability.

  • Polyols (e.g., Pentaerythritol): Polyols contribute to long-term stability by chelating metal chlorides and potentially by reacting with allylic chlorine atoms in the PVC chain. Their synergistic effect with mixed metal soaps can significantly prolong the induction period of dehydrochlorination.[8]

  • Epoxidized Soybean Oil (ESBO): ESBO acts as a co-stabilizer by scavenging HCl and can also function as a plasticizer. It is particularly effective in improving the long-term stability of Ca/Zn and Ba/Zn systems.[9]

Experimental Protocols

Congo Red Test for Thermal Stability

Objective: To determine the static thermal stability of a PVC compound by measuring the time required for the evolution of hydrogen chloride at a constant temperature.

Apparatus:

  • Heating bath (oil or aluminum block) capable of maintaining a temperature of 180 ± 1°C.

  • Test tubes (e.g., 18 x 150 mm).

  • Congo Red indicator paper.

  • Stoppers with a small glass tube insert.

  • Timer.

Procedure:

  • Prepare PVC compound samples by thoroughly mixing the PVC resin with the stabilizer system and any other additives.

  • Place a weighed amount of the PVC compound (e.g., 2.5 g) into a clean, dry test tube.

  • Insert a strip of Congo Red paper into the small glass tube so that it extends a few millimeters from the end.

  • Place the stopper with the glass tube into the test tube, ensuring the Congo Red paper is positioned a set distance above the PVC sample (e.g., 20 mm).[10]

  • Immerse the test tube in the heating bath maintained at 180°C.

  • Start the timer.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time at which the color change is first observed. This is the thermal stability time.[11]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of a PVC compound by measuring its weight loss as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., alumina or platinum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Accurately weigh a small amount of the PVC compound (e.g., 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperatures at different percentages of weight loss.[3][12]

Accelerated Weathering Test (ASTM G154)

Objective: To simulate the damaging effects of sunlight and moisture on PVC compounds in a laboratory setting.

Apparatus:

  • Fluorescent UV accelerated weathering tester (e.g., QUV).

  • UVA-340 fluorescent lamps to simulate sunlight.

  • Specimen holders.

Procedure:

  • Prepare flat panels of the PVC compound.

  • Mount the specimens in the holders.

  • Program the weathering tester for a specific cycle of UV exposure and condensation. A common cycle is 8 hours of UV exposure at a black panel temperature of 60°C followed by 4 hours of condensation at 50°C.[13]

  • The irradiance level of the UVA-340 lamps should be controlled, for example, at 0.89 W/m²/nm at 340 nm.

  • Expose the specimens for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • Periodically remove the specimens and evaluate them for changes in properties such as color (using a spectrophotometer to measure ΔE*), gloss, and mechanical properties (e.g., tensile strength, impact resistance).[14][15]

Visualizations

Synergistic_Stabilization_Mechanism PVC PVC Chain (-CH2-CHCl-)n UnstableSite Unstable Allylic Chlorine Site PVC->UnstableSite Heat Degradation Dehydrochlorination (Zipper Reaction) UnstableSite->Degradation PrimaryStab Primary Stabilizer (Cadmium Laurate) UnstableSite->PrimaryStab reacts with HCl HCl Degradation->HCl releases HCl->Degradation autocatalyzes StabilizedPVC Stabilized PVC (Ester Group) PrimaryStab->StabilizedPVC forms CdCl2 Cadmium Chloride (CdCl2) - Lewis Acid PrimaryStab->CdCl2 forms CdCl2->Degradation accelerates SecondaryStab Secondary Stabilizer (Barium Laurate) SecondaryStab->HCl neutralizes SecondaryStab->CdCl2 reacts with RegeneratedPrimary Regenerated Primary Stabilizer SecondaryStab->RegeneratedPrimary regenerates BaCl2 Barium Chloride (BaCl2) - Less Harmful SecondaryStab->BaCl2 forms

Caption: Synergistic stabilization mechanism of Ba/Cd laurate in PVC.

Congo_Red_Test_Workflow Start Start PrepSample Prepare PVC Compound (Resin + Stabilizer) Start->PrepSample WeighSample Weigh 2.5g of Compound into Test Tube PrepSample->WeighSample Assemble Assemble Test Tube, Stopper, and Indicator WeighSample->Assemble PrepIndicator Insert Congo Red Paper into Glass Tube PrepIndicator->Assemble Heat Immerse in Heating Bath at 180°C Assemble->Heat Timer Start Timer Heat->Timer Observe Observe for Color Change (Red to Blue) Timer->Observe Observe->Observe RecordTime Record Thermal Stability Time Observe->RecordTime Color Change End End RecordTime->End

Caption: Experimental workflow for the Congo Red test.

References

A Comparative Analysis of Barium Cadmium Laurate and Alternative PVC Heat Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the stabilizing mechanism and performance of barium cadmium laurate with alternative heat stabilizers for polyvinyl chloride (PVC). The information presented is intended for researchers, scientists, and professionals in drug development who utilize PVC in their applications and require a thorough understanding of its stabilization. This document summarizes quantitative data from various studies, details experimental protocols for key evaluation methods, and visualizes the chemical pathways involved in PVC stabilization.

Introduction to PVC Degradation and the Role of Heat Stabilizers

Polyvinyl chloride (PVC) is a versatile and widely used polymer. However, it is susceptible to thermal degradation at processing temperatures (typically above 170°C). This degradation involves the elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences in the polymer chain.[1] This process, known as dehydrochlorination, results in discoloration (from yellow to black), and a significant deterioration of the mechanical and electrical properties of the material.[2]

Heat stabilizers are essential additives that protect PVC from thermal degradation during processing and its service life.[3] They function primarily through two mechanisms:

  • HCl Scavenging: Neutralizing the hydrogen chloride gas as it is evolved, thereby preventing its catalytic effect on further degradation.[4]

  • Substitution of Labile Chlorine Atoms: Replacing the unstable chlorine atoms (allylic and tertiary chlorides) in the PVC chain with more stable functional groups, thus inhibiting the initiation of the "zipper-like" dehydrochlorination reaction.[5]

Barium Cadmium Laurate: A High-Performance Stabilizer

Barium cadmium laurate is a mixed metal soap stabilizer that has historically been favored for its excellent heat and light stability, good dispersibility, and transparency in PVC products.[1][6][7] It is often used in combination with other metal soaps, such as those of zinc, in liquid or solid forms.[8]

The Synergistic Stabilizing Mechanism

The effectiveness of barium-cadmium systems stems from a synergistic interaction between the two metal carboxylates. Cadmium carboxylates are highly effective at replacing labile chlorine atoms, but the resulting cadmium chloride (CdCl2) is a strong Lewis acid that can catalyze further degradation. Barium carboxylates, while less reactive in substituting labile chlorines, are excellent HCl scavengers and can regenerate the more active cadmium stabilizer.[5]

The proposed mechanism involves the following key steps:

  • Substitution by Cadmium Laurate: The cadmium laurate reacts with an unstable allylic chloride on the PVC chain, replacing it with a more stable laurate group.

  • HCl Scavenging and Regeneration: The barium laurate neutralizes the evolved HCl. Simultaneously, it reacts with the formed cadmium chloride to regenerate cadmium laurate, thus maintaining the stabilizing efficiency over a longer period.

Stabilizing_Mechanism_BaCd cluster_pvc_degradation PVC Degradation cluster_stabilization Stabilization by Barium Cadmium Laurate PVC_Chain PVC Chain (...-CH2-CHCl-...) Unstable_PVC Unstable PVC (...-CH=CH-CHCl-...) PVC_Chain->Unstable_PVC Heat Degraded_PVC Degraded PVC (...-CH=CH-CH=CH-...) + HCl Unstable_PVC->Degraded_PVC Dehydrochlorination Stabilized_PVC Stabilized PVC (...-CH=CH-CH(OOCR)-...) Unstable_PVC->Stabilized_PVC Substitution Metal_Chlorides Barium Chloride (BaCl2) Cadmium Chloride (CdCl2) Degraded_PVC->Metal_Chlorides HCl Scavenging BaCd_Laurate Barium Cadmium Laurate (Ba(OOCR)2 / Cd(OOCR)2) BaCd_Laurate->Stabilized_PVC BaCd_Laurate->Metal_Chlorides Regenerated_Cd_Laurate Regenerated Cadmium Laurate (Cd(OOCR)2) BaCd_Laurate->Regenerated_Cd_Laurate Metal_Chlorides->Regenerated_Cd_Laurate Synergistic Regeneration

Figure 1. Stabilizing mechanism of Barium Cadmium Laurate in PVC.

Alternative Heat Stabilizers: A Comparative Overview

Due to the toxicity and environmental concerns associated with cadmium, its use has been significantly restricted, leading to the development of several alternative stabilizer systems.[6] The primary alternatives include organotin compounds and mixed metal soaps based on calcium and zinc.

Organotin Stabilizers

Organotin compounds, particularly organotin mercaptides and carboxylates, are considered among the most efficient heat stabilizers for PVC.[3][4] They offer excellent thermal stability, high transparency, and good compatibility with other additives.[9]

Stabilizing Mechanism: Organotin stabilizers function by substituting labile chlorine atoms with mercaptide or carboxylate groups, which are more stable. They are also effective HCl scavengers.[9]

Organotin_Stabilization Unstable_PVC Unstable PVC (...-CH=CH-CHCl-...) Stabilized_PVC Stabilized PVC (...-CH=CH-CH(Y)-...) Unstable_PVC->Stabilized_PVC Substitution Organotin Organotin Stabilizer (R2SnY2) Organotin->Stabilized_PVC Organotin_Chloride Organotin Chloride (R2SnClY) Organotin->Organotin_Chloride HCl HCl HCl->Organotin_Chloride HCl Scavenging

Figure 2. Stabilizing mechanism of Organotin compounds in PVC.

Calcium-Zinc Stabilizers

Calcium-zinc (Ca/Zn) based stabilizers are a non-toxic and environmentally friendly alternative to heavy metal stabilizers.[10] They are widely used in applications where safety is a primary concern, such as in food packaging and medical devices.[11]

Stabilizing Mechanism: Similar to Ba/Cd systems, Ca/Zn stabilizers work synergistically. Zinc stearate provides good initial color by replacing labile chlorines, but the resulting zinc chloride (ZnCl2) can promote degradation. Calcium stearate acts as an HCl scavenger and regenerates the zinc stearate.[12]

CaZn_Stabilization Unstable_PVC Unstable PVC (...-CH=CH-CHCl-...) Stabilized_PVC Stabilized PVC (...-CH=CH-CH(OOCR)-...) Unstable_PVC->Stabilized_PVC Substitution by Zn Stearate CaZn_Stearate Calcium-Zinc Stearate (Ca(OOCR)2 / Zn(OOCR)2) CaZn_Stearate->Stabilized_PVC Regenerated_Zn_Stearate Regenerated Zinc Stearate (Zn(OOCR)2) CaZn_Stearate->Regenerated_Zn_Stearate Synergistic Regeneration ZnCl2 Zinc Chloride (ZnCl2) Stabilized_PVC->ZnCl2 ZnCl2->Regenerated_Zn_Stearate

Figure 3. Stabilizing mechanism of Calcium-Zinc stabilizers in PVC.

Performance Comparison: Experimental Data

The following tables summarize quantitative data from comparative studies on the performance of different PVC heat stabilizers. It is important to note that direct comparisons can be challenging as performance depends on the specific formulation, processing conditions, and test methods used.

Thermal Stability

Table 1: Thermal Degradation Temperatures of PVC with Different Stabilizers

Stabilizer System5% Weight Loss Temperature (°C)Char Yield at 800°C (%)
Unstabilized PVC2767.9
Lead (Pb)-based29516.9
Calcium-Zinc (CaZn)29319.1
Organic Based Stabilizer (OBS)29714.3

Data sourced from a comparative study on PVC for pipe applications.[13]

Table 2: Congo Red Test for Thermal Stability Time

Stabilizer SystemThermal Stability Time at 185°C (minutes)
CaSt₂/ZnSt₂20.9
DPMA-Ca/DPMA-Zn48
APA-Ca/APA-Zn29.4

Data from a study on Ca/Zn based mixed metal stabilizers. Note: St = Stearate, DPMA = Diphenylmethane-4,4'-dicarboxylic acid, APA = Adipic acid.

Mechanical Properties

Table 3: Mechanical Properties of PVC with Different Stabilizers

Stabilizer SystemImpact Strength (kJ/m²)
PVC/Pb~5.5
PVC/CaZn~5.2
PVC/OBS~6.0

Data represents the initial impact strength from a study on PVC for pipe applications.[13]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small sample of the PVC compound (typically 5-10 mg) is placed in a high-purity alumina crucible.

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 800°C).

  • The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.[13]

TGA_Workflow Sample_Prep Sample Preparation (5-10 mg PVC compound) TGA_Instrument Place in TGA Instrument Sample_Prep->TGA_Instrument Heating Heat at Constant Rate (e.g., 10°C/min) in N2 atmosphere TGA_Instrument->Heating Data_Acquisition Record Weight vs. Temperature Heating->Data_Acquisition Analysis Determine Temperature at 5% Weight Loss Data_Acquisition->Analysis

Figure 4. Experimental workflow for Thermogravimetric Analysis (TGA).

Congo Red Test

Objective: To determine the thermal stability time of PVC compounds by detecting the evolution of hydrogen chloride.

Methodology:

  • A specified amount of the PVC sample is placed in a glass test tube.

  • A strip of Congo red indicator paper is placed in the test tube, a set distance above the sample.

  • The test tube is immersed in a constant temperature oil bath (e.g., 180°C or 185°C).

  • The time taken for the Congo red paper to change color (typically from red to blue) due to the presence of HCl is recorded as the thermal stability time.[12]

Congo_Red_Test_Workflow Sample_Placement Place PVC Sample in Test Tube Indicator_Placement Insert Congo Red Paper Sample_Placement->Indicator_Placement Heating Immerse in Oil Bath (e.g., 185°C) Indicator_Placement->Heating Observation Monitor for Color Change Heating->Observation Record_Time Record Thermal Stability Time Observation->Record_Time

Figure 5. Experimental workflow for the Congo Red Test.

Conclusion

Barium cadmium laurate has been a highly effective heat stabilizer for PVC, offering excellent thermal and light stability through a synergistic mechanism. However, due to the toxicity of cadmium, the industry has largely shifted towards safer alternatives. Organotin stabilizers provide superior performance in many aspects, while calcium-zinc systems offer a non-toxic and environmentally friendly solution, albeit with potentially lower thermal performance in some cases. The choice of a suitable heat stabilizer depends on the specific application requirements, processing conditions, and regulatory considerations. The experimental data and protocols presented in this guide provide a foundation for an informed selection process.

References

A Comparative Analysis of Lauric Acid, Barium Cadmium Salt and Organotin Stabilizers for PVC Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide

The thermal stabilization of polyvinyl chloride (PVC) is a critical aspect of its processing and long-term durability. Without effective stabilization, PVC is susceptible to degradation at processing temperatures, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas.[1] For decades, various chemical additives have been employed to counteract this degradation. Among these, mixed metal soaps, such as lauric acid, barium cadmium salt, and organotin compounds have been prominent. This guide provides a detailed, objective comparison of the performance of these two classes of stabilizers, supported by experimental data and methodologies, to aid researchers and professionals in making informed decisions for their applications.

Executive Summary

Organotin stabilizers are generally considered the most efficient and effective heat stabilizers for PVC, offering superior thermal stability, excellent color retention, and suitability for transparent applications.[2] While barium-cadmium stabilizers, including this compound, provide good heat stability and weatherability, their use has significantly declined due to the high toxicity of cadmium.[3] The performance advantages of organotin stabilizers are evident in both static and dynamic thermal stability tests.

Performance Comparison: A Data-Driven Overview

The selection of a heat stabilizer is often a balance between performance, cost, and regulatory considerations. While both barium-cadmium laurates and organotin stabilizers can effectively protect PVC from thermal degradation, their performance characteristics differ significantly. Organotin stabilizers, particularly mercaptide and carboxylate derivatives, consistently demonstrate superior performance in key areas.[1]

Quantitative Performance Data

The following table summarizes typical performance data obtained from dynamic thermal stability testing using a torque rheometer, which simulates the shear and heat conditions of PVC processing.

Performance MetricThis compoundOrganotin Stabilizer (Dibutyl Tin Mercaptide)Test Method
Fusion Time (min) LongerShorterTorque Rheometry
Rheological Stability Time (min) ModerateLongestTorque Rheometry
Initial Color Hold GoodExcellentOven Aging / Visual Inspection
Long-Term Stability GoodExcellentOven Aging / Congo Red Test
Transparency Moderate to GoodExcellentVisual Inspection
Toxicity High (due to Cadmium)Varies (some approved for food contact)-

Note: The values presented are comparative and can vary depending on the specific formulation, processing conditions, and the specific type of organotin stabilizer used.

Detailed Performance Analysis

Thermal Stability: Organotin stabilizers provide exceptional thermal stability, allowing for higher processing temperatures without significant degradation of the PVC matrix.[4] This is reflected in longer rheological stability times in torque rheometry tests. A study evaluating various stabilizer systems found that dibutyl tin mercaptide was the best performer, while Ba/Cd stabilizers were classified as medium-efficiency stabilizers.

Color Retention: One of the most noticeable signs of PVC degradation is discoloration, progressing from yellow to brown and eventually black. Organotin stabilizers offer excellent initial color hold and long-term color stability, making them ideal for applications where aesthetics are crucial, such as transparent films and profiles.[5] Barium-cadmium stabilizers also provide good initial color but may not perform as well as organotins over extended periods of heat exposure.

Transparency: For applications requiring high clarity, such as medical tubing and food packaging, organotin stabilizers are the preferred choice.[5] Their high compatibility with the PVC matrix results in minimal haze and excellent transparency. While some formulations with barium-cadmium laurate can achieve good clarity, they are generally less effective in this regard compared to organotins.

Toxicity and Environmental Impact: A significant drawback of this compound is the presence of cadmium, a heavy metal with known toxicity. This has led to regulatory restrictions and a voluntary phasing out of cadmium-based stabilizers in many regions, including the European Union.[3] In contrast, certain organotin stabilizers, such as some octyltin compounds, have received approval for food contact applications, highlighting their lower toxicity profile.[4]

Mechanisms of Stabilization

The efficacy of a heat stabilizer is determined by its chemical mechanism of action in preventing PVC degradation.

This compound: A Synergistic Approach

Barium-cadmium stabilizers function through a synergistic mechanism. The more reactive cadmium laurate is considered the primary stabilizer, while the barium laurate acts as a secondary stabilizer. The key reactions are:

  • Neutralization of HCl: Both barium and cadmium laurates react with and neutralize the HCl gas released during PVC degradation, preventing it from catalyzing further degradation.

  • Replacement of Labile Chlorine Atoms: The cadmium laurate can replace unstable allylic chlorine atoms on the PVC polymer chain with more stable laurate groups.

  • Synergistic Regeneration: The cadmium chloride (CdCl₂) formed is a strong Lewis acid that can accelerate PVC degradation. The barium laurate reacts with CdCl₂ to regenerate the active cadmium laurate and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to PVC stability. This regeneration cycle prolongs the stabilizing effect.[6]

G cluster_0 PVC Degradation cluster_1 Ba/Cd Stabilization PVC PVC Chain Degraded_PVC Degraded PVC (Polyene Structures) PVC->Degraded_PVC Heat HCl HCl Degraded_PVC->HCl releases Cd_Laurate Cadmium Laurate Degraded_PVC->Cd_Laurate stabilizes HCl->Cd_Laurate reacts with Ba_Laurate Barium Laurate HCl->Ba_Laurate reacts with BaCd_Laurate Ba/Cd Laurate BaCd_Laurate->Cd_Laurate BaCd_Laurate->Ba_Laurate CdCl2 Cadmium Chloride Cd_Laurate->CdCl2 BaCl2 Barium Chloride Ba_Laurate->BaCl2 CdCl2->Cd_Laurate regenerates CdCl2->Ba_Laurate reacts with

Figure 1: Stabilization mechanism of this compound.
Organotin Stabilizers: Highly Efficient HCl Scavengers

Organotin stabilizers, particularly mercaptides, are highly efficient due to their ability to perform two critical functions:

  • Rapid HCl Scavenging: The tin-sulfur or tin-oxygen bonds in organotin compounds readily react with and neutralize HCl, forming organotin chlorides.[7] This is a very fast and efficient process.

  • Displacement of Unstable Chlorine: Organotin stabilizers can replace the labile allylic chlorine atoms in the PVC chain with more stable mercaptide or carboxylate groups. This effectively "repairs" the defect sites in the polymer, preventing the initiation of the "zipper-like" dehydrochlorination reaction.[2]

G cluster_0 PVC Degradation cluster_1 Organotin Stabilization PVC PVC Chain with Labile Chlorine Degraded_PVC Degraded PVC PVC->Degraded_PVC Heat Stabilized_PVC Stabilized PVC PVC->Stabilized_PVC HCl HCl Degraded_PVC->HCl releases Organotin_Chloride Organotin Chloride HCl->Organotin_Chloride Organotin Organotin Stabilizer Organotin->PVC replaces labile Cl Organotin->HCl neutralizes

Figure 2: Stabilization mechanism of Organotin Stabilizers.

Experimental Protocols for Performance Evaluation

To ensure an objective comparison of PVC stabilizers, standardized experimental protocols are essential. The following are key methods used to evaluate their performance.

Static Thermal Stability: Congo Red Test (ISO 182-1 / ASTM D4202)

This method determines the time at which a PVC compound begins to release a significant amount of HCl at a constant temperature.

Methodology:

  • A specified amount of the PVC compound is placed in a test tube.

  • The test tube is heated in a thermostatically controlled oil bath at a specified temperature (e.g., 180°C or 200°C).[8]

  • A strip of Congo red indicator paper is suspended above the sample.[9]

  • The time taken for the Congo red paper to change color from red to blue (indicating the presence of acidic HCl gas) is recorded as the thermal stability time.[8]

Interpretation: A longer thermal stability time indicates a more effective stabilizer.

Static Thermal Stability: Oven Aging Test (ASTM D2115)

This practice evaluates the resistance of a PVC compound to discoloration when exposed to elevated temperatures over time.

Methodology:

  • PVC specimens (molded plaques or milled sheets) are prepared.

  • The specimens are placed in a forced-air oven at a specified temperature (e.g., 180°C).[10]

  • Specimens are removed at regular intervals (e.g., every 15 or 30 minutes).

  • The color of the aged specimens is compared to a standard color scale or measured using a colorimeter to quantify the degree of discoloration (e.g., Yellowness Index).[10]

Interpretation: A slower rate of discoloration indicates better thermal stability.

Dynamic Thermal Stability: Torque Rheometry

This method assesses the thermal stability of a PVC compound under conditions of continuous mixing and shear, simulating processing in an extruder.

Methodology:

  • A defined amount of the PVC compound is added to the heated chamber of a torque rheometer (e.g., Brabender or Haake).[11]

  • The material is subjected to a constant temperature and rotor speed.

  • The torque required to mix the material is recorded over time. The resulting graph, often called a "Brabender curve," shows several key points:

    • Fusion Time: The time required for the PVC powder to melt and form a homogenous mass.

    • Equilibrium Torque: The torque value once the material is fully melted, which relates to melt viscosity.

    • Stability Time: The time from the start of the test until the torque begins to rise sharply, indicating cross-linking and degradation.[12]

Interpretation: A longer stability time indicates superior dynamic thermal stability.

G Start Prepare PVC Compound (PVC + Stabilizer + other additives) Static_Test Static Thermal Stability Start->Static_Test Dynamic_Test Dynamic Thermal Stability Start->Dynamic_Test Congo_Red Congo Red Test (ISO 182-1 / ASTM D4202) Static_Test->Congo_Red Oven_Aging Oven Aging Test (ASTM D2115) Static_Test->Oven_Aging Torque_Rheometry Torque Rheometry Dynamic_Test->Torque_Rheometry Results_Static Measure: - Time to HCl evolution - Rate of discoloration Congo_Red->Results_Static Oven_Aging->Results_Static Results_Dynamic Measure: - Fusion Time - Stability Time - Equilibrium Torque Torque_Rheometry->Results_Dynamic Comparison Compare Performance Results_Static->Comparison Results_Dynamic->Comparison

Figure 3: Experimental workflow for evaluating PVC stabilizer performance.

Conclusion

For researchers, scientists, and professionals in drug development and other high-purity applications, the choice of PVC stabilizer has significant implications for product performance, safety, and regulatory compliance. While this compound has historically been an effective heat stabilizer, its use is now largely limited by the toxicity of cadmium.

Organotin stabilizers have emerged as the superior alternative, offering exceptional thermal stability, excellent color retention, and high transparency. Their effectiveness is rooted in a highly efficient dual mechanism of HCl scavenging and labile chlorine replacement. Furthermore, the availability of low-toxicity, food-contact-approved grades of organotin stabilizers makes them suitable for a wider range of sensitive applications. Based on the available performance data and mechanistic understanding, organotin stabilizers are the recommended choice for demanding PVC applications where high performance and safety are paramount.

References

The Double-Edged Sword of Stability: A Cost-Benefit Analysis of Barium Cadmium Laurate Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of polymer additives, the choice of a stabilizer is critical. This guide provides a comprehensive cost-benefit analysis of barium cadmium laurate stabilizers for polyvinyl chloride (PVC), comparing their performance and cost against common alternatives, supported by experimental data and detailed protocols.

Barium cadmium laurate has long been recognized for its exceptional performance in stabilizing PVC against thermal and photodegradation. However, significant health and environmental concerns associated with cadmium have led to its phasing out in many regions, prompting a critical evaluation of its continued use against safer, albeit sometimes less performant, alternatives.

Performance and Cost: A Comparative Overview

The selection of a PVC stabilizer is often a trade-off between performance, cost, and safety. The following table summarizes the key characteristics of barium cadmium laurate and its primary alternatives: barium zinc and calcium zinc stabilizers.

Stabilizer TypeTypical Price (per kg)Heat Stability PerformanceWeathering PerformanceToxicity Profile
Barium Cadmium Laurate ~ $2.28 USDExcellentExcellentHigh (Cadmium is a toxic heavy metal)
Barium Zinc (Ba/Zn) $1.17 - $3.83 USDGood to ExcellentGoodModerate (Barium compounds are classified as harmful)[1]
Calcium Zinc (Ca/Zn) $0.80 - $6.00 USDModerate to GoodModerate to GoodLow (Considered non-toxic and environmentally friendly)[2][3]

Note: Prices are indicative and can vary based on supplier, quantity, and market fluctuations.

Barium cadmium laurate stabilizers offer superior heat and light stability, making them highly effective for demanding applications where durability is paramount.[4] However, this performance comes at a significant cost, not only in terms of price but also in the health and environmental risks associated with cadmium.[4] Barium zinc stabilizers present a more balanced profile, offering good performance with a lower toxicity risk compared to their cadmium-containing counterparts.[1][2] Calcium zinc stabilizers are the most environmentally friendly option and are often the preferred choice for applications with direct human contact, such as medical devices and food packaging, though they may not always match the high-performance characteristics of stabilizers containing heavy metals.[2][3]

Experimental Data Summary

Table 2: Thermal Stability Performance

Stabilizer SystemTest MethodKey Performance MetricResultSource
Lead-based (proxy for high-performance heavy metal)TGAOnset of Degradation~295 °C[5]
Calcium/Zinc (Ca/Zn)TGAOnset of Degradation~293 °C[5]
Organic-Based Stabilizer (OBS)TGAOnset of Degradation~297 °C[5]
Calcium/Zinc (Ca/Zn)Congo Red Test (180°C)Stability Time~15-20 minutes[6]
Lead-basedCongo Red Test (180°C)Stability Time~30 minutes[5]
Organic-Based Stabilizer (OBS)Congo Red Test (180°C)Stability Time>30 minutes[5]

Table 3: Mechanical Properties

Stabilizer SystemTest MethodKey Performance MetricResultSource
Lead-basedTensile TestTensile StrengthLower than Ca/Zn[5]
Calcium/Zinc (Ca/Zn)Tensile TestTensile StrengthHigher than Lead & OBS[5]
Organic-Based Stabilizer (OBS)Izod Impact TestImpact StrengthHigher than Lead & Ca/Zn[5]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation of PVC stabilized with different additives.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • A small, precisely weighed sample (typically 5-10 mg) of the PVC compound is placed in a TGA crucible.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]

  • The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.[7]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of degradation is identified as the temperature at which a significant weight loss begins, often determined by the intersection of the baseline and the tangent of the decomposition curve.

Static Thermal Stability by Congo Red Test (ASTM D4202)

Objective: To determine the time until the evolution of hydrogen chloride (HCl) gas from a heated PVC sample, indicating the onset of degradation.

Apparatus:

  • Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180°C ± 1°C).

  • Test tubes.

  • Congo Red indicator paper.

  • Timing device.

Procedure:

  • A specified amount of the PVC compound is placed in a test tube.[8]

  • A strip of Congo Red paper is suspended above the sample.[8]

  • The test tube is immersed in the heating bath at the specified temperature (typically 180°C).[9][10]

  • The time is recorded from the moment of immersion until the Congo Red paper turns from red to blue, indicating the presence of acidic HCl gas.[9][10] This time is reported as the thermal stability time.

Accelerated Weathering (QUV Testing based on ASTM G154)

Objective: To simulate the effects of outdoor weathering on PVC samples by exposing them to alternating cycles of UV light and moisture in a controlled laboratory environment.

Apparatus: QUV Accelerated Weathering Tester with UVA-340 fluorescent lamps.

Procedure:

  • PVC sample plaques are mounted in the QUV tester.

  • The samples are subjected to alternating cycles of UV exposure and condensation. A typical cycle might be 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[11][12]

  • The exposure can continue for hundreds or thousands of hours to simulate long-term outdoor exposure.

  • At specified intervals, the samples are removed and evaluated for changes in properties such as color (yellowness index), gloss, and mechanical strength.[12]

Logical Framework for Stabilizer Selection

The decision-making process for selecting a PVC stabilizer involves a hierarchical evaluation of performance, cost, and safety. The following diagram illustrates this logical relationship.

CostBenefitAnalysis Start Stabilizer Selection for PVC Application Performance Performance Requirements (Heat & Weather Stability) Start->Performance High Performance Needed? Cost Cost Constraints Start->Cost Toxicity Toxicity & Regulatory Compliance Start->Toxicity BaCd Barium Cadmium Laurate Performance->BaCd Yes BaZn Barium Zinc Stabilizers Performance->BaZn Moderate to High CaZn Calcium Zinc Stabilizers Performance->CaZn No (Standard Performance) Cost->BaCd High Budget Cost->BaZn Medium Budget Cost->CaZn Low to Medium Budget Toxicity->BaCd High Toxicity Acceptable? (Rare) Toxicity->BaZn Moderate Toxicity Acceptable? Toxicity->CaZn Low/No Toxicity Required Decision Final Stabilizer Choice BaCd->Decision BaZn->Decision CaZn->Decision

Caption: Logical workflow for PVC stabilizer selection.

Conclusion

The choice of a PVC stabilizer requires a careful and objective evaluation of multiple factors. While barium cadmium laurate offers exceptional performance in terms of heat and weathering stability, its high toxicity and the associated regulatory restrictions make it a less viable option for most modern applications. Barium zinc stabilizers provide a good compromise between performance and safety, whereas calcium zinc stabilizers represent the most environmentally friendly choice, particularly for applications with stringent safety requirements. This guide provides the foundational data and experimental context to aid researchers and professionals in making informed decisions that balance performance, cost, and, most importantly, safety and environmental responsibility.

References

A Comparative Analysis of Lauric Acid, Barium Cadmium Salt and Organic-Based Stabilizers for PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the stability of polyvinyl chloride (PVC) formulations, the choice of heat stabilizer is a critical consideration. This guide provides a detailed comparison of the performance of traditional lauric acid, barium cadmium salt stabilizers against modern organic-based stabilizers (OBS). The information presented herein is supported by experimental data to facilitate informed decision-making in material selection and development.

The thermal degradation of PVC is a well-documented challenge, proceeding via an autocatalytic dehydrochlorination reaction that leads to discoloration, embrittlement, and a general loss of mechanical properties.[1][2] Heat stabilizers are therefore essential additives to prevent this degradation during high-temperature processing and to extend the service life of the final product.[1] For decades, mixed metal soaps, including this compound, have been a mainstay for PVC stabilization due to their excellent performance.[3][4] However, growing environmental and health concerns have driven the development of alternative, organic-based stabilization systems.[5][6]

Performance Comparison: Thermal Stability and Color Hold

The primary functions of a heat stabilizer are to delay the onset of degradation (thermal stability) and to prevent discoloration (color hold). The following tables summarize the comparative performance of barium-cadmium systems and organic-based stabilizers based on available experimental data.

Table 1: Thermal Stability Performance

Stabilizer TypeTest MethodKey Performance MetricResultCitation
Barium-Cadmium Laurate-Excellent long-term heat stabilityQualitative assessment of superior performance in historical applications.[3][4]
Organic-Based Stabilizer (OBS)Thermogravimetric Analysis (TGA)Onset of Degradation (5% weight loss)297 °C[2][5]
Lead-Based StabilizerThermogravimetric Analysis (TGA)Onset of Degradation (5% weight loss)295 °C[2][5]
Calcium-Zinc StabilizerThermogravimetric Analysis (TGA)Onset of Degradation (5% weight loss)293 °C[2][5]
Unstabilized PVCThermogravimetric Analysis (TGA)Onset of Degradation (5% weight loss)276 °C[2][5]

Note: Direct quantitative comparison for Barium-Cadmium Laurate using the same TGA protocol as the OBS is limited due to its phase-out in many regions. However, its historical widespread use was due to its exceptional thermal stability. The data for OBS, Lead, and Ca/Zn stabilizers are from a comparative study and provide a benchmark.

Table 2: Color Stability Performance

Stabilizer TypeTest MethodKey Performance MetricResultCitation
Barium-Cadmium SystemsVisual InspectionExcellent initial color and transparencyKnown for providing good clarity in PVC products.[4]
Organic-Based Stabilizer (OBS)Static Thermal Stability (Oven Aging @ 180°C)Time to significant color change (yellowing)Better initial color hold compared to Pb and Ca/Zn systems.[2][5]
Lead-Based StabilizerStatic Thermal Stability (Oven Aging @ 180°C)Time to significant color change (yellowing)Good long-term color stability but poorer initial color than OBS.[2][5]
Calcium-Zinc StabilizerStatic Thermal Stability (Oven Aging @ 180°C)Time to significant color change (yellowing)Better initial color than lead-based systems.[2][5]

Mechanism of Stabilization

The underlying chemical mechanisms by which these stabilizers protect PVC from thermal degradation differ significantly.

This compound: A Synergistic Metal Soap System

Barium-cadmium stabilizers operate through a synergistic mechanism involving two key functions:

  • HCl Scavenging: The metal carboxylates neutralize the hydrogen chloride (HCl) gas released during PVC degradation, preventing its autocatalytic effect.[7][8]

  • Substitution of Labile Chlorine Atoms: The more covalent cadmium salt reacts with and replaces the unstable allylic chlorine atoms on the PVC backbone with more stable carboxylate groups.[9][10] The barium salt then regenerates the active cadmium stabilizer by reacting with the formed cadmium chloride (CdCl₂), a strong Lewis acid that can accelerate degradation.[10][11]

cluster_0 PVC Degradation cluster_1 Ba-Cd Stabilization PVC PVC Chain Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat HCl HCl Degraded_PVC->HCl BaCd_Laurate Ba/Cd Laurate (Metal Soap) Degraded_PVC->BaCd_Laurate Substitution of Labile Chlorine HCl->BaCd_Laurate Neutralization CdCl2 CdCl₂ (Lewis Acid) BaCd_Laurate->CdCl2 Stabilized_PVC Stabilized PVC (Ester Group) BaCd_Laurate->Stabilized_PVC CdCl2->BaCd_Laurate Regeneration (via Ba Soap) BaCl2 BaCl₂ CdCl2->BaCl2

Figure 1: Stabilization mechanism of Barium-Cadmium Laurate in PVC.
Organic-Based Stabilizers: A Metal-Free Approach

Organic-based stabilizers, often utilizing chemistries such as uracil derivatives, offer a metal-free stabilization mechanism.[5] Their mode of action can include:

  • HCl Scavenging: Similar to metal soaps, they can neutralize HCl.

  • Diels-Alder Reaction: They can react with the conjugated double bonds (polyenes) that form during degradation. This disrupts the conjugation, which is responsible for color formation, thereby improving color stability.[7]

cluster_0 PVC Degradation cluster_1 Organic-Based Stabilization PVC PVC Chain Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat HCl HCl Degraded_PVC->HCl OBS Organic-Based Stabilizer (OBS) Degraded_PVC->OBS Diels-Alder Reaction HCl->OBS Neutralization Stabilized_PVC Colorless Adduct OBS->Stabilized_PVC cluster_workflow Experimental Workflow for Stabilizer Evaluation Start Prepare PVC Compound (PVC + Stabilizer) TGA Thermogravimetric Analysis (TGA) Start->TGA Oven_Aging Static Thermal Stability (Oven Aging) Start->Oven_Aging Congo_Red Congo Red Test Start->Congo_Red Data_Analysis Data Analysis and Comparison TGA->Data_Analysis Onset of Degradation Temp. Oven_Aging->Data_Analysis Color Change Over Time Congo_Red->Data_Analysis Time to HCl Evolution

References

A Comparative Analysis of the Toxicity of PVC Heat Stabilizers: Lead-Based, Tin-Based, and Calcium-Zinc Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the toxicological profiles of common polyvinyl chloride (PVC) heat stabilizers, this guide offers a comparative analysis of lead-based, organotin, and calcium-zinc stabilizers. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the relative toxicities and underlying mechanisms of these critical PVC additives.

The thermal processing of PVC necessitates the inclusion of heat stabilizers to prevent polymer degradation. Historically, lead- and cadmium-based stabilizers were widely used due to their cost-effectiveness and high efficiency. However, significant health and environmental concerns have prompted a shift towards alternative stabilizer systems.[1] This guide provides a detailed comparison of the toxicological properties of traditional lead-based stabilizers and their primary replacements: organotin and calcium-zinc compounds.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity, in vitro cytotoxicity, and leaching potential of the different classes of PVC heat stabilizers.

Table 1: Acute Oral Toxicity (LD50)

Stabilizer TypeChemical NameCAS NumberAnimal ModelLD50 (mg/kg)Toxicity ClassReference
Lead-Based Lead Stearate7428-48-0Rat12,428Harmful if swallowed[2]
Organotin Dibutyltin Dilaurate77-58-7Rat175Toxic[3][4]
Dioctyltin Dilaurate3648-18-8Rat6,450Harmful if swallowed[5][6]
Calcium-Zinc Calcium Stearate1592-23-0Rat>10,000Non-toxic[7][8]
Zinc Stearate557-05-1Rat>10,000Non-toxic[9]

Table 2: In Vitro Cytotoxicity

Stabilizer TypeCell LineEndpointIC50 (µg/mL)NotesReference
Organotin Various Cancer Cell LinesCell Viability0.00447 - 58.65 µMTriphenyltin 2-phenyl-1,2,3-triazole-4-carboxylate was the most potent. HeLa cells were most resistant to Bis(Ph2SnCl)Xylene and DPMT.[10]

Table 3: Leaching Potential

Stabilizer TypePVC ProductLeaching MediumLeached SubstanceConcentrationConditionsReference
Lead-Based uPVC PipesDrinking WaterLeadUp to 0.8 mg/L14 days of UV exposure[11]
Lead-Based uPVC PipesAcidic EDTA Solution (pH 4)LeadNot specifiedStatic conditions, increased with decreasing pH and increasing temperature[12][13]
Organotin PVC PipesDrinking WaterOrganotinsTraces detectedRinsing before operation recommended[11]

Mechanisms of Toxicity

The toxicological effects of PVC heat stabilizers are intrinsically linked to their chemical composition and the potential for these compounds or their constituent elements to interact with biological systems.

Lead-Based Stabilizers: Neurotoxicity and Oxidative Stress

Lead is a well-documented neurotoxin that can cause a range of adverse health effects, particularly in children.[14] Its toxicity stems from its ability to mimic calcium ions, thereby disrupting numerous cellular processes.[15]

One of the primary mechanisms of lead-induced neurotoxicity is the disruption of neurotransmitter release and the impairment of synapse formation.[1] Lead can also induce oxidative stress by generating reactive oxygen species (ROS) and depleting the cell's antioxidant reserves, such as glutathione.[16] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA.[17]

Lead_Toxicity_Pathway Lead Lead (Pb²⁺) Ca_Channels Calcium Channels Lead->Ca_Channels Mimics Ca²⁺ ROS Increased Reactive Oxygen Species (ROS) Lead->ROS Antioxidants Depletion of Antioxidants (e.g., GSH) Lead->Antioxidants Neurotransmitter_Release Altered Neurotransmitter Release Ca_Channels->Neurotransmitter_Release Synapse_Formation Impaired Synapse Formation Neurotransmitter_Release->Synapse_Formation Neurotoxicity Neurotoxicity Synapse_Formation->Neurotoxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage

Figure 1: Simplified signaling pathway of lead-induced neurotoxicity and oxidative stress.
Organotin Stabilizers: Endocrine Disruption

Certain organotin compounds have been identified as endocrine-disrupting chemicals (EDCs).[18] These compounds can interfere with the body's hormonal systems, leading to a variety of health issues, including reproductive and developmental problems.[19]

The primary mechanism of endocrine disruption by some organotins involves their interaction with nuclear receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR).[5] By acting as agonists for these receptors, organotins can stimulate adipogenesis (the formation of fat cells), potentially contributing to obesity.[5][20] Additionally, some organotins can inhibit the activity of aromatase, an enzyme crucial for the conversion of androgens to estrogens, thereby disrupting the balance of sex hormones.[19]

Organotin_Toxicity_Pathway Organotin Organotin Compounds Nuclear_Receptors Nuclear Receptors (PPARγ, RXR) Organotin->Nuclear_Receptors Activates Aromatase Aromatase Enzyme Organotin->Aromatase Inhibits Adipogenesis Stimulation of Adipogenesis Nuclear_Receptors->Adipogenesis Obesity Potential for Obesity Adipogenesis->Obesity Endocrine_Disruption Endocrine Disruption Obesity->Endocrine_Disruption Hormone_Imbalance Sex Hormone Imbalance Aromatase->Hormone_Imbalance Hormone_Imbalance->Endocrine_Disruption

Figure 2: Simplified signaling pathway of endocrine disruption by organotin compounds.
Calcium-Zinc Stabilizers: A Generally Non-Toxic Alternative

Calcium-zinc stabilizers are widely regarded as a non-toxic and environmentally friendly alternative to lead- and some organotin-based stabilizers.[12][13] They are composed of calcium and zinc salts of carboxylic acids, such as stearic acid. Both calcium and zinc are essential minerals for human health, and in the forms used as stabilizers, they exhibit low toxicity.[21]

The primary advantage of calcium-zinc stabilizers is their favorable safety profile, which makes them suitable for sensitive applications such as food packaging, medical devices, and toys.[13] While their thermal stability was initially considered lower than that of lead stabilizers, modern formulations have shown significant improvements in performance.[2]

Experimental Protocols

The assessment of the toxicity of PVC heat stabilizers involves a range of standardized in vitro and in vivo tests. Below are summaries of the key experimental protocols.

Acute Oral Toxicity Testing (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure to assess the acute oral toxicity of a substance.[22][23]

OECD_423_Workflow Start Start: Select Initial Dose Level (e.g., 300 mg/kg) Dose Administer single oral dose to 3 animals Start->Dose Observe Observe for 14 days (mortality and clinical signs) Dose->Observe Outcome1 2-3 animals die Observe->Outcome1 Outcome2 0-1 animal dies Observe->Outcome2 Lower_Dose Test at a lower dose level Outcome1->Lower_Dose Stop Stop: Classify substance Outcome1->Stop If lower dose already tested Higher_Dose Test at a higher dose level Outcome2->Higher_Dose Outcome2->Stop If higher dose shows no mortality Lower_Dose->Dose Higher_Dose->Dose

Figure 3: Experimental workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex are typically used.

  • Dosing: The test substance is administered in a single oral dose. The initial dose is selected from a series of fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Stepwise Procedure: The outcome of the first test (number of animals that die) determines the next step. If significant toxicity is observed, the next test is conducted at a lower dose level. If little or no toxicity is seen, a higher dose is used.

  • Classification: The substance is classified based on the dose levels at which mortality is observed.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This standard provides methods to assess the cytotoxicity of medical devices and materials, which can be adapted for testing PVC samples containing different stabilizers.[17][24]

Methodology:

  • Sample Preparation: Extracts of the PVC material are prepared by incubating the material in a cell culture medium for a defined period (e.g., 24 hours at 37°C).

  • Cell Culture: A suitable mammalian cell line (e.g., L929 mouse fibroblasts) is cultured in multi-well plates.

  • Exposure: The cell cultures are exposed to different concentrations of the PVC extract.

  • Incubation: The cells are incubated with the extract for a specified time (e.g., 24 to 72 hours).

  • Assessment of Cytotoxicity: The biological response of the cells is evaluated using various endpoints, such as:

    • Morphological changes: Observing changes in cell shape and integrity under a microscope.

    • Cell viability assays: Using quantitative methods like the MTT assay to measure metabolic activity, which correlates with the number of viable cells. A reduction in viability of more than 30% is typically considered a cytotoxic effect.[25]

Leaching Test (EPA Method 1311 - TCLP)

The Toxicity Characteristic Leaching Procedure (TCLP) is designed to determine the mobility of analytes in liquid, solid, and multiphasic wastes, and can be adapted to assess the leaching of stabilizers from PVC products.[16][26][27]

Methodology:

  • Sample Preparation: The PVC material is reduced to a specific particle size.

  • Extraction: The solid material is extracted with an acidic fluid for 18 hours in a specialized extraction vessel. The choice of extraction fluid depends on the alkalinity of the sample.

  • Filtration: The liquid extract is separated from the solid phase by filtration.

  • Analysis: The extract is then analyzed using appropriate analytical techniques (e.g., ICP-MS for metals) to determine the concentration of the leached stabilizers.

Conclusion

The selection of a PVC heat stabilizer has significant implications for both product performance and, more critically, for human health and the environment. The data compiled in this guide clearly demonstrate the toxic potential of lead-based and certain organotin stabilizers. Lead-based stabilizers pose a significant risk due to the inherent neurotoxicity of lead, while some organotin compounds are potent endocrine disruptors.

In contrast, calcium-zinc stabilizers present a much safer alternative with low to no toxicity. While historically there may have been performance trade-offs, advancements in calcium-zinc stabilizer technology have made them increasingly viable for a wide range of PVC applications.

For researchers, scientists, and professionals in drug development, where biocompatibility and safety are paramount, the evidence strongly supports the use of calcium-zinc stabilizers. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of existing and novel PVC stabilizer systems, ensuring that material selection is guided by a thorough understanding of their toxicological profiles. The ongoing transition away from hazardous heavy metal-based stabilizers represents a positive step towards safer and more sustainable plastic materials.[24]

References

Performance of Barium Cadmium Laurate in Recycled PVC: A Comparative Guide to Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For decades, Barium Cadmium Laurate and related mixed-metal stabilizers were the industry benchmark for enhancing the performance of Polyvinyl Chloride (PVC), prized for their exceptional heat stability and weatherability. However, due to significant environmental and health concerns related to cadmium, their use has been largely phased out in many regions. The focus of the PVC recycling industry has since shifted to safer, more sustainable alternatives. This guide provides a comparative overview of the historical performance of Barium Cadmium Laurate and the performance of modern stabilizer systems in recycled PVC, supported by experimental data and detailed testing protocols.

While direct contemporary comparative data for Barium Cadmium Laurate in recycled PVC is scarce due to its discontinued use, its historical effectiveness in virgin PVC provides a baseline for evaluating modern alternatives. This guide will first revisit the known performance of Barium Cadmium Laurate and then delve into a detailed comparison with current industry-standard stabilizers, including Calcium-Zinc (Ca/Zn) systems, Organotin compounds, and Organic-Based Stabilizers (OBS).

Historical Benchmark: Barium Cadmium Laurate Performance

Barium Cadmium Laurate, often used in combination with other metal soaps, was highly effective in protecting PVC from thermal degradation during processing and in end-use applications.[1] These stabilizers were known for providing excellent long-term heat stability and outstanding resistance to weathering, which made them suitable for durable goods such as window profiles and roofing membranes.[1] The synergistic effect between barium and cadmium compounds effectively neutralized hydrogen chloride (HCl) released during PVC degradation and replaced unstable chlorine atoms in the polymer chain.

Modern Alternatives in Recycled PVC: A Performance Comparison

The recycling of PVC presents unique challenges due to the material's thermal history and the potential for legacy additives. Modern stabilizers are formulated not only for performance but also for improved environmental safety and compatibility with recycling processes.

Thermal Stability

Thermal stability is a critical parameter for recycled PVC, as it undergoes at least one additional heat cycle during reprocessing. Inadequate stabilization can lead to discoloration, reduced mechanical properties, and the release of corrosive HCl gas.

Comparative Thermal Stability Data

Stabilizer SystemThermal Stability TestPerformance MetricResult
Ca/Zn Stabilizer TGA (5% weight loss)Degradation Temperature293°C[2]
Organotin Stabilizer TGA (5% weight loss)Decomposition Temperature>210°C[3]
Organic-Based Stabilizer (OBS) TGA (5% weight loss)Degradation Temperature297°C[2]
Lead-Based Stabilizer (for comparison) TGA (5% weight loss)Degradation Temperature295°C[2]

TGA: Thermogravimetric Analysis

Key Observations:

  • Organic-Based Stabilizers (OBS) can exhibit superior thermal stability, with degradation temperatures even surpassing traditional lead-based systems.[2] OBS formulations have been shown to maintain a lighter color for longer periods under controlled heat exposure, indicating slower degradation.[4]

  • Organotin stabilizers are highly effective, particularly in preventing discoloration during processing.[5] They are often favored for transparent PVC applications.

  • Calcium-Zinc (Ca/Zn) stabilizers are a widely adopted non-toxic alternative. While early formulations had challenges with long-term stability, modern systems show significantly improved performance and are suitable for a wide range of applications, including pipes and profiles.[6][7] High-quality Ca/Zn stabilizers offer excellent thermal stability, extending the plasticization time of PVC.[7]

Mechanical Properties

The mechanical integrity of recycled PVC is crucial for its end-use applications. Stabilizers can influence properties such as impact strength and tensile strength.

Comparative Mechanical Property Data (after reprocessing cycles)

Stabilizer SystemMechanical TestPerformance MetricResult (after 5 reprocessing cycles)
Ca/Zn Stabilizer Impact Strength (Izod)J/m103.8–106.3[2]
Organic-Based Stabilizer (OBS) Impact Strength (Izod)J/m103.8–108.9[2]
Lead-Based Stabilizer (for comparison) Impact Strength (Izod)J/m102.7–104.8[2]

Key Observations:

  • Modern stabilizers, such as OBS and Ca/Zn systems , can maintain or even slightly improve the impact strength of recycled PVC compared to traditional lead-based stabilizers over multiple reprocessing cycles.[2]

  • The choice of stabilizer can be critical in applications requiring high durability and resistance to mechanical stress. For instance, Ca/Zn stabilizers are known to enhance the strength and rigidity of PVC pipes.

Experimental Protocols

Accurate and reproducible evaluation of stabilizer performance is essential for research and quality control. The following are detailed methodologies for key experiments.

Thermal Stability Testing

1. Congo Red Test

  • Principle: This method determines the time it takes for a PVC sample to degrade and release a sufficient amount of HCl to change the color of a pH-sensitive Congo Red indicator paper.[8]

  • Apparatus: Oil bath with thermostatic control, test tubes, stoppers with a small glass tube insert, Congo Red indicator paper.[9]

  • Procedure:

    • A specified amount of the PVC compound is placed in a test tube.

    • A strip of Congo Red paper is inserted into the glass tube within the stopper, positioned at a defined height above the sample.[9]

    • The test tube is immersed in the oil bath at a constant temperature (typically 180°C).

    • The time is recorded from the moment of immersion until the Congo Red paper turns from red to blue. This time is reported as the thermal stability time.[9]

2. Static Oven Aging Test

  • Principle: This test evaluates the color stability of PVC samples when exposed to a constant high temperature over time.

  • Apparatus: A forced-air circulating oven with precise temperature control.

  • Procedure:

    • PVC samples (e.g., small plaques or sheets) are prepared.

    • The samples are placed in the oven at a specified temperature (e.g., 180°C).

    • Samples are withdrawn at regular intervals (e.g., every 10-15 minutes) and their color is compared to a standard color scale (e.g., a yellowness index).

    • The time at which significant discoloration occurs is recorded as a measure of static thermal stability.

3. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of degradation.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample of the PVC compound is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The instrument records the sample's weight as a function of temperature.

    • The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is often reported as the onset of degradation.[1]

Mechanical Property Testing

1. Tensile Strength Test (ASTM D638)

  • Principle: This test measures the force required to pull a specimen to its breaking point, providing information about its strength and ductility.[10]

  • Apparatus: A universal testing machine with appropriate grips and an extensometer.[11]

  • Procedure:

    • Standard dumbbell-shaped specimens are prepared from the recycled PVC material.[11]

    • The specimen is mounted in the grips of the universal testing machine.

    • A tensile load is applied at a constant rate of crosshead movement until the specimen fails.[11]

    • The tensile strength, elongation at break, and modulus of elasticity are calculated from the recorded data.[12]

2. Izod Impact Strength Test (ASTM D256)

  • Principle: This test measures the impact energy absorbed by a notched specimen when struck by a swinging pendulum. It indicates the material's toughness and resistance to fracture from a sudden blow.[13]

  • Apparatus: A pendulum-type impact testing machine.[14]

  • Procedure:

    • A rectangular specimen with a V-notch is prepared.[15]

    • The specimen is clamped in a vertical position with the notch facing the pendulum.[15]

    • The pendulum is released, striking and breaking the specimen.

    • The energy absorbed by the specimen is determined from the height to which the pendulum swings after impact. The result is typically reported in J/m or ft-lb/in.[15]

Signaling Pathways and Experimental Workflows

PVC_Stabilizer_Comparison cluster_Input Input Material cluster_Processing Processing cluster_Output Comparative Analysis Recycled_PVC Recycled PVC Flake/Powder Compounding Compounding (Mixing) Recycled_PVC->Compounding BaCd Barium Cadmium Laurate (Historical Benchmark) BaCd->Compounding CaZn Calcium-Zinc (Ca/Zn) CaZn->Compounding Organotin Organotin Organotin->Compounding OBS Organic-Based (OBS) OBS->Compounding Extrusion Extrusion/Molding Compounding->Extrusion Thermal_Stability Thermal Stability (TGA, Congo Red, Oven Aging) Extrusion->Thermal_Stability Mechanical_Properties Mechanical Properties (Tensile, Impact) Extrusion->Mechanical_Properties Performance_Data Quantitative Performance Data Thermal_Stability->Performance_Data Mechanical_Properties->Performance_Data Regulatory_Compliance Regulatory Compliance (e.g., RoHS, REACH) Cost_Effectiveness Cost-Effectiveness

References

A Comparative Guide to Cross-Laboratory Validation for the Analysis of Barium Cadmium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rationale for Component-Based Analysis

Barium cadmium laurate is a metal carboxylate. A comprehensive analysis and validation strategy necessitates the separate quantification of its metallic components (barium and cadmium) and its organic ligand (laurate). This approach is standard for such compounds, as different analytical techniques are optimal for elemental and organic analysis.

  • Elemental Analysis (Barium and Cadmium): Techniques for metal analysis are required to determine the concentration of barium and cadmium. These methods typically involve digesting the sample to break down the organic matrix and liberate the metal ions for quantification.

  • Organic Analysis (Lauric Acid): Chromatographic methods are generally employed to separate and quantify the lauric acid component after extraction from the sample matrix.

Comparison of Analytical Methods for Barium and Cadmium

The most common and well-validated methods for the determination of barium and cadmium are atomic spectroscopy techniques. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

Table 1: Comparison of Performance Data for Barium and Cadmium Analytical Methods

Analytical MethodAnalyteTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)References
ICP-MS Barium0.11 µg/L0.4 µg/L96%< 6%[1]
Cadmium0.022 µg/L0.075 µg/L98-102%< 3%[2][3]
ICP-AES / ICP-OES Barium1 µg/L-92%-[4]
Cadmium----
GFAAS Bariumsub-µg/L---[5]
Cadmium0.1043 µg/L-89.6 - 101.2%1.02 - 4.18%[6]
FAAS Barium100 µg/L-94%-[4]
Cadmium-2.11 mg/L101.6 - 105.5%< 2%[7]

ICP-MS (Inductively Coupled Plasma - Mass Spectrometry), ICP-AES/OES (Inductively Coupled Plasma - Atomic/Optical Emission Spectrometry), GFAAS (Graphite Furnace Atomic Absorption Spectrometry), FAAS (Flame Atomic Absorption Spectrometry). Note: Performance characteristics are matrix-dependent. The values presented are indicative based on available literature.

Comparison of Analytical Methods for Lauric Acid

For the quantification of the laurate component, chromatographic techniques are most suitable.

Table 2: Comparison of Performance Data for Lauric Acid Analytical Methods

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesReferences
GC-FID 0.385 µg/mL1.168 µg/mL> 0.999High precision; robust for routine analysis.[8]
HPLC-ELSD 0.040 - 0.421 mg/mL0.122 - 1.277 mg/mL> 0.997No derivatization required; suitable for complex mixtures.[9]
GC-MS ---High specificity and structural confirmation.[10]

GC-FID (Gas Chromatography - Flame Ionization Detection), HPLC-ELSD (High-Performance Liquid Chromatography - Evaporative Light Scattering Detection), GC-MS (Gas Chromatography - Mass Spectrometry).

Proposed Experimental Protocols for Cross-Laboratory Validation

To conduct a cross-laboratory validation of barium cadmium laurate analysis, a central body should prepare and distribute identical, homogenized samples to participating laboratories. The samples should include a range of concentrations to assess performance across the analytical spectrum.

  • Sample Weighing: Accurately weigh approximately 0.1 g of the homogenized barium cadmium laurate sample into a clean, acid-washed microwave digestion vessel.

  • Acid Addition: Add 10 mL of high-purity concentrated nitric acid (HNO₃) to the vessel.

  • Microwave Digestion:

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes.

    • Hold at 200°C for 20 minutes.

    • Allow the vessels to cool to room temperature.

  • Dilution: Carefully open the vessels in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample is now ready for analysis by ICP-MS, ICP-AES, or AAS.[5][11][12]

  • Sample Weighing: Accurately weigh approximately 0.2 g of the homogenized barium cadmium laurate sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of methanol to the tube.

  • Extraction: Vortex the mixture for 2 minutes, then place it in an ultrasonic bath for 15 minutes to ensure complete dissolution/extraction of the lauric acid.[8]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Filtration and Dilution: Filter the supernatant through a 0.45 µm syringe filter into a clean vial. Dilute the extract with methanol as required to bring the concentration within the calibration range of the instrument. The sample is now ready for analysis by GC or HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed workflows for the cross-laboratory validation study.

cluster_prep Phase 1: Sample Preparation & Distribution cluster_labs Phase 2: Analysis at Each Laboratory cluster_validation Phase 3: Cross-Laboratory Validation A Homogenized Barium Cadmium Laurate Sample B Sample Distribution to Participating Laboratories A->B C Sample Receipt B->C D Elemental Analysis (Ba, Cd) C->D Protocol 1 E Organic Analysis (Lauric Acid) C->E Protocol 2 F Data Reporting to Central Body D->F E->F G Statistical Analysis of Combined Data F->G H Assessment of Accuracy, Precision, and Reproducibility G->H I Validation Report H->I

Caption: High-level workflow for a cross-laboratory validation study.

cluster_metals Elemental Analysis Workflow (Ba & Cd) cluster_tech1 Analytical Techniques cluster_organic Lauric Acid Analysis Workflow cluster_tech2 Analytical Techniques A Weigh 0.1g Sample B Add 10 mL Conc. HNO₃ A->B C Microwave Digestion B->C D Dilute to 50 mL with DI Water C->D E Analysis D->E F ICP-MS E->F G ICP-AES E->G H AAS E->H I Weigh 0.2g Sample J Add 20 mL Methanol I->J K Ultrasonic Extraction J->K L Centrifuge & Filter Supernatant K->L M Analysis L->M N GC-FID M->N O HPLC-ELSD M->O

Caption: Detailed experimental workflows for component analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Lauric Acid, Barium Cadmium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of lauric acid, barium cadmium salt is critical to ensure laboratory safety and environmental protection. This compound is recognized for its toxicity, primarily attributed to its cadmium content. Adherence to a strict disposal protocol is mandatory to mitigate risks. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Summary and Quantitative Data

This compound is classified as a hazardous substance. The toxicity is largely driven by the presence of cadmium, a heavy metal with known adverse health effects.[1] It is categorized as toxic if swallowed and harmful in contact with skin.[2]

Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement
Acute toxicity, oralDangerDangerH301: Toxic if swallowed[2]
Acute toxicity, dermalWarningWarningH312: Harmful in contact with skin[2]

Note: This data is for this compound. The GHS classifications are based on its entry in PubChem.[2]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound. It is imperative to consult and follow all local, state, and federal regulations regarding hazardous waste disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

  • Work Area: Ensure disposal procedures are carried out in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Characterization and Segregation:

  • Hazardous Waste Determination: this compound must be treated as a hazardous waste due to its cadmium and barium content.[3]

  • Waste Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

3. Spill Management:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up the solid material. Avoid creating dust.

    • Place the spilled material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

4. Disposal Procedure:

  • Containerization:

    • Place the this compound waste into a chemically compatible, leak-proof container with a secure lid.

    • The container must be in good condition and compatible with the waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Toxic" and "Danger"

      • The date of accumulation

      • The name and contact information of the generating laboratory or department

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]

    • Provide the disposal service with the Safety Data Sheet (SDS) or a complete chemical profile of the waste.

    • It is the responsibility of the waste generator to properly characterize the waste according to applicable regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin characterize Characterize as Hazardous Waste (Toxic Heavy Metal) ppe->characterize containerize Place in Labeled, Leak-Proof Container characterize->containerize label_waste Label Container: 'Hazardous Waste', Chemical Name, Date, Contact Info containerize->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact Contact Licensed Waste Disposal Service store->contact end Proper Disposal by Licensed Vendor contact->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.